molecular formula C12H15NO3 B1585427 Morpholin-4-yl-phenyl-acetic acid CAS No. 6342-19-4

Morpholin-4-yl-phenyl-acetic acid

Cat. No.: B1585427
CAS No.: 6342-19-4
M. Wt: 221.25 g/mol
InChI Key: OZJNQHRPTQSJDF-UHFFFAOYSA-N
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Description

Morpholin-4-yl-phenyl-acetic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound Morpholin-4-yl-phenyl-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Morpholin-4-yl-phenyl-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-4-yl-phenyl-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11(10-4-2-1-3-5-10)13-6-8-16-9-7-13/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJNQHRPTQSJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287162
Record name Morpholin-4-yl-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-19-4
Record name 6342-19-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49409
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Morpholin-4-yl-phenyl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Morpholino-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2-morpholino-2-phenylacetic acid, a molecule of significant interest in medicinal chemistry and drug development. The morpholine moiety is a privileged scaffold known to enhance the pharmacological profile of various compounds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a cornerstone in the design of bioactive molecules. Its presence can confer favorable physicochemical properties such as improved aqueous solubility and metabolic stability.[1][2] Consequently, morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] 2-Morpholino-2-phenylacetic acid, which incorporates this versatile scaffold directly attached to a phenylacetic acid backbone, represents a valuable building block for the synthesis of novel therapeutic agents. Phenylacetic acid derivatives themselves are known to possess biological activity, for instance as hPPAR agonists.[5]

Synthesis of 2-Morpholino-2-phenylacetic Acid: A Two-Step Approach

The synthesis of 2-morpholino-2-phenylacetic acid is efficiently achieved through a two-step process commencing with the hydrolysis of its corresponding ethyl ester to form the hydrochloride salt, followed by neutralization to yield the final free acid.

Step 1: Synthesis of 2-Morpholino-2-phenylacetic Acid Hydrochloride

The initial step involves the acid-catalyzed hydrolysis of ethyl 2-morpholino-2-phenylacetate. This reaction is typically carried out under reflux conditions in a suitable solvent such as dioxane, with a strong acid like hydrochloric acid serving as the catalyst.[1] The mechanism involves the protonation of the ester carbonyl, rendering it more susceptible to nucleophilic attack by water, followed by the elimination of ethanol.

Synthesis_Step1 Ethyl_2-morpholino-2-phenylacetate Ethyl 2-morpholino-2-phenylacetate Reagents HCl, Dioxane, Water Reflux Ethyl_2-morpholino-2-phenylacetate->Reagents Product 2-Morpholino-2-phenylacetic Acid Hydrochloride Reagents->Product Hydrolysis Synthesis_Step2 Hydrochloride_Salt 2-Morpholino-2-phenylacetic Acid Hydrochloride Base Aqueous Base (e.g., NaOH) then Acidification (e.g., HCl) Hydrochloride_Salt->Base Free_Acid 2-Morpholino-2-phenylacetic Acid Base->Free_Acid Neutralization & Precipitation Characterization Compound 2-Morpholino-2-phenylacetic Acid NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR MS Mass Spectrometry (MS) Compound->MS IR Infrared Spectroscopy (IR) Compound->IR Purity Purity & Identity Confirmed NMR->Purity MS->Purity IR->Purity

Sources

Introduction: The Strategic Importance of Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Morpholin-4-yl-phenyl-acetic acid

In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous scientific evaluation. Morpholin-4-yl-phenyl-acetic acid represents a significant structural motif, serving as a key intermediate and building block in the synthesis of a wide array of biologically active compounds.[1][2] Its inherent structure, combining a hydrophilic morpholine ring and a carboxylic acid function with a lipophilic phenyl group, presents a classic case of the amphiphilic character central to many pharmaceutical agents.

The ultimate success or failure of a drug candidate is inextricably linked to its physicochemical properties. These fundamental characteristics—solubility, ionization (pKa), and lipophilicity (LogP/LogD)—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule. A thorough understanding and precise measurement of these parameters are therefore not merely academic exercises; they are critical, decision-gating steps in the rational design of therapeutics.

This guide provides a comprehensive technical overview of the core physicochemical properties of Morpholin-4-yl-phenyl-acetic acid. It is designed for researchers, medicinal chemists, and drug development professionals, offering not only a summary of known attributes but also detailed, field-proven experimental protocols for their determination. The emphasis is placed on the causality behind methodological choices, ensuring that the described workflows are robust, self-validating, and directly applicable in a research setting.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation upon which all other characterization rests.

  • IUPAC Name: 2-morpholin-4-yl-2-phenylacetic acid

  • Molecular Formula: C₁₂H₁₅NO₃

  • Molecular Weight: 221.25 g/mol [1]

  • CAS Number: 91641-50-8 (for the Hydrochloride salt)[3]

  • PubChem CID: 241650[4]

The structure comprises a central acetic acid moiety, with one alpha-carbon substituted with both a phenyl ring and a nitrogen atom from a morpholine ring. This arrangement creates a chiral center, though much of the literature discusses the racemic mixture.

G start Add excess solid compound to buffer (e.g., PBS, pH 7.4) equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation for 24-48h start->equilibrate Ensures thermodynamic equilibrium separate Separate solid from solution (Centrifugation followed by filtration with 0.22µm PTFE filter) equilibrate->separate Isolates saturated solution quantify Quantify concentration in the clear filtrate using a validated HPLC method separate->quantify Prepares sample for analysis result Report solubility (mg/mL or µM) quantify->result

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Methodology:

  • Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline, pH 7.4, for physiological relevance).

  • Addition of Compound: Add an excess amount of solid Morpholin-4-yl-phenyl-acetic acid to a known volume of the buffer in a sealed vial. The excess should be clearly visible to ensure saturation.

  • Equilibration: Place the vial in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the excess solid.

  • Sampling: Carefully withdraw a sample of the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to avoid artificially high results. [5]6. Quantification: Prepare a standard curve of the compound with known concentrations. Analyze the filtered sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. Determine the concentration of the compound in the filtrate by comparing its peak area to the standard curve.

  • Reporting: Report the solubility in units of mg/mL or molarity at the specified pH and temperature.

Section 4: Ionization Constant (pKa) Determination

Theoretical Basis: The pKa is the pH at which a molecule is 50% ionized and 50% neutral. Morpholin-4-yl-phenyl-acetic acid is amphoteric, possessing both a weakly acidic group (carboxylic acid) and a weakly basic group (the tertiary amine of the morpholine ring).

  • Acidic pKa (pKa₁): Governs the equilibrium between the neutral -COOH and the anionic -COO⁻.

  • Basic pKa (pKa₂): Governs the equilibrium between the neutral morpholine nitrogen and the cationic protonated form.

Knowledge of these pKa values is essential for predicting solubility, designing salt forms, and understanding potential interactions with biological targets.

Experimental Protocol: Potentiometric Titration

This classic method determines pKa by monitoring pH changes as a titrant (a strong acid or base) is added to a solution of the compound. [6] Causality: Potentiometric titration is a direct and reliable method that measures the buffering capacity of the compound against pH change. The inflection points on the resulting titration curve correspond to the pKa values, where the compound exhibits its maximum buffering capacity. [6][7] Step-by-Step Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0). [6]2. Sample Preparation: Accurately weigh and dissolve a sample of Morpholin-4-yl-phenyl-acetic acid in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). [6]Maintaining constant ionic strength minimizes activity coefficient variations during titration.

  • Initial pH Adjustment: For a full titration, adjust the initial pH of the solution to an extreme (e.g., pH 1.8-2.0) by adding a small amount of strong acid (e.g., 0.1 M HCl). This ensures all functional groups are in their fully protonated state.

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas like nitrogen to prevent dissolved CO₂ from interfering. [6]Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa values are determined from the pH at the half-equivalence points of the curve. [7][8]The first inflection point corresponds to the pKa of the carboxylic acid, and the second corresponds to the pKa of the morpholine nitrogen.

  • Validation: Perform the titration in triplicate to ensure reproducibility. [6] Visualization: pKa from a Titration Curve

G Conceptual Titration Curve cluster_pka x_axis_start x_axis_end x_axis_start->x_axis_end Volume of NaOH added y_axis_end y_axis_start y_axis_start->y_axis_end pH p1 p2 p1->p2 p3 Half-Equivalence Point pH = pKa p2->p3 p4 p3->p4 p3_x p3->p3_x p3_y p3->p3_y p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8

Caption: At the half-equivalence point, the pH of the solution equals the pKa of the ionizable group.

Section 5: Lipophilicity (LogP and LogD)

Theoretical Basis: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is commonly expressed as:

  • LogP (Partition Coefficient): The logarithm of the ratio of the concentration of the neutral species of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. [9]* LogD (Distribution Coefficient): The logarithm of the ratio of the concentration of all species (neutral and ionized) of a compound between the lipid and aqueous phases at a specific pH. [10]For ionizable compounds like Morpholin-4-yl-phenyl-acetic acid, LogD is more physiologically relevant. A LogD at pH 7.4 (LogD₇.₄) is a standard parameter in drug discovery.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

This method directly measures the partitioning of the compound between n-octanol and a pH 7.4 buffer.

Causality: The use of n-octanol is a well-established surrogate for the lipid bilayer of cell membranes. Performing the measurement at pH 7.4 provides a direct estimate of lipophilicity under physiological conditions, which is a better predictor of in vivo membrane permeability than LogP for an ionizable compound.

Workflow Diagram: LogD Determination

G start Pre-saturate n-octanol with pH 7.4 buffer (and vice-versa) dissolve Dissolve compound in one phase (e.g., buffer) start->dissolve Prevents volume changes mix Add equal volume of the second phase (n-octanol) and mix vigorously (1h) to reach equilibrium dissolve->mix separate Separate phases by centrifugation mix->separate Ensures clean separation quantify Quantify compound concentration in BOTH aqueous and octanol phases via HPLC separate->quantify calculate Calculate LogD = log([Conc]_octanol / [Conc]_aqueous) quantify->calculate result Report LogD at pH 7.4 calculate->result

Caption: Workflow for the experimental determination of the LogD at pH 7.4.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare n-octanol and a pH 7.4 buffer (e.g., PBS). Pre-saturate the n-octanol with buffer and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment. [11]2. Compound Addition: Prepare a stock solution of Morpholin-4-yl-phenyl-acetic acid in the pre-saturated buffer.

  • Partitioning: In a vial, combine a known volume of the compound solution with an equal volume of pre-saturated n-octanol.

  • Equilibration: Seal the vial and mix thoroughly on a rotator for a set period (e.g., 1 hour) to allow for complete partitioning. [10]5. Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the aqueous and octanol layers.

  • Quantification: Carefully sample both the upper (octanol) and lower (aqueous) phases. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )

Conclusion

References

  • Smolecule. (2023, August 16). Morpholin-4-YL-(4-methyl)phenyl-acetic acid.
  • Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ChemicalBook. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis.
  • Enamine. LogD/LogP Background.
  • Stephens, S. J., & Jonich, M. J. Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education.
  • Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. Determination of solubility: A laboratory experiment. Journal of Chemical Education.
  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa.
  • Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • MySkinRecipes. (2R)-4-Morpholinyl(phenyl)acetic acid.
  • Chem-Impex. Morpholin-4-yl-acetic acid.
  • Chemistry LibreTexts. (2023, May 7). pH measurement and determination of pKa value.
  • ACD/Labs. LogP—Making Sense of the Value.
  • Bui, H., & Lewis, R. E. (2021, August 29). How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
  • PubChem. Morpholin-4-yl-phenyl-acetic acid.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • PubChemLite. 2-[4-(morpholin-4-yl)phenyl]acetic acid.
  • ECHEMI. 4-Morpholineacetic acid.
  • J&K Scientific LLC. Morpholin-4-yl-acetic acid.
  • Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Wikipedia. Phenylacetic acid.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholin-4-yl-phenyl-acetic acid is a synthetic organic compound that integrates two key pharmacophores: the phenylacetic acid moiety, known for its anti-inflammatory properties, and the morpholine ring, a privileged structure in medicinal chemistry recognized for enhancing pharmacokinetic profiles and conferring a wide range of biological activities.[1][2][3][4] While the precise mechanism of action for this specific molecule is not yet fully elucidated, its structural components suggest several plausible biological targets and signaling pathways. This guide provides a comprehensive framework for systematically investigating the mechanism of action of Morpholin-4-yl-phenyl-acetic acid, from initial hypothesis generation to detailed experimental validation.

Introduction: Deconstructing the Molecule for Mechanistic Insights

The rational investigation into a molecule's mechanism of action begins with an analysis of its constituent parts. Morpholin-4-yl-phenyl-acetic acid is comprised of a phenylacetic acid core substituted with a morpholine ring.

  • Phenylacetic Acid Derivatives: This class of compounds includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1] Their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Furthermore, some phenylacetic acid derivatives have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolism.[5]

  • Morpholine Moiety: The morpholine ring is a common feature in numerous approved drugs and clinical candidates. Its incorporation is known to improve solubility, metabolic stability, and target-binding affinity.[2][4] Derivatives of morpholine have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antioxidant activities.[3][6]

Based on this structural analysis, we can formulate our primary hypotheses for the mechanism of action of Morpholin-4-yl-phenyl-acetic acid:

  • Hypothesis 1: Anti-inflammatory Activity via COX Inhibition. The compound may act as an inhibitor of COX-1 and/or COX-2, thereby reducing the production of prostaglandins involved in inflammation.

  • Hypothesis 2: Metabolic Regulation via PPAR Agonism. The molecule could function as a PPAR agonist, influencing lipid and glucose metabolism.

  • Hypothesis 3: Novel Target Engagement. The unique combination of the two moieties may result in interaction with a novel biological target, leading to a distinct pharmacological profile.

This guide will now detail the experimental workflows required to test these hypotheses.

Proposed Experimental Workflow for Mechanistic Elucidation

The following diagram outlines a logical progression of experiments to systematically investigate the mechanism of action of Morpholin-4-yl-phenyl-acetic acid.

experimental_workflow cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Cellular & Molecular Target Validation cluster_2 Phase 3: Pathway Analysis & In vivo Validation A In vitro COX-1/COX-2 Inhibition Assay D Prostaglandin E2 (PGE2) Quantification in LPS-stimulated Macrophages A->D Identifies anti-inflammatory potential B PPAR Agonism Reporter Assay (PPARα, γ, δ) E Gene Expression Analysis of PPAR Target Genes (e.g., CPT1, FABP4) B->E Identifies metabolic regulatory potential C Cell Viability & Cytotoxicity Assays (e.g., MTT, LDH) F Broad-panel Kinase Profiling C->F Determines effective concentration range H Western Blot Analysis of Downstream Signaling (e.g., NF-κB, MAPK pathways) D->H E->H I Surface Plasmon Resonance (SPR) for Binding Kinetics F->I G Affinity Chromatography-Mass Spectrometry for Target Identification G->I J In vivo Efficacy Models (e.g., Carrageenan-induced Paw Edema) H->J I->J K Pharmacokinetic & Toxicological Profiling J->K

Caption: A multi-phase experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

In vitro COX-1/COX-2 Inhibition Assay

Objective: To determine if Morpholin-4-yl-phenyl-acetic acid directly inhibits the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric probe, test compound (Morpholin-4-yl-phenyl-acetic acid), known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls.

  • Procedure: a. Prepare a dilution series of the test compound and controls. b. In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well. c. Add the test compound or control at various concentrations and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding. d. Initiate the enzymatic reaction by adding arachidonic acid. e. After a specific reaction time, add the detection probe and measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited) by fitting the data to a dose-response curve.

Expected Outcome: This assay will reveal whether the compound is a non-selective, COX-1 selective, or COX-2 selective inhibitor, providing direct evidence for or against Hypothesis 1.

Parameter Description
IC50 (COX-1)Concentration for 50% inhibition of COX-1
IC50 (COX-2)Concentration for 50% inhibition of COX-2
Selectivity IndexIC50 (COX-1) / IC50 (COX-2)
PPAR Agonism Reporter Assay

Objective: To assess the ability of Morpholin-4-yl-phenyl-acetic acid to activate PPARα, PPARγ, and PPARδ.

Methodology:

  • Cell Line: Use a suitable mammalian cell line (e.g., HEK293T) transiently or stably transfected with:

    • A full-length human PPAR isoform (α, γ, or δ).

    • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase or β-galactosidase gene.

  • Procedure: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with a dilution series of the test compound. Include known PPAR agonists (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as positive controls. c. Incubate for 24-48 hours. d. Lyse the cells and measure the reporter gene activity (luminescence or colorimetric signal).

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the fold activation relative to the vehicle control and determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Expected Outcome: This assay will determine if the compound acts as an agonist for any of the PPAR isoforms, supporting or refuting Hypothesis 2.

Proposed Signaling Pathway

Based on the potential for COX inhibition, the following signaling pathway is proposed.

signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 converts to Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Test_Compound Morpholin-4-yl-phenyl-acetic acid Test_Compound->COX1_COX2 inhibits

Caption: Proposed inhibitory action on the cyclooxygenase (COX) pathway.

Concluding Remarks and Future Directions

This technical guide provides a foundational strategy for the comprehensive mechanistic evaluation of Morpholin-4-yl-phenyl-acetic acid. The proposed multi-phase approach, beginning with broad in vitro screening and progressing to specific cellular and in vivo models, ensures a thorough and rigorous investigation. The initial focus on COX inhibition and PPAR agonism is logically derived from the compound's chemical structure. However, researchers must remain open to unexpected findings, such as the identification of a novel target through unbiased approaches like affinity chromatography. Successful elucidation of the mechanism of action will be critical for the further development of Morpholin-4-yl-phenyl-acetic acid as a potential therapeutic agent.

References

  • Scribd. Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. Available from: [Link].

  • Santini C, Berger GD, Han W, et al. Phenylacetic acid derivatives as hPPAR agonists. Bioorg Med Chem Lett. 2003;13(7):1277-1280. Available from: [Link].

  • Google Patents. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them.
  • National Center for Biotechnology Information. Phenylacetates - MeSH. Available from: [Link].

  • Wikipedia. Phenylacetic acid. Available from: [Link].

  • PubChem. Morpholin-4-yl-phenyl-acetic acid. Available from: [Link].

  • Arshad F, Khan MF, Akhtar W, et al. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. Available from: [Link].

  • Al-Suhaimi KSA, El-Sawy ER, El-Gazzar ARBA, et al. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future J Pharm Sci. 2021;7(1):31. Available from: [Link].

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link].

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link].

  • Kumar P, Kumar A, Sharma S, et al. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg Chem. 2020;96:103578. Available from: [Link].

Sources

The Biological Versatility of Morpholin-4-yl-phenyl-acetic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a "privileged scaffold" for the design of novel therapeutic agents. When coupled with a phenylacetic acid moiety, the resulting Morpholin-4-yl-phenyl-acetic acid core structure gives rise to a class of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of these promising compounds, offering valuable insights for researchers and professionals in drug development.

The inherent structural features of the morpholin-4-yl-phenyl-acetic acid scaffold, combining a flexible morpholine ring with a rigid phenyl group and a reactive carboxylic acid handle, allow for extensive chemical modifications. This versatility has been exploited to generate a diverse library of derivatives with activities spanning anti-inflammatory, analgesic, and anticancer domains. This guide will delve into the key findings that underscore the therapeutic potential of this chemical class.

Core Synthesis Strategies: Building the Morpholin-4-yl-phenyl-acetic Acid Backbone

The synthesis of morpholin-4-yl-phenyl-acetic acid and its derivatives is typically achieved through straightforward and efficient chemical reactions. A fundamental approach involves the nucleophilic substitution of a halo-phenylacetic acid derivative with morpholine.

A representative synthesis of the core compound, morpholin-4-yl-phenyl-acetic acid hydrochloride, is achieved by the hydrolysis of its corresponding ethyl ester.[1]

Experimental Protocol: Synthesis of Morpholin-4-yl-phenyl-acetic Acid Hydrochloride[1]
  • Reaction Setup: Dissolve ethyl 2-morpholino-2-phenylacetate (1.0 eq) in dioxane.

  • Hydrolysis: Add 37% hydrochloric acid (10.0 eq) dropwise to the solution.

  • Reflux: Stir the reaction mixture under reflux conditions overnight.

  • Additional Hydrolysis: Add another portion of 37% hydrochloric acid (10.0 eq) and continue to reflux for an additional 24 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), remove the solvent by evaporation under reduced pressure.

  • Purification: Triturate the residue with acetonitrile to yield 2-morpholino-2-phenylacetic acid hydrochloride as a white solid.

This foundational synthetic route can be adapted to generate a variety of derivatives by utilizing substituted phenylacetic acids or by further modifying the carboxylic acid group to form esters, amides, and other functional groups.

G Ethyl 2-bromo-2-phenylacetate Ethyl 2-bromo-2-phenylacetate Ethyl 2-morpholino-2-phenylacetate Ethyl 2-morpholino-2-phenylacetate Ethyl 2-bromo-2-phenylacetate->Ethyl 2-morpholino-2-phenylacetate Morpholine, Base Morpholin-4-yl-phenyl-acetic acid HCl Morpholin-4-yl-phenyl-acetic acid HCl Ethyl 2-morpholino-2-phenylacetate->Morpholin-4-yl-phenyl-acetic acid HCl HCl, Dioxane, Reflux

Caption: General synthetic scheme for Morpholin-4-yl-phenyl-acetic acid hydrochloride.

A Spectrum of Biological Activities: From Inflammation to Cancer

Derivatives of the morpholin-4-yl-phenyl-acetic acid scaffold have demonstrated significant potential across multiple therapeutic areas. The following sections will detail the key biological activities, underlying mechanisms, and relevant experimental data.

Anti-inflammatory and Analgesic Properties: Targeting the Drivers of Pain and Inflammation

The morpholine moiety is a common feature in many anti-inflammatory and analgesic drugs.[2] Derivatives of morpholin-4-yl-phenyl-acetic acid have been investigated for their potential to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.

While direct studies on the COX-inhibitory activity of a wide range of morpholin-4-yl-phenyl-acetic acid derivatives are not extensively documented in publicly available literature, related morpholine-containing structures have shown significant promise as selective COX-2 inhibitors. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives demonstrated the ability to dramatically reduce the expression of iNOS and COX-2 in LPS-stimulated macrophage cells.[3][4] This suggests that the morpholine-phenyl scaffold can be effectively tailored to target key enzymes in the inflammatory cascade.

The analgesic effects of these compounds are often evaluated using established in vivo models. A standard method for assessing peripherally acting analgesics is the acetic acid-induced writhing test in mice.[5][6]

  • Animal Model: Use male Swiss albino mice, fasted overnight with free access to water.

  • Compound Administration: Administer the test compounds (e.g., morpholin-4-yl-phenyl-acetic acid derivatives) orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic like diclofenac sodium.

  • Induction of Writhing: After a set period (e.g., 30 minutes post-administration), inject a 0.6% solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

The mechanism of action for the analgesic effects of related compounds has been linked to the inhibition of prostaglandin synthesis, which are key mediators of pain and inflammation.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Inflammatory Stimulus Inflammatory Stimulus Macrophage Macrophage Inflammatory Stimulus->Macrophage COX-2 & iNOS Upregulation COX-2 & iNOS Upregulation Macrophage->COX-2 & iNOS Upregulation Prostaglandin & NO Production Prostaglandin & NO Production COX-2 & iNOS Upregulation->Prostaglandin & NO Production Inflammation & Pain Inflammation & Pain Prostaglandin & NO Production->Inflammation & Pain Morpholin-4-yl-phenyl-acetic acid derivatives Morpholin-4-yl-phenyl-acetic acid derivatives Morpholin-4-yl-phenyl-acetic acid derivatives->COX-2 & iNOS Upregulation Inhibition

Caption: Proposed anti-inflammatory mechanism of action.

Anticancer Activity: A Promising Avenue for Novel Chemotherapeutics

The morpholine scaffold is present in several clinically used anticancer drugs, and its derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[7] While specific data on the anticancer activity of a broad range of morpholin-4-yl-phenyl-acetic acid derivatives is emerging, related compounds have shown significant potential. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated potent anticancer activity, particularly against prostate cancer cell lines.[8]

The evaluation of anticancer activity typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (morpholin-4-yl-phenyl-acetic acid derivatives) and a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The mechanism of action for the anticancer effects of morpholine derivatives is diverse and can involve the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.[9]

G cluster_0 Cancer Cell Signaling cluster_1 Therapeutic Intervention Growth Factor Receptors Growth Factor Receptors PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Growth Factor Receptors->PI3K/Akt/mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Tumor Growth Tumor Growth Cell Proliferation & Survival->Tumor Growth Morpholin-4-yl-phenyl-acetic acid derivatives Morpholin-4-yl-phenyl-acetic acid derivatives Morpholin-4-yl-phenyl-acetic acid derivatives->PI3K/Akt/mTOR Pathway Inhibition

Caption: Potential anticancer signaling pathway targeted by morpholine derivatives.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates. While a comprehensive SAR study for a large, homologous series of morpholin-4-yl-phenyl-acetic acid derivatives is not yet fully established in the literature, some general trends can be inferred from studies on related morpholine-containing compounds.[7][10][11][12]

  • Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can significantly influence biological activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy groups) at different positions can modulate the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds with a nitro moiety exhibited higher cytotoxic effects than those with a methoxy moiety.[8]

  • Modification of the Carboxylic Acid Group: Conversion of the carboxylic acid to esters or amides can alter the compound's lipophilicity, membrane permeability, and metabolic stability, which in turn can impact its biological activity and pharmacokinetic profile.

  • Stereochemistry: Although the core morpholin-4-yl-phenyl-acetic acid structure is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities.

Table 1: Representative Biological Activity Data of Morpholine Derivatives

Compound ClassBiological ActivityTarget/AssayIC50/ActivityReference
Morpholinopyrimidine derivativesAnti-inflammatoryiNOS and COX-2 expressionSignificant reduction[3][4]
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivativesAnalgesic/Anti-inflammatoryCOX-IIPotent activity[5]
4-Morpholino-2-phenylquinazoline derivativesAnticancerPI3 Kinase p110alpha2.0 nM[9]
2-(4-Fluorophenyl)-N-phenylacetamide derivativesAnticancerPC3 cell line52 µM[8]
Morpholine derived thiazolesCarbonic Anhydrase-II InhibitionBovine CA-II14.68 µM[12]

Future Directions and Conclusion

The morpholin-4-yl-phenyl-acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic accessibility of this core structure allows for the generation of diverse chemical libraries for high-throughput screening.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broad and diverse library of morpholin-4-yl-phenyl-acetic acid derivatives to establish clear structure-activity relationships for anti-inflammatory, analgesic, and anticancer activities.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent derivatives.

  • In vivo efficacy and pharmacokinetic studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease and assessing their absorption, distribution, metabolism, and excretion (ADME) properties.

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A Senior Application Scientist's Guide to the Pharmacological Profiling of Novel Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale of a Privileged Scaffold

The morpholine ring is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged structure."[1] Its prevalence in approved drugs and clinical candidates is not accidental. The ring's inherent properties—a weak basic nitrogen atom and an opposing oxygen atom—confer advantageous physicochemical characteristics. These often translate to improved aqueous solubility, favorable pKa values for physiological conditions, and enhanced metabolic stability, making the morpholine moiety a powerful tool for optimizing pharmacokinetic and pharmacodynamic (PK/PD) profiles, particularly for central nervous system (CNS) agents where brain permeability is key.[1][2]

This guide eschews a generic checklist approach. Instead, it presents an integrated, causality-driven strategy for the comprehensive pharmacological profiling of novel compounds bearing this versatile scaffold. As Senior Application Scientists, our role is not merely to execute assays but to build a robust, self-validating data package that logically progresses a compound from a mere "hit" to a viable preclinical candidate. We will explore the critical sequence of interrogation—from foundational in silico predictions to complex in vivo validation—explaining the why behind each experimental choice and ensuring every protocol is designed to yield unambiguous, decision-driving data.

Part 1: Foundational Profiling - In Silico and Physicochemical Characterization

Expertise & Experience: Before any significant investment in wet lab resources, a foundational understanding of a compound's intrinsic properties is paramount. This initial phase acts as a critical filter, eliminating compounds with predicted liabilities and prioritizing those with the highest probability of success. The morpholine ring itself influences properties, but its effect is modulated by the rest of the molecular structure. Early computational and basic physicochemical assessments are the most resource-efficient methods for gaining this initial insight.[3]

In Silico ADME/Tox Prediction

The journey begins with computational modeling. Freely accessible and robust web servers can provide a reliable early assessment of a compound's likely Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile based solely on its chemical structure.[4][5] This allows for the rapid, cost-effective triage of large numbers of analogues.

  • Input Structure: Obtain the simplified molecular-input line-entry system (SMILES) string for the novel morpholine compound.

  • Server Submission:

    • Navigate to the SwissADME web server. Paste the SMILES string into the input field and execute the prediction.

    • Navigate to the pkCSM pharmacokinetics server.[4] Paste the SMILES string and run the full panel of predictive models.

  • Data Collation: Systematically extract key predictive data points from both platforms. Focus on parameters related to bioavailability, CNS penetration (critical for many morpholine drugs), metabolic liabilities, and potential toxicities.

  • Analysis: Compare the predicted properties against established thresholds for "drug-likeness" (e.g., Lipinski's Rule of Five) and against the profiles of known successful morpholine-containing drugs. A compound with multiple predicted liabilities (e.g., poor absorption, high P-glycoprotein efflux, and hERG inhibition) should be deprioritized.

ParameterPredicted ValueAcceptable RangeRationale & Implication
Molecular Weight 450.5 g/mol < 500 g/mol Influences diffusion and overall "drug-likeness".
LogP (Lipophilicity) 2.81.0 - 3.5Key for membrane permeability; too high increases toxicity risk.
Aqueous Solubility (LogS) -3.5> -4.0Essential for absorption and formulation.[2]
Caco-2 Permeability 1.5 x 10⁻⁶ cm/s> 1.0 x 10⁻⁶ cm/sPredicts intestinal absorption for oral dosing.[6]
BBB Permeability (LogBB) 0.15> 0Positive value suggests potential for CNS penetration.[2][3]
CYP2D6 Inhibitor YesNoRisk of drug-drug interactions with co-administered therapies.[6]
hERG I Inhibitor NoNoEarly flag for potential cardiotoxicity.
AMES Toxicity NoNoPredicts mutagenic potential.
Diagram: Initial Screening Workflow

This diagram illustrates the initial decision-making funnel based on computational and basic physicochemical data.

G cluster_0 Phase 1: Foundational Triage A Novel Morpholine Compound Library B In Silico ADME/Tox Prediction (e.g., SwissADME, pkCSM) A->B C Physicochemical Analysis (Solubility, LogP) A->C D Data Review: - Drug-like Properties? - Predicted Liabilities? B->D C->D E Prioritized Hits for In Vitro Profiling D->E Favorable Profile F Deprioritize / Redesign D->F Unfavorable Profile G cluster_0 Cellular Environment Ligand Morpholine Compound (Agonist) Receptor GPCR (Target) Ligand->Receptor Binds & Activates G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Functional Output) CREB->Gene Modulates

Caption: Agonist activation of a Gs-coupled GPCR pathway.

Part 3: In Vitro ADME-Tox - Proactive De-Risking

Trustworthiness: This battery of assays forms a self-validating system for preclinical risk assessment. [7]The objective is to identify potential liabilities in a compound's ADME and safety profile before committing to expensive and ethically sensitive in vivo studies. A compound that is potent in vitro but has poor metabolic stability or blocks the hERG channel is unlikely to become a successful drug. The favorable properties often imparted by the morpholine ring must be experimentally confirmed here. [1]

Key ADME Assays
  • System Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and a NADPH-regenerating system in phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Compound Incubation: Add the morpholine test compound to the mixture at a final concentration of 1 µM.

  • Time-Point Sampling: Aliquots are taken at 0, 5, 15, 30, and 60 minutes. The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is transferred for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance and in vitro half-life (t½).

Key Safety & Toxicology Assays

Cardiac safety is a major hurdle in drug development. The hERG potassium channel is a critical off-target; its inhibition can lead to fatal arrhythmias.

  • Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293). Cells are cultured and prepared for the automated patch-clamp instrument according to the manufacturer's protocol.

  • System Priming: The automated patch-clamp system (e.g., QPatch or Patchliner) is primed with intracellular and extracellular recording solutions.

  • Cell Sealing: Cells are captured on the measurement chip, and a high-resistance "gigaseal" is formed.

  • Voltage Protocol: A specific voltage pulse protocol is applied to elicit and measure the characteristic hERG tail current. A stable baseline is established.

  • Compound Application: The morpholine compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM). The effect on the hERG current is measured at each concentration.

  • Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the concentration-response data.

Data Presentation: Summary of In Vitro ADME and Safety Profile
AssayEndpointResultInterpretation
Metabolic Stability (HLM) t½ (min)55 minModerate to good stability; suitable for further development.
CYP3A4 Inhibition IC₅₀ (µM)> 50 µMLow risk of drug-drug interactions via this major isoform.
Plasma Protein Binding % Bound85%Moderately bound; free fraction is available for therapeutic effect.
Caco-2 Permeability (Papp A->B) 10⁻⁶ cm/s12.5High permeability, suggesting good potential for oral absorption.
hERG Inhibition IC₅₀ (µM)> 30 µMLow risk of cardiotoxicity; provides a good safety margin.
Genotoxicity (Ames) Fold Increase< 2x at all strainsNon-mutagenic.
Diagram: ADME-Tox De-Risking Funnel

This workflow illustrates how compounds are filtered through a series of ADME-Tox assays to select the safest and most promising candidates for in vivo testing.

G cluster_1 Phase 2: In Vitro De-Risking Input Potent Hits from In Vitro Functional Assays A Metabolic Stability (HLM) Permeability (Caco-2) Input->A B CYP Inhibition Screen (e.g., 3A4, 2D6, 2C9) A->B C Safety Screening (hERG, Cytotoxicity) B->C D Decision Gate: Acceptable ADME-Tox Profile? C->D E Candidate for In Vivo Studies D->E Yes F Deprioritize / Lead Optimization D->F No

Caption: Sequential filtering of compounds via ADME-Tox assays.

Part 4: In Vivo Profiling - The Whole Organism Response

Authoritative Grounding: The transition to in vivo studies is the definitive test of a drug candidate. [8]All preceding data must now be validated in a complex, living biological system. These studies, typically conducted in rodent models, are designed to answer two fundamental questions: What does the body do to the drug (Pharmacokinetics), and what does the drug do to the body (Pharmacodynamics/Efficacy)? [7][9]All studies must be conducted in compliance with Good Laboratory Practice (GLP) where required for regulatory submissions. [10][11]

Pharmacokinetic (PK) Studies

The goal is to characterize the absorption, distribution, metabolism, and excretion of the morpholine compound over time. This is essential for determining dose, dosing frequency, and oral bioavailability.

  • Animal Acclimation: Male C57BL/6 mice (n=3 per group/route) are acclimated for at least 3 days.

  • Dose Formulation: The compound is formulated in a suitable vehicle (e.g., 20% Solutol in water) for both intravenous (IV) and oral gavage (PO) administration.

  • Dosing:

    • IV Group: Administer a 2 mg/kg dose via the tail vein.

    • PO Group: Administer a 10 mg/kg dose via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 30 µL) from each animal at specific time points (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8 hr; PO: 15, 30 min, 1, 2, 4, 8, 24 hr) via submandibular or saphenous vein puncture. Samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the morpholine compound in plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)Definition
Cmax 1250 ng/mL850 ng/mLMaximum observed plasma concentration.
Tmax 0.08 hr (5 min)1.0 hrTime to reach Cmax.
AUC(0-inf) 1875 hrng/mL4250 hrng/mLArea under the concentration-time curve.
t½ (half-life) 2.5 hr2.8 hrTime for plasma concentration to decrease by half.
Clearance (CL) 17.8 mL/min/kg-Volume of plasma cleared of the drug per unit time.
Bioavailability (%F) -45%The fraction of the oral dose that reaches systemic circulation.
Pharmacodynamic (PD) and Efficacy Studies

These studies are designed to demonstrate that the drug can reach its target in the body at sufficient concentrations to produce a desired therapeutic effect in a relevant disease model. The specific model is entirely dependent on the therapeutic indication.

  • Model Establishment: Immune-compromised mice (e.g., NSG) are subcutaneously implanted with human tumor cells relevant to the compound's target. Tumors are allowed to grow to a specified size (e.g., 100-150 mm³).

  • Randomization: Animals are randomized into treatment groups (n=8-10 per group), including a vehicle control group and one or more dose levels of the morpholine compound.

  • Treatment: The compound is administered according to a schedule determined by its PK profile (e.g., once daily oral gavage).

  • Monitoring:

    • Tumor Volume: Measured twice weekly with calipers.

    • Body Weight: Monitored twice weekly as a measure of general toxicity.

    • Clinical Observations: Animals are observed daily for any signs of distress.

  • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined endpoint size, or after a fixed duration.

  • Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle group. Statistical significance is determined (e.g., using ANOVA).

Diagram: The PK/PD Relationship

This diagram illustrates the crucial link between pharmacokinetics (drug concentration) and pharmacodynamics (biological effect), defining the therapeutic window.

G cluster_pkpd Therapeutic Window PK Pharmacokinetics (PK) 'What the body does to the drug' (Concentration vs. Time) Therapeutic_Window Therapeutic Window PK->Therapeutic_Window Determines Exposure in Window Effect Therapeutic Effect Toxicity Adverse Effects PD Pharmacodynamics (PD) 'What the drug does to the body' (Effect vs. Concentration) PD->Therapeutic_Window Defines Boundaries of Window MTC Minimum Toxic Concentration (MTC) Therapeutic_Window->MTC MEC Minimum Effective Concentration (MEC) Therapeutic_Window->MEC Dose Dose Administered Dose->PK

Caption: Interplay of PK and PD to define the therapeutic window.

Conclusion

The pharmacological profiling of a novel morpholine compound is a systematic, multi-disciplinary endeavor. It begins with broad, predictive methods to triage candidates and progressively focuses resources on those with the highest potential. By logically sequencing in silico, in vitro, and in vivo studies, we build a comprehensive data package that addresses target engagement, cellular function, ADME properties, safety, and ultimately, therapeutic efficacy. This rigorous, evidence-based approach is essential to navigate the complexities of drug development and to successfully translate the chemical promise of the morpholine scaffold into a clinically valuable therapeutic.

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The Morpholine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Exploratory Studies on Morpholine-Based Therapeutics

Abstract

The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged structure" in medicinal chemistry, consistently appearing in a multitude of approved and experimental drugs.[1] Its remarkable versatility stems from a unique combination of physicochemical properties that enhance aqueous solubility, metabolic stability, and target binding affinity.[2] This technical guide provides a comprehensive exploration of morpholine-based therapeutics, delving into the rationale behind their design, synthesis, and evaluation across key therapeutic areas. We will dissect the structure-activity relationships of prominent morpholine-containing drugs and provide detailed, field-proven protocols for their preclinical assessment, empowering researchers and drug development professionals to leverage the full potential of this exceptional pharmacophore.

The Morpholine Moiety: A Master Key to Unlocking Therapeutic Potential

The unassuming structure of morpholine, with its ether and secondary amine functionalities, belies its profound impact on a molecule's pharmacological profile. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen's basicity can be finely tuned through substitution, influencing the compound's pKa and, consequently, its pharmacokinetic properties.[2] This dual nature allows morpholine to improve a drug candidate's "drug-likeness" by favorably modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The chair-like conformation of the morpholine ring provides a rigid scaffold, which is instrumental in orienting substituents for optimal interaction with their biological targets.[2] This conformational rigidity minimizes the entropic penalty upon binding, often leading to enhanced potency and selectivity. It is this combination of desirable physicochemical and structural attributes that has cemented morpholine's status as a go-to building block in the medicinal chemist's toolbox.[1][3]

Therapeutic Frontiers of Morpholine-Based Drugs

The applications of the morpholine scaffold are broad, spanning a wide array of diseases. This guide will focus on three key areas where morpholine-containing drugs have made a significant impact: oncology, infectious diseases, and neurodegenerative disorders.

Precision Oncology: Targeting Cancer's Driving Forces

In the realm of oncology, the morpholine moiety has been instrumental in the development of targeted therapies that inhibit key signaling pathways driving cancer cell proliferation and survival.[4]

A prime example is Gefitinib , an anilinoquinazoline derivative used in the treatment of non-small cell lung cancer (NSCLC).[5][6] The morpholine ring in Gefitinib enhances its solubility and pharmacokinetic properties, enabling effective oral administration.[7]

Mechanism of Action: Gefitinib and EGFR Inhibition

Gefitinib functions as a competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6] In many NSCLC cases, mutations in the EGFR gene lead to its constitutive activation, triggering downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways, that promote uncontrolled cell growth and inhibit apoptosis.[4][8][9] Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its autophosphorylation and blocking the initiation of these downstream signals.[6][9]

Diagram: Gefitinib's Mechanism of Action

gefitinib_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ATP ATP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates ATP->EGFR Gefitinib Gefitinib (Morpholine-containing) Gefitinib->EGFR Inhibits Apoptosis Apoptosis Gefitinib->Apoptosis Promotes Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Gefitinib competitively inhibits ATP binding to the EGFR tyrosine kinase domain.

Combating Drug-Resistant Infections

The rise of multidrug-resistant bacteria poses a significant global health threat. Morpholine-based antibiotics have provided a crucial line of defense against these formidable pathogens.

Linezolid , the first clinically approved oxazolidinone antibiotic, is a testament to the power of the morpholine scaffold in antibacterial drug design.[10][11] It is particularly effective against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[10][12]

Mechanism of Action: Linezolid and Protein Synthesis Inhibition

Linezolid employs a unique mechanism of action that sets it apart from other protein synthesis inhibitors. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[10][13] This early blockade of translation initiation is a key reason for the low incidence of cross-resistance with other antibiotic classes that typically target later stages of protein synthesis.[11][13] The morpholine ring in Linezolid undergoes oxidation to inactive metabolites.

Diagram: Linezolid's Inhibition of Bacterial Protein Synthesis

linezolid_moa cluster_ribosome Bacterial Ribosome 50S 50S Subunit 23S rRNA 70S 70S Initiation Complex 50S->70S Linezolid Linezolid (Morpholine-containing) 50S:f1->Linezolid Binds 30S 30S Subunit 30S->70S Protein Bacterial Protein 70S->Protein Translation mRNA mRNA mRNA->70S tRNA Initiator tRNA tRNA->70S Linezolid->70S

Caption: Linezolid prevents the formation of the 70S initiation complex in bacterial ribosomes.

Navigating the Complexities of Neurodegenerative Diseases

The development of drugs for central nervous system (CNS) disorders is particularly challenging due to the blood-brain barrier (BBB). The physicochemical properties of the morpholine ring, particularly its balanced lipophilic-hydrophilic profile, make it an invaluable scaffold for designing CNS-active drugs with improved BBB permeability.[1][5][14][15]

Morpholine-based compounds are being explored for a range of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[10][11][14] These compounds target various enzymes and receptors implicated in the pathology of these conditions, such as cholinesterases, monoamine oxidases, and secretases.[10][11] For instance, pyrimidine-morpholine hybrids have shown promise as potent cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[7]

Mechanism of Action: Aprepitant and Neurokinin-1 Receptor Antagonism

While not a direct treatment for neurodegeneration, Aprepitant , a morpholine-containing antiemetic, provides an excellent example of a CNS-active drug.[16] It is a selective antagonist of the neurokinin-1 (NK1) receptor and is used to prevent chemotherapy-induced and postoperative nausea and vomiting.[14][15]

Substance P is a neuropeptide that binds to NK1 receptors in the brain's vomiting center, triggering the emetic reflex.[14][17] Aprepitant crosses the BBB and blocks Substance P from binding to these receptors, thereby preventing the initiation of the vomiting signal.[14][17]

Diagram: Aprepitant's Antagonism of the NK1 Receptor

aprepitant_moa cluster_neuron Neuron in Vomiting Center NK1R NK1 Receptor Vomiting Vomiting Reflex NK1R->Vomiting Activates SubstanceP Substance P SubstanceP->NK1R Binds Aprepitant Aprepitant (Morpholine-containing) Aprepitant->NK1R Blocks

Caption: Aprepitant blocks Substance P from binding to NK1 receptors in the brain.

Core Experimental Protocols for Evaluating Morpholine-Based Therapeutics

The following protocols are provided as a guide for the preclinical evaluation of novel morpholine-containing compounds. These are foundational assays that can be adapted to specific research needs.

In Vitro Kinase Inhibition Assay: A Focus on VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a critical target in oncology.[18] This protocol outlines a luminescence-based assay to determine the inhibitory activity of a morpholine-based compound against VEGFR-2.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is quantified by the reduction in substrate phosphorylation, which is detected by measuring the amount of remaining ATP using a luminescence-based reagent like Kinase-Glo®.[18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the morpholine-based test compound in DMSO.

    • Perform serial dilutions of the stock solution in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[18]

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu:Tyr, 4:1)).[2][18]

    • Dilute recombinant human VEGFR-2 enzyme to the working concentration in 1x Kinase Buffer.[18]

  • Assay Procedure:

    • Add the master mixture to the wells of a white 96-well plate.[18]

    • Add the diluted test compound solutions to the appropriate wells.

    • Include positive controls (no inhibitor) and blank controls (no enzyme).[18]

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blanks.[2][18]

    • Incubate the plate at 30°C for 45 minutes.[2][18]

  • Detection and Data Analysis:

    • After incubation, add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.[2][18]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.[2][18]

    • Measure the luminescence using a microplate reader.

    • Calculate the percentage of VEGFR-2 activity remaining in the presence of the inhibitor compared to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: VEGFR-2 Kinase Inhibition Assay Workflow

vegfr2_assay cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Morpholine Compound Plate_Setup Add Master Mix and Compound to 96-well Plate Compound_Prep->Plate_Setup Master_Mix_Prep Prepare Kinase Reaction Master Mix (Buffer, ATP, Substrate) Master_Mix_Prep->Plate_Setup Enzyme_Prep Dilute VEGFR-2 Enzyme Reaction_Start Add VEGFR-2 Enzyme to Initiate Reaction Enzyme_Prep->Reaction_Start Plate_Setup->Reaction_Start Incubation Incubate at 30°C for 45 min Reaction_Start->Incubation Add_KinaseGlo Add Kinase-Glo® Reagent Incubation->Add_KinaseGlo Luminescence_Read Read Luminescence Add_KinaseGlo->Luminescence_Read Data_Analysis Calculate % Inhibition and Determine IC50 Luminescence_Read->Data_Analysis

Caption: Workflow for a luminescence-based VEGFR-2 kinase inhibition assay.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[19] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[16][19]

Step-by-Step Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[20]

    • Treat the cells with various concentrations of the morpholine-based test compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Formazan Solubilization:

    • Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[16][19]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[16][20]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement and Data Analysis:

    • Gently mix the plate to ensure complete solubilization of the formazan.[16]

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[19][20]

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percent viability against the logarithm of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Understanding how a therapeutic agent affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing cell cycle distribution.[12][13]

Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[13]

Step-by-Step Methodology:

  • Cell Preparation and Fixation:

    • Harvest cells after treatment with the morpholine-based compound.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.[3][9]

    • Incubate the cells on ice or at -20°C for at least 30 minutes.[3]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash them with PBS.[9]

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is essential to prevent the staining of double-stranded RNA.[12]

    • Incubate the cells in the dark at room temperature for 30 minutes.[3][12]

  • Flow Cytometry and Data Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Concluding Remarks and Future Directions

The morpholine scaffold continues to be a highly valuable and versatile tool in the design and development of novel therapeutics. Its ability to confer favorable pharmacokinetic and pharmacodynamic properties has led to its incorporation in a wide range of successful drugs. The exploratory studies and experimental protocols detailed in this guide provide a solid foundation for researchers and scientists to further investigate the potential of morpholine-based compounds. Future research will undoubtedly uncover new applications for this privileged structure, particularly in addressing the challenges of complex diseases and emerging drug resistance. The continued exploration of structure-activity relationships and the development of innovative synthetic methodologies will ensure that the morpholine ring remains at the forefront of medicinal chemistry for years to come.

References

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Sources

A Technical Guide to the Discovery of Bioactive Molecules Containing the Morpholine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine ring, a six-membered saturated heterocycle, has firmly established itself as a "privileged scaffold" in the landscape of modern medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs stems from a unique combination of advantageous physicochemical properties, metabolic stability, and synthetic tractability.[3][4] This guide provides an in-depth technical exploration for researchers, chemists, and drug development professionals on the core principles and practical methodologies for discovering novel bioactive molecules incorporating this versatile moiety. We will dissect the rationale behind experimental design, from synthetic strategies and screening paradigms to detailed case studies of blockbuster drugs, thereby offering a comprehensive framework for leveraging the morpholine scaffold in next-generation therapeutic design.

Chapter 1: The Morpholine Scaffold: A Cornerstone of Modern Drug Design

The utility of the morpholine scaffold is not accidental; it is rooted in a set of favorable chemical and physical characteristics that address common challenges in drug development.

1.1. Physicochemical & Pharmacokinetic Advantages

The morpholine ring confers several benefits to a parent molecule. Its oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and modulates basicity. The pKa of morpholine is approximately 8.4-8.7, a value that often improves aqueous solubility and allows for favorable interactions with biological targets without the high basicity that can lead to off-target effects, such as hERG channel binding.[1][4][5]

Functionally, morpholine is often employed as a bioisosteric replacement for other cyclic amines like piperazine or piperidine.[4][6] This substitution can enhance metabolic stability by removing sites susceptible to cytochrome P450 (CYP) oxidation, thereby improving a compound's pharmacokinetic profile and half-life.[4][7] Its balanced lipophilic-hydrophilic character also aids in achieving the delicate balance required for cell permeability and oral bioavailability.[7][8]

1.2. Prevalence in Approved Therapeutics

The success of the morpholine scaffold is evidenced by its presence in numerous clinically important drugs across a wide range of therapeutic areas. A recent analysis identified 14 drugs containing the morpholine ring approved by the U.S. FDA in the last decade alone, with 50% of them being anticancer agents.[4][5]

DrugTherapeutic ClassMechanism of Action
Linezolid Antibiotic (Oxazolidinone)Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][10][11]
Gefitinib AnticancerInhibits the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR).[12][13]
Aprepitant AntiemeticNeurokinin-1 (NK1) receptor antagonist.[14][15]
Reboxetine AntidepressantSelective Norepinephrine Reuptake Inhibitor (NRI).[8]
Moclobemide AntidepressantReversible Inhibitor of Monoamine Oxidase A (RIMA).[16]

Chapter 2: Synthetic Strategies for Morpholine-Containing Libraries

The facile synthesis and functionalization of the morpholine ring are key to its widespread use.[3] The choice of synthetic route is dictated by the desired substitution pattern and the overall complexity of the target molecule.

2.1. Core Synthetic Approaches

Strategies for constructing and modifying morpholine scaffolds can be broadly categorized into three areas:

  • N-Functionalization: The most straightforward approach, involving the reaction of pre-formed morpholine with various electrophiles (e.g., alkyl halides, acyl chlorides) to introduce diversity at the nitrogen atom.

  • C-Functionalization: More complex methods that introduce substituents onto the carbon backbone of the ring, often requiring multi-step sequences.

  • De Novo Synthesis: Building the morpholine ring from acyclic precursors. This approach offers the greatest flexibility for creating highly substituted and stereochemically complex analogs. Common starting materials include 1,2-amino alcohols, aziridines, and epoxides.[17][18]

2.2. Detailed Protocol: De Novo Synthesis of a 2-Substituted Morpholine

This protocol exemplifies a common strategy for building the morpholine ring, which is crucial for exploring structure-activity relationships (SAR) at the C-2 position.

Objective: To synthesize a library of 2-aryl-morpholine derivatives.

Methodology:

  • Step 1: Epoxide Formation. An appropriate styrene derivative is treated with a peroxy acid (e.g., m-CPBA) in a chlorinated solvent like dichloromethane (DCM) at 0 °C to room temperature to form the corresponding aryl epoxide. The reaction is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material.

  • Step 2: Ring Opening. The crude epoxide is dissolved in isopropanol, and an excess of ethanolamine is added. The mixture is heated to reflux for 4-6 hours. This reaction opens the epoxide to form a key 1,2-amino alcohol intermediate.

  • Step 3: Cyclization. The solvent is removed under reduced pressure. The resulting amino alcohol is then subjected to an intramolecular cyclization. A common and effective method is the Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate - DIAD) or by converting the primary alcohol to a leaving group (e.g., a tosylate) followed by base-mediated cyclization.

  • Step 4: N-Functionalization (Optional). The secondary amine of the resulting 2-aryl-morpholine can be further functionalized via reductive amination or acylation to build additional diversity.

  • Purification: Final products are purified using column chromatography on silica gel to yield the desired compounds for biological screening.

Self-Validation: Each step must be validated. TLC is used to monitor reaction progress. The structure and purity of intermediates and the final product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). A final purity of >95% (determined by HPLC) is required for compounds proceeding to biological assays.

Chapter 3: Workflow for Bioactivity Discovery

The discovery of a novel bioactive morpholine-containing molecule follows a structured, multi-stage workflow. This process is designed to efficiently identify promising candidates from a large chemical library and advance them toward lead optimization.

G cluster_0 Discovery Phase cluster_1 Validation & Optimization Phase A Library Synthesis (Morpholine Analogs) B High-Throughput Screening (HTS) (Primary Assay) A->B Diverse Chemical Matter C Hit Confirmation & Triage (Dose-Response, Purity Check) B->C Initial 'Hits' D Secondary & Orthogonal Assays (Confirm Mechanism) C->D Confirmed Hits E SAR Exploration (Iterative Synthesis) D->E Validated Hits F Lead Optimization (ADME/Tox Profiling) E->F Optimized Leads G Preclinical Candidate F->G Development Candidate

Caption: High-level workflow for the discovery and optimization of bioactive morpholine-containing compounds.

Chapter 4: Case Studies in Morpholine Drug Discovery

Analyzing the discovery of successful drugs provides invaluable, field-proven insights into how the morpholine scaffold contributes to clinical success.

Case Study: Linezolid (Zyvox®) - An Antibacterial Agent

Discovery: In the face of rising resistance to Gram-positive pathogens, Pharmacia (now Pfizer) scientists revisited the oxazolidinone class of compounds.[9] Through intensive synthesis and evaluation, they created analogs containing a piperazinyl-phenyl-oxazolidinone core. The morpholino analog, Linezolid, was ultimately selected for clinical development over other candidates due to its superior pharmacokinetic profile, including 100% oral bioavailability.[9][19]

Mechanism of Action: Linezolid has a unique mechanism among protein synthesis inhibitors. It binds to the 23S portion of the 50S bacterial ribosomal subunit, preventing the formation of a functional 70S initiation complex.[10][11] This novel mechanism means there is little to no cross-resistance with other classes of antibiotics.[9][19]

Role of Morpholine: The morpholine moiety in Linezolid is critical for its overall profile. It contributes to the drug's favorable solubility and pharmacokinetic properties. Structure-activity relationship (SAR) studies on the oxazolidinone class demonstrated that modifications at this position significantly impact both potency and safety. The morpholine ring provided an optimal balance of these properties, leading to a highly effective and safe clinical candidate.[9]

Case Study: Gefitinib (Iressa®) - An EGFR Inhibitor for Cancer

Discovery: Gefitinib was developed as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in the proliferation of various cancer cells, particularly non-small cell lung cancer (NSCLC).[12][13]

Mechanism of Action: EGFR is a transmembrane protein that, upon activation, dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[12] This initiates downstream signaling cascades (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) that promote cell growth and survival.[20] Gefitinib competitively binds to the ATP-binding site within this kinase domain, blocking its activation and shutting down these pro-survival signals, which can lead to cancer cell apoptosis.[12][21]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, RAS/MAPK) P->Downstream Activates Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified mechanism of Gefitinib's inhibition of the EGFR signaling pathway.

Role of Morpholine: The morpholine-containing side chain of Gefitinib is crucial for its activity and drug-like properties. This group occupies a specific region of the EGFR active site, and its properties, including solubility and metabolic stability, were optimized during the drug's development to achieve the desired pharmacokinetic profile suitable for once-daily oral dosing.[13][22]

Case Study: Aprepitant (Emend®) - An Antiemetic

Discovery: Aprepitant was developed as a selective, high-affinity antagonist for the human neurokinin-1 (NK-1) receptor, the receptor for substance P.[14][23] This system was identified as playing a key role in the emetic (vomiting) reflex, particularly the delayed phase associated with chemotherapy.[14]

Mechanism of Action: By blocking the NK-1 receptor in the brain, Aprepitant prevents substance P from initiating the signals that lead to nausea and vomiting.[23][24]

Role of Morpholine: The structure of Aprepitant is complex, featuring a core morpholine ring. SAR studies on NK-1 antagonists showed that the stereochemistry and substitution pattern of the morpholine ring were critical for potent and selective binding to the receptor.[25] The morpholine moiety acts as a rigid scaffold, correctly orienting the other pharmacophoric elements—such as the bistrifluoromethylphenyl group—for optimal interaction with the target.[14] This precise positioning is essential for its high affinity and clinical efficacy.

Chapter 5: Modern Discovery Paradigms & Future Perspectives

While traditional HTS and medicinal chemistry remain vital, new technologies are accelerating the discovery of morpholine-containing bioactives.

  • Fragment-Based Drug Discovery (FBDD): Small molecular fragments containing a morpholine ring can be screened for weak but efficient binding to a target protein. These hits are then grown or linked to generate potent leads. The morpholine's favorable properties make it an excellent starting point for fragment libraries.

  • DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of billions of unique morpholine-containing compounds simultaneously. By attaching a unique DNA barcode to each molecule, active compounds can be identified from vast pools, dramatically increasing the efficiency of hit identification.

  • Computational Chemistry: In silico methods, such as molecular docking and pharmacokinetic modeling, are used to predict how morpholine analogs will bind to targets and behave in vivo. This allows for the rational design of new compounds and the prioritization of synthetic efforts, saving time and resources.

The future of drug discovery will see these technologies further integrated. The continued exploration of novel synthetic methods to access diverse and complex morpholine scaffolds will provide even richer chemical matter for screening campaigns.[26][27] The "privileged" status of the morpholine scaffold is secure, and it will undoubtedly remain a key building block in the development of future medicines.[3][28]

Conclusion

The discovery of bioactive molecules containing the morpholine scaffold is a testament to the power of integrating fundamental physicochemical principles with advanced synthetic and screening methodologies. From improving solubility and metabolic stability to acting as a rigid scaffold for precise pharmacophore presentation, the morpholine ring offers a versatile toolkit for the medicinal chemist. The success stories of drugs like Linezolid, Gefitinib, and Aprepitant underscore the profound impact this simple heterocycle has had on modern medicine. By understanding the causality behind its advantages and employing the systematic discovery workflows outlined in this guide, researchers can continue to unlock the therapeutic potential of morpholine-based compounds for years to come.

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An In-depth Technical Guide on Morpholin-4-yl-phenyl-acetic Acid as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Privileged Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the concept of "privileged structures" has gained significant traction. These are molecular scaffolds that are capable of binding to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The morpholine ring is a quintessential example of such a privileged scaffold, lauded for its advantageous physicochemical, biological, and metabolic properties.[1] Its incorporation into drug candidates has been shown to enhance potency, modulate pharmacokinetic profiles, and provide desirable drug-like characteristics.[1] This guide focuses on a specific and highly versatile morpholine-containing building block: morpholin-4-yl-phenyl-acetic acid . We will explore its synthesis, its pivotal role as a precursor in the generation of diverse compound libraries, and its application in the discovery of new drug candidates, with a particular focus on the development of anticonvulsant agents.

The Morpholin-4-yl-phenyl-acetic Acid Core: A Privileged Starting Point

The morpholin-4-yl-phenyl-acetic acid scaffold combines the beneficial attributes of the morpholine ring with a phenylacetic acid moiety. This unique combination offers several strategic advantages in drug design:

  • Improved Physicochemical Properties: The morpholine group is known to enhance aqueous solubility and modulate lipophilicity, which are critical parameters for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The morpholine ring is generally stable to metabolic degradation, which can lead to improved in vivo half-life and bioavailability of the final drug compound.

  • Synthetic Tractability: As a readily accessible and versatile building block, the morpholine ring can be easily introduced into molecules.[1] The carboxylic acid group of the phenylacetic acid moiety provides a convenient handle for a wide range of chemical modifications, allowing for the rapid generation of diverse compound libraries.

  • Three-Dimensional Diversity: The non-planar nature of the morpholine ring introduces three-dimensional character into otherwise flat aromatic structures, which can facilitate more specific and higher-affinity interactions with biological targets.

Synthesis of the Morpholin-4-yl-phenyl-acetic Acid Precursor

The synthesis of the core precursor, morpholin-4-yl-phenyl-acetic acid, is a critical first step in its utilization for drug discovery. A common and efficient method involves the hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Synthesis of Morpholin-4-yl-phenyl-acetic Acid Hydrochloride

This protocol details the synthesis of the hydrochloride salt of morpholin-4-yl-phenyl-acetic acid from its ethyl ester precursor.

Materials:

  • Ethyl 2-morpholino-2-phenylacetate

  • 1,4-Dioxane

  • 37% Hydrochloric acid

  • Acetonitrile

Procedure:

  • Dissolve ethyl 2-morpholino-2-phenylacetate (1.0 eq) in 1,4-dioxane.

  • Slowly add 37% hydrochloric acid (10.0 eq) dropwise to the solution.

  • Stir the reaction mixture under reflux overnight.

  • Add an additional portion of 37% hydrochloric acid (10.0 eq) and continue to reflux for another 24 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Triturate the resulting residue with acetonitrile to precipitate the product.

  • Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum to yield morpholin-4-yl-phenyl-acetic acid hydrochloride as a white solid.[1]

Causality Behind Experimental Choices:

  • Choice of Acid: Hydrochloric acid is used to catalyze the hydrolysis of the ester and to form the hydrochloride salt of the final product, which often improves its stability and crystallinity.

  • Solvent System: 1,4-Dioxane is a suitable solvent as it is miscible with both the aqueous hydrochloric acid and the organic starting material, creating a homogeneous reaction mixture.

  • Reflux Conditions: Heating the reaction at reflux provides the necessary activation energy to drive the ester hydrolysis to completion in a reasonable timeframe.

  • Trituration: Trituration with acetonitrile is a purification technique used to induce crystallization and remove any remaining soluble impurities.

Morpholin-4-yl-phenyl-acetic Acid as a Precursor for Anticonvulsant Agents: A Case Study

The versatility of the morpholin-4-yl-phenyl-acetic acid scaffold is well-demonstrated by its use in the synthesis of novel anticonvulsant agents. By converting the carboxylic acid to an amide, a library of N-substituted acetamide derivatives can be generated and screened for biological activity.

Synthesis of N-Aryl-2-morpholino-2-phenylacetamide Derivatives

The general synthetic strategy involves the amidation of morpholin-in-4-yl-phenyl-acetic acid with a variety of substituted anilines. This can be achieved through standard peptide coupling methods or by converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride.

Workflow for the Synthesis of N-Aryl-2-morpholino-2-phenylacetamide Derivatives

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification Acid Morpholin-4-yl-phenyl-acetic acid ThionylChloride SOCl2 or Oxalyl Chloride Acid->ThionylChloride AcylChloride Morpholin-4-yl-phenyl-acetyl chloride ThionylChloride->AcylChloride Amide N-Aryl-2-morpholino-2-phenylacetamide AcylChloride->Amide Aniline Substituted Aniline (Ar-NH2) Aniline->Amide Base Base (e.g., Triethylamine) Base->Amide Purification Chromatography / Recrystallization Amide->Purification FinalProduct Pure N-Aryl-2-morpholino-2-phenylacetamide Purification->FinalProduct

Caption: Synthetic workflow for N-aryl-2-morpholino-2-phenylacetamide derivatives.

Biological Evaluation and Structure-Activity Relationship (SAR)

A study by Obniska et al. (2013) investigated a series of N-phenylacetamide derivatives for their anticonvulsant activity, including a morpholine-containing analog, N-(3-chlorophenyl)-2-morpholino-acetamide .[1] The anticonvulsant activity was evaluated using the maximal electroshock (MES) seizure model in mice, which is a well-established screen for identifying compounds that prevent seizure spread.[1]

CompoundPhenyl Ring SubstitutionHeterocycleAnticonvulsant Activity (MES Test)
N-(3-chlorophenyl)-2-morpholino-acetamide 3-chloroMorpholineActive at 100 mg/kg (0.5h) and 300 mg/kg (4h)[1]
Analog with 3-(trifluoromethyl)phenyl3-trifluoromethylPhenylpiperazineGenerally more potent than 3-chloro analogs[1]

Key SAR Insights:

  • Influence of Phenyl Ring Substitution: The study revealed that the nature of the substituent on the N-phenyl ring significantly impacts anticonvulsant activity. Derivatives with a 3-(trifluoromethyl) group were generally more potent in the MES test compared to their 3-chloro counterparts.[1] This suggests that a strong electron-withdrawing group at the meta position of the aniline ring is beneficial for activity.

  • Role of the Heterocycle: While a direct comparison of ED50 values is not provided in the initial screening, the morpholine-containing compound demonstrated activity. The lipophilicity of the heterocyclic portion of the molecule was found to influence the onset and duration of action. Less lipophilic compounds, such as the morpholine derivative, tended to show activity at an earlier time point (0.5 hours), while more lipophilic analogs were active at a later time point (4 hours).[1]

  • Importance of the Amide Linker: The acetamide linker is a common feature in many anticonvulsant drugs and is believed to be important for interacting with the biological target.

Proposed Mechanism of Action

While the precise mechanism of action for N-(3-chlorophenyl)-2-morpholino-acetamide has not been definitively elucidated, studies on structurally related anticonvulsants provide valuable insights. The most potent compound in the series investigated by Obniska et al. was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2).[1] Blockade of these channels is a well-established mechanism for many antiepileptic drugs, as it reduces the repetitive firing of neurons that is characteristic of seizures.[2]

Proposed Mechanism of Action for Phenylacetamide Anticonvulsants

G cluster_0 Neuronal Membrane cluster_1 Cellular Effect cluster_2 Therapeutic Outcome NaChannel_inactive Voltage-Gated Na+ Channel (Inactive State) NaChannel_active Voltage-Gated Na+ Channel (Active State) NaChannel_inactive->NaChannel_active Inactivation Gate Opening ReducedFiring Reduced Neuronal Firing NaChannel_inactive->ReducedFiring Prevents return to active state Drug N-Aryl-2-morpholino-2-phenylacetamide Drug->NaChannel_inactive Binds and Stabilizes AnticonvulsantEffect Anticonvulsant Effect ReducedFiring->AnticonvulsantEffect

Caption: Proposed mechanism involving the stabilization of inactive voltage-gated sodium channels.

Future Directions and Broader Applications

The case study on anticonvulsant agents highlights just one of the many potential applications of morpholin-4-yl-phenyl-acetic acid as a precursor in drug discovery. The inherent versatility of this scaffold allows for its use in the development of a wide array of therapeutic agents. Future research could explore:

  • Expansion of the N-Aryl Moiety: Synthesizing a broader range of N-substituted amides with diverse aromatic and heteroaromatic groups to further probe the SAR for anticonvulsant activity and potentially discover new therapeutic applications.

  • Modification of the Phenyl Ring: Introducing substituents onto the phenyl ring of the morpholin-4-yl-phenyl-acetic acid core to investigate their impact on biological activity.

  • Alternative Linkers: Replacing the acetamide linker with other functional groups, such as esters, sulfonamides, or reversed amides, to explore new chemical space.

  • Diverse Therapeutic Areas: Screening libraries of morpholin-4-yl-phenyl-acetic acid derivatives against a wide range of biological targets to identify novel activities in areas such as oncology, inflammation, and infectious diseases.

Conclusion

Morpholin-4-yl-phenyl-acetic acid stands out as a valuable and versatile precursor in the field of drug discovery. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility make it an ideal starting point for the generation of diverse compound libraries. The successful identification of anticonvulsant activity in its N-aryl acetamide derivatives serves as a compelling proof-of-concept for the utility of this scaffold. As our understanding of disease biology continues to grow, privileged structures like morpholin-4-yl-phenyl-acetic acid will undoubtedly play an increasingly important role in the development of the next generation of innovative medicines.

References

  • Obniska, J., Kamiński, K., & Wiklik, B. (2013). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 65(5), 1255-1267. [Link]

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Sharma, P. C., & Kumar, R. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Tamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s). [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved January 7, 2026, from [Link]

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Unlocking the Therapeutic Potential of Morpholin-4-yl-phenyl-acetic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholin-4-yl-phenyl-acetic acid is a synthetic compound that marries two scaffolds of significant pharmacological interest: the morpholine ring, a privileged structure in medicinal chemistry, and the phenylacetic acid moiety, known for its diverse biological activities. While direct biological data for this specific molecule is sparse, its structural components suggest a high potential for interaction with a range of therapeutic targets. This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of potential therapeutic targets for Morpholin-4-yl-phenyl-acetic acid. We will traverse a logical workflow from predictive in silico modeling to rigorous experimental validation, providing researchers, scientists, and drug development professionals with a robust framework for unlocking the therapeutic promise of this and similar novel chemical entities.

Introduction: The Rationale for Target Discovery

The quest for novel therapeutics is fundamentally linked to the identification of small molecules that can modulate the activity of disease-relevant proteins. Morpholin-4-yl-phenyl-acetic acid (Figure 1) presents an intriguing starting point for such an investigation. The morpholine heterocycle is a component of numerous approved drugs, valued for its favorable physicochemical and metabolic properties.[1] It often serves as a key component of pharmacophores for enzyme inhibitors and G-protein coupled receptors, particularly within the central nervous system (CNS).[2] Concurrently, derivatives of phenylacetic acid have demonstrated a spectrum of activities, including anti-inflammatory, anticancer, and metabolic modulatory effects, notably as agonists for peroxisome proliferator-activated receptors (PPARs) and Liver X receptors (LXRs).[3][4]

Given the absence of established targets for Morpholin-4-yl-phenyl-acetic acid, a systematic and unbiased approach to target identification is paramount. This guide will detail a workflow designed to generate and then experimentally validate hypotheses regarding its mechanism of action.

Figure 1: Chemical Structure of Morpholin-4-yl-phenyl-acetic acid
Image of the chemical structure of Morpholin-4-yl-phenyl-acetic acid would be placed here.

Phase 1: In Silico Target Fishing - Generating Hypotheses in the Digital Realm

The initial phase of our investigation leverages the power of computational chemistry to predict potential protein targets. This "in silico target fishing" is a rapid and cost-effective method to narrow down the vast landscape of the human proteome to a manageable set of high-probability candidates.[5] Our approach will be two-fold, employing both ligand-based and receptor-based methods to build a consensus prediction.

Ligand-Based Approaches: Learning from the Known

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.[6] We will utilize two primary techniques:

  • 2D and 3D Similarity Searching: The chemical fingerprint of Morpholin-4-yl-phenyl-acetic acid will be compared against large chemogenomic databases such as ChEMBL. This will identify known bioactive molecules with high structural similarity, and by extension, their established protein targets.[7]

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model will be generated from our query molecule and used to screen databases of known drugs and their targets to find proteins that are likely to recognize this spatial arrangement of features.[5][8]

Receptor-Based Approaches: Docking into the Proteome

Receptor-based methods utilize the three-dimensional structures of proteins to predict binding interactions. The premier technique in this category is reverse docking.

  • Reverse Docking: In contrast to traditional docking where multiple ligands are screened against a single target, reverse docking screens a single ligand against a library of protein structures.[9][10] This approach can uncover novel, and sometimes unexpected, protein targets. We will employ a consensus scoring approach using multiple docking algorithms to enhance the reliability of our predictions.

The workflow for our in silico target prediction is depicted in the following diagram:

in_silico_workflow cluster_ligand Ligand-Based Prediction cluster_analysis Analysis & Prioritization mol Morpholin-4-yl-phenyl-acetic acid sim_search 2D/3D Similarity Searching (e.g., ChEMBL) mol->sim_search pharm_model Pharmacophore Modeling mol->pharm_model rev_dock Reverse Docking (e.g., TarFisDock, ReverseDock) target_list Generate Initial Target List sim_search->target_list pharm_model->target_list rev_dock->target_list consensus Consensus Scoring & Ranking target_list->consensus pathway Pathway & Disease Association Analysis consensus->pathway prioritized_targets Prioritized Target List for Validation pathway->prioritized_targets

Diagram 1: In Silico Target Identification Workflow.
Data Integration and Target Prioritization

The outputs from these diverse in silico methods will be integrated to generate a consensus list of potential targets. This list will be ranked based on the strength of evidence from each method. Further prioritization will involve bioinformatics analysis to identify targets that are part of key signaling pathways implicated in disease, enhancing the therapeutic relevance of our subsequent experimental validation.

Phase 2: Analog-Based Target Inference - Clues from Chemical Cousins

Concurrent with our in silico efforts, we will perform a thorough investigation of the known biological targets of close structural analogs of Morpholin-4-yl-phenyl-acetic acid. This approach provides a strong, evidence-based foundation for inferring potential targets.

Known Targets of Morpholine-Containing Drugs

The morpholine moiety is present in a wide array of approved drugs.[1] A systematic review of these drugs and their primary targets will be conducted. Particular attention will be paid to aryl-morpholine structures, as they share the most similarity with our query compound.[2]

Drug Class Example Drug Primary Target(s) Therapeutic Area
Kinase InhibitorsGefitinibEpidermal Growth Factor Receptor (EGFR)Oncology
AntidepressantsMoclobemideMonoamine Oxidase A (MAO-A)CNS Disorders
AntibioticsLinezolidBacterial 50S Ribosomal SubunitInfectious Disease
AntifungalsFenpropimorphSterol Δ14-reductase and Δ8→Δ7-isomeraseAgriculture
Table 1: Examples of Morpholine-Containing Drugs and Their Targets.
Known Targets of Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are also well-represented in pharmacology. We will focus on analogs with known mechanisms of action.

Compound Class Example Primary Target(s) Therapeutic Area
PPAR AgonistsFarglitazarPPARγMetabolic Disease
LXR AgonistsT0901317LXRα/βMetabolic Disease
Anti-inflammatoryDiclofenacCyclooxygenase (COX) enzymesInflammation
Table 2: Examples of Phenylacetic Acid Derivatives and Their Targets.

By analyzing the targets of these structural analogs, we can identify recurring protein families and signaling pathways that are likely to be modulated by Morpholin-4-yl-phenyl-acetic acid.

Phase 3: Experimental Validation - From Prediction to Biological Reality

The prioritized list of putative targets from our in silico and analog-based analyses must be subjected to rigorous experimental validation. This phase is critical for confirming direct molecular interactions and elucidating the functional consequences of these interactions.

In Vitro Target Engagement Assays

The first step in experimental validation is to confirm a direct physical interaction between Morpholin-4-yl-phenyl-acetic acid and the predicted target protein. A suite of biophysical and biochemical assays will be employed.

Step-by-Step Protocol: Thermal Shift Assay (TSA)

  • Objective: To determine if the compound binds to and stabilizes the target protein.

  • Materials:

    • Purified recombinant target protein

    • Morpholin-4-yl-phenyl-acetic acid (dissolved in DMSO)

    • SYPRO Orange dye

    • Assay buffer (e.g., HEPES, pH 7.5)

    • qRT-PCR instrument

  • Procedure:

    • Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

    • Dispense the master mix into a 96-well PCR plate.

    • Add varying concentrations of Morpholin-4-yl-phenyl-acetic acid to the wells. Include a DMSO-only control.

    • Seal the plate and centrifuge briefly.

    • Place the plate in a qRT-PCR instrument and run a melt curve analysis, gradually increasing the temperature from 25°C to 95°C.

    • Monitor the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.

    • A positive "hit" is identified by a significant increase in the Tm in the presence of the compound compared to the DMSO control, indicating that the compound has bound to and stabilized the protein.

Other valuable in vitro assays include:

  • Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics (kon, koff).

  • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS).

  • Enzymatic Assays: If the target is an enzyme, to measure the compound's effect on its catalytic activity (IC50/EC50).

Cell-Based Target Validation and Pathway Analysis

Once direct binding is confirmed, the next crucial step is to assess the compound's effect in a cellular context.

Step-by-Step Protocol: Western Blot for Phospho-Protein Levels

  • Objective: To determine if the compound modulates the activity of a target kinase within a signaling pathway.

  • Materials:

    • Relevant cell line expressing the target protein

    • Cell culture medium and supplements

    • Morpholin-4-yl-phenyl-acetic acid

    • Lysis buffer

    • Primary antibodies (total and phosphorylated forms of the target and downstream substrates)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting apparatus and imaging system

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of Morpholin-4-yl-phenyl-acetic acid for a specified time. Include a DMSO control.

    • Lyse the cells and quantify protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight.

    • Wash and incubate with the secondary antibody.

    • Apply the chemiluminescent substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total proteins.

    • A change in the ratio of phosphorylated to total protein in compound-treated cells compared to the control indicates modulation of the target's activity.

The overall experimental validation workflow is illustrated below:

experimental_validation cluster_invitro In Vitro Validation cluster_cell Cell-Based Validation cluster_advanced Advanced Validation prioritized_targets Prioritized Target List tsa Thermal Shift Assay (TSA) prioritized_targets->tsa spr Surface Plasmon Resonance (SPR) tsa->spr enz_assay Enzymatic/Functional Assays spr->enz_assay confirmed_binders Confirmed Direct Binders enz_assay->confirmed_binders western Target Engagement & Pathway Modulation (e.g., Western Blot) confirmed_binders->western pheno Phenotypic Assays (e.g., Proliferation, Migration) western->pheno validated_target Validated Target pheno->validated_target crispr Target Deconvolution (CRISPR/siRNA) validated_target->crispr animal In Vivo Model Studies crispr->animal

Diagram 2: Experimental Target Validation Workflow.

Conclusion and Future Directions

The journey to elucidate the therapeutic targets of a novel compound like Morpholin-4-yl-phenyl-acetic acid is a systematic process of hypothesis generation and rigorous experimental testing. By integrating in silico prediction, analog-based inference, and a tiered experimental validation strategy, we can efficiently and effectively identify and confirm its molecular targets. The framework presented in this guide provides a clear and actionable path for researchers to not only understand the mechanism of action of Morpholin-4-yl-phenyl-acetic acid but also to unlock its full therapeutic potential. The identification of a validated target will pave the way for lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent.

References

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Preliminary Cytotoxicity Studies of Morpholin-4-yl-phenyl-acetic acid: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: The morpholine scaffold is a privileged structure in medicinal chemistry, integral to numerous compounds with diverse biological activities. Morpholin-4-yl-phenyl-acetic acid, a derivative sharing this core, presents a compelling candidate for biological screening. This technical guide provides a comprehensive framework for conducting preliminary in vitro cytotoxicity studies on this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale for a robust and reliable initial assessment. The guide details a multi-assay strategy, employing both metabolic and membrane integrity endpoints to generate a preliminary cytotoxic profile and establish a foundation for further investigation into the compound's therapeutic potential.

Introduction: Context and Rationale

The Morpholine Scaffold in Medicinal Chemistry

Morpholine is a heterocyclic compound that has become a cornerstone in drug design and medicinal chemistry.[1] Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and metabolic stability, and its ability to form hydrogen bonds can facilitate critical interactions with biological targets.[2] Consequently, the morpholine ring is a key component in a wide array of therapeutic agents, demonstrating anticancer, anti-inflammatory, and antimicrobial activities, among others.[1][2] This history of success provides a strong impetus for evaluating novel morpholine-containing compounds for potential bioactivity.

Profile of Morpholin-4-yl-phenyl-acetic acid

Morpholin-4-yl-phenyl-acetic acid (PubChem CID: 241650) is a specific derivative featuring the morpholine heterocycle linked to a phenylacetic acid moiety.[3] While direct biological data on this exact molecule is sparse, the known cytotoxic potential of various morpholine derivatives against cancer cell lines provides a logical basis for its investigation.[4][5][6] Studies on related structures have shown that substitutions on the phenyl ring and the nature of the linker to the morpholine core can significantly influence cytotoxic potency and selectivity, making a systematic evaluation of this compound a valuable endeavor in the search for new therapeutic leads.[4][6]

Principles of In Vitro Cytotoxicity Testing

The primary goal of in vitro cytotoxicity testing is to determine the concentration at which a substance exerts a toxic effect on cultured cells.[7] This is a critical first step in drug discovery, allowing for the screening of numerous compounds to identify those with potent activity.[8] Efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process—such as cell growth or viability—by 50%.[9][10][11] A lower IC50 value indicates higher potency.[11] To gain a comprehensive understanding, it is essential to measure toxicity through multiple cellular endpoints, primarily focusing on metabolic activity and cell membrane integrity.[7]

Experimental Design and Strategy

A robust preliminary assessment hinges on a well-considered experimental design that incorporates orthogonal assays and appropriate biological models.

Rationale for a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms. A multi-assay approach provides a more complete picture of a compound's effect. For this guide, we advocate a dual strategy:

  • Metabolic Viability Assay (MTT): This assay measures the activity of mitochondrial dehydrogenases in living cells.[12] These enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a process that occurs only in metabolically active, viable cells.[12][13][14] It is a strong indicator of overall cellular health and mitochondrial function.

  • Membrane Integrity Assay (LDH): This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[15][16] An increase in extracellular LDH is a direct marker of cell death and loss of membrane integrity.[15][17]

By using both assays, we can distinguish between compounds that cause metabolic arrest (a strong decrease in the MTT signal with a modest LDH release) and those that induce overt cell lysis (a strong increase in LDH release).

Selection of Cell Lines

The choice of cell lines is critical for interpreting the results. A well-rounded preliminary screen should include:

  • A Cancer Cell Line: A common, well-characterized cancer cell line such as A549 (human lung carcinoma) or MCF-7 (human breast adenocarcinoma) to screen for potential anticancer activity.

  • A Non-Cancerous Cell Line: A "normal" or non-transformed cell line, like HEK293 (human embryonic kidney cells) or MRC-5 (human fetal lung fibroblast), is essential to assess the compound's selectivity. A compound that is highly toxic to cancer cells but minimally toxic to normal cells has a more promising therapeutic window.

Experimental Workflow Overview

The overall strategy follows a logical progression from preparation to data analysis. This workflow ensures that all necessary steps and controls are integrated for a reliable outcome.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Analysis prep_cells Cell Culture & Maintenance (A549 & HEK293) seed_plate Seed Cells in 96-Well Plates prep_cells->seed_plate prep_compound Prepare Compound Stock (Morpholin-4-yl-phenyl-acetic acid in DMSO) & Serial Dilutions treat_cells Treat Cells with Compound Dilutions (24h, 48h, 72h incubation) prep_compound->treat_cells seed_plate->treat_cells mtt_assay MTT Assay (Endpoint: Metabolic Activity) treat_cells->mtt_assay Parallel Plate ldh_assay LDH Assay (Endpoint: Membrane Integrity) treat_cells->ldh_assay Parallel Plate read_plate Measure Absorbance/ Fluorescence (Plate Reader) mtt_assay->read_plate ldh_assay->read_plate calc_viability Normalize Data (% Viability vs. Control) read_plate->calc_viability calc_ic50 Non-linear Regression (Dose-Response Curve) calc_viability->calc_ic50 report Summarize IC50 Values & Assess Selectivity calc_ic50->report

Caption: General workflow for in vitro cytotoxicity testing.

Core Cytotoxicity Protocols

General Cell Culture & Compound Preparation

A. Cell Culture:

  • Maintain selected cell lines (e.g., A549 and HEK293) in their recommended culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells regularly upon reaching 80-90% confluency to maintain exponential growth.

B. Compound Stock and Dilutions:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of Morpholin-4-yl-phenyl-acetic acid in sterile dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations for treating the cells.

  • Causality Check: The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent-induced toxicity.[18] Therefore, a vehicle control (medium with the same final DMSO concentration as the highest compound dose) is mandatory in every experiment.[7]

Protocol 1: MTT Assay for Metabolic Viability

This protocol measures cell viability based on mitochondrial activity.[14]

Methodology:

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for attachment.[8][19]

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of Morpholin-4-yl-phenyl-acetic acid. Include vehicle control wells and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[7][20]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[7] Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[13][20]

G A Seed Cells in 96-Well Plate (100 µL) B Incubate Overnight (Allow Attachment) A->B C Treat with Compound & Controls (24-72h) B->C D Add 20 µL MTT Solution (5 mg/mL) C->D E Incubate 3-4h at 37°C (Formazan Forms in Live Cells) D->E F Remove Medium, Add 150 µL DMSO E->F G Shake 15 min (Dissolve Crystals) F->G H Read Absorbance at 570 nm G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: LDH Release Assay for Membrane Integrity

This protocol quantifies cytotoxicity by measuring LDH released from damaged cells.[15]

Methodology:

  • Cell Seeding & Treatment: Seed and treat cells in a 96-well plate exactly as described for the MTT assay (Steps 1-3).

  • Control Setup (Self-Validation): This assay's trustworthiness relies on proper controls.[7]

    • Vehicle Control: Cells treated with DMSO-containing medium only (measures spontaneous LDH release).

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Maximum LDH Release Control: A set of untreated wells where a lysis buffer is added 30 minutes before the end of incubation to achieve 100% cell death.[17]

  • Supernatant Collection: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from a kit like Abcam's ab65393 or Promega's LDH-Glo™).[21] Add the reaction mix to each well containing the supernatant.

  • Incubation & Reading: Incubate the plate at room temperature for 30 minutes, protected from light.[16] Measure the absorbance at the appropriate wavelength (typically 490 nm for colorimetric assays).[16]

G A Seed & Treat Cells in 96-Well Plate (as per MTT) B Prepare Controls: - Vehicle (Spontaneous Release) - Lysis Buffer (Max Release) A->B C Incubate 24-72h B->C D Transfer 50 µL Supernatant to New Plate C->D E Add LDH Reaction Mix to Supernatant D->E F Incubate 30 min at RT (Protected from Light) E->F G Read Absorbance at 490 nm F->G

Caption: Step-by-step workflow for the LDH release assay.

Data Analysis and Interpretation

Raw Data Processing
  • Background Subtraction: For each plate, subtract the average absorbance value of the "medium only" (no cells) wells from all other readings.

  • Normalization:

    • MTT Assay: Express results as a percentage of the vehicle control, which represents 100% viability.

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • LDH Assay: Calculate cytotoxicity as a percentage relative to the spontaneous and maximum release controls.

      • % Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Determination of IC50 Values

The IC50 value is the most common metric for reporting compound potency.[9][10]

  • Plot Data: For each cell line and time point, plot the normalized percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).[9]

  • Calculate IC50: The software will calculate the IC50 value, which is the concentration that corresponds to 50% on the Y-axis of the fitted curve.[22]

G Data Normalized Data (% Viability vs. [Compound]) Plot Plot Data (Y=% Viability, X=log[Compound]) Data->Plot Fit Fit Sigmoidal Curve (Non-linear Regression) Plot->Fit Interpolate Interpolate Concentration at 50% Viability Fit->Interpolate IC50 Result: IC50 Value Interpolate->IC50

Caption: Logical flow for determining the IC50 value.
Data Presentation

Summarize the calculated IC50 values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and time points, and against a known standard.

Table 1: Hypothetical Cytotoxicity of Morpholin-4-yl-phenyl-acetic acid (IC50 in µM)

Compound Cell Line 24h IC50 (µM) 48h IC50 (µM) 72h IC50 (µM)
Morpholin-4-yl-phenyl-acetic acid A549 (Cancer) 75.2 ± 5.1 42.5 ± 3.8 21.3 ± 2.5
HEK293 (Normal) > 100 95.8 ± 7.2 80.1 ± 6.4
Doxorubicin (Positive Control) A549 (Cancer) 1.5 ± 0.2 0.8 ± 0.1 0.4 ± 0.05

| | HEK293 (Normal) | 2.1 ± 0.3 | 1.1 ± 0.2 | 0.7 ± 0.1 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpreting the Results
  • Potency: A low micromolar or nanomolar IC50 value suggests potent cytotoxic activity.

  • Selectivity: Compare the IC50 value in the cancer cell line (A549) to the normal cell line (HEK293). A significantly lower IC50 in the cancer line indicates selective toxicity, which is a highly desirable trait for a potential therapeutic agent. The Selectivity Index (SI) can be calculated as (IC50 in normal cells / IC50 in cancer cells). An SI > 2 is generally considered promising.

  • Time-Dependence: Observe how the IC50 values change over the 24, 48, and 72-hour time points. A decrease in IC50 over time suggests that the compound's effects are cumulative.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for the preliminary in vitro cytotoxic evaluation of Morpholin-4-yl-phenyl-acetic acid. By employing both metabolic and membrane integrity assays across cancerous and non-cancerous cell lines, researchers can generate a reliable initial dataset on the compound's potency and selectivity.

Should Morpholin-4-yl-phenyl-acetic acid demonstrate promising and selective cytotoxicity (e.g., a low micromolar IC50 against A549 cells with a high selectivity index), subsequent studies would be warranted. These could include:

  • Screening against a broader panel of cancer cell lines.

  • Mechanism of action studies to determine if cell death occurs via apoptosis or necrosis (e.g., using Annexin V/PI staining).

  • Cell cycle analysis to see if the compound causes arrest at a specific phase.

By following this structured and scientifically-grounded approach, researchers can effectively triage novel compounds and identify promising candidates for the next stages of the drug discovery pipeline.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

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Phenylacetic Acid Derivatives as Antimicrobial Agents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Phenylacetic Acid

Phenylacetic acid (PAA) is an organic compound consisting of a phenyl functional group and a carboxylic acid functional group.[1] It is a naturally occurring auxin, a class of plant hormones, and is also found in various animal secretions and as a metabolic byproduct of phenylalanine.[1][2] Beyond its role in the natural world, PAA and its derivatives have garnered significant interest in the pharmaceutical industry due to their broad spectrum of biological activities, including potent antimicrobial properties.[2][3][4] This guide provides an in-depth exploration of the antimicrobial attributes of phenylacetic acid derivatives, focusing on their mechanisms of action, structure-activity relationships, synthesis, and the experimental protocols essential for their evaluation.

The core structure of phenylacetic acid presents a versatile scaffold for chemical modification, allowing for the synthesis of a wide array of derivatives with enhanced antimicrobial efficacy and specificity. These derivatives have shown promise against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] Their potential applications span from novel therapeutic agents to antimicrobial coatings for medical devices.

Mechanisms of Antimicrobial Action: A Multi-Pronged Attack

The antimicrobial activity of phenylacetic acid and its derivatives is not attributed to a single mechanism but rather a combination of effects that disrupt crucial cellular processes in microorganisms.

Disruption of Cell Membrane Integrity

One of the primary modes of action is the destabilization of the microbial cytoplasmic membrane.[6] This disruption leads to increased membrane permeability, resulting in the leakage of essential intracellular components such as ions, nucleic acids, and proteins.[4][7] The consequence of this leakage is a loss of cellular homeostasis and, ultimately, cell death.

Inhibition of Cellular Metabolism

Phenylacetic acid derivatives have been shown to interfere with key metabolic pathways within microbial cells. For instance, they can inhibit the activity of essential enzymes in the tricarboxylic acid (TCA) cycle, such as malate dehydrogenase (MDH) and succinate dehydrogenase (SDH).[4][7] By disrupting the central energy metabolism, these compounds effectively starve the microorganisms of the energy required for growth and survival.

Inhibition of Protein Synthesis

Evidence suggests that phenylacetic acid can inhibit the synthesis of total proteins in bacterial cells.[4][7] This interference with protein production halts the machinery necessary for cellular function, growth, and replication.

Quorum Sensing Inhibition: Disrupting Microbial Communication

A particularly compelling mechanism of action is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.[8] This coordinated behavior is crucial for the expression of virulence factors, biofilm formation, and antibiotic resistance.[9][10] Phenylacetic acid and some of its derivatives can act as quorum sensing inhibitors (QSIs), effectively disarming pathogens without necessarily killing them, which may exert less selective pressure for the development of resistance.[8][11] For example, PAA has been shown to disrupt quorum sensing in Pseudomonas aeruginosa, a notorious opportunistic pathogen, leading to a reduction in virulence factor production and biofilm formation.[10][11] The mechanism often involves the antagonistic binding of the PAA derivative to QS receptors, outcompeting the native signaling molecules.[9]

Antimicrobial Mechanisms of Phenylacetic Acid Derivatives cluster_mechanisms Mechanisms of Action cluster_outcomes Microbial Consequences PAA Phenylacetic Acid Derivatives Membrane Cell Membrane Disruption PAA->Membrane destabilizes Metabolism Metabolic Inhibition PAA->Metabolism inhibits Protein Protein Synthesis Inhibition PAA->Protein inhibits QS Quorum Sensing Inhibition PAA->QS interferes with Leakage Leakage of Cellular Contents Membrane->Leakage Energy Energy Depletion Metabolism->Energy Function Loss of Cellular Function Protein->Function Virulence Reduced Virulence & Biofilm Formation QS->Virulence

Caption: Multifaceted antimicrobial mechanisms of phenylacetic acid derivatives.

Structure-Activity Relationships (SAR): Tailoring for Potency

The antimicrobial efficacy of phenylacetic acid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.

  • Substituents on the Phenyl Ring : The nature, position, and number of substituents on the phenyl ring significantly influence antimicrobial activity. For instance, the introduction of hydroxyl and methoxy groups can modulate the antioxidant properties, which may work in concert with antimicrobial effects.[6] However, an increased number of these groups has, in some cases, been observed to slightly decrease antimicrobial efficacy.[6][12]

  • The Carboxylic Acid Group : The carboxylic acid moiety is generally important for activity, but modifications can be made without complete loss of function.[6] This allows for the potential incorporation of these molecules into biomaterials.

  • Metal Complexes : The coordination of phenylacetic acid with metal ions, such as copper (II), can drastically alter and often enhance its biological activity.[3] These metal complexes can exhibit potent antibacterial properties.[3]

  • Hydroxamic Acid Moiety : Replacing the carboxylic acid with a hydroxamic acid group, a strong metal-binding moiety, has been a successful strategy in designing potent quorum sensing inhibitors.[13]

Derivative ClassKey Structural FeatureImpact on Antimicrobial ActivityReference
Hydroxylated/Methoxylated PAA-OH and -OCH3 groups on the phenyl ringModulates antioxidant properties; may slightly decrease antimicrobial efficacy.[6]
4-Aminophenylacetic Acid DerivativesAmino group at the para positionSome derivatives show promising antimicrobial results.[14]
PAA Metal ComplexesCoordination with metal ions (e.g., Cu(II))Can significantly enhance antibacterial activity.[3]
Phenylalanine Derivatives with Hydroxamic AcidReplacement of carboxylic acid with hydroxamic acidPotent quorum sensing inhibitory activity.[13]

Synthesis of Novel Phenylacetic Acid Derivatives

The synthesis of novel phenylacetic acid derivatives is a key step in exploring their therapeutic potential. A variety of synthetic routes are available, often starting from commercially available materials.[1][2]

One common approach involves the modification of a PAA precursor. For example, 4-aminophenylacetic acid can be condensed with phthalic anhydride to form an intermediate that serves as a building block for a range of derivatives.[14][15]

Synthesis_Workflow Start 4-Aminophenylacetic Acid + Phthalic Anhydride Intermediate (Dioxoisoindolin-2-yl)phenylacetic acid Start->Intermediate Condensation Derivatives Target Phenylacetic Acid Derivatives Intermediate->Derivatives Further Reactions

Caption: A generalized synthetic workflow for phenylacetic acid derivatives.

Experimental Protocols for Antimicrobial Evaluation

Rigorous and standardized experimental protocols are essential for determining the antimicrobial efficacy of newly synthesized phenylacetic acid derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Test compound (phenylacetic acid derivative)

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Prepare Compound Dilutions: Create a series of two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Read Results: Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration at which no growth is observed.

MIC_Assay_Workflow A Prepare Serial Dilutions of PAA Derivative C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C, 24h) C->D E Visually or Spectrophotometrically Assess Microbial Growth D->E F Determine MIC Value E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Anti-Biofilm Assays

These assays quantify the ability of a compound to inhibit the formation of biofilms or to eradicate existing biofilms. A common method involves staining the biofilm with crystal violet and then quantifying the retained stain.

In Vivo Efficacy Studies

For promising candidates, in vivo studies using animal models are crucial to evaluate the therapeutic potential and safety of the phenylacetic acid derivatives.[16][17] These studies can assess the compound's ability to control infections in a living organism.

Conclusion and Future Perspectives

Phenylacetic acid and its derivatives represent a promising class of antimicrobial agents with diverse mechanisms of action. Their ability to be chemically modified allows for the fine-tuning of their activity and specificity. The capacity of some derivatives to inhibit quorum sensing is particularly noteworthy, as it offers a strategy to combat bacterial virulence with potentially lower risks of resistance development.

Future research should focus on:

  • Expanding the library of PAA derivatives through innovative synthetic chemistry.

  • Elucidating the precise molecular targets of these compounds.

  • Investigating the potential for synergistic effects when combined with existing antibiotics.

  • Developing drug delivery systems to enhance the bioavailability and targeted delivery of PAA derivatives.

The continued exploration of phenylacetic acid derivatives holds significant promise for the development of the next generation of antimicrobial therapies to combat the growing threat of infectious diseases.

References

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(1), 55-67. [Link]

  • Hwang, B. K., et al. (2001). Isolation and In Vivo and In Vitro Antifungal Activity of Phenylacetic Acid and Sodium Phenylacetate from Streptomyces humidus. Applied and Environmental Microbiology, 67(8), 3739-3745. [Link]

  • Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. ResearchGate. [Link]

  • Babu, B. K., et al. (2016). Bio-Active Phenylacetic Acid Complexes: Synthesis, Structure And Antimicrobial Activities. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2915-2919. [Link]

  • Musthafa, K. S., et al. (2012). Quorum Sensing Inhibition in Pseudomonas aeruginosa PAO1 by Antagonistic Compound Phenylacetic Acid. ResearchGate. [Link]

  • Gopu, V., et al. (2017). Mechanistic understanding of Phenyllactic acid mediated inhibition of quorum sensing and biofilm development in Pseudomonas aeruginosa. PubMed, 289(Pt 1), 107-118. [Link]

  • Schubert, K., et al. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 25(23), 5727. [Link]

  • Maxson, T., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. International Journal of Molecular Sciences, 22(16), 8794. [Link]

  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. PeerJ, 10, e13955. [Link]

  • Xie, Y., et al. (2022). The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens. ResearchGate. [Link]

  • Maxson, T., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. ResearchGate. [Link]

  • El-Gamal, M. I., et al. (2022). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. mBio, 13(2), e03831-21. [Link]

  • Unacademy. (2024). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. YouTube. [Link]

  • Ortíz-García, S., et al. (2023). Biogenic Quorum-Sensing Amides from Streptomyces sp. NP10. Metabolites, 13(12), 1165. [Link]

  • Nguyen, G. N., et al. (2020). Identification of novel phenylalanine derivatives bearing a hydroxamic acid moiety as potent quorum sensing inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. [Link]

  • Al-Warhi, T., et al. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 27(19), 6296. [Link]

  • Hwang, B. K., et al. (2001). Isolation and in vivo and in vitro antifungal activity of phenylacetic acid and sodium phenylacetate from Streptomyces humidus. PubMed. [Link]

  • Kim, J. H., et al. (2004). Identification and antimicrobial activity of phenylacetic acid produced by Bacillus licheniformis isolated from fermented soybean, Chungkook-Jang. PubMed. [Link]

  • Liu, Z., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology, 13, 986623. [Link]

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Methodological & Application

"analytical methods for Morpholin-4-yl-phenyl-acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Quantification and Characterization of Morpholin-4-yl-phenyl-acetic Acid

Introduction

Morpholin-4-yl-phenyl-acetic acid (CAS No: 6342-19-4) is a key organic intermediate with a molecular structure incorporating a phenylacetic acid moiety and a morpholine ring.[1][2] This compound serves as a critical building block in the synthesis of various pharmaceutical agents and research chemicals. The purity, stability, and precise quantification of this intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredients (APIs). Consequently, robust and validated analytical methods are indispensable for its characterization, quality control, and stability assessment throughout the drug development lifecycle.

This comprehensive guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of the principal analytical methodologies for Morpholin-4-yl-phenyl-acetic acid. It moves beyond simple procedural lists to explain the scientific rationale behind method selection and experimental design, ensuring a deep, practical understanding of the techniques.

Physicochemical Properties and Analytical Implications

A foundational understanding of the physicochemical properties of Morpholin-4-yl-phenyl-acetic acid is crucial for selecting and optimizing analytical methods.

PropertyValueAnalytical Implication
Molecular Formula C₁₂H₁₅NO₃Provides the basis for exact mass determination in Mass Spectrometry.[1]
Molecular Weight 221.25 g/mol Used in calculations for quantification and molarity-based solution preparation.[3]
Melting Point ~202 °CIndicates thermal stability; useful for setting parameters in thermal degradation studies and GC injector temperature.
Structure Phenyl, Carboxylic Acid, MorpholineThe phenyl group provides a chromophore for UV detection in HPLC. The carboxylic acid group allows for acid-base titration and imparts polarity. The tertiary amine in the morpholine ring offers a site for potential derivatization.
Solubility VariesThe presence of both polar (carboxylic acid, morpholine) and non-polar (phenyl ring) groups suggests solubility in a range of organic solvents and aqueous bases. Solubility testing is a prerequisite for HPLC mobile phase development and sample preparation.

Chromatographic Methods: The Cornerstone of Purity and Assay

Chromatographic techniques are essential for separating Morpholin-4-yl-phenyl-acetic acid from its synthetic precursors, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the predominant method for the assay and impurity profiling of Morpholin-4-yl-phenyl-acetic acid due to its versatility and compatibility with the analyte's polarity. The method leverages the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

prep Sample Preparation (Dissolve in Mobile Phase/Diluent) hplc HPLC System (Pump, Injector, Column, UV Detector) prep->hplc Inject Sample separation Isocratic/Gradient Elution (Separation on C18 Column) hplc->separation detection UV Detection (e.g., 220 nm) separation->detection data Data Acquisition & Analysis (Chromatogram Integration) detection->data quant Quantification (External Standard Calibration) data->quant

Caption: High-level workflow for the HPLC-UV analysis of Morpholin-4-yl-phenyl-acetic acid.

Principle: This method utilizes a C18 column to retain Morpholin-4-yl-phenyl-acetic acid, which is then eluted with an acidified aqueous-organic mobile phase. The acidic modifier (e.g., phosphoric or formic acid) is critical; it suppresses the ionization of the carboxylic acid group, leading to better retention, improved peak shape, and reproducible results.[4] UV detection is set at a wavelength where the phenyl chromophore exhibits strong absorbance.[5]

Instrumentation & Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system with quaternary pump, autosampler, column thermostat, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard stationary phase for retaining moderately polar to non-polar compounds.
Mobile Phase Acetonitrile : Water : Phosphoric Acid (50:50:0.1, v/v/v)Acetonitrile provides the necessary elution strength. Phosphoric acid controls the pH to keep the analyte in its protonated form.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
UV Detection 220 nmPhenylacetic acid derivatives show significant absorbance at lower UV wavelengths.[5] A photodiode array (PDA) detector is recommended for method development to confirm peak purity.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve Morpholin-4-yl-phenyl-acetic acid reference standard in the mobile phase to prepare a stock solution of 1.0 mg/mL. Prepare working standards (e.g., 0.01 - 0.2 mg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject the 0.1 mg/mL standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Calculate the amount of Morpholin-4-yl-phenyl-acetic acid in the sample by comparing its peak area to the calibration curve generated from the reference standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC analysis of Morpholin-4-yl-phenyl-acetic acid is challenging due to its high polarity and low volatility.[6] Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

sample Aqueous Sample/ Solution deriv Derivatization (e.g., Silylation with BSTFA) sample->deriv extract Liquid-Liquid Extraction (e.g., with Dichloromethane) deriv->extract gcms GC-MS System extract->gcms Inject Organic Layer analysis Analysis (Separation & Mass Detection) gcms->analysis confirm Identification (Mass Spectrum Matching) analysis->confirm api Drug Substance (Morpholin-4-yl-phenyl-acetic acid) stress Apply Stress Conditions (Acid, Base, Peroxide, Heat, Light) api->stress samples Generate Stressed Samples stress->samples hplc Analyze via HPLC-PDA samples->hplc eval Evaluate Peak Purity & Resolution hplc->eval eval->hplc Optimize Method method Stability-Indicating Method (Optimized & Validated) eval->method Method is Specific

Sources

Application Note: A Robust HPLC Protocol for the Analysis of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Morpholin-4-yl-phenyl-acetic acid. This compound, a key intermediate in pharmaceutical synthesis, possesses both polar (morpholine, carboxylic acid) and non-polar (phenyl ring) moieties, presenting a unique chromatographic challenge. The developed reversed-phase HPLC (RP-HPLC) protocol is designed for accuracy, precision, and high throughput, making it suitable for quality control, stability testing, and research applications in drug development. We will explore the scientific rationale behind the selection of the stationary phase, mobile phase composition, and detector settings, providing a self-validating protocol grounded in established chromatographic principles.

Introduction and Scientific Rationale

Morpholin-4-yl-phenyl-acetic acid is an organic compound featuring a central phenylacetic acid scaffold modified with a morpholine group. Its structure incorporates a hydrophobic phenyl ring and two key ionizable functional groups: a weakly acidic carboxylic acid (pKa analogous to phenylacetic acid, ~4.3) and a weakly basic tertiary amine within the morpholine ring (pKa of conjugate acid ~8.4).[1] This amphiphilic and zwitterionic nature necessitates careful control over chromatographic conditions to achieve reliable retention and symmetrical peak shapes.

The primary challenge in analyzing such polar compounds via RP-HPLC is achieving adequate retention on hydrophobic stationary phases without encountering issues like peak tailing or phase collapse in highly aqueous mobile phases.[2][3] Our strategy directly addresses this by employing a reversed-phase method with a polar-modified stationary phase and controlling the mobile phase pH to suppress the ionization of the carboxylic acid group. By operating at a pH well below the analyte's pKa, the carboxyl group remains in its neutral, more hydrophobic form, significantly enhancing its retention on the C18 stationary phase and ensuring a sharp, symmetrical peak.[4][5]

Principle of the Method: Reversed-Phase Chromatography

This protocol utilizes reversed-phase chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. The analyte, Morpholin-4-yl-phenyl-acetic acid, is introduced into the system and partitions between the mobile and stationary phases. Its retention is primarily governed by the hydrophobic interaction between the analyte's phenyl group and the C18 alkyl chains of the stationary phase. By acidifying the mobile phase, we ensure the carboxylic acid functional group is protonated (-COOH), increasing the molecule's overall hydrophobicity and leading to predictable, reproducible retention.

Materials and Reagents

  • Instrumentation:

    • HPLC System with a binary or quaternary pump, degasser, autosampler, and column thermostat.

    • Photodiode Array (PDA) or UV-Vis Detector.

  • Chromatographic Column:

    • Primary Recommendation: A polar-endcapped or aqueous-compatible C18 column (e.g., Waters Atlantis T3, Phenomenex Luna Omega Polar C18, Agilent ZORBAX AQ-C18), 4.6 x 150 mm, 3.5 µm particle size. These columns are designed for stability in highly aqueous mobile phases and offer enhanced retention for polar compounds.[6][7]

    • Alternative: A Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm. This can offer alternative selectivity through π-π interactions between the stationary phase and the analyte's aromatic ring.[8]

  • Chemicals and Reagents:

    • Morpholin-4-yl-phenyl-acetic acid reference standard (>99% purity).

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Formic Acid (HCOOH), LC-MS grade (>99%).

  • Labware:

    • Class A volumetric flasks and pipettes.

    • Analytical balance.

    • HPLC vials with caps and septa.

    • Syringe filters (0.22 µm, PTFE or Nylon).

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water to create a 0.1% (v/v) solution. The final pH will be approximately 2.7.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile to create a 0.1% (v/v) solution.

  • Degas both mobile phases for 10-15 minutes using an ultrasonic bath or an inline degasser.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Morpholin-4-yl-phenyl-acetic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution using the initial mobile phase composition (95% Mobile Phase A).

Sample Preparation
  • Accurately weigh the sample material containing Morpholin-4-yl-phenyl-acetic acid.

  • Dissolve the sample in a known volume of a 50:50 (v/v) mixture of Mobile Phase A and B to achieve a theoretical concentration within the calibration range (e.g., ~25 µg/mL).

  • Vortex or sonicate until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

The following parameters should be programmed into the HPLC instrument control software. A gradient method is recommended for initial development and analysis of unknown samples, while an isocratic method can be derived for routine quality control.

ParameterRecommended Condition
HPLC Column Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 258 nm
Injection Volume 10 µL
Gradient Program Time (min)
0.0
15.0
17.0
20.0
20.1
25.0

System Suitability and Method Trustworthiness

To ensure the validity of the analytical results, system suitability tests (SST) must be performed before any sample analysis. This is a self-validating step to confirm the chromatographic system is performing adequately. Inject the middle-concentration working standard (e.g., 25 µg/mL) five or six times and evaluate the following parameters.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. A high value indicates active sites or secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Measures the precision and reproducibility of the injector and system.
% RSD of Retention Time ≤ 1.0%Measures the stability and precision of the pump and mobile phase delivery.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standards in ascending order of concentration. Plot the peak area response versus the concentration (µg/mL).

  • Linearity: Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared sample(s). Using the linear regression equation from the calibration curve, calculate the concentration of Morpholin-4-yl-phenyl-acetic acid in the sample based on its peak area.

Visual Workflow of the HPLC Protocol

The following diagram illustrates the logical flow of the analytical process from sample preparation to final reporting.

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_hplc 2. HPLC Analysis Phase cluster_data 3. Data Processing Phase Standard_Prep Standard & Calibration Curve Preparation SST System Suitability Test (SST Injections) Standard_Prep->SST Sample_Prep Sample Weighing, Dissolution & Filtration Analysis Sample & Standard Sequence Injection Sample_Prep->Analysis Mobile_Phase_Prep Mobile Phase Preparation (Aqueous & Organic) System_Setup Instrument Setup & Column Equilibration Mobile_Phase_Prep->System_Setup System_Setup->SST Equilibrate SST->Analysis If SST Passes Integration Peak Integration & Area Measurement Analysis->Integration Calibration Calibration Curve Generation (r² ≥ 0.999) Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Regression Eq. Report Final Report Generation Quantification->Report

Caption: Logical workflow for the HPLC analysis of Morpholin-4-yl-phenyl-acetic acid.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Matyjewicz, D. (2001). Chromatographic separations of aromatic carboxylic acids. Biomedical Chromatography, 15(6), 357-372. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]

  • Phenomenex. (2017, June 22). Selecting the Right Column for Your Reversed Phase Method. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Grechishkina, O. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. Journal of Chromatography A, 948(1-2), 65-7. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 543-548. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241650, Morpholin-4-yl-phenyl-acetic acid. Retrieved from [Link]

  • Shenyang East Chemical Science-Tech Co., Ltd. (2023, November 30). Liquid phase method for morpholine. Retrieved from [Link]

  • Lightle, D., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wang, Y., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Liquid Chromatography & Related Technologies, 37(12), 1734-1747. Retrieved from [Link]

  • International Journal of Scientific Research and Engineering Development. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. 5(4). Retrieved from https://www.ijsred.com/volume-5/issue-4/RP-HPLC%20ANALYTICAL%20METHOD%20DEVELOPMENT%20AND%20VALIDATION%20FOR%20NEWLY%20SYNTHESIZED%20N-%7B%5B6-METHOXY-2-(MORPHOLIN-4-YL)%20QUINOLIN-3.pdf
  • Wang, X., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Cogent Chemistry, 7(1). Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70362, Morpholine, 4-(phenylthioacetyl)-. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[4-(morpholin-4-yl)phenyl]acetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of Morpholin-4-yl-phenyl-acetic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the acquisition and interpretation of ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) data for the compound Morpholin-4-yl-phenyl-acetic acid . As a key building block in medicinal chemistry, unambiguous structural confirmation is paramount. Herein, we present a comprehensive protocol for NMR sample preparation and data acquisition, followed by a thorough analysis of the spectral data. This guide emphasizes the causality behind experimental choices and provides a framework for researchers to apply these principles to similar small molecules. While experimental data for the hydrochloride salt of the title compound is utilized for the core analysis, this note also addresses the anticipated spectral characteristics of the free acid form.

Introduction: The Role of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it indispensable in synthetic chemistry, drug discovery, and quality control. For a molecule such as Morpholin-4-yl-phenyl-acetic acid, which contains distinct structural motifs—a phenyl ring, a morpholine ring, a methine group, and a carboxylic acid—NMR provides a definitive fingerprint for its identity and purity.

This document serves as a practical guide for researchers, offering both a protocol for obtaining high-quality NMR spectra and a detailed interpretation of the resulting data. By understanding the principles behind the chemical shifts and coupling patterns, scientists can confidently verify the structure of their synthesized compounds.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of Morpholin-4-yl-phenyl-acetic acid are numbered as follows:

Caption: Molecular structure of Morpholin-4-yl-phenyl-acetic acid with atom numbering for NMR assignments.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The quality of the NMR data is fundamentally dependent on the experimental setup. The following protocol outlines the recommended procedure for preparing and analyzing a sample of Morpholin-4-yl-phenyl-acetic acid.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. For ¹H NMR, a deuterated solvent that dissolves the analyte is required. For Morpholin-4-yl-phenyl-acetic acid, DMSO-d₆ (Deuterated Dimethyl Sulfoxide) is a suitable choice due to its excellent dissolving power for polar compounds, including carboxylic acids and their salts. Alternatively, CDCl₃ (Deuterated Chloroform) can be used if the free acid is sufficiently soluble, or with the addition of a few drops of methanol-d₄ to aid dissolution. For ¹³C NMR, the same solvent can be used.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Many modern spectrometers, however, can reference the spectra to the residual solvent peak, making the addition of an external standard unnecessary.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary for accurate integration of all proton signals.

    • Number of Scans: 8-16 scans are usually sufficient.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay is generally required for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of 200-220 ppm is standard for most organic molecules.

Data Interpretation and Spectral Assignment

The following sections detail the expected ¹H and ¹³C NMR spectral data for Morpholin-4-yl-phenyl-acetic acid. The ¹H NMR data is based on the experimentally obtained spectrum of the hydrochloride salt in DMSO-d₆.[1] The ¹³C NMR data is predicted based on established chemical shift principles and data from related compounds.[2][3]

¹H NMR Spectral Data

The ¹H NMR spectrum of Morpholin-4-yl-phenyl-acetic acid hydrochloride in DMSO-d₆ exhibits the following key signals[1]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~11.8Singlet (broad)1H-COOH The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent.
7.56 - 7.72Multiplet2HPhenyl-H (ortho) The protons on the phenyl ring ortho to the acetic acid substituent are deshielded by the electron-withdrawing nature of the rest of the molecule.
7.37 - 7.56Multiplet3HPhenyl-H (meta, para) The meta and para protons of the phenyl ring resonate in this region, typically as a complex multiplet.
5.25Singlet1Hα-CH The methine proton is a singlet as it has no adjacent protons to couple with. It is significantly deshielded due to its proximity to the phenyl ring, the nitrogen atom, and the carboxylic acid group.
3.60 - 4.10Multiplet (broad)4H-O-CH₂- (Morpholine) These are the protons on the carbons adjacent to the oxygen atom in the morpholine ring. They are deshielded by the electronegative oxygen. In the hydrochloride salt, these signals can be broad due to interactions with the protonated nitrogen.
2.96 - 3.27Multiplet (broad)4H-N-CH₂- (Morpholine) These are the protons on the carbons adjacent to the nitrogen atom in the morpholine ring. They are less deshielded than the protons adjacent to the oxygen. The broadness is likely due to the protonation of the nitrogen in the hydrochloride salt form.

Note on the Free Acid vs. Hydrochloride Salt: The ¹H NMR spectrum of the free acid form is expected to be very similar. The most significant difference would likely be in the morpholine proton signals. In the free acid, the morpholine nitrogen is not protonated, which should result in sharper, more well-defined multiplets for the -N-CH₂- protons. The chemical shift of these protons might also be slightly upfield (less deshielded) compared to the hydrochloride salt.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts for Morpholin-4-yl-phenyl-acetic acid are as follows:

Chemical Shift (δ) ppmAssignmentRationale
~170-175-COOH The carbonyl carbon of the carboxylic acid is highly deshielded and typically appears in this region.
~135-140Phenyl C (quaternary) The ipso-carbon of the phenyl ring, directly attached to the methine carbon, is a quaternary carbon and will appear in this region.
~128-130Phenyl CH (ortho, meta) The protonated carbons of the phenyl ring will resonate in this aromatic region.
~125-128Phenyl CH (para) The para-carbon of the phenyl ring.
~68-72α-CH The methine carbon, attached to the nitrogen, phenyl, and carboxyl groups, will be significantly deshielded.
~66-68-O-CH₂- (Morpholine) The carbons adjacent to the oxygen in the morpholine ring are deshielded by the electronegative oxygen.[4]
~48-52-N-CH₂- (Morpholine) The carbons adjacent to the nitrogen in the morpholine ring are less deshielded than those next to the oxygen.

Advanced NMR Techniques for Structural Confirmation

For unequivocal assignment of all proton and carbon signals, especially in cases of signal overlap, 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, which is particularly useful for assigning the protons within the phenyl and morpholine rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for assigning quaternary carbons and for confirming the connectivity between the different structural fragments of the molecule.

The following diagram illustrates a simplified workflow for the structural elucidation of Morpholin-4-yl-phenyl-acetic acid using NMR.

G cluster_0 NMR Data Acquisition cluster_1 Data Analysis and Interpretation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_Acq 1D ¹H NMR Acquisition SamplePrep->H1_Acq C13_Acq 1D ¹³C NMR Acquisition SamplePrep->C13_Acq H1_Analysis ¹H Spectrum Analysis: Chemical Shift, Integration, Multiplicity H1_Acq->H1_Analysis TwoD_Acq 2D NMR (COSY, HSQC, HMBC) (Optional, for complex cases) C13_Acq->TwoD_Acq C13_Analysis ¹³C Spectrum Analysis: Chemical Shift C13_Acq->C13_Analysis TwoD_Analysis 2D Spectra Analysis: Correlate ¹H-¹H (COSY) Correlate ¹H-¹³C (HSQC, HMBC) TwoD_Acq->TwoD_Analysis Final_Structure Structure Verification and Assignment H1_Analysis->Final_Structure C13_Analysis->Final_Structure TwoD_Analysis->Final_Structure

Caption: Workflow for NMR-based structural elucidation of Morpholin-4-yl-phenyl-acetic acid.

Conclusion

This application note has provided a comprehensive guide to the use of ¹H and ¹³C NMR spectroscopy for the structural characterization of Morpholin-4-yl-phenyl-acetic acid. By following the detailed experimental protocol and utilizing the provided spectral interpretations, researchers can confidently verify the identity and purity of this important chemical entity. The principles and techniques outlined here are broadly applicable to a wide range of small molecules, underscoring the power and versatility of NMR spectroscopy in modern chemical research.

References

  • Duddeck, H., et al. (2005). ¹H and ¹³C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available from: [Link]

  • Kodumuri, S., et al. (n.d.). Supporting Information: Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. The Royal Society of Chemistry. Available from: [Link]

  • Human Metabolome Database. (n.d.). Phenylacetic acid. HMDB. Available from: [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available from: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Phenylacetic Acid. BMRB. Available from: [Link]

Sources

Application Note: Quantitative Analysis of Morpholin-4-yl-phenyl-acetic acid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

[Author] Senior Application Scientist

[Date] January 7, 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of Morpholin-4-yl-phenyl-acetic acid in complex biological matrices. The protocol leverages the selectivity and sensitivity of high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection are provided. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolic profiling, and quality control of pharmaceuticals containing this compound.

Introduction

Morpholin-4-yl-phenyl-acetic acid is a versatile chemical scaffold utilized in the synthesis of various biologically active molecules.[1][2] Its accurate quantification in biological samples is crucial for understanding the pharmacokinetics and metabolism of drug candidates derived from this core structure. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose, enabling the detection of low-level analytes in complex sample matrices.[3][4] This document provides a comprehensive guide to developing and implementing a reliable LC-MS/MS method for the analysis of Morpholin-4-yl-phenyl-acetic acid.

Principle of the Method

The method employs reverse-phase liquid chromatography to separate Morpholin-4-yl-phenyl-acetic acid from endogenous matrix components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection technique minimizes interferences and provides accurate quantification over a wide dynamic range.

Materials and Reagents

  • Analytes and Internal Standard (IS):

    • Morpholin-4-yl-phenyl-acetic acid (Reference Standard)

    • Isotopically labeled Morpholin-4-yl-phenyl-acetic acid (e.g., d5-Morpholin-4-yl-phenyl-acetic acid) is recommended as an internal standard to correct for matrix effects and variations in instrument response.

  • Solvents and Reagents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, e.g., Milli-Q or equivalent)

    • Formic acid (LC-MS grade)

    • Ammonium formate (LC-MS grade)

  • Sample Preparation Supplies:

    • Protein precipitation plates or tubes

    • Centrifuge

    • Vortex mixer

    • SPE cartridges (if required for enhanced cleanup)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Morpholin-4-yl-phenyl-acetic acid in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a solution of the isotopically labeled internal standard in 50:50 (v/v) acetonitrile:water at a fixed concentration.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into the blank biological matrix (e.g., plasma, urine) to create a calibration curve and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from biological samples.

  • To 100 µL of the sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Workflow for Sample Preparation

cluster_prep Sample Preparation Sample 100 µL Sample (Standard, QC, Unknown) Add_IS_ACN Add 300 µL Cold Acetonitrile with Internal Standard Sample->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein precipitation workflow for sample preparation.

LC-MS/MS Method Development

The following parameters provide a starting point for method development and can be optimized for your specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or Phenyl-Hexyl column[3][5]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage, and then re-equilibrate the column.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by infusing the analyte and optimizing the precursor and product ions.
Collision Energy (CE) To be optimized for each transition.
Dwell Time 100 ms

Rationale for Parameter Selection:

  • Column Chemistry: A C18 or Phenyl-Hexyl stationary phase provides good retention and separation for moderately polar compounds like Morpholin-4-yl-phenyl-acetic acid.[3][5]

  • Mobile Phase: The use of formic acid as a mobile phase additive promotes the protonation of the analyte in positive ESI mode, enhancing ionization efficiency.

  • Gradient Elution: A gradient is employed to ensure efficient elution of the analyte while minimizing run time and separating it from potential interferences.

  • ESI Positive Mode: The nitrogen atom in the morpholine ring is readily protonated, making positive ion mode the preferred choice for sensitive detection.

Data Analysis and Quantification
  • Integrate the chromatographic peaks for the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Fragmentation Pattern and MRM Selection

The selection of appropriate MRM transitions is critical for the selectivity of the method. This involves identifying the precursor ion (the protonated molecule, [M+H]⁺) and its most abundant and stable product ions generated through collision-induced dissociation (CID).

Based on the structure of Morpholin-4-yl-phenyl-acetic acid (C12H15NO3, Molecular Weight: 221.25 g/mol ), the protonated molecule [M+H]⁺ will have an m/z of 222.2.[1] Common fragmentation pathways for similar structures involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the morpholine ring.[6]

Proposed Fragmentation Pathway

cluster_frag Proposed Fragmentation of [M+H]⁺ Precursor [M+H]⁺ m/z 222.2 Product1 Loss of H₂O [M+H-H₂O]⁺ m/z 204.2 Precursor->Product1 -H₂O Product2 Loss of COOH [M+H-COOH]⁺ m/z 177.2 Precursor->Product2 -COOH Product3 Cleavage of Morpholine Ring Fragment m/z ~100 Precursor->Product3 Ring Opening

Caption: Proposed fragmentation pathway for Morpholin-4-yl-phenyl-acetic acid.

Table 2: Example MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Morpholin-4-yl-phenyl-acetic acid222.2To be determinedTo be optimized
222.2To be determinedTo be optimized
Internal Standard (d5)227.2To be determinedTo be optimized

It is imperative to experimentally determine and optimize the product ions and collision energies for your specific instrument to achieve the best sensitivity and specificity.

Method Validation

For regulated bioanalysis, the method should be validated according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day assessment of the closeness of determined values to the nominal values and the variability of the measurements.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a sensitive and selective LC-MS/MS method for the quantification of Morpholin-4-yl-phenyl-acetic acid in biological matrices. The outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a systematic approach to method validation, will enable researchers to generate high-quality data for their studies.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • Phenomenex. (n.d.). Drug Screening and Confirmation Using Two LC Columns and Identical LC Conditions to Streamline Forensic Workflow. Retrieved from [Link]

  • MDPI. (n.d.). A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices. Retrieved from [Link]

  • SlideShare. (2010, September 2). LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. Retrieved from [Link]

Sources

Application Note & Protocols: A Tiered Strategy for the In Vitro Characterization of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide for the in vitro characterization of Morpholin-4-yl-phenyl-acetic acid, a heterocyclic compound with structural motifs suggestive of anti-inflammatory properties.[1][2] Given its resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs), a systematic, tiered approach to assay development is essential for elucidating its biological activity, mechanism of action (MoA), and preliminary safety profile. We present a series of detailed protocols, from initial cytotoxicity screening to specific MoA-elucidating assays targeting the cyclooxygenase (COX) pathway and concluding with preliminary metabolic stability assessment. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system with integrated controls. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust preclinical data package for this and similar novel chemical entities.

Introduction: The Rationale for a Tiered Assay Cascade

The initial investigation of any new chemical entity requires a structured approach to efficiently gather decision-driving data. A tiered, or cascaded, assay strategy minimizes the expenditure of resources by using broad, high-throughput screens initially, followed by more complex, lower-throughput assays for promising candidates.

For Morpholin-4-yl-phenyl-acetic acid, its structure warrants the central hypothesis that it may function as an inhibitor of the cyclooxygenase (COX) enzymes, a hallmark of NSAIDs.[3][4] Our proposed workflow is therefore designed to first establish a safe therapeutic window by assessing cytotoxicity, then interrogate the COX pathway directly and in a cellular context, and finally, to gather early insights into its drug-like properties.

cluster_0 Experimental Workflow A Tier 1: Bioactivity & Safety (Cytotoxicity Assay) B Determine Max Non-Toxic Dose A->B Calculate CC50 C Tier 2: Mechanism of Action (COX-1/COX-2 Enzyme Assays) B->C Use concentrations ≤ CC50/10 F Selective COX-2 Inhibitor? C->F Calculate IC50 & Selectivity Index D Tier 2: Mechanism of Action (Cellular PGE2 Assay) G Tier 3: Early ADME Profiling (Metabolic Stability Assay) D->G E Tier 2: Mechanism of Action (NF-κB Activation Assay) E->G F->D Yes F->E Yes H Proceed to Advanced Studies F->H No (e.g., Non-selective or Inactive) Consider alternative MoA G->H

Caption: A tiered workflow for characterizing Morpholin-4-yl-phenyl-acetic acid.

Tier 1: Primary Screening for Cytotoxicity

Expertise & Experience: Before investigating a compound's specific biological mechanism, it is imperative to first determine the concentration range at which it is toxic to cells.[5][6] Running mechanistic assays at cytotoxic concentrations can produce misleading artifacts; for example, a compound may appear to inhibit an enzyme simply because it has killed the cells producing it. The Lactate Dehydrogenase (LDH) release assay is a reliable method for quantifying cytotoxicity, as it measures the loss of plasma membrane integrity, a hallmark of necrotic cell death.[5][7]

Protocol 2.1: LDH Cytotoxicity Assay

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[7] The activity of this extracellular LDH is measured in a coupled enzymatic reaction. Released LDH catalyzes the conversion of lactate to pyruvate, generating NADH. This NADH then reduces a tetrazolium salt (INT) to a red formazan product, the amount of which is proportional to the number of damaged cells. The absorbance of the formazan is measured colorimetrically.

Materials:

  • RAW 264.7 murine macrophages (or other relevant cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Morpholin-4-yl-phenyl-acetic acid (powder)

  • DMSO (cell culture grade)

  • LDH Cytotoxicity Assay Kit (e.g., from Abcam, Thermo Fisher Scientific, or similar)

  • 96-well flat-bottom cell culture plates

  • Lysis Buffer (typically 10X, provided in kit)

  • Positive Control (e.g., Triton™ X-100)

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of Morpholin-4-yl-phenyl-acetic acid in DMSO. Create a serial 2-fold dilution series in cell culture medium, starting from 200 µM down to 0.39 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Vehicle Control: Wells with cells treated with medium containing 0.5% DMSO.

    • Maximum Lysis Control: Wells with cells treated with medium containing 1% Triton™ X-100 (or as recommended by the kit) 1 hour before the endpoint.

    • Medium Background Control: Wells with medium only (no cells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Assay:

    • Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (if required by the kit).

    • Measure absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Subtract the absorbance of the medium background control from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Vehicle Control Abs) / (Max Lysis Control Abs - Vehicle Control Abs)] * 100

  • Plot % Cytotoxicity against the log of the compound concentration and use non-linear regression to determine the 50% cytotoxic concentration (CC₅₀).

Trustworthiness (Self-Validation): The assay is validated if the vehicle control shows minimal cytotoxicity (<5%) and the maximum lysis control shows a robust signal, indicating healthy cells and effective lysis, respectively.

Table 1: Example Cytotoxicity Data and Interpretation

Concentration (µM) % Cytotoxicity Interpretation
200 95.2% Highly Toxic
100 88.1% Highly Toxic
50 48.5% CC₅₀ ≈ 50 µM
25 15.3% Moderate Toxicity
12.5 4.8% Low/No Toxicity

| ≤ 6.25 | < 5% | Non-Toxic Range |

Based on this data, subsequent mechanistic assays should use a maximum concentration of ~5 µM (CC₅₀ / 10) to avoid confounding cytotoxic effects.

Tier 2: Elucidating the Mechanism of Action

Expertise & Experience: The primary structural alert within Morpholin-4-yl-phenyl-acetic acid is its similarity to NSAIDs, which function by inhibiting COX enzymes.[3][8] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs.[3][9] An ideal NSAID selectively inhibits COX-2 over COX-1 to minimize gastrointestinal side effects. Therefore, our next step is to determine the compound's inhibitory activity against both isoforms.

cluster_1 COX Signaling Pathway AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) (Pro-inflammatory) PGH2->PGE2 NSAID NSAIDs & Test Compound NSAID->COX1 Inhibition (Side Effects) NSAID->COX2 Inhibition (Therapeutic Effect)

Caption: The Cyclooxygenase (COX) signaling pathway targeted by NSAIDs.

Protocol 3.1: Fluorometric COX-1/COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase activity of COX enzymes. The COX component converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2. This kit uses a probe that fluoresces upon oxidation by the hydroperoxide intermediates generated during this process.[9] The rate of fluorescence increase is proportional to COX activity, and inhibition is measured as a decrease in this rate.

Materials:

  • COX-1/COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich, BPS Bioscience, Cayman Chemical)[9][10][11]

  • Recombinant human COX-1 and COX-2 enzymes (provided in kit)

  • Arachidonic Acid (substrate, provided in kit)

  • COX Probe (provided in kit)

  • Positive Controls: A non-selective inhibitor (e.g., Ibuprofen) and a COX-2 selective inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom plate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Probe, Enzymes, Substrate) as per the kit manufacturer's instructions. Keep enzymes on ice at all times.

  • Compound & Control Preparation: Prepare a 10X dilution series of the test compound and controls in Assay Buffer.

  • Assay Plate Setup:

    • Enzyme Control (100% Activity): 10 µL Assay Buffer.

    • Inhibitor Control: 10 µL of diluted Celecoxib (for COX-2) or Ibuprofen (for COX-1).

    • Test Compound: 10 µL of diluted Morpholin-4-yl-phenyl-acetic acid.

  • Reaction Mix: Prepare a master reaction mix containing Assay Buffer, COX Probe, and either COX-1 or COX-2 enzyme. Add 80 µL to each well.

  • Initiate Reaction: Add 10 µL of the Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the reader and measure fluorescence kinetically at 25°C for 5-10 minutes, taking readings every 30-60 seconds.

Data Analysis:

  • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence vs. time plot (ΔRFU / Δt).

  • Calculate the percentage of inhibition: % Inhibition = [(V_EnzymeControl - V_Sample) / V_EnzymeControl] * 100

  • Plot % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ for both COX-1 and COX-2.

  • Calculate the Selectivity Index (SI): SI = IC₅₀ (COX-1) / IC₅₀ (COX-2)

Trustworthiness (Self-Validation): The assay is valid if the positive control inhibitors show the expected IC₅₀ values and selectivity profiles (Celecoxib should be highly selective for COX-2).

Table 2: Example COX Inhibition Data

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Ibuprofen (Control) 15 35 0.43 (Non-selective)
Celecoxib (Control) 50 0.8 62.5 (COX-2 Selective)

| Test Compound | 45 | 1.5 | 30 (COX-2 Selective) |

An SI > 10 is generally considered indicative of COX-2 selectivity. This result strongly suggests the compound's primary MoA is through selective COX-2 inhibition.

Protocol 3.2: Cellular Prostaglandin E₂ (PGE₂) Immunoassay

Expertise & Experience: While a direct enzyme assay is crucial, it's performed in a highly artificial system. A cell-based assay provides a more physiologically relevant context.[12] Here, we measure the end-product of the COX pathway, PGE₂, in response to an inflammatory stimulus.[13] Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent inducer of COX-2 expression and subsequent PGE₂ production in macrophages. A successful COX-2 inhibitor should block this LPS-induced PGE₂ synthesis.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • PGE₂ ELISA Kit (e.g., from R&D Systems, Arbor Assays, Cayman Chemical)[14][15]

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing the test compound or controls at desired concentrations (based on non-toxic doses). Incubate for 1 hour.

  • Stimulation: Add LPS to all wells to a final concentration of 1 µg/mL, except for the unstimulated control wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells and collect the culture supernatant. Store at -80°C until the assay is performed.

  • PGE₂ ELISA: Perform the ELISA according to the manufacturer's protocol.[16] This is typically a competitive immunoassay where PGE₂ in the sample competes with a labeled PGE₂ conjugate for binding to a limited number of antibody-coated sites. The resulting signal is inversely proportional to the amount of PGE₂ in the sample.

  • Data Analysis: Calculate the concentration of PGE₂ in each sample by interpolating from the standard curve generated in the ELISA. Plot PGE₂ concentration against test compound concentration to determine the IC₅₀ for the inhibition of PGE₂ production.

Trustworthiness (Self-Validation): The assay is validated if the unstimulated cells produce very low levels of PGE₂, while the LPS-stimulated cells show a robust increase in PGE₂ production. A known COX-2 inhibitor (Celecoxib) should effectively block this increase.

Protocol 3.3: NF-κB (p65) Translocation Assay

Expertise & Experience: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation and is responsible for inducing the expression of pro-inflammatory genes, including COX-2.[17] Upon stimulation (e.g., by LPS or TNF-α), the p65 subunit of NF-κB translocates from the cytoplasm to the nucleus to activate gene transcription.[18][19] It is valuable to determine if the test compound acts upstream by preventing NF-κB activation, or downstream by directly inhibiting the COX-2 enzyme itself.

cluster_2 NF-κB Signaling Pathway Stimulus Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation Complex p65/p50/IκBα (Inactive Cytoplasmic Complex) IkB->Complex p65 p65 p65->Complex Translocation Translocation p65->Translocation p50 p50 p50->Complex p50->Translocation Complex->p65 Complex->p50 Nucleus NUCLEUS Translocation->Nucleus Gene Gene Transcription (e.g., COX-2) Nucleus->Gene

Caption: Simplified overview of the canonical NF-κB activation pathway.

Principle: This protocol uses immunofluorescence microscopy to visualize the cellular location of the p65 subunit. In unstimulated cells, p65 is cytoplasmic. Upon activation, it moves to the nucleus. The assay quantifies this shift.[17]

Materials:

  • HeLa cells or RAW 264.7 cells

  • TNF-α (for stimulation)

  • Primary antibody: Anti-p65 (rabbit polyclonal)

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • Nuclear stain: DAPI

  • 4% Paraformaldehyde (PFA) for fixing

  • 0.25% Triton™ X-100 for permeabilization

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Culture: Seed cells on glass-bottom 96-well plates and allow them to adhere.

  • Treatment: Pre-treat cells with the test compound or controls for 1 hour.

  • Stimulation: Stimulate cells with 20 ng/mL TNF-α for 30 minutes.

  • Fix and Permeabilize: Wash cells with PBS, fix with 4% PFA for 15 minutes, then permeabilize with 0.25% Triton™ X-100 for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-p65 primary antibody (1:400) overnight at 4°C.

    • Wash, then incubate with fluorescent secondary antibody (1:1000) for 1 hour at room temperature.

    • Wash, then counterstain nuclei with DAPI for 5 minutes.

  • Imaging: Acquire images using a high-content imager. The DAPI channel defines the nuclear area, and the Alexa 488 channel shows p65 localization.

Data Analysis:

  • Use image analysis software to quantify the fluorescence intensity of p65 in both the nucleus and the cytoplasm.

  • Calculate the Nuclear-to-Cytoplasmic intensity ratio for each cell.

  • An increase in this ratio indicates NF-κB activation. Determine if the test compound can prevent the TNF-α-induced increase in this ratio.

Trustworthiness (Self-Validation): Unstimulated cells should show a low nuclear/cytoplasmic ratio. TNF-α-stimulated cells should show a high ratio. An NF-κB pathway inhibitor (e.g., BAY 11-7082) should block this increase, serving as a positive control. If the test compound does not block p65 translocation but does block PGE₂ production, it confirms the MoA is downstream at the COX enzyme level.

Tier 3: Preliminary ADME/Tox Profiling

Expertise & Experience: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for predicting its in vivo behavior.[20][21] Metabolic stability is a key parameter, indicating how quickly a compound is broken down by drug-metabolizing enzymes, primarily in the liver.[22] An in vitro assay using liver microsomes, which are rich in cytochrome P450 (CYP) enzymes, provides a robust initial estimate of a compound's metabolic clearance.[23][24]

Protocol 4.1: In Vitro Metabolic Stability Assay

Principle: The test compound is incubated with pooled human liver microsomes and a required cofactor (NADPH), which initiates enzymatic metabolism. Aliquots are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test Compound and Positive Controls (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin)

  • Acetonitrile with 0.1% formic acid (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation: In a 96-well plate, pre-warm HLM in phosphate buffer at 37°C. Add the test compound (final concentration typically 1 µM).

  • Initiation: Start the reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile to stop the reaction and precipitate proteins.

  • Control: Run a parallel incubation without NADPH to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched plates to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the peak area of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining vs. time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the half-life: t₁/₂ = 0.693 / k

  • Calculate intrinsic clearance: CLᵢₙₜ (µL/min/mg) = (0.693 / t₁/₂) / (mg microsomal protein/mL)

Trustworthiness (Self-Validation): The assay is validated by the performance of the high and low turnover controls, which should fall within established laboratory ranges. The minus-NADPH control should show minimal compound loss.

Table 3: Example Metabolic Stability Data

Compound t₁/₂ (min) CLᵢₙₜ (µL/min/mg) Predicted Stability
Verapamil (Control) < 10 > 70 Low
Warfarin (Control) > 60 < 12 High

| Test Compound | 45 | 15.4 | Moderate |

This result suggests the compound has moderate metabolic stability, a promising characteristic for further development.

Summary and Integrated View

The tiered assay cascade described provides a robust framework for the initial characterization of Morpholin-4-yl-phenyl-acetic acid. By systematically assessing cytotoxicity, specific enzyme inhibition, cellular function, and metabolic stability, a comprehensive data package can be generated. The example data presented here would characterize the compound as a moderately stable, non-cytotoxic, selective COX-2 inhibitor that acts directly on the enzyme rather than on the upstream NF-κB signaling pathway. This profile is highly desirable for a novel anti-inflammatory agent and would strongly support its advancement into further preclinical development.

References

  • BioIVT. Drug Metabolism Assays. [Link]

  • Chung, J. Y., et al. (2018). Use of in vitro tests to assess the causative drugs for NSAIDs-induced type I hypersensitivity. Scientific Reports. [Link]

  • IQVIA Laboratories. In Vitro Metabolism. [Link]

  • Labcorp. Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

  • Creative Biolabs. In Vitro Metabolism Studies. [Link]

  • Crown, S. E., & Keri, R. A. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. [Link]

  • Admescope. Services for in vitro Metabolism research. [Link]

  • Assay Genie. Cell Viability, Cytotoxicity & Proliferation Assays. [Link]

  • IBL-America. Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

  • Assay Genie. General Prostaglandin E2 (PGE2) ELISA Kit Technical Manual. [Link]

  • ResearchGate. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit COX2 82210. [Link]

  • Ghafour, I. A., et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-cancer agents in medicinal chemistry. [Link]

  • Fivephoton Biochemicals. NF-kappa B Activation Assay Kits. [Link]

  • Bio-protocol. NF-κB activation assay. [Link]

  • Twaites, B., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Current protocols in toxicology. [Link]

  • Antibodies-online.com. NF-kappa B (NF-kB) Activation Assay Kit. [Link]

  • Bryant, C. E., et al. (2000). In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs. American Journal of Veterinary Research. [Link]

  • Warner, T. D., et al. (1999). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology. [Link]

  • PubChem. Morpholin-4-yl-phenyl-acetic acid. [Link]

  • Stefanini, C., et al. (2012). In Silico screening of nonsteroidal anti-inflammatory drugs and their combined action on Prostaglandin H Synthase-1. Abertay University Research Portal. [Link]

  • PubChem. Morpholine, 4-(phenylthioacetyl)-. [Link]

  • Rocca, B., et al. (2015). Nonsteroidal anti-inflammatory drugs in-vitro and in-vivo treatment and Multidrug Resistance Protein 4 expression in human platelets. Thrombosis Research. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

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Application Notes and Protocols for Cell-Based Assays Using Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Morpholine Scaffold in Cellular Assays

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a balanced lipophilic-hydrophilic profile and the ability to form hydrogen bonds, contribute to its frequent incorporation into a wide array of biologically active molecules.[3][4] Morpholine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[5] This versatility makes them valuable tools for researchers, scientists, and drug development professionals utilizing cell-based assays to probe complex biological systems.

Cell-based assays are indispensable in modern biomedical research and drug development, offering a physiologically relevant context to evaluate cellular responses to various stimuli.[6] These assays provide crucial insights into a compound's mechanism of action, cytotoxicity, and potential therapeutic efficacy.[6][7] This guide provides detailed protocols and technical insights for employing morpholine derivatives in common cell-based assays, with a focus on ensuring scientific integrity and generating robust, reproducible data.

Part 1: Foundational Principles for Robust Cell-Based Assays

Before delving into specific protocols, it is crucial to establish a foundation of best practices for any cell-based assay. The reliability of your results is intrinsically linked to the quality and consistency of your experimental setup.

Cell Line Integrity and Quality Control

The choice of cell line is a critical first step in designing a relevant cell-based assay.[8] It is imperative to use cell lines that are well-characterized and authenticated to prevent misidentification and cross-contamination, which can invalidate research findings.[9]

Key Quality Control Measures:

  • Cell Line Authentication: Regularly perform short tandem repeat (STR) profiling for human cell lines to confirm their identity.[9]

  • Mycoplasma Testing: Routinely screen cultures for mycoplasma contamination, as it can significantly alter cellular responses.[10][11]

  • Reagent Quality: Use high-quality, tested reagents, including media, sera, and supplements, to ensure consistency and optimal cell growth.[9]

  • Aseptic Technique: Maintain strict aseptic techniques to prevent microbial contamination.[11]

Assay Development and Validation

The development and validation of a cell-based assay is a multi-step process that ensures the method is reliable, reproducible, and fit for its intended purpose.[8][12]

Core Validation Parameters:

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[13]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

Part 2: Cytotoxicity and Cell Viability Assays with Morpholine Derivatives

A primary application of novel chemical entities, including morpholine derivatives, is the assessment of their cytotoxic effects on cancer cell lines. Several studies have demonstrated the potent anticancer activity of various morpholine-substituted compounds.[14][15][16][17]

The MTT Assay: A Colorimetric Method for Assessing Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Featured Morpholine Derivatives in Cytotoxicity Studies:

Compound ClassTarget Cell LinesReported IC50 Values (µM)Reference
Morpholine Substituted QuinazolinesA549, MCF-7, SHSY-5Y3.15 - 20.84[14]
2-Morpholino-4-anilinoquinolinesHepG28.50 - 12.76[15]
Morpholine-Substituted TetrahydroquinolinesA549, MCF-7, MDA-MB-2310.033 - 4.47[16][17]
Morpholine Derived ThiazolesBovine Carbonic Anhydrase CA-II14.68 (most potent)[19]
Protocol 2.1.1: MTT Assay for Assessing Cytotoxicity of Morpholine Derivatives

Objective: To determine the half-maximal inhibitory concentration (IC50) of a morpholine derivative in a selected cancer cell line.

Materials:

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Morpholine derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivative in complete culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[14][15]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[15][20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale).

    • Determine the IC50 value using non-linear regression analysis.

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture & Seeding Treatment Treat Cells (48-72h) Cell_Culture->Treatment Compound_Prep Prepare Morpholine Derivative Dilutions Compound_Prep->Treatment MTT_Addition Add MTT Reagent (4h) Treatment->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Read_Absorbance Measure Absorbance (570 nm) Solubilization->Read_Absorbance Data_Analysis Calculate % Viability & IC50 Read_Absorbance->Data_Analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Part 3: Elucidating the Mechanism of Action: Apoptosis Assays

Many morpholine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[14][16][17] Investigating the apoptotic pathway provides deeper insights into the compound's mechanism of action.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol 3.1.1: Flow Cytometry-Based Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a morpholine derivative.

Materials:

  • Selected cancer cell line

  • Complete culture medium

  • Morpholine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the morpholine derivative at its IC50 concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

  • Data Analysis:

    • Differentiate cell populations:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

      • Necrotic cells: Annexin V-negative, PI-positive

    • Quantify the percentage of cells in each quadrant.

Signaling Pathway: Morpholine Derivatives Inducing Apoptosis

Some morpholine derivatives have been shown to induce apoptosis by targeting key regulatory proteins in the apoptotic pathway, such as the Bcl-2 family of proteins.[14]

Apoptosis_Pathway Morpholine Morpholine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Morpholine->Bcl2 Inhibition Bax Bax/Bak (Pro-apoptotic) Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Part 4: Enzyme Inhibition and Receptor Binding Assays

Morpholine derivatives have been designed to target specific enzymes and receptors involved in various diseases.

Enzyme Inhibition Assays

Morpholine-containing compounds have been identified as inhibitors of various enzymes, including mTOR, EZH2, and carbonic anhydrase.[16][17][19][21] Cell-based assays can be used to determine the inhibitory potential of these compounds.

Example: Western Blotting for mTOR Pathway Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth and proliferation. To assess the inhibitory effect of a morpholine derivative on this pathway, Western blotting can be used to measure the phosphorylation status of key downstream targets, such as Akt and mTOR itself.[22] A decrease in phosphorylation indicates target engagement and inhibition.[22]

Receptor Binding Assays

The morpholine moiety is also found in ligands for various receptors, such as the dopamine D4 receptor.[23][24] Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

Principle of Competitive Radioligand Binding Assay:

This assay measures the ability of an unlabeled compound (the morpholine derivative) to compete with a radiolabeled ligand for binding to a receptor. The concentration of the morpholine derivative that inhibits 50% of the specific binding of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane_Prep Prepare Cell Membranes Expressing Receptor Incubation Incubate Membranes with Ligands Membrane_Prep->Incubation Ligand_Prep Prepare Radiolabeled & Unlabeled Ligands Ligand_Prep->Incubation Separation Separate Bound & Free Ligand Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Data_Analysis Determine IC50 & Ki Quantification->Data_Analysis

Caption: General workflow for a competitive radioligand binding assay.

Conclusion

Morpholine derivatives represent a rich source of bioactive compounds with diverse applications in cell-based assays. By adhering to rigorous experimental design, quality control, and detailed protocols as outlined in this guide, researchers can effectively harness the potential of these molecules to advance our understanding of cellular processes and accelerate drug discovery efforts. The successful implementation of these assays will undoubtedly contribute to the development of novel therapeutics for a range of human diseases.

References

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

  • Kallal, L., & The B. (2012). Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. Bioanalysis, 4(24), 2959-2970. [Link]

  • Agilent. Automated Methods for Conducting Cell Culture Quality Control Studies and Assay Optimization. [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]

  • BioProcess International. Analytical Methods for Cell Therapies: Method Development and Validation Challenges. [Link]

  • Multispan, Inc. Tips for Establishing Successful Cell-Based Assays: Part 1. [Link]

  • ResearchGate. Some naturally occurring bioactive compounds having morpholine moiety. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1648. [Link]

  • PPD. (2013). Development & Validation of Cell-based Assays. YouTube. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2719. [Link]

  • McKenna, D. H., & Perin, J. (2010). Quality assessment of cellular therapies: the emerging role of molecular assays. Transfusion Medicine and Hemotherapy, 37(1), 22-29. [Link]

  • ResearchGate. In vitro cell viability assay of (A) all synthesized.... [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Nordvall, G., et al. (2000). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 43(15), 2867-2877. [Link]

  • Nordvall, G., et al. (2000). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 43(15), 2867-2877. [Link]

  • Cytion. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. [Link]

  • Cytion. Key Quality Control Measures for High-Quality Cell Culture in Cell Banks. [Link]

  • Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2719. [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(II), Co(II) and Ni(II) complexes. RSC Advances, 13(2), 1018-1036. [Link]

  • ResearchGate. Pharmacological profile of morpholine and its derivatives. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Khan, I., et al. (2024). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports, 14(1), 15993. [Link]

  • Abyntek Biopharma. (2024). Cell Assays for Sample Analysis. [Link]

  • Singh, S., et al. (2015). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 6(8), 899-903. [Link]

  • Dey, R., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Li, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(12), 3298. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link]

  • Caicedo, J. C., et al. (2017). Data-analysis strategies for image-based cell profiling. Nature Methods, 14(9), 849-863. [Link]

  • Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • ChemRxiv. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. [Link]

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  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

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Application Notes and Protocols for the Use of Morpholine Derivatives in Corrosion Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of morpholine derivatives, with a focus on the principles applicable to compounds like Morpholin-4-yl-phenyl-acetic acid, for corrosion inhibition studies. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols.

Introduction: The Role of Morpholine Derivatives as Corrosion Inhibitors

Corrosion of metallic materials, particularly steel, is a significant industrial challenge. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. Morpholine and its derivatives have emerged as a promising class of corrosion inhibitors, especially in acidic environments.[1][2][3] Their efficacy is attributed to the presence of heteroatoms (nitrogen and oxygen) and, in many derivatives, aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier against corrosive agents.[2][4] This guide will delve into the mechanistic aspects, experimental evaluation, and theoretical validation of morpholine derivatives as corrosion inhibitors.

Mechanism of Corrosion Inhibition

The primary mechanism by which morpholine derivatives inhibit corrosion is through the formation of a protective film on the metal surface. This process involves the adsorption of the inhibitor molecules, which can be classified as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the morpholine ring and the vacant d-orbitals of iron atoms on the steel surface.[2][5] The presence of π-electrons from any aromatic rings in the derivative can further enhance this adsorption.[1]

These inhibitors often act as mixed-type inhibitors , meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][6]

A diagram illustrating the general corrosion inhibition mechanism is presented below:

G cluster_solution Corrosive Solution (e.g., HCl) H+ H⁺ ions Cathodic Cathodic Site (2H⁺ + 2e⁻ → H₂) H+->Cathodic Cl- Cl⁻ ions Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) Cl-->Anodic Accelerates Corrosion Inhibitor Morpholine Derivative Inhibitor->Anodic Adsorption on Anodic Sites Inhibitor->Cathodic Adsorption on Cathodic Sites Fe2+ Fe2+ Anodic->Fe2+ Metal Dissolution H2 H2 Cathodic->H2 Hydrogen Evolution G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis A Synthesize/Obtain Inhibitor C Prepare Corrosive Media A->C B Prepare Steel Coupons D Weight Loss Measurements B->D E Electrochemical Tests (PDP, EIS) B->E C->D C->E F Calculate Corrosion Rate & IE% D->F H Surface Characterization (SEM) D->H E->F G Determine Inhibition Mechanism E->G I Adsorption Isotherm Modeling F->I

Caption: Experimental workflow for evaluating a corrosion inhibitor.

Data Presentation and Analysis

Quantitative Data Summary

The following table presents hypothetical data for the corrosion inhibition of mild steel in 1 M HCl by Morpholin-4-yl-phenyl-acetic acid at 303 K, based on trends observed for similar morpholine derivatives. [1][7]

Concentration (ppm) Weight Loss IE (%) PDP IE (%) EIS IE (%)
50 75.2 78.5 79.1
100 85.6 88.1 88.9
200 90.3 92.4 93.2

| 300 | 91.4 | 94.0 | 94.8 |

Adsorption Isotherm

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich). [8][9]The Langmuir isotherm is often found to be applicable for morpholine derivatives, which assumes monolayer adsorption on a homogeneous surface. [10] The Langmuir isotherm is represented by the equation: C / θ = 1 / K_ads + C Where:

  • C is the inhibitor concentration.

  • θ is the surface coverage (θ = IE% / 100).

  • K_ads is the adsorption equilibrium constant.

A linear plot of C / θ versus C indicates that the adsorption follows the Langmuir isotherm.

Theoretical Studies: Quantum Chemical Calculations

Quantum chemical calculations, often using Density Functional Theory (DFT), can provide theoretical insights into the corrosion inhibition mechanism by correlating the molecular structure of the inhibitor with its efficiency. [11][12][13]Key parameters that are often calculated include:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the metal surface.

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and thus better inhibition efficiency. [14]* Dipole Moment (μ): A higher dipole moment may lead to stronger adsorption on the metal surface.

These theoretical calculations can predict the most likely sites for interaction with the metal surface and help in the design of more effective corrosion inhibitors.

Conclusion

Morpholine derivatives, including compounds structurally similar to Morpholin-4-yl-phenyl-acetic acid, are effective corrosion inhibitors for steel in acidic media. Their performance is attributed to their ability to adsorb on the metal surface and form a protective film. A comprehensive evaluation of these inhibitors should involve a combination of weight loss measurements, electrochemical techniques, and surface analysis, complemented by theoretical calculations to understand the underlying inhibition mechanism. The protocols and guidelines presented in this document provide a robust framework for conducting such studies.

References

  • [morpholin-4-yl(phenyl)methyl]acetamide (MPA) as corrosion inhibitors for mild steel in sulfuric acid solution. (n.d.). Arabian Journal of Chemistry.]([Link])

Sources

Application of Morpholin-4-yl-phenyl-acetic Acid in Organic Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Morpholin-4-yl-phenyl-acetic acid, a versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. We will delve into its synthesis, key applications, and provide detailed, field-proven protocols for its utilization. The rationale behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methods.

Introduction: The Strategic Importance of the Morpholin-4-yl-phenyl-acetic Acid Scaffold

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability, while also providing a key interaction point with biological targets. When combined with the phenylacetic acid moiety, another crucial pharmacophore found in numerous therapeutic agents, the resulting Morpholin-4-yl-phenyl-acetic acid becomes a powerful synthetic intermediate.

This scaffold is of particular interest in the development of novel therapeutics targeting a range of conditions, including neurological disorders and inflammatory diseases. The strategic placement of the morpholine and phenyl groups, along with the reactive carboxylic acid handle, allows for the systematic exploration of chemical space and the generation of libraries of potential drug candidates. This guide will equip researchers with the foundational knowledge and practical protocols to effectively leverage this valuable synthetic tool.

Synthesis of Morpholin-4-yl-phenyl-acetic Acid Hydrochloride

A common and reliable method for the preparation of Morpholin-4-yl-phenyl-acetic acid is through the hydrolysis of its corresponding ester. The hydrochloride salt is often preferred for its crystalline nature, which facilitates purification and handling.

Synthetic Workflow

The synthesis proceeds via the hydrolysis of ethyl 2-morpholino-2-phenylacetate under acidic conditions.

G start Ethyl 2-morpholino-2-phenylacetate reagents Dioxane, 37% HCl (aq) start->reagents Dissolve conditions Reflux reagents->conditions Heat workup Evaporation & Trituration with Acetonitrile conditions->workup Cool & Isolate product Morpholin-4-yl-phenyl-acetic acid Hydrochloride workup->product

Caption: Synthetic workflow for Morpholin-4-yl-phenyl-acetic acid hydrochloride.

Detailed Experimental Protocol

Materials:

  • Ethyl 2-morpholino-2-phenylacetate (1.0 eq)

  • 1,4-Dioxane

  • 37% Hydrochloric acid (20 eq)

  • Acetonitrile

Procedure: [1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-morpholino-2-phenylacetate (e.g., 0.34 g, 1.36 mmol) in 1,4-dioxane (e.g., 11.4 mL).

  • Slowly add 37% hydrochloric acid (e.g., 1.1 mL, 13.6 mmol) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the initial reflux period, add a second portion of 37% hydrochloric acid (e.g., 1.1 mL, 13.6 mmol) and continue to reflux for an additional 24 hours to ensure complete hydrolysis.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure.

  • To the resulting residue, add acetonitrile (e.g., 10 mL) and triturate the solid. This process involves suspending the solid in the solvent and breaking it up with a spatula to wash away impurities.

  • Collect the white solid product by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Characterization and Data
ParameterValue
Appearance White solid
Yield Approximately 64%
¹H NMR (300 MHz, DMSO-d₆) δ 11.79 (s, 1H, COOH), 7.56 - 7.72 (m, 2H, Ar-H), 7.37 - 7.56 (m, 3H, Ar-H), 5.25 (s, 1H, CH-Ph), 3.60 - 4.10 (m, 4H, morpholine-H), 3.27 (br. s., 2H, morpholine-H), 2.96 (br. s., 2H, morpholine-H).[1]

Application in Amide Bond Formation

The carboxylic acid functionality of Morpholin-4-yl-phenyl-acetic acid makes it an ideal substrate for amide coupling reactions, enabling the synthesis of a diverse range of amides with potential biological activities. The choice of coupling agent is critical for achieving high yields and minimizing side reactions.

General Reaction Scheme and Mechanism

G cluster_0 Activation cluster_1 Nucleophilic Attack Acid Morpholin-4-yl-phenyl-acetic acid CouplingAgent Coupling Agent (e.g., HATU, DCC) Acid->CouplingAgent Reacts with ActivatedEster Activated Intermediate (e.g., O-acylisourea) CouplingAgent->ActivatedEster Forms Amine Primary or Secondary Amine (R-NH₂ or R₂NH) ActivatedEster->Amine Reacts with Amide Target Amide Amine->Amide Forms

Caption: General mechanism for amide bond formation.

Protocol for Amide Synthesis using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that often provides clean reactions and high yields.

Materials:

  • Morpholin-4-yl-phenyl-acetic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Morpholin-4-yl-phenyl-acetic acid (e.g., 221 mg, 1.0 mmol) and dissolve it in anhydrous DMF (e.g., 5 mL).

  • Add the amine (1.1 mmol), followed by HATU (418 mg, 1.1 mmol).

  • Cool the mixture to 0 °C in an ice bath and add DIPEA (0.35 mL, 2.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Ester Bond Formation

Esterification of Morpholin-4-yl-phenyl-acetic acid provides access to another class of derivatives with diverse applications, from prodrugs to fine chemicals. Fischer esterification is a classic and effective method for this transformation.

Fischer Esterification Workflow

G Acid Morpholin-4-yl-phenyl-acetic acid Alcohol Alcohol (R-OH) Acid->Alcohol Mixed with Catalyst Acid Catalyst (e.g., H₂SO₄) Alcohol->Catalyst Catalyzed by Heat Heat (Reflux) Catalyst->Heat Ester Target Ester Heat->Ester Water Water (byproduct) Heat->Water

Sources

"experimental setup for biological screening of morpholine compounds"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Screening of Morpholine Compounds

Introduction: The Role of Morpholine in Modern Drug Discovery

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its frequent appearance in a multitude of approved drugs and biologically active molecules.[1][2] Its unique physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form key hydrogen bond interactions—make it an attractive component for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Morpholine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4]

The journey from a novel morpholine compound to a potential therapeutic agent is a multi-stage process that begins with biological screening. High-throughput screening (HTS) is a cornerstone of this process, allowing for the rapid and systematic evaluation of thousands of compounds to identify those that interact with a biological target or pathway in a desired manner.[5] This guide provides a detailed framework and actionable protocols for researchers, scientists, and drug development professionals to design and execute a robust biological screening cascade for novel morpholine compounds. It emphasizes not just the procedural steps, but the underlying scientific rationale that ensures data integrity and accelerates the discovery of promising lead candidates.

The Screening Cascade: A Strategic Funnel Approach

Effective biological screening is not a single experiment but a strategic, multi-layered campaign known as a screening cascade. The goal is to efficiently funnel a large library of compounds down to a small number of high-quality, validated hits. This process is designed to maximize the discovery of true positives while systematically eliminating artifacts and undesirable compounds.

Screening_Cascade cluster_0 cluster_1 A Compound Library (Morpholine Derivatives) B Primary Screening (e.g., Cytotoxicity, Target Activity) A->B Broad Initial Testing C Hit Identification (Data Analysis, Potency Cutoff) B->C Raw Data Processing D Hit Confirmation & Validation (Dose-Response, IC50 Determination) C->D ~1-3% Hit Rate E Secondary & Orthogonal Assays (Confirm MoA, Rule out Artifacts) D->E Confirm Potency F Selectivity & Counter-Screens (Assess Off-Target Effects) E->F Increase Confidence G Validated Lead Candidates (Ready for Optimization) F->G High-Quality Hits

Caption: The Drug Discovery Screening Cascade.

Part 1: Foundational Screening - Assessing General Cytotoxicity

A critical first step in characterizing any new compound library is to assess general cytotoxicity. A compound that indiscriminately kills all cells can appear as a potent "hit" in many target-based or phenotypic screens, leading to a significant waste of resources. This phenomenon, known as pan-assay interference, is a common source of false positives.[6] By identifying broadly cytotoxic compounds early, researchers can flag them for exclusion or de-prioritization.

Two of the most common and reliable methods for assessing cell viability are the MTT and LDH assays. They measure different cellular processes and are therefore excellent orthogonal methods to confirm cytotoxicity.

  • MTT Assay: Measures metabolic activity. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[7]

  • LDH Assay: Measures cell membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[8][9]

Cytotoxicity_Assays cluster_MTT MTT Assay Principle cluster_LDH LDH Assay Principle A Viable Cell B Mitochondria D Purple Formazan (Signal) B->D Reduction C Yellow MTT C->B Added E Dead/Lytic Cell F LDH Enzyme E->F Released into medium G Substrate H Colored Product (Signal) G->H Catalyzed by LDH

Caption: Principles of MTT and LDH Cytotoxicity Assays.

Protocol 1A: MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[10][11]

1. Cell Plating:

  • Harvest and count cells, ensuring viability is >90% via Trypan Blue exclusion.[12]

  • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]

  • Include wells with medium only for background control.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[12][13]

2. Compound Treatment:

  • Prepare serial dilutions of the morpholine compounds in culture medium. A common starting concentration for a primary screen is 10-20 µM.

  • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

  • Include vehicle controls (e.g., 0.1% DMSO) and a positive control for cell death (e.g., a known cytotoxic agent like doxorubicin).

  • Incubate for a desired exposure time (e.g., 48 or 72 hours).[13]

3. MTT Addition and Incubation:

  • Add 10 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.

  • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form. This incubation time may need optimization depending on the cell line's metabolic rate.[11]

4. Solubilization and Measurement:

  • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10]

  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]

Protocol 1B: LDH Cytotoxicity Assay

This protocol outlines the measurement of LDH release from damaged cells.[14][15]

1. Cell Plating and Compound Treatment:

  • Follow steps 1 and 2 from the MTT protocol. The final volume in the wells should be at least 150 µL.[14]

  • It is crucial to set up three control wells for data analysis:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).
    • High Control: Cells treated with vehicle, to which a lysis buffer (e.g., Triton X-100) is added 45 minutes before the end of incubation (maximum LDH release).[16]
    • Medium Background: Wells with culture medium only.

2. Supernatant Collection:

  • Centrifuge the 96-well plate at 400 x g for 5-10 minutes to pellet the cells.[15]

  • Carefully transfer 50 µL of supernatant from each well to a new, clear flat-bottom 96-well plate.[15]

3. LDH Reaction:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a tetrazolium salt).

  • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[15]

  • Incubate the plate at room temperature for 10-30 minutes, protected from light. The reaction results in the formation of a colored formazan product.[9]

4. Measurement:

  • Add 50 µL of stop solution if required by the kit.[14]

  • Measure the absorbance at 490 nm using a microplate reader. Use a reference wavelength of ~650 nm.[14]

ParameterMTT AssayLDH Assay
Principle Metabolic Activity (Mitochondrial)Membrane Integrity (Cytosolic Enzyme Release)
Endpoint Colorimetric (Absorbance ~570 nm)Colorimetric (Absorbance ~490 nm)
Incubation (Assay) 2-4 hours with MTT reagent10-30 minutes with LDH reagent
Pros Well-established, sensitive for proliferationDirect measure of cell death, stable signal
Cons Can be affected by metabolic changesLess sensitive for anti-proliferative effects

Part 2: Target-Based Screening - Interrogating Specific Mechanisms

If the morpholine compounds are designed with a specific biological target in mind, a target-based screen is the logical next step. This approach directly measures the interaction between a compound and a purified protein (biochemical assay) or a target in its cellular environment (cell-based assay).[17] Kinases and G-Protein Coupled Receptors (GPCRs) are two of the largest and most successfully "drugged" target classes, and morpholine is a common scaffold in inhibitors for both.[18][19]

Focus Area 1: Protein Kinase Inhibition

Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[20] A common screening goal is to identify compounds that inhibit the phosphorylation of a substrate by a specific kinase.

Kinase_Assay cluster_0 cluster_1 K Kinase P Phospho-Substrate + ADP K->P Catalyzes S Substrate ATP ATP I Morpholine Inhibitor I->K Binds & Blocks

Caption: Principle of a Kinase Inhibition Assay.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a generic, homogeneous assay format that measures the amount of ATP remaining after a kinase reaction. Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition.

1. Reagent Preparation:

  • Prepare a kinase buffer solution (e.g., HEPES, MgCl₂, DTT, BSA).

  • Reconstitute the purified target kinase, the specific substrate peptide, and ATP to desired stock concentrations. The final ATP concentration in the assay should ideally be at or near its Michaelis-Menten constant (Km) to sensitively detect ATP-competitive inhibitors.[21]

2. Assay Reaction:

  • In a 384-well, low-volume white plate, add the components in the following order:

    • 2.5 µL of morpholine compound dilution (or vehicle control).
    • 5.0 µL of enzyme/substrate mix in kinase buffer.
  • Start the reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

3. Signal Detection:

  • Add 10 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the amount of ATP present.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a microplate reader.

4. Data Analysis:

  • Normalize the data using "No Enzyme" wells (100% inhibition) and "Vehicle Control" wells (0% inhibition).

  • Calculate the percent inhibition for each compound.

Focus Area 2: GPCR Ligand Binding

GPCRs are membrane proteins that mediate cellular responses to a wide variety of external signals.[22] A competitive binding assay is used to determine if a test compound can displace a known, labeled ligand from the receptor's binding site.[23]

Protocol 3: GPCR Competition Binding Assay (Radioligand or TR-FRET)

This protocol outlines a method using cell membranes expressing the target GPCR.

1. Membrane Preparation:

  • Prepare a crude membrane fraction from cells overexpressing the target GPCR.

  • Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

2. Binding Reaction:

  • In a 96-well filter plate, combine:

    • Assay buffer.
    • A fixed concentration of a labeled ligand (either a radioligand like ³H-spiperone or a fluorescent ligand for TR-FRET). The concentration should be at or below its dissociation constant (Kd) for optimal sensitivity.
    • Serial dilutions of the morpholine test compound.
    • A defined amount of cell membrane preparation (e.g., 10-20 µg of protein).
  • Include controls for total binding (labeled ligand + vehicle) and non-specific binding (labeled ligand + a high concentration of a known, unlabeled competitor).[23]

  • Incubate the plate for a set time (e.g., 90 minutes) at room temperature to reach binding equilibrium.[19]

3. Separation and Detection:

  • For Radioligand Assay: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. This separates the membrane-bound ligand from the unbound ligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

  • For TR-FRET Assay: The assay is homogeneous (no wash steps). Measure the FRET signal on a compatible plate reader.[19]

4. Data Analysis:

  • Calculate specific binding = (Total Binding) - (Non-specific Binding).

  • Determine the percent inhibition of specific binding caused by the morpholine compound at each concentration.

Part 3: Data Analysis, Hit Confirmation, and Validation

Raw data from HTS is meaningless without rigorous statistical analysis. The goal is to confidently distinguish true "hits" from the inherent noise of the assay.[24]

Data Normalization and Quality Control: Assay variability between plates is a common issue that must be addressed through normalization.[25] The activity of each test well is typically expressed as a percentage relative to the on-plate controls.

  • Percent Inhibition (%) = (1 - (Signal_Compound - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control)) * 100

The robustness of an HTS assay is often quantified by the Z-factor , a statistical parameter that reflects the separation between the positive and negative control signals.[5]

  • Z-factor = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay with a Z-factor > 0.5 is considered excellent and robust for HTS.[17]

Hit Confirmation: The Dose-Response Curve A primary screen is typically run at a single compound concentration. Any compound that meets a certain activity threshold (e.g., >50% inhibition) is deemed a "hit" and must be re-tested. The next step is to perform a dose-response analysis to determine the compound's potency.

Protocol 4: IC₅₀ Determination

1. Compound Dilution:

  • Prepare a serial dilution series of the confirmed hit compound, typically using 8-12 concentrations centered around the expected potency. A 3-fold or 4-fold dilution series is common.[12]

2. Assay Performance:

  • Perform the primary assay (e.g., kinase inhibition or cytotoxicity assay) using the full dilution series of the compound. Run each concentration in triplicate to ensure reproducibility.[24]

3. Data Analysis:

  • Calculate the percent inhibition for each concentration as described above.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R) to generate a sigmoidal dose-response curve.

  • The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of the compound that produces 50% of the maximum inhibitory effect. It is a key measure of a compound's potency.[13][26]

Hit Validation: Ensuring Authenticity A confirmed hit with a good IC₅₀ value still requires further validation to rule out artifacts and confirm its mechanism of action.[27]

  • Orthogonal Assays: Confirm the hit using a different assay technology that measures the same biological endpoint. For example, if a luminescent ATP-based assay identified a kinase inhibitor, validate it using a fluorescence polarization assay that measures peptide phosphorylation.[27]

  • Counter-Screens: Use assays to identify undesirable activities. For example, screen a kinase inhibitor against a panel of other kinases to determine its selectivity.[20][28] A highly selective inhibitor is generally more desirable as it is likely to have fewer off-target side effects.[29]

References

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Application Notes and Protocols for Evaluating the Anticancer Activity of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Morpholine Derivatives in Oncology

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1][2] Its incorporation into various chemical structures has led to the development of compounds with a wide array of pharmacological activities, including potent anticancer effects.[3][4] Morpholine derivatives have been shown to exert their anticancer activity through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[5][6] This guide provides a comprehensive overview of standardized protocols for the preclinical evaluation of novel morpholine derivatives, from initial in vitro cytotoxicity screening to in vivo efficacy studies.

Part 1: Initial In Vitro Screening: Assessing Cytotoxicity

The first step in evaluating a new morpholine derivative is to determine its cytotoxic potential against a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[7]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[7][8] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Compound_Prep 2. Prepare Morpholine Derivative Dilutions Cell_Seeding 3. Seed Cells in 96-well Plates Treatment 4. Treat Cells with Morpholine Derivative Cell_Seeding->Treatment Incubation_24_72h 5. Incubate for 24-72 hours Treatment->Incubation_24_72h Add_MTT 6. Add MTT Reagent Incubation_24_72h->Add_MTT Incubation_4h 7. Incubate for 2-4 hours Add_MTT->Incubation_4h Solubilization 8. Solubilize Formazan Crystals Incubation_4h->Solubilization Read_Absorbance 9. Measure Absorbance (570 nm) Solubilization->Read_Absorbance Calculate_Viability 10. Calculate % Cell Viability Read_Absorbance->Calculate_Viability IC50 11. Determine IC50 Value Calculate_Viability->IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)[9][10]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Morpholine derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight.[7]

  • Compound Treatment: Prepare serial dilutions of the morpholine derivative in complete culture medium.[11] Aspirate the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated controls.[7]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[12][13]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 550-600 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[14]

ParameterRecommended Conditions
Cell Lines MCF-7 (Breast), A549 (Lung), HT-29 (Colon), SHSY-5Y (Neuroblastoma)[9][10]
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 25, 50, 100 µM
Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL (final)[13]
Absorbance Wavelength 570 nm (reference > 650 nm)[13]

Part 2: Mechanistic Studies: Unraveling the Mode of Action

Once a morpholine derivative demonstrates significant cytotoxicity, the next step is to investigate its mechanism of action. Common anticancer mechanisms include induction of apoptosis (programmed cell death) and cell cycle arrest.

Analysis of Cell Cycle Distribution by Flow Cytometry

Dysregulation of the cell cycle is a hallmark of cancer.[15] Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.[16] Flow cytometry using propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[15]

Principle: Propidium iodide is a fluorescent dye that binds to DNA.[16] The amount of fluorescence emitted is directly proportional to the DNA content of the cell.[16] This allows for the discrimination of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[16]

Protocol: Cell Cycle Analysis

Materials:

  • Cancer cells treated with the morpholine derivative

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol[15]

  • Propidium Iodide (PI) staining solution (containing RNase A)[15]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the morpholine derivative for 24-48 hours. Harvest both adherent and floating cells.[15]

  • Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while vortexing.[15][17] Store at -20°C for at least 2 hours.[18]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[15]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase.[17]

Detection of Apoptosis by Western Blotting

Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[19] A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[20][21] Western blotting can be used to detect the cleavage (activation) of key apoptotic proteins.[22]

Principle: Western blotting allows for the detection of specific proteins in a complex mixture.[22] During apoptosis, initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) are cleaved from their inactive pro-forms into active fragments.[20][23] Another key event is the cleavage of poly (ADP-ribose) polymerase-1 (PARP-1) by activated caspase-3. Detecting these cleaved fragments provides strong evidence of apoptosis induction.[24]

Apoptotic Signaling Pathway

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Morpholine_Derivative Morpholine Derivative ProCasp9 Pro-caspase-9 Morpholine_Derivative->ProCasp9 (Intrinsic Pathway) Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage PARP PARP Casp3->PARP Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Simplified intrinsic apoptosis pathway initiated by an anticancer agent.

Protocol: Western Blot for Apoptosis Markers

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease inhibitors[22]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[22]

  • Blocking buffer (e.g., 5% non-fat milk in TBST)[22]

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP)[22]

  • HRP-conjugated secondary antibody[22]

  • Enhanced chemiluminescent (ECL) substrate[22]

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer and determine protein concentration.[22]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.[22]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour, then incubate with primary antibody overnight at 4°C.[22]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.[22] Detect the signal using an ECL substrate.[22]

  • Analysis: Analyze the band intensities, looking for an increase in the cleaved forms of caspase-3 and PARP in treated samples.

Antibody TargetExpected Band Size (cleaved)
Caspase-3 ~17/19 kDa[23]
PARP-1 ~89 kDa
β-Actin (Loading Control) ~42 kDa

Part 3: In Vivo Efficacy: Xenograft Tumor Models

Promising morpholine derivatives identified through in vitro testing must be evaluated for their anticancer efficacy in a living organism.[14][25] The most common preclinical models are human tumor xenografts in immunodeficient mice.[25][26]

Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice), where they form solid tumors.[26][27] The mice are then treated with the morpholine derivative, and tumor growth is monitored over time to assess the compound's efficacy.[28]

Experimental Workflow: Xenograft Model

Xenograft_Workflow cluster_prep Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint & Analysis Cell_Prep 1. Prepare Cancer Cell Suspension Injection 2. Subcutaneous Injection into Mice Cell_Prep->Injection Tumor_Growth 3. Monitor Tumor Growth to Palpable Size Injection->Tumor_Growth Grouping 4. Randomize Mice into Treatment & Control Groups Tumor_Growth->Grouping Dosing 5. Administer Morpholine Derivative (e.g., i.p., oral) Grouping->Dosing Monitoring 6. Measure Tumor Volume & Body Weight 2-3x/week Dosing->Monitoring Endpoint 7. Euthanize Mice at Study Endpoint Monitoring->Endpoint Excision 8. Excise and Weigh Tumors Endpoint->Excision Analysis 9. Analyze Data (e.g., TGI) Excision->Analysis

Caption: Workflow for an in vivo subcutaneous xenograft study.

Protocol: Subcutaneous Xenograft Model

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice, 4-6 weeks old)[26][28]

  • Cancer cells (~1-5 x 10^6 cells per mouse)[28]

  • Matrigel (optional, to improve tumor take rate)[27]

  • Morpholine derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Resuspend cancer cells in PBS or medium (optionally mixed 1:1 with Matrigel).[27] Subcutaneously inject the cell suspension into the flank of each mouse.[27][28]

  • Tumor Growth and Grouping: Monitor mice until tumors reach an average volume of 50-100 mm³.[28] Randomize mice into treatment and vehicle control groups.

  • Drug Administration: Administer the morpholine derivative and vehicle control according to the planned dosing schedule (e.g., daily, intraperitoneal injection).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (width)² x length/2.[28] Monitor animal body weight and overall health.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize the mice, excise the tumors, and record their final weights.

  • Data Analysis: Compare the average tumor volume and weight between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI).

Conclusion

The protocols outlined in this guide provide a systematic framework for the preclinical evaluation of morpholine derivatives as potential anticancer agents. This stepwise progression from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation ensures a thorough and rigorous assessment.[14] By employing these standardized and validated methodologies, researchers can effectively identify and characterize novel morpholine-based compounds with the potential to be developed into effective cancer therapeutics.

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  • Kourounakis, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized.... ResearchGate. Retrieved from [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Biocompare. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. Semantic Scholar. Retrieved from [Link]

  • Benchchem. (2025). Unveiling the Anticancer Potential of Morpholine-Containing Compounds: A Comparative Guide to Structure-Activity Relationships. Benchchem.
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to Assessing the Antimicrobial Efficacy of New Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health. The diminishing efficacy of existing antibiotics necessitates a robust and continuous pipeline for the discovery and development of new antimicrobial agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, detailing the core methodologies required to rigorously assess the antimicrobial efficacy of novel compounds.

This document is structured to follow the logical progression of an efficacy assessment campaign, from foundational screening to in-depth characterization of antimicrobial dynamics. We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system, grounded in the authoritative standards set forth by global bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2]

Part I: Foundational Concepts & Primary Screening

The initial phase of assessment aims to identify promising "hit" compounds from a larger library. This requires a clear understanding of fundamental antimicrobial metrics and the application of standardized screening assays.

Chapter 1: Defining the Core Metrics of Efficacy

A precise vocabulary is critical for interpreting antimicrobial data. The two most fundamental parameters are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3] This is the primary measure of a compound's potency.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% (a 3-log10 reduction) of the initial bacterial inoculum over a defined period.[4][5]

These two values are used to classify the nature of the antimicrobial effect:

  • Bacteriostatic: The agent inhibits bacterial growth but does not necessarily kill the bacteria.[6][7] The immune system is typically required to clear the infection.

  • Bactericidal: The agent directly kills the bacteria.[6][8]

The distinction is not always absolute, as some agents can be bacteriostatic at low concentrations and bactericidal at higher ones.[9][10] The MBC/MIC ratio is a key indicator: a ratio of ≤4 generally signifies bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[10]

Chapter 2: The Gold Standard - Broth Microdilution for MIC Determination

While simpler methods like disk diffusion can be used for preliminary screening, the broth microdilution assay is the internationally recognized reference method for quantitative MIC determination due to its accuracy and reproducibility.[11][12][13]

The principle involves exposing a standardized bacterial inoculum to serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[3]

Protocol 1: Broth Microdilution MIC Assay

Principle: This protocol determines the MIC of a novel compound against a target aerobic bacterium by identifying the lowest concentration that inhibits visible growth in broth, following CLSI and EUCAST guidelines.[11][12]

Materials:

  • Test compound stock solution (of known concentration)

  • Target microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well, U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile diluents (e.g., water, DMSO)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Series: a. Prepare a serial twofold dilution of the test compound in CAMHB directly in the 96-well plate. b. Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and so on, creating a dilution gradient across the plate. Discard the final 100 µL from the last dilution well. c. This leaves each well with 100 µL of a specific compound concentration (or broth alone for controls).

  • Inoculation & Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to each well. b. This brings the final volume in each well to 200 µL and halves the compound concentration, achieving the final desired test concentrations. c. Include a Growth Control well (bacteria in broth, no compound) and a Sterility Control well (broth only). d. Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading and Interpreting Results: a. Following incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[3] b. The growth control should be turbid, and the sterility control should be clear.

Part II: In-Depth Characterization of Antimicrobial Activity

Once a compound's inhibitory potential (MIC) is established, the next critical steps are to determine its killing capacity (MBC) and the dynamics of that killing over time.

Chapter 3: Determining Lethality - The Minimum Bactericidal Concentration (MBC) Assay

The MBC test is a direct extension of the MIC assay and is essential for confirming whether a compound is bactericidal.[5][14] It differentiates true killing from mere growth inhibition.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

Principle: This protocol determines the lowest concentration of a compound that results in a ≥99.9% reduction in the initial inoculum density by subculturing from the clear wells of a completed MIC assay onto agar plates.[5][15]

Materials:

  • Completed 96-well MIC plate from Protocol 1

  • Tryptic Soy Agar (TSA) or other appropriate non-selective agar plates

  • Calibrated inoculation loop or micropipette

  • Sterile spreaders

Procedure:

  • Selection of Wells: Identify the MIC well and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC) from the completed MIC assay.

  • Subculturing: a. Mix the contents of each selected well thoroughly. b. Using a micropipette, plate a fixed volume (typically 10-100 µL) from each of these wells onto a separate, clearly labeled agar plate. c. Spread the aliquot evenly across the surface of the agar.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the control plates.

  • Enumeration and Interpretation: a. Count the number of colonies (CFU) on each plate. b. The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU compared to the initial inoculum count.[4][16] For example, if the initial inoculum was 5 x 10⁵ CFU/mL and 100 µL was plated, the starting count is 5 x 10⁴ CFU. A 99.9% reduction would mean ≤50 CFU on the plate.

Data Presentation:

Compound Conc.MIC ResultVolume Plated (µL)CFU Count% KillMBC Result
Growth ControlGrowth100>300 (TNTC)0%-
8 µg/mLNo Growth10015099.7%-
16 µg/mLNo Growth1003599.93% 16 µg/mL
32 µg/mLNo Growth100299.99%-
TNTC: Too Numerous To Count
Chapter 4: The Dynamics of Killing - Time-Kill Kinetic Assays

While MIC and MBC provide static endpoints, a time-kill assay reveals the rate at which a compound kills bacteria. This is crucial for understanding its pharmacodynamic properties.[17][18] The assay tracks the number of viable bacteria over time after exposure to different concentrations of the compound.

Workflow for Antimicrobial Efficacy Assessment

G Fig 1. A tiered workflow for assessing antimicrobial efficacy. cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Lethality & Dynamics cluster_2 Phase 3: Advanced Characterization A Initial Screening (e.g., Disk Diffusion) B Protocol 1: Broth Microdilution (Determine MIC) A->B Identify 'Hits' C Protocol 2: MBC Assay (Determine Bactericidal Activity) B->C Is it inhibitory? D Protocol 3: Time-Kill Kinetics (Determine Rate of Kill) B->D C->D Is it lethal? E Protocol 4: Anti-Biofilm Assay D->E How does it act over time? F Protocol 5: Synergy (Checkerboard) Assay D->F

Caption: A tiered workflow for assessing antimicrobial efficacy.

Protocol 3: Time-Kill Kinetic Assay

Principle: This protocol measures the change in a bacterial population's viability over a 24-hour period when exposed to various concentrations of an antimicrobial agent, typically multiples of the MIC.[19][20]

Materials:

  • Materials from Protocol 1

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Apparatus for colony counting (e.g., spiral plater, spread plates)

Procedure:

  • Setup: a. Prepare flasks containing CAMHB with the test compound at desired concentrations (e.g., 0x MIC, 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a "Growth Control" flask (no compound). b. Prepare a standardized bacterial inoculum as in Protocol 1, aiming for a starting concentration of ~5 x 10⁵ CFU/mL in each flask.

  • Time Zero (T=0) Sampling: Immediately after inoculating the flasks, remove an aliquot from the Growth Control flask. Perform serial dilutions in sterile PBS and plate onto agar to determine the initial CFU/mL.

  • Incubation and Sampling: a. Incubate all flasks at 35-37°C with constant agitation (e.g., 150 rpm). b. At subsequent time points (e.g., 2, 4, 6, 8, 24 hours), remove an aliquot from each flask. c. Perform serial dilutions and plate for CFU enumeration.

  • Data Analysis: a. After incubation, count the colonies on all plates and calculate the CFU/mL for each time point and concentration. b. Plot the results on a semi-logarithmic graph with time on the x-axis and log10 CFU/mL on the y-axis.

Interpretation of Results:

  • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[18]

  • Bacteriostatic activity is indicated by a prevention of growth, often a <3-log10 reduction, where the CFU/mL count remains relatively stable or falls only slightly.[17]

  • Regrowth may be observed at later time points for sub-inhibitory concentrations.

Part III: Advanced & Specialized Efficacy Assessments

Beyond basic MIC/MBC and kinetics, a thorough evaluation often requires assessing activity in more complex, clinically relevant scenarios, such as against bacterial biofilms or in combination with other agents.

Chapter 5: Tackling Complex Scenarios - Anti-Biofilm Assays

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[21] The crystal violet assay is a common method to quantify biofilm formation and its inhibition.[22][23]

Relationship between Key Antimicrobial Metrics

G Fig 2. The logical relationship between MIC, MBC, and Time-Kill assays. MIC MIC Minimum Inhibitory Concentration Is growth stopped? MBC MBC Minimum Bactericidal Concentration Are bacteria killed? MIC:f2->MBC:f0 Subculture from MIC wells TimeKill Time-Kill Rate of Killing How fast are they killed? MIC:f0->TimeKill:f0 Concentrations based on MIC (e.g., 2x MIC, 4x MIC) MBC:f2->TimeKill:f0 Provides static endpoint, Time-Kill shows dynamics

Caption: The logical relationship between MIC, MBC, and Time-Kill assays.

Protocol 4: Crystal Violet Biofilm Inhibition Assay

Principle: This protocol quantifies the ability of a compound to inhibit biofilm formation. Bacteria are cultured in the presence of the compound in a microtiter plate. The remaining adherent biofilm is stained with crystal violet, which is then solubilized and measured spectrophotometrically.[24][25]

Materials:

  • Sterile 96-well, flat-bottom microtiter plates

  • Tryptic Soy Broth supplemented with glucose (TSBg) or other appropriate biofilm-promoting medium

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Plate reader (absorbance at ~590 nm)

Procedure:

  • Plate Setup: a. Add 100 µL of sterile TSBg to each well. b. Prepare serial dilutions of the test compound in the wells, similar to the MIC protocol. c. Inoculate each well with 100 µL of a prepared bacterial suspension (~1 x 10⁶ CFU/mL). d. Include positive (inoculum, no compound) and negative (sterile medium) controls.

  • Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing and Staining: a. Gently discard the planktonic (free-floating) cells by inverting the plate. b. Wash the wells gently three times with sterile PBS to remove non-adherent cells. Be careful not to dislodge the biofilm. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[22]

  • Solubilization and Measurement: a. Discard the crystal violet solution and wash the plate again with PBS until the negative control wells are colorless. b. Dry the plate. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the dye bound to the biofilm.[24] c. Incubate for 10-15 minutes. d. Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at OD₅₉₀ nm.

Interpretation: A lower absorbance value in the presence of the compound compared to the growth control indicates inhibition of biofilm formation.

Chapter 6: Investigating Interactions - Synergy Testing

Combining antimicrobial agents can sometimes produce an effect greater than the sum of their individual activities (synergy). The checkerboard assay is a widely used in vitro method to assess these interactions.[26][27]

Protocol 5: Checkerboard Synergy Assay

Principle: Two compounds are serially diluted in a two-dimensional array in a microtiter plate. The resulting matrix tests every possible concentration combination against a standard bacterial inoculum, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index.[28][29]

Materials:

  • All materials from Protocol 1

  • Two test compounds (Compound A and Compound B)

Procedure:

  • Plate Setup: a. Serially dilute Compound A horizontally along the plate's columns. b. Serially dilute Compound B vertically along the plate's rows. c. This creates a matrix where each well contains a unique combination of concentrations of A and B.[30] d. Include a row and column with each compound alone to re-determine their individual MICs.

  • Inoculation and Incubation: Inoculate the plate with the target organism (~5 x 10⁵ CFU/mL) and incubate as per the standard MIC protocol.

  • Data Analysis - FIC Index Calculation: a. After incubation, read the MIC of each compound alone (MICₐ and MICₑ) and the MIC of each compound when in combination (A and B) for each well that shows inhibition. b. Calculate the FIC for each compound: FICₐ = A / MICₐ and FICₑ = B / MICₑ. c. Calculate the FIC Index (FICI) for each combination: FICI = FICₐ + FICₑ .[26]

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[26][31]

Conclusion

The methodologies outlined in this guide provide a robust, tiered approach to characterizing the efficacy of novel antimicrobial compounds. By progressing from fundamental MIC determination to more complex kinetic, anti-biofilm, and synergy assays, researchers can build a comprehensive data package. Adherence to standardized protocols, such as those from CLSI and EUCAST, is paramount for generating reproducible and reliable data that can confidently guide the preclinical and clinical development of the next generation of antimicrobial therapies.

References

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Slideshare. (n.d.). Bacteriostatic and Bactericidal antibiotics-MICROBIOLOGY QUICK LEARN. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Pankey, G. A., & Sabath, L. D. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

  • Biology LibreTexts. (2023). 7.1.5: Antibiotic Classifications. Retrieved from [Link]

  • Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Retrieved from [Link]

  • Yilancioglu, K. (n.d.). Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods. Journal of Visualized Experiments. Retrieved from [Link]

  • MediSearch. (n.d.). What is the difference between bactericidal and bacteriostatic antibiotics? Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Retrieved from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved from [Link]

  • EUCAST. (n.d.). MIC Determination. Retrieved from [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. Retrieved from [Link]

  • Orhan, G., Bayram, A., Zer, Y., & Balci, I. (2005). Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. Journal of Clinical Microbiology. Retrieved from [Link]

  • Furness, R. C., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • The CLSI Subcommittee on Antimicrobial Susceptibility Testing. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Retrieved from [Link]

  • CLSI. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • EUCAST. (n.d.). Reference Method. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Scribd. (n.d.). Time Kill Assay. Retrieved from [Link]

  • de Oliveira, J. C. C., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. Retrieved from [Link]

  • Wilson, C., et al. (2017). Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review. Journal of Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. Retrieved from [Link]

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  • YouTube. (2024). Crystal Violet Biofilm Assay | Indirect biofilm quantification. Retrieved from [Link]

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Topic: A Multi-Tiered Strategy for the Solubility Assessment of Morpholin-4-yl-phenyl-acetic acid in Pre-Clinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The accurate determination of a compound's biological activity is fundamentally dependent on its solubility in the chosen assay medium. Poor solubility can lead to a cascade of erroneous results, including underestimated potency, inaccurate structure-activity relationships (SAR), and poor reproducibility.[1][2][3] This document provides a comprehensive guide for the solubility testing of Morpholin-4-yl-phenyl-acetic acid, a molecule possessing both hydrophilic (morpholine, carboxylic acid) and lipophilic (phenyl ring) moieties. We present a tiered approach, beginning with the preparation of a high-concentration DMSO stock solution, followed by robust protocols for determining both kinetic and thermodynamic solubility. These protocols are designed to be self-validating and provide the causal framework behind key experimental choices, empowering researchers to generate reliable and meaningful data for downstream biological assays.

Introduction: The Critical Impact of Solubility in Bioassays

In the early stages of drug discovery, compounds are frequently screened in high-throughput assays to identify promising leads.[4] However, a significant portion of discovery compounds exhibit low aqueous solubility.[1][2] When a compound precipitates in an assay, its effective concentration at the biological target is unknown and lower than the nominal concentration, leading to a false perception of low activity.[1][3] This can cause promising pharmacophores to be prematurely abandoned. Therefore, a thorough understanding of a compound's solubility profile under assay-relevant conditions is not an optional step but a prerequisite for data integrity.

Morpholin-4-yl-phenyl-acetic acid's structure suggests a complex solubility profile. The morpholine ring and the carboxylic acid group can engage in hydrogen bonding, lending it some aqueous compatibility, while the phenyl group imparts lipophilicity.[5] This amphiphilic nature makes a systematic solubility assessment essential.

Compound Profile: Morpholin-4-yl-phenyl-acetic acid

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₃[6]
Molecular Weight 221.25 g/mol [6]
Structure A phenylacetic acid core with a morpholine group attached to the alpha-carbon.N/A
Predicted Nature Amphiphilic, with potential for pH-dependent solubility due to the carboxylic acid group.[5]

The Two Pillars of Solubility Assessment: Kinetic vs. Thermodynamic

Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting data correctly.[7]

  • Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound, rapidly diluted from a DMSO stock into an aqueous buffer, begins to precipitate.[4][8][9] It is not a true equilibrium measurement and often overestimates the true solubility due to the formation of a supersaturated state.[8][10]

    • Application: Ideal for early discovery to quickly rank and flag compounds with potential solubility liabilities.[11][12] It mimics the conditions of many automated high-throughput screening (HTS) assays.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by determining the concentration of a saturated solution after a prolonged incubation of the solid compound with the solvent until equilibrium is reached.[11][12]

    • Application: Considered the "gold standard" and is essential for lead optimization, formulation development, and predicting in vivo behavior.[10][12]

Experimental Design: A Tiered Workflow

A logical, tiered approach saves time and resources. The workflow begins with creating a standardized, high-quality stock solution, proceeds to a rapid kinetic screen, and culminates in a definitive thermodynamic measurement for key compounds.

Solubility_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Early Screening cluster_2 Phase 3: In-Depth Characterization Compound Receive Compound (Morpholin-4-yl-phenyl-acetic acid) StockPrep Protocol 1: Prepare 10-30 mM Stock in 100% DMSO Compound->StockPrep KineticAssay Protocol 2: Kinetic Solubility Assay (Nephelometry/UV-Vis) StockPrep->KineticAssay Decision Solubility > Target Assay Conc.? KineticAssay->Decision ThermoAssay Protocol 3: Thermodynamic Solubility (Shake-Flask) Decision->ThermoAssay  Yes Troubleshoot Troubleshoot: Reformulate/Re-evaluate Decision->Troubleshoot  No AssayPrep Proceed to Biological Assay ThermoAssay->AssayPrep

Caption: Decision workflow for solubility testing of a new compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

Rationale: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a wide range of compounds.[13][14] Preparing a concentrated stock solution is the standard first step, allowing for accurate serial dilutions and minimizing the final percentage of organic solvent in the aqueous assay buffer.[15][16]

Materials:

  • Morpholin-4-yl-phenyl-acetic acid (solid powder)

  • Anhydrous, cell-culture grade DMSO

  • Sterile, amber glass vial or microcentrifuge tube

  • Calibrated analytical balance

  • Vortex mixer and sonicator water bath

Procedure:

  • Pre-Calculation: Calculate the mass of compound required. For 1 mL of a 10 mM stock solution of Morpholin-4-yl-phenyl-acetic acid (MW = 221.25 g/mol ):

    • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 221.25 g/mol = 2.21 mg

  • Weighing: Accurately weigh ~2.21 mg of the compound and transfer it into a sterile amber vial. Taring the vial on the balance before adding the compound ensures accuracy.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Solubilization: Cap the vial tightly and vortex for 1-2 minutes. If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[13] Gentle warming to 37°C can also be used, but must be done with caution to avoid compound degradation.[13]

  • Visual Inspection: Hold the vial against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[13] Store at -20°C or -80°C. DMSO has a high freezing point (18.5°C), so the stock will be frozen at these temperatures.[14]

Self-Validation Control: After preparation, a small aliquot should be diluted and analyzed by HPLC-UV to confirm the concentration and purity of the stock solution.

Protocol 2: High-Throughput Kinetic Solubility Assay

Rationale: This method rapidly assesses the concentration at which the compound precipitates when diluted from DMSO into an aqueous buffer, mimicking HTS conditions.[1][9] Laser nephelometry is a direct method that measures light scattering from insoluble particles.[17]

Materials:

  • 10 mM compound stock in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well or 384-well clear microplates

  • Automated liquid handler or multichannel pipette

  • Plate-based nephelometer or UV-Vis spectrophotometer

Procedure:

  • Plate Preparation: Add 198 µL of PBS (pH 7.4) to each well of a microplate.

  • Compound Addition: Using a liquid handler, add 2 µL of the 10 mM DMSO stock solution to the first well and mix thoroughly. This creates a starting concentration of 100 µM with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL from the previous well to the next, mixing at each step.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light. This allows time for precipitation to occur.[1]

  • Measurement (Nephelometry): Place the plate in a nephelometer and measure the light scattering in each well.

  • Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility limit is defined as the concentration just before a sharp increase in the scattering signal is observed.

Self-Validation Control: Include wells with 1% DMSO in PBS as a negative control (baseline scatter) and a known poorly soluble compound as a positive control for precipitation.

Protocol 3: Thermodynamic (Equilibrium) "Shake-Flask" Solubility Assay

Rationale: This is the definitive method to determine the true solubility of a compound at equilibrium.[11][12] By adding an excess of solid compound to the buffer, the solution becomes saturated, and the resulting concentration in the supernatant represents the maximum solubility under those conditions.

Materials:

  • Morpholin-4-yl-phenyl-acetic acid (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C)

  • Syringe filters (0.22 µm, PVDF or other low-binding material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Compound Addition: Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial containing 1 mL of PBS, pH 7.4. The solid should be clearly visible.

  • Equilibration: Cap the vial tightly and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.[11]

  • Phase Separation: After incubation, allow the vial to sit undisturbed for 30 minutes to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration using a pre-validated HPLC-UV method against a standard curve of the compound.

Self-Validation Control: Run the experiment in triplicate. To confirm equilibrium has been reached, samples can be taken at both 24 and 48 hours; the concentration should not significantly change between these time points.

Data Presentation and Interpretation

Results should be compiled into a clear, comparative table.

ParameterKinetic Assay (PBS, pH 7.4)Thermodynamic Assay (PBS, pH 7.4)
Temperature 25°C25°C
Incubation Time 2 hours24 hours
Solubility (µM) e.g., 85 µMe.g., 42 µM
Final DMSO % 1%0%
Interpretation The compound is likely to remain in solution up to ~85 µM under rapid HTS conditions.The true equilibrium solubility is 42 µM. For long-duration cell-based assays, concentrations should not exceed this value to prevent precipitation.

Key Insight: As expected, the kinetic solubility is often significantly higher than the thermodynamic solubility.[8] For assays with incubation times longer than a few hours, the thermodynamic solubility is the more reliable upper limit for concentration.

Troubleshooting and Expert Insights

  • Issue: Compound Precipitates Upon Dilution into Assay Media.

    • Cause: The final assay medium may have a different pH, protein content, or ionic strength than the PBS used for initial testing.

    • Solution: Perform a solubility test directly in the final assay medium. The presence of proteins like albumin can sometimes increase the apparent solubility of lipophilic compounds.[1]

  • Issue: High DMSO Concentration is Toxic to Cells.

    • Cause: Many cell lines are sensitive to DMSO concentrations above 0.5% or even 0.1%.[13][18]

    • Solution: Always keep the final DMSO concentration consistent across all wells, including the vehicle control, and as low as possible (ideally ≤ 0.1%).[18] This may require preparing an intermediate dilution of the primary stock in either 100% DMSO or the assay medium.[13][19]

  • Issue: Inconsistent Results Between Experiments.

    • Cause: Could be due to incomplete dissolution of the primary stock, insufficient equilibration time in the thermodynamic assay, or adsorption of the compound to plasticware.

    • Solution: Always visually confirm the complete dissolution of the DMSO stock. Use glass vials for thermodynamic assays where possible. Ensure the incubation time is sufficient to reach equilibrium.

Conclusion

A systematic and tiered approach to solubility testing is indispensable for the successful prosecution of any research involving novel chemical entities like Morpholin-4-yl-phenyl-acetic acid. By first establishing a high-quality DMSO stock, followed by rapid kinetic screening and definitive thermodynamic measurements, researchers can confidently select appropriate compound concentrations for biological assays. This diligence prevents the misinterpretation of biological data and ensures that valuable resources are focused on compounds with the highest chance of success.

References

  • Di, L., & Kerns, E. H. (2006).
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.
  • Di, L., & Kerns, E. H. (2006).
  • BenchChem Technical Support Team. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Request PDF. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...
  • Smolecule. (2023). Buy Morpholin-4-YL-(4-methyl)phenyl-acetic acid. Smolecule.
  • Pawar, S. P., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
  • Creative Biolabs. Solubility Assessment Service.
  • Tso, S. C., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Scientist Solutions. (2025). DMSO in cell based assays. Scientist Solutions.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • BMG LABTECH. (2023).
  • BenchChem. Application Notes and Protocols for Preparing PD-166793 Stock Solutions in Cell Culture. BenchChem.
  • Wikipedia. Dimethyl sulfoxide. Wikipedia.
  • PubChem. Morpholin-4-yl-phenyl-acetic acid. PubChem.
  • PhytoTech Labs. Preparing Stock Solutions. PhytoTech Labs.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Morpholin-4-yl-phenyl-acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Morpholin-4-yl-phenyl-acetic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the success of your experiments.

Introduction

Morpholin-4-yl-phenyl-acetic acid is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, can present unique challenges. This guide will address common issues encountered during synthesis, focusing on mechanistic understanding to empower you to make informed decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Morpholin-4-yl-phenyl-acetic acid?

A1: The primary synthetic strategies include:

  • Hydrolysis of an ester precursor , such as ethyl 2-morpholino-2-phenylacetate.[1]

  • The Willgerodt-Kindler reaction starting from acetophenone, followed by hydrolysis of the resulting thiomorpholide.[2][3][4]

  • Nucleophilic substitution on a phenylacetic acid derivative bearing a suitable leaving group with morpholine.

  • Hydrolysis of a nitrile precursor , like morpholin-4-yl-phenyl-acetonitrile.[5][6]

Q2: My overall yield is consistently low. What are the general factors I should investigate?

A2: Low yields can often be attributed to several factors across different synthetic routes:

  • Incomplete reactions: Monitor your reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion of the starting material.

  • Side reactions: The formation of byproducts can significantly reduce the yield of your desired product. Understanding the potential side reactions for your chosen route is crucial for mitigation.

  • Purification losses: Suboptimal purification methods can lead to significant loss of product. Re-evaluate your extraction, crystallization, and/or chromatography conditions.

  • Reagent quality: Ensure the purity and reactivity of your starting materials and reagents. Degradation of reagents, especially morpholine or organometallic catalysts, can be a common issue.

Q3: I'm struggling with the purification of the final product. What are some effective methods?

A3: Purification of Morpholin-4-yl-phenyl-acetic acid can be challenging due to its amphoteric nature.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, acetonitrile) is often effective. For the hydrochloride salt, trituration with a solvent like acetonitrile can yield a clean, white solid.[1]

  • Acid-base extraction: You can exploit the acidic nature of the carboxylic acid and the basic nature of the morpholine nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute basic solution (e.g., sodium bicarbonate) to remove neutral and basic impurities. Then, acidify the aqueous layer to precipitate your product. Conversely, washing with a dilute acid solution will remove basic impurities.

  • Column chromatography: While not always ideal for large scales, silica gel chromatography can be used. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the acidic product.

Troubleshooting Specific Synthetic Routes

This section provides detailed troubleshooting for common problems encountered in the primary synthetic pathways to Morpholin-4-yl-phenyl-acetic acid.

Route 1: Hydrolysis of Ethyl 2-morpholino-2-phenylacetate

This method typically involves the acid- or base-catalyzed hydrolysis of the corresponding ester.

Problem 1: Incomplete Hydrolysis

  • Symptom: Presence of starting material (ethyl ester) in the final product, as detected by NMR or LC-MS.

  • Causality: The ester hydrolysis is a reversible reaction. Insufficient catalyst (acid or base), water, or reaction time can lead to an incomplete reaction. Steric hindrance around the ester carbonyl can also slow down the hydrolysis.

  • Troubleshooting Steps:

    • Increase Reaction Time and/or Temperature: Prolonging the reaction time at reflux can drive the equilibrium towards the product.[1]

    • Increase Catalyst Concentration: For acid-catalyzed hydrolysis, a higher concentration of a strong acid like HCl can be beneficial.[1] For base-catalyzed hydrolysis, ensure at least a stoichiometric amount of base is used, and consider using a stronger base like potassium hydroxide.

    • Ensure Sufficient Water: In non-aqueous solvent systems like dioxane, water is a reagent. Ensure an adequate amount is present to facilitate hydrolysis.

Problem 2: Formation of Amide Byproduct

  • Symptom: A significant peak corresponding to the amide in your LC-MS or a new set of peaks in your NMR.

  • Causality: If ammonia or an amine is present as an impurity or if the reaction is performed under conditions that can generate ammonia, aminolysis of the ester can compete with hydrolysis.

  • Troubleshooting Steps:

    • Use High-Purity Reagents: Ensure your solvents and reagents are free from ammonia or amine contamination.

    • Optimize Reaction Conditions: Lowering the reaction temperature might favor hydrolysis over aminolysis.

Route 2: The Willgerodt-Kindler Reaction

This reaction converts acetophenone to a phenylacetic acid derivative through a thiomorpholide intermediate. It involves heating the ketone with sulfur and morpholine, followed by hydrolysis.[2][3][4]

Problem 1: Low Yield of Phenylacetothiomorpholide Intermediate

  • Symptom: A complex reaction mixture with a low yield of the desired thioamide.

  • Causality: The Willgerodt-Kindler reaction mechanism is complex and can be sensitive to reaction conditions.[3] Suboptimal temperature, reagent stoichiometry, or the presence of impurities can lead to a variety of side products. The reaction is known to sometimes have poor yields and produce complex mixtures.[7]

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: The ratio of acetophenone, sulfur, and morpholine is critical. A systematic optimization of these ratios may be necessary.[8][9]

    • Control Temperature: The reaction is typically performed at reflux.[2] Ensure a consistent and appropriate temperature is maintained.

    • Use a High-Boiling Solvent: Solvents like pyridine or DMF can be used to achieve the necessary high temperatures.[10]

    • Microwave-Assisted Synthesis: This technique has been shown to improve yields and reduce reaction times for the Willgerodt-Kindler reaction.

Problem 2: Difficult Hydrolysis of the Thiomorpholide Intermediate

  • Symptom: Incomplete conversion of the phenylacetothiomorpholide to the final carboxylic acid.

  • Causality: Thioamides can be resistant to hydrolysis. Harsh conditions are often required, which can lead to degradation of the product.

  • Troubleshooting Steps:

    • Use a Strong Acid or Base: Concentrated hydrochloric acid or a high concentration of sodium or potassium hydroxide is typically required for the hydrolysis.[2]

    • Increase Reaction Time and Temperature: Prolonged heating at reflux is often necessary to drive the hydrolysis to completion.[2]

    • Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes facilitate the hydrolysis of thioamides.[7]

Route 3: Palladium-Catalyzed Carbonylation of Benzyl Halides

This method involves the reaction of a benzyl halide with carbon monoxide in the presence of a palladium catalyst and a nucleophile (in this case, leading to the acid or an ester precursor).

Problem: Catalyst Deactivation and Low Yield

  • Symptom: The reaction stalls before completion, or a low yield of the desired product is obtained.

  • Causality: Palladium catalysts are susceptible to deactivation through various mechanisms, including poisoning by impurities (e.g., sulfur compounds), aggregation of palladium nanoparticles, or degradation of the phosphine ligands.[11][12][13] The oxidative addition of the benzyl halide to the palladium(0) complex is a critical step and can be sluggish.

  • Troubleshooting Steps:

    • Use High-Purity Reagents and Solvents: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Ensure the benzyl halide is free of impurities.

    • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands often improve catalyst stability and activity.

    • Optimize Reaction Conditions: Adjusting the temperature, carbon monoxide pressure, and base can have a significant impact on the reaction rate and yield.

    • Consider a Two-Phase System: Using a water-soluble palladium catalyst in a two-phase system can facilitate catalyst recovery and sometimes improve activity.[14]

Experimental Protocols

Protocol 1: Hydrolysis of Ethyl 2-morpholino-2-phenylacetate Hydrochloride[1]
  • Dissolve ethyl 2-morpholino-2-phenylacetate in 1,4-dioxane.

  • Add a 10-fold molar excess of 37% hydrochloric acid dropwise.

  • Heat the mixture to reflux and stir overnight.

  • If the reaction is incomplete (as determined by TLC or LC-MS), add another 10-fold molar excess of 37% HCl and continue to reflux for an additional 24 hours.

  • After completion, evaporate the solvent under reduced pressure.

  • Triturate the residue with acetonitrile to obtain Morpholin-4-yl-phenyl-acetic acid hydrochloride as a white solid.

  • Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum.

Data Summary

Synthesis RouteCommon ProblemsKey Optimization Parameters
Ester Hydrolysis Incomplete reaction, side reactionsReaction time, temperature, catalyst concentration
Willgerodt-Kindler Low yield of intermediate, difficult hydrolysisReagent stoichiometry, temperature, solvent
Pd-Catalyzed Carbonylation Catalyst deactivation, low yieldReagent purity, ligand choice, CO pressure
Nitrile Hydrolysis Incomplete hydrolysis, formation of amide byproductAcid/base concentration, reaction time, temperature

Visualizing Reaction Pathways and Troubleshooting

General Workflow for Troubleshooting Synthesis

G A Low Yield or Impure Product B Identify Synthesis Step with Issue (e.g., via TLC, LC-MS) A->B C Analyze Potential Causes B->C D Incomplete Reaction C->D Unreacted Starting Material E Side Reaction C->E Unexpected Byproducts F Purification Issue C->F Product Loss During Workup G Optimize Reaction Conditions (Time, Temp, Concentration) D->G H Identify and Mitigate Side Reaction Pathway E->H I Improve Purification Method (Recrystallization, Extraction) F->I J Successful Synthesis G->J H->J I->J

Caption: A general workflow for troubleshooting synthesis.

Willgerodt-Kindler Reaction Pathway

G Acetophenone Acetophenone Thioamide Phenylacetothiomorpholide Acetophenone->Thioamide + Morpholine, S8 High Temperature Acid Morpholin-4-yl-phenyl-acetic acid Thioamide->Acid + H3O+ or OH- Reflux

Caption: Simplified Willgerodt-Kindler reaction pathway.

References

  • Lundstedt, T., Carlson, R. and Shabana, R., 1987. Optimum Conditions for the Willgerodt-Kindler Reaction. 3. Amine Variation. Acta Chem. Scand., Ser. B41: 157–163. ([Link])

  • Carlson, R., Lundstedt, T. and Shabana, R., 1986. Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Prediction of Optimum Conditions for New Substrates by Multivariate Correlation. Acta Chem. Scand. B 40: 534–544. ([Link])

  • chemeurope.com. Willgerodt rearrangement. ([Link])

  • Wikipedia. Willgerodt rearrangement. ([Link])

  • Organic Syntheses. (n.d.). Phenylacetic acid. ([Link])

  • ResearchGate. (2025). A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions. ([Link])

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. ([Link])

  • ResearchGate. (2013). Recent advances in the Willgerodt–Kindler reaction. ([Link])

  • Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid. ()
  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim., 029, 89-94. ([Link])

  • MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. ([Link])

  • Aecenar. (n.d.). Phenylacetic acid production(PAA-precursor). ([Link])

  • ResearchGate. (2014). Recent Developments in Palladium Catalysed Carbonylation Reactions. ([Link])

  • Organic Syntheses. (n.d.). Phenylacetic acid. ([Link])

  • Royal Society of Chemistry. (2021). Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. ([Link])

  • ResearchGate. (2001). Palladium Chemistry Related to Benzyl Bromide Carbonylation: Mechanistic Studies. ([Link])

  • Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid. ([Link])

  • Sciencemadness Wiki. (2021). Benzyl cyanide. ([Link])

  • Ataman Kimya. (n.d.). BENZYL CYANIDE. ([Link])

  • The Hive Archive. (2005). Willgerodt Reaction (phenylacetic acid route). ([Link])

  • PubMed. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ([Link])

  • OUCI. (2020). Studies on the deactivation and activation of palladium impregnated carbon catalyst for environmental applications. ([Link])

  • Organic Chemistry Portal. (2012). Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. ([Link])

  • Scilit. (1997). Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids — a new two-phase process. ([Link])

  • RSC Publishing. (2014). Recent developments in palladium catalysed carbonylation reactions. ([Link])

  • Google Patents. (n.d.).
  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. ([Link])

  • Datapdf.com. (n.d.). The Willgerodt and Kindler Reactions. 111. Studies Relating to the Reaction IMechanisrn~'~~~~ Amides from Acetylenes and Olefins. ([Link])

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. ([Link])

  • Zeitschrift für Naturforschung. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. ([Link])

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Technical Support Center: Synthesis of Morpholin-4-yl-phenyl-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Morpholin-4-yl-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your final compound. Our approach is grounded in mechanistic understanding and validated analytical methods to empower you with the expertise to produce high-quality Morpholin-4-yl-phenyl-acetic acid.

I. Understanding the Synthetic Landscape and Potential Impurities

The synthesis of Morpholin-4-yl-phenyl-acetic acid is primarily achieved through two robust synthetic routes. Each pathway, while effective, presents a unique impurity profile that must be carefully managed. This section will delve into the specifics of these routes and the common impurities associated with each.

Diagram: Synthetic Routes to Morpholin-4-yl-phenyl-acetic Acid

cluster_0 Route 1: Hydrolysis cluster_1 Route 2: Willgerodt-Kindler Reaction A1 Ethyl 2-morpholino-2-phenylacetate P Morpholin-4-yl-phenyl-acetic acid A1->P Acid or Base Hydrolysis I1 Impurity: Unreacted Starting Material A1->I1 Incomplete Reaction B1 Acetophenone B_intermediate Phenylacetothiomorpholide (Thioamide Intermediate) B1->B_intermediate Willgerodt-Kindler Reaction I2 Impurity: Unreacted Starting Materials B1->I2 B2 Morpholine B2->B_intermediate B2->I2 B3 Sulfur B3->B_intermediate B3->I2 P2 Morpholin-4-yl-phenyl-acetic acid B_intermediate->P2 Hydrolysis I3 Impurity: Thioamide Intermediate B_intermediate->I3 Incomplete Hydrolysis I4 Impurity: Sulfur-containing Byproducts B_intermediate->I4 Side Reactions

Caption: Overview of the primary synthetic routes to Morpholin-4-yl-phenyl-acetic acid and their associated impurities.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the challenges you may encounter.

Route 1: Synthesis via Hydrolysis of Ethyl 2-morpholino-2-phenylacetate

Q1: My final product shows a significant amount of the starting material, ethyl 2-morpholino-2-phenylacetate, by HPLC analysis. What is causing this, and how can I resolve it?

A1: This is a classic case of incomplete hydrolysis. The conversion of the ethyl ester to the carboxylic acid requires complete saponification.

Causality:

  • Insufficient Reaction Time: The hydrolysis of sterically hindered esters can be slow.

  • Inadequate Stoichiometry of Base/Acid: An insufficient amount of acid or base will result in an incomplete reaction.

  • Low Reaction Temperature: Hydrolysis reactions often require elevated temperatures to proceed at a reasonable rate.

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.

  • Increase Reagent Stoichiometry: For base-catalyzed hydrolysis, use a larger excess of the base (e.g., 2-3 equivalents of NaOH or KOH). For acid-catalyzed hydrolysis, ensure a sufficient concentration of a strong acid like HCl.[1]

  • Elevate Reaction Temperature: Refluxing the reaction mixture is a common practice to drive the hydrolysis to completion.[1]

Protocol for Complete Hydrolysis:

Step Procedure
1 Dissolve ethyl 2-morpholino-2-phenylacetate (1.0 eq) in a suitable solvent like dioxane or ethanol.
2 Add an aqueous solution of a strong base (e.g., 3.0 eq of NaOH) or a strong acid (e.g., 6N HCl).
3 Heat the mixture to reflux and monitor the reaction progress every hour using TLC or HPLC.
4 Once the starting material is consumed, cool the reaction mixture to room temperature.
5 If using a base, acidify the mixture with a strong acid (e.g., HCl) to a pH of ~2 to precipitate the product. If using an acid, carefully neutralize with a base to precipitate the product at its isoelectric point.

| 6 | Filter the solid, wash with cold water, and dry under vacuum. |

Q2: I observe an unknown peak in my HPLC chromatogram that is not the starting material or the product. What could it be?

A2: An unknown peak could be a byproduct from the synthesis of the starting material, ethyl 2-morpholino-2-phenylacetate, or a degradation product.

Potential Impurities & Their Origin:

  • Phenylacetic Acid: If the synthesis of the starting material involved the reaction of ethyl 2-bromo-2-phenylacetate with morpholine, any unreacted halo-ester could hydrolyze to phenylacetic acid under the final hydrolysis conditions.

  • Di-alkylation Products: Although less common, over-alkylation of morpholine during the synthesis of the starting material can lead to impurities.

Analytical Approach for Identification:

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is a powerful tool to determine the molecular weight of the impurity, providing clues to its structure.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy can elucidate its precise structure. The chemical shifts of common laboratory solvents and reagents can be found in established literature to rule out contamination.[2][3]

Route 2: Synthesis via Willgerodt-Kindler Reaction

Q3: My final product from the Willgerodt-Kindler route is a yellow or orange oil and difficult to crystallize. What are the likely impurities?

A3: The Willgerodt-Kindler reaction is notorious for producing a complex mixture of sulfur-containing byproducts, which can impart color and hinder crystallization.

Causality & Common Impurities:

  • Unreacted Starting Materials: Acetophenone, morpholine, and elemental sulfur may remain if the reaction does not go to completion.

  • Phenylacetothiomorpholide (Thioamide Intermediate): Incomplete hydrolysis of the intermediate is a very common issue.

  • Sulfur-Containing Byproducts: A variety of polysulfides and other sulfur-containing organic compounds can form as side products.[4][5] One notable yellow impurity in a related synthesis is 2-morpholin-4-yl-1-phenyl-2-thioxoethanone.

Troubleshooting & Purification Strategy:

Diagram: Purification Workflow for Willgerodt-Kindler Product

A Crude Reaction Mixture B Aqueous Workup (Acid/Base Extraction) A->B C Separate Aqueous and Organic Layers B->C G Remove Unreacted Starting Materials & Basic Impurities B->G D Acidify Aqueous Layer to Precipitate Product C->D H Remove Acidic & Neutral Impurities C->H E Recrystallization D->E F Pure Morpholin-4-yl-phenyl-acetic acid E->F

Caption: A typical purification workflow to isolate the target compound from the complex mixture of the Willgerodt-Kindler reaction.

Detailed Purification Protocol:

StepProcedureRationale
1After the hydrolysis step, cool the reaction mixture and extract with a water-immiscible organic solvent (e.g., ethyl acetate or toluene).This will partition the desired product (as its carboxylate salt) into the aqueous layer and many organic impurities into the organic layer.
2Separate the aqueous layer and wash it several times with the organic solvent to remove residual neutral and basic impurities.Thorough washing is crucial for removing colored byproducts.
3Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~2 while stirring in an ice bath.This will protonate the carboxylate and cause the desired product to precipitate.
4Collect the crude solid by filtration and wash with cold water.This removes inorganic salts and water-soluble impurities.
5Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene).This is the most critical step for obtaining a pure, crystalline product. The choice of solvent is key and may require some experimentation.

Q4: How can I confirm the complete hydrolysis of the thioamide intermediate?

A4: The most reliable methods are spectroscopic and chromatographic.

  • TLC Analysis: The thioamide intermediate will have a different Rf value than the final carboxylic acid product. Monitor the reaction until the thioamide spot is no longer visible.

  • FT-IR Spectroscopy: The thioamide will show a characteristic C=S stretching vibration, which will be absent in the final product. The product will exhibit a strong C=O stretch for the carboxylic acid.

  • HPLC Analysis: Develop an HPLC method to separate the thioamide intermediate from the final product. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is a good starting point.[6]

III. Analytical Methods for Purity Assessment

Ensuring the purity of your Morpholin-4-yl-phenyl-acetic acid is critical for its intended application. The following table summarizes the recommended analytical techniques.

Analytical TechniquePurposeKey Parameters to Observe
High-Performance Liquid Chromatography (HPLC) Quantify the purity of the final product and detect impurities.A reversed-phase C18 column with UV detection (e.g., at 210 nm or 254 nm) is typically used.[7][8] The mobile phase can be a gradient of acetonitrile and water containing an acid modifier.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify unknown impurities by determining their molecular weights.Coupled with an HPLC system, MS provides invaluable structural information about trace impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure of the final product and identify impurities if they are present in sufficient concentration (>1%).¹H and ¹³C NMR spectra will provide a unique fingerprint for the desired compound. Characteristic peaks for the morpholine and phenylacetic acid moieties should be present.[9]
Melting Point Assess the overall purity of the crystalline product.A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.

IV. References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved January 7, 2026, from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved January 7, 2026, from [Link]

  • ChemEurope. (n.d.). Willgerodt rearrangement. Retrieved January 7, 2026, from [Link]

  • Rhodium.ws. (n.d.). The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Retrieved January 7, 2026, from [Link]

  • Sciencemadness.org. (2020, December 2). Willgerodt-Kindler featuring acetophenone. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). Method for recovering and purifying phenylacetic acid. Retrieved January 7, 2026, from

  • ResearchGate. (2010). Anaerobic degradation of phenylacetic acid by mixed and pure cultures. Retrieved January 7, 2026, from [Link]

  • Taylor & Francis Online. (2018). Aromatic hydrocarbon compound degradation of phenylacetic acid by indigenous bacterial Sphingopyxis isolated from Lake Taihu. Retrieved January 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved January 7, 2026, from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). α-PHENYL-γ-PHENYLALLYLIDENE-Δα,β-BUTENOLIDE. Retrieved January 7, 2026, from [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved January 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved January 7, 2026, from [Link]

  • BMRB. (n.d.). Phenylacetic Acid at BMRB. Retrieved January 7, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of α-bromo-phenylacetic acids. Retrieved January 7, 2026, from

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 7, 2026, from [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 7, 2026, from [Link]

  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. Retrieved January 7, 2026, from [Link]

  • ResearchGate. (2023). Alkylation of morpholine in the presence of an equivalent of a) ammonium formate and b) sodium formate. Retrieved January 7, 2026, from [Link]

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved January 7, 2026, from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 7, 2026, from [Link]

  • Semantic Scholar. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Retrieved January 7, 2026, from [Link]

  • PubChem. (n.d.). Morpholin-4-yl-phenyl-acetic acid. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Purification of Phenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of phenylacetic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Introduction

Phenylacetic acid (PAA) and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and fragrances[1][2]. Their successful synthesis is only half the battle; obtaining these compounds in high purity is paramount for downstream applications and regulatory compliance. The inherent properties of PAA derivatives, such as their acidic nature, potential for polymorphism, and susceptibility to certain side reactions, can present significant purification challenges. This guide provides in-depth, practical solutions to these challenges, empowering you to optimize your purification workflows and achieve your desired product quality.

Section 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a cornerstone technique for the initial workup and purification of phenylacetic acid derivatives, leveraging their acidic properties. However, issues such as poor recovery and emulsion formation are common.

FAQ 1: My yield is low after aqueous extraction of my phenylacetic acid derivative. How can I improve recovery?

Answer:

Low recovery during the extraction of acidic compounds like phenylacetic acid derivatives often stems from suboptimal pH control and partitioning behavior. Since these are acidic compounds, their charge state, and therefore their solubility in aqueous versus organic phases, is highly dependent on pH.[3][4]

Troubleshooting Steps:

  • pH Adjustment is Critical: To ensure your phenylacetic acid derivative partitions into the organic phase, the pH of the aqueous solution must be acidic. A general rule of thumb is to adjust the pH of the aqueous layer to be at least two pH units below the pKa of your compound.[3] This ensures the carboxylic acid is fully protonated (neutral), minimizing its solubility in the aqueous phase and driving it into the organic solvent.

  • Solvent Selection and Volume: The choice of extraction solvent is crucial. A solvent with a high partition coefficient for your compound will improve recovery.[3] Consider using a more effective solvent or increasing the volume of the organic solvent. A ratio of 7:1 organic solvent to aqueous sample is often cited as a good starting point for optimization.[3][5]

  • "Salting Out" Effect: The solubility of your compound in the aqueous phase can be further decreased by adding a high concentration of a neutral salt, such as sodium chloride or sodium sulfate.[3][4] This "salting out" effect increases the ionic strength of the aqueous layer, making it less favorable for the organic compound to remain dissolved.

  • Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume.[4] This is a fundamental principle of extraction that ensures more complete transfer of the solute.

  • Back Extraction for Enhanced Purity: To further purify your product from neutral or basic impurities, a back extraction can be employed. After extracting your acidic compound into the organic phase, you can then extract it back into a fresh aqueous phase by making the aqueous phase basic (e.g., with sodium bicarbonate or sodium hydroxide). This will deprotonate your phenylacetic acid derivative, making it water-soluble and leaving behind neutral impurities in the organic layer. The purified compound can then be recovered by re-acidifying the aqueous layer and performing a final extraction.[3][5]

Experimental Workflow for Optimizing LLE:

LLE_Workflow start Crude Reaction Mixture acidify Acidify Aqueous Phase (pH < pKa - 2) start->acidify extract1 Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract1 separate1 Separate Layers extract1->separate1 organic_phase Organic Phase (Contains Product) separate1->organic_phase Product aqueous_phase1 Aqueous Phase (Discard) separate1->aqueous_phase1 Impurities back_extract Back-Extract with Basic Aqueous Solution (e.g., NaHCO3) organic_phase->back_extract separate2 Separate Layers back_extract->separate2 organic_impurities Organic Phase (Contains Neutral/Basic Impurities) separate2->organic_impurities Impurities aqueous_product Aqueous Phase (Contains Deprotonated Product) separate2->aqueous_product Product reacidify Re-acidify Aqueous Phase aqueous_product->reacidify extract2 Final Extraction with Organic Solvent reacidify->extract2 separate3 Separate Layers extract2->separate3 final_organic Final Organic Phase (Pure Product) separate3->final_organic Product final_aqueous Final Aqueous Phase (Discard) separate3->final_aqueous Impurities dry Dry Organic Phase (e.g., Na2SO4) final_organic->dry evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product Chromatography_Troubleshooting start Poor Separation/Streaking on Silica Gel check_rf Is Rf between 0.2-0.4? start->check_rf adjust_eluent Adjust Eluent Polarity check_rf->adjust_eluent No add_acid Add 0.1-1% Acetic or Formic Acid to Eluent check_rf->add_acid Yes adjust_eluent->check_rf check_streaking Is Streaking Still an Issue? add_acid->check_streaking dry_load Consider Dry Loading check_streaking->dry_load Yes success Improved Separation check_streaking->success No dry_load->success failure Consult Specialist

Sources

Technical Support Center: Optimizing the Synthesis of Morpholin-4-yl-phenyl-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Morpholin-4-yl-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement. We will delve into the mechanistic rationale behind common synthetic routes and offer troubleshooting advice based on established chemical principles.

Introduction to Synthetic Strategies

The synthesis of Morpholin-4-yl-phenyl-acetic acid can be approached through several key methodologies. The optimal choice depends on available starting materials, scale, and desired purity. The two most prevalent and robust strategies are:

  • The Willgerodt-Kindler Reaction: This classic method involves the reaction of an acetophenone derivative with morpholine and elemental sulfur to form a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1][2][3]

  • Nucleophilic Substitution/Cross-Coupling Reactions: This approach typically involves the reaction of morpholine with a phenylacetic acid derivative bearing a suitable leaving group at the α-position, or a palladium-catalyzed Buchwald-Hartwig amination of an aryl halide followed by elaboration of the acetic acid side chain.[4][5][6]

This guide will address potential pitfalls and optimization points for both of these primary routes.

Troubleshooting Guide & FAQs

Route 1: The Willgerodt-Kindler Reaction

This one-pot reaction followed by hydrolysis is often favored for its operational simplicity. However, yield can be compromised by incomplete conversion, side product formation, and difficulties in hydrolysis.[1][7]

Frequently Asked Questions (FAQs):

Q1: My Willgerodt-Kindler reaction is sluggish, and I'm observing low conversion of the starting acetophenone. What can I do?

A1: Several factors can lead to low conversion:

  • Reaction Temperature: The Willgerodt-Kindler reaction typically requires elevated temperatures, often refluxing in morpholine (b.p. ~129 °C) or a higher boiling solvent.[8] Ensure your reaction temperature is adequate to drive the reaction forward.

  • Sulfur Quality: Use finely powdered sulfur to ensure good dispersion in the reaction mixture. Lumps of sulfur will have reduced surface area and reactivity.[8]

  • Catalysis: The addition of a phase-transfer catalyst (PTC) like triethyl benzyl ammonium chloride (TEBA) has been shown to dramatically decrease reaction times and improve yields, particularly during the hydrolysis step.[9] Consider adding a catalytic amount of a PTC to your reaction mixture.

  • Excess Reagents: Using an excess of morpholine and sulfur is common practice to ensure the reaction goes to completion.[8]

Q2: The hydrolysis of the intermediate phenylacetothiomorpholide is not going to completion, resulting in a mixture of product and thioamide. How can I improve the hydrolysis step?

A2: Incomplete hydrolysis is a common issue. Here are some solutions:

  • Hydrolysis Conditions: Strong basic or acidic conditions are required for complete hydrolysis. Refluxing with a 20-50% aqueous solution of sodium hydroxide or sulfuric acid for several hours is typical.[1][7]

  • Phase-Transfer Catalysis: As mentioned, a PTC can significantly accelerate the hydrolysis of the thiomorpholide.[9]

  • Reaction Time: Ensure the hydrolysis is refluxed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the point of complete conversion.

Q3: I am observing significant amounts of dark, tarry byproducts. How can I minimize their formation?

A3: Tar formation is often due to polymerization of intermediates or degradation at high temperatures.

  • Temperature Control: While high temperatures are necessary, excessive heat can lead to decomposition. Maintain a steady reflux without overheating.

  • Inert Atmosphere: Although not always reported, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may contribute to tar formation.

Route 2: Nucleophilic Substitution & Cross-Coupling Reactions

This route offers more versatility in terms of substrate scope but requires careful optimization of reaction conditions, particularly for cross-coupling variants.

Frequently Asked Questions (FAQs):

Q1: I am attempting a Buchwald-Hartwig amination of an aryl bromide with morpholine, but the reaction is not proceeding. What are the likely causes?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.[4][6]

  • Catalyst and Ligand Choice: Palladium-based catalysts are most common.[5][10] The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for coupling with less reactive aryl chlorides or hindered amines.[10] For simpler systems, bidentate ligands like BINAP or DPPF can be effective.[6]

  • Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, leading to inactivity. Ensure all solvents and reagents are properly degassed.[10] Catalyst poisoning can also occur if the substrate contains functional groups that bind strongly to the palladium center.[10]

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[10] The choice of base can be solvent-dependent.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The polarity of the solvent can influence the reaction rate.

Q2: My α-arylation of a morpholine-containing ester with an aryl halide is giving low yields. What factors should I investigate?

A2: The α-arylation of carbonyl compounds is a powerful C-C bond-forming reaction, but enolate generation and competing side reactions can be problematic.[11][12][13]

  • Base for Enolate Formation: The choice of base is crucial for efficient enolate formation without promoting side reactions like self-condensation. Strong, non-nucleophilic bases such as LDA, LiHMDS, or KHMDS are typically used.

  • Temperature: Enolate formation is usually performed at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions. The coupling reaction may then be allowed to warm to room temperature or be gently heated.

  • Arylating Agent: The reactivity of the aryl halide is important. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[10] Diaryliodonium salts have also emerged as highly effective arylating agents for α-arylation.[11][12]

Q3: How can I effectively purify the final Morpholin-4-yl-phenyl-acetic acid product?

A3: Purification is critical to obtaining a high-quality final product.

  • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted. After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to deprotonate the carboxylic acid and move it to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification (e.g., with 1M HCl) to precipitate the purified product.[7]

  • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent system, such as hot water or a mixture of organic solvents like toluene/hexanes.[7][14]

  • Column Chromatography: If the product is contaminated with impurities of similar acidity, silica gel column chromatography may be necessary. A mobile phase containing a small amount of acetic or formic acid can help to reduce tailing of the carboxylic acid on the silica gel.

Experimental Protocols & Data

Protocol 1: Willgerodt-Kindler Synthesis of Morpholin-4-yl-phenyl-acetic acid

Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).[7]

  • Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will typically darken.[7]

Hydrolysis:

  • Cool the reaction mixture to room temperature.

  • Add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.[7]

Work-up and Purification:

  • Cool the reaction mixture.

  • Carefully acidify with concentrated hydrochloric acid to an acidic pH, which will precipitate the product.[7]

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain pure Morpholin-4-yl-phenyl-acetic acid.[7]

EntryAcetophenone SubstituentReaction Time (h)Yield (%)Reference
1H580[15]
24-Chloro878[15]
34-Bromo878[15]
44-Hydroxy665[15]
54-Methoxy660[15]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), morpholine (1.2-1.5 eq), a strong base (e.g., NaOtBu, 1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., a Buchwald ligand, 2-4 mol%).

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.

Work-up:

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.

Visualized Workflows and Decision Trees

Willgerodt-Kindler Reaction Troubleshooting

Willgerodt_Kindler_Troubleshooting cluster_conversion Issue: Low Conversion cluster_hydrolysis Issue: Incomplete Hydrolysis start Low Yield in Willgerodt-Kindler Reaction check_temp Is Reaction Temperature Adequate? start->check_temp check_conditions Are Hydrolysis Conditions Strong Enough? start->check_conditions check_sulfur Is Sulfur Finely Powdered? check_temp->check_sulfur Yes increase_temp Increase Temperature to Reflux check_temp->increase_temp No check_reagents Are Reagents in Excess? check_sulfur->check_reagents Yes grind_sulfur Use Finely Powdered Sulfur check_sulfur->grind_sulfur No add_reagents Increase Stoichiometry of Morpholine & Sulfur check_reagents->add_reagents No check_time Is Hydrolysis Time Sufficient? check_conditions->check_time Yes stronger_conditions Use 20-50% NaOH or H₂SO₄ at Reflux check_conditions->stronger_conditions No increase_time Increase Reflux Time & Monitor by TLC/LC-MS check_time->increase_time No

Caption: Troubleshooting decision tree for the Willgerodt-Kindler reaction.

Buchwald-Hartwig Amination Parameter Selection

Buchwald_Hartwig_Optimization start Optimizing Buchwald-Hartwig Amination catalyst Catalyst System start->catalyst base Base Selection start->base solvent Solvent Choice start->solvent pd_precatalyst Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) catalyst->pd_precatalyst ligand Phosphine Ligand (e.g., Buchwald ligands, BINAP) catalyst->ligand strong_base Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) base->strong_base aprotic_solvent Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) solvent->aprotic_solvent

Caption: Key parameters for optimizing a Buchwald-Hartwig amination reaction.

References

  • Smolecule. (2023, August 16). Buy Morpholin-4-YL-(4-methyl)phenyl-acetic acid | 490026-98-7.
  • ChemicalBook. MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis.
  • BenchChem.
  • University of Minnesota Morris. NS7.
  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
  • Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Grokipedia. Eschweiler–Clarke reaction.
  • Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Abraham, M. H. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.
  • Kopylovich, M. N., et al. (2012). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline.
  • MDPI. (2022).
  • Wikipedia. Eschweiler–Clarke reaction.
  • MacMillan, D. W. C., et al. (2011, March 9). Enantioselective α-Arylation of Aldehydes via the Productive Merger of Iodonium Salts and Organocatalysis. Journal of the American Chemical Society.
  • Rhodium.ws.
  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction.
  • Miller, S. J., et al. Enantioselective α-Arylation of Carbonyls via Cu(I)
  • Investigation of catalysts for cn coupling reactions to synthesize pyridoimidazoindole, carbazole, and carboline heterocyclic compounds.
  • Wikipedia. Willgerodt rearrangement.
  • MDPI. (2025, October 10).
  • PrepChem.com. Synthesis of a. 4-mercapto-phenyl-acetic acid.
  • Ghashghaei, O., et al. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine c
  • BenchChem. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Adapa, S. R., et al. (2006, August 20). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.
  • Blakey, S. B., et al. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on.
  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties.
  • SynArchive. Eschweiler-Clarke Reaction.
  • Organic Syntheses Procedure. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Biosynth. 2-[4-(Morpholin-4-yl)phenyl]acetic acid | 26577-57-1 | BBA57757.
  • Wikipedia.
  • Ambeed.com.
  • N-Heterocyclic carbene complexes enabling the α-aryl
  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines.
  • Selected known reactions of morpholine, including those involving its put
  • MDPI. (2023, July 5).
  • Harvey, J. N., et al. (2025, August 5). Computational study of (PBu3)-Bu-t as ligand in the palladium-catalysed amination of phenylbromide with morpholine.
  • Organic Syntheses Procedure. phenylacetic acid.
  • MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
  • Inventiva Pharma.
  • BLD Pharm. 3235-69-6|Morpholin-4-yl-acetic acid.
  • Arylation of morpholine with various aryl halides c
  • E3S Web of Conferences.
  • Google Patents. CN102249891B - Method for recovering and purifying phenylacetic acid.

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Technical Support Center: Synthesis of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted phenylacetic acids. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges in your synthetic workflows. Our focus is on understanding the root causes of common side reactions and offering practical, field-proven solutions to optimize your experimental outcomes.

Introduction: Navigating the Complexities of Phenylacetic Acid Synthesis

The synthesis of substituted phenylacetic acids is a cornerstone in medicinal chemistry and materials science. These structures are prevalent in a vast array of pharmaceuticals and other functional molecules. While several synthetic routes are well-established, each comes with its own set of potential side reactions and optimization challenges. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and practical laboratory experience.

Section 1: Hydrolysis of Benzyl Cyanides

The hydrolysis of benzyl cyanides is a classic and widely used method for preparing phenylacetic acids. It can be performed under either acidic or basic conditions. However, the seemingly straightforward nature of this reaction can be deceptive, with incomplete conversion being a common pitfall.

FAQ 1: My phenylacetic acid yield is low, and I've isolated a significant amount of a neutral byproduct. What is it and how can I avoid it?

Answer:

The most common neutral byproduct in the hydrolysis of benzyl cyanides is the corresponding phenylacetamide .[1][2] This occurs due to incomplete hydrolysis of the nitrile. The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[3] The amide intermediate is often quite stable and can be the major product if the reaction conditions are not sufficiently forcing.

Troubleshooting Protocol: Incomplete Hydrolysis

1. Understanding the Mechanism:

The hydrolysis of a nitrile to a carboxylic acid involves the initial formation of an amide, which is then further hydrolyzed.[3][4] Under acidic conditions, the nitrile is protonated, making it more susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion directly attacks the nitrile carbon. In both cases, the amide is formed as an intermediate.

2. Preventative Measures & Optimization:

  • Increase Reaction Time and/or Temperature: To drive the hydrolysis of the stable amide intermediate to completion, prolonged heating is often necessary.[1] For acid-catalyzed hydrolysis, refluxing for several hours is common.[2]

  • Optimize Acid/Base Concentration: For acidic hydrolysis, using a sufficiently concentrated acid, such as 70% sulfuric acid, is recommended.[2] For basic hydrolysis, a significant excess of a strong base like sodium hydroxide is typically required.

  • Ensure Homogeneous Reaction Mixture: In some cases, the starting material or intermediate amide may have poor solubility. Vigorous stirring and the use of a co-solvent can improve reaction rates.[1]

Experimental Protocol: Complete Hydrolysis of Benzyl Cyanide (Acid-Catalyzed)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl cyanide (1.0 eq), water (5.0 eq), and concentrated sulfuric acid (3.0 eq).

  • Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 3-4 hours.[2]

  • Monitor the reaction by TLC or GC to ensure the disappearance of both the starting material and the intermediate amide.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • The phenylacetic acid will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot water or a suitable organic solvent system to yield pure phenylacetic acid.

Troubleshooting Workflow: Benzyl Cyanide Hydrolysis

start Low Yield of Phenylacetic Acid check_byproduct Isolate and Characterize Byproduct start->check_byproduct is_amide Is Byproduct Phenylacetamide? check_byproduct->is_amide incomplete_hydrolysis Diagnosis: Incomplete Hydrolysis is_amide->incomplete_hydrolysis Yes other_issues Investigate Other Side Reactions is_amide->other_issues No optimize Optimization Strategies incomplete_hydrolysis->optimize increase_time_temp Increase Reaction Time and/or Temperature optimize->increase_time_temp increase_reagent Increase Acid/Base Concentration optimize->increase_reagent cosolvent Consider a Co-solvent optimize->cosolvent monitor Monitor Reaction to Completion increase_time_temp->monitor increase_reagent->monitor cosolvent->monitor end Improved Yield of Phenylacetic Acid monitor->end

Caption: Troubleshooting workflow for low yields in benzyl cyanide hydrolysis.

Section 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding phenylacetic acids (after hydrolysis of the thioamide intermediate).[5] However, this reaction is notorious for its harsh conditions and the potential for a complex mixture of byproducts.[6][7]

FAQ 2: My Willgerodt-Kindler reaction is giving a complex mixture of products and a low yield of the desired acid. What's going wrong?

Answer:

The Willgerodt-Kindler reaction proceeds through a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[8][9] Several issues can lead to a complex product mixture:

  • Incomplete reaction: The initial formation of the thioamide may not go to completion, leaving unreacted starting material.

  • Incomplete hydrolysis: The thioamide can be difficult to hydrolyze, leading to its presence in the final product mixture.

  • Side reactions: The high temperatures and reactive sulfur species can lead to a variety of side reactions, including the formation of various sulfur-containing heterocycles.[10]

Troubleshooting Protocol: Optimizing the Willgerodt-Kindler Reaction

1. Understanding the Mechanism:

The reaction involves the initial formation of an enamine from the ketone and the amine (e.g., morpholine), which then reacts with sulfur.[5] A series of rearrangements leads to the thioamide at the terminal position of the alkyl chain. This thioamide must then be hydrolyzed to the desired carboxylic acid.

2. Preventative Measures & Optimization:

  • Ensure Sufficient Reagent Stoichiometry: An excess of both sulfur and the amine is often required to drive the initial reaction to completion.[6]

  • Maintain High Temperatures: The Willgerodt-Kindler reaction typically requires high temperatures (reflux) to proceed at a reasonable rate.[7]

  • Thorough Hydrolysis: The hydrolysis of the thioamide intermediate is a critical step. This is usually achieved by refluxing with a strong base (e.g., NaOH) or acid. Ensure this step is allowed to proceed to completion.

  • Purification Strategy: Due to the potential for multiple byproducts, a robust purification strategy, such as column chromatography followed by recrystallization, may be necessary.

Experimental Protocol: Synthesis of Phenylacetic Acid from Acetophenone

  • In a round-bottom flask, combine acetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

  • Heat the mixture to reflux (around 130-140 °C) for 6-8 hours. The reaction mixture will become dark and viscous.

  • Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.

  • The phenylacetic acid will precipitate. Collect the solid by filtration, wash with cold water, and purify by recrystallization.

Reaction Scheme: Willgerodt-Kindler Reaction

acetophenone Acetophenone thioamide Phenylthioacetamide Intermediate acetophenone->thioamide Sulfur, Amine, Heat acid Phenylacetic Acid thioamide->acid Hydrolysis (Acid or Base)

Caption: Key stages of the Willgerodt-Kindler reaction.

Section 3: Grignard Reaction with Benzyl Halides

The carboxylation of a benzylmagnesium halide, formed from the reaction of a benzyl halide with magnesium, is a versatile method for synthesizing phenylacetic acids. The primary challenge in this synthesis is the formation of the Grignard reagent itself, with a common side reaction being Wurtz coupling.

FAQ 3: I'm attempting to synthesize a substituted phenylacetic acid via a Grignard reaction, but my main product is a dimer of my starting material. How can I prevent this?

Answer:

The dimeric byproduct you are observing is the result of a Wurtz coupling reaction , where the formed Grignard reagent reacts with the starting benzyl halide.[11][12] This is a particularly common issue with reactive halides like benzyl halides.

Troubleshooting Protocol: Minimizing Wurtz Coupling

1. Understanding the Mechanism:

The Wurtz coupling reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of the benzyl halide.[13] This reaction competes with the desired formation of the Grignard reagent on the surface of the magnesium.

2. Preventative Measures & Optimization:

  • Slow Addition of Benzyl Halide: Add the benzyl halide solution dropwise to the suspension of magnesium turnings. This maintains a low concentration of the halide in the reaction mixture, minimizing the rate of the bimolecular Wurtz coupling.[14]

  • Control the Reaction Temperature: While the Grignard formation is exothermic and often requires initiation, excessive temperatures can favor the Wurtz coupling. Use an ice bath to maintain a gentle reflux once the reaction has started.[15]

  • Use of Appropriate Solvent: Ethereal solvents like diethyl ether or THF are standard. In some cases, 2-methyltetrahydrofuran has been shown to reduce the amount of Wurtz coupling product.[11]

  • High-Quality Magnesium: Use fresh, high-purity magnesium turnings. The surface of the magnesium is critical for the reaction, and an oxide layer can inhibit the desired reaction.[15]

ParameterCondition to Favor Grignard FormationCondition to Favor Wurtz Coupling
Addition Rate Slow, dropwise addition of halideRapid addition of halide
Temperature Controlled, gentle refluxHigh, uncontrolled temperature
Halide Conc. Kept low throughout the reactionHigh local concentrations
Solvent Ethereal (e.g., THF, Et2O)-

Section 4: Palladium-Catalyzed Carbonylation of Benzyl Halides

This modern approach offers a highly efficient route to phenylacetic acids using carbon monoxide as the carboxyl source. The success of this reaction is highly dependent on the catalyst system and reaction conditions.

FAQ 4: My palladium-catalyzed carbonylation of a benzyl chloride is sluggish and gives a poor yield. What are the key parameters to optimize?

Answer:

The efficiency of palladium-catalyzed carbonylation is sensitive to several factors. A sluggish reaction or low yield can often be attributed to issues with the catalyst, ligands, base, or reaction conditions.

Troubleshooting Protocol: Optimizing Palladium-Catalyzed Carbonylation

1. Understanding the Catalytic Cycle:

The catalytic cycle typically involves the oxidative addition of the benzyl halide to a Pd(0) species, followed by CO insertion into the palladium-carbon bond, and finally, nucleophilic attack (by water or hydroxide) and reductive elimination to release the product and regenerate the catalyst.

2. Key Optimization Parameters:

  • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. Phosphine ligands, such as triphenylphosphine (PPh₃) or Xantphos, are commonly used to stabilize the palladium catalyst and promote the desired reactivity.[16][17]

  • Base Selection: An appropriate base is required to neutralize the HX formed during the reaction and can influence the rate of the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃) or organic amines (e.g., triethylamine).[18]

  • Carbon Monoxide Pressure: The reaction is often performed under a positive pressure of CO to ensure a sufficient concentration of CO in the reaction mixture for the insertion step.[19]

  • Solvent and Temperature: The choice of solvent can impact the solubility of the catalyst and reagents, and the reaction is typically heated to facilitate the catalytic turnover.

Troubleshooting Workflow: Palladium-Catalyzed Carbonylation

start Low Yield in Carbonylation check_catalyst Evaluate Catalyst System start->check_catalyst conditions Adjust Reaction Conditions start->conditions ligand Screen Different Ligands check_catalyst->ligand base Optimize Base check_catalyst->base end Improved Yield of Phenylacetic Acid ligand->end base->end pressure Vary CO Pressure conditions->pressure temperature Optimize Temperature conditions->temperature solvent Screen Solvents conditions->solvent pressure->end temperature->end solvent->end

Caption: Key parameters for optimizing palladium-catalyzed carbonylation.

Section 5: Unwanted Decarboxylation

In some cases, the desired phenylacetic acid product can undergo decarboxylation to form the corresponding toluene derivative, particularly under harsh conditions.

FAQ 5: I'm observing the formation of a toluene derivative in my reaction mixture. What causes this and how can I prevent it?

Answer:

The formation of a toluene derivative is due to the decarboxylation of your phenylacetic acid product.[20] This side reaction is typically promoted by high temperatures and can be catalyzed by either acid or base.[21]

Troubleshooting Protocol: Preventing Decarboxylation

1. Understanding the Mechanism:

The mechanism of decarboxylation can vary depending on the pH. Under acidic conditions, it may proceed through a ring-protonated zwitterion. Under neutral or basic conditions, it can involve the formation of a benzyl anion intermediate.[20] Electron-withdrawing groups on the phenyl ring can sometimes facilitate this process.

2. Preventative Measures:

  • Moderate Reaction Temperatures: Avoid excessive heating, especially during prolonged reaction times or workup procedures.

  • Neutralize Carefully: During workup, avoid prolonged exposure to strong acids or bases at elevated temperatures.

  • Purification Conditions: Be mindful of the conditions used for purification. For example, distillation at high temperatures could potentially cause decarboxylation.

References

  • Willgerodt Rearrangement. Unacademy. [Link]

  • Willgerodt rearrangement. Wikipedia. [Link]

  • Solvent screening of benzyl chloride Grignard reaction | Download Table. ResearchGate. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Reaction. [Link]

  • Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]

  • (PDF) Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]

  • Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF6 as an Oxidant | Organic Letters. ACS Publications. [Link]

  • Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Arizona State University. [Link]

  • The mechanism of the Willgerodt–Kindler reaction starting from ketone or aldehyde. ResearchGate. [Link]

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. ResearchGate. [Link]

  • Photo-oxidative decarboxylation of phenylacetic acids induced by pyrimido[5,4-g]pteridine-10-oxide involving a single-electron-transfer process in both Stages. RSC Publishing. [Link]

  • The decarboxylation of phenylacetic acid via addition of acid. Chemistry Stack Exchange. [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. National Institutes of Health. [Link]

  • Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Springer. [Link]

  • Wurtz coupling. Reddit. [Link]

  • some aspects of the willgerodt–kindler reaction and. Semantic Scholar. [Link]

  • Wurtz reaction. Chemistry LibreTexts. [Link]

  • Method of phenylacetic acid production.
  • Phenylacetamide. Organic Syntheses. [Link]

  • (PDF) Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. ResearchGate. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Palladium‐catalyzed Suzuki carbonylation of different benzyl chlorides... ResearchGate. [Link]

  • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Chemistry Portal. [Link]

  • Synthesis of thioamide containing polybenzoxazines by the Willgerodt–Kindler reaction. Polymer Chemistry (RSC Publishing). [Link]

  • Palladium-catalyzed carbonylation of activated alkyl halides via radical intermediates. Springer. [Link]

  • The Grignard Reagents | Organometallics. ACS Publications. [Link]

  • Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids. National Institutes of Health. [Link]

  • Synthesis of phenylacetic acid derivatives. | Download Scientific Diagram. ResearchGate. [Link]

  • Selectivity Controlled Palladium-Catalyzed Carbonylative Synthesis of Propiolates and Chromenones from Phenols and Alkynes. PubMed. [Link]

  • Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. National Institutes of Health. [Link]

  • Selective Palladium(II)-Catalyzed Carbonylation of Methylene β-C-H Bonds in Aliphatic Amines. PubMed. [Link]

  • Synthesis of Palladium Benzyl Complexes from the Reaction of PdCl2[P(OPh)3]2 with Benzyl Bromide and Triethylamine: Important Intermediates in Catalytic Carbonylation | Organometallics. ACS Publications. [Link]

  • Radical Aryl Migration Reactions and Synthetic Applications. RSC Publishing. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

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  • Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides: Rate Acceleration Caused by the Twist of the Amide Bond | Request PDF. ResearchGate. [Link]

  • Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Patsnap Eureka. [Link]

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  • Benzyl Cyanide Hydrolysis To Acid. Scribd. [Link]

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"stability issues of Morpholin-4-yl-phenyl-acetic acid in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for Morpholin-4-yl-phenyl-acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Given its structure, featuring a morpholine ring, a phenyl group, and a carboxylic acid moiety, the molecule's integrity in various experimental settings can be influenced by several factors.[1] This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to help you ensure the accuracy and reproducibility of your results. We will delve into the causality behind experimental choices, offering field-proven insights to proactively address stability issues.

Part 1: Frequently Asked Questions (FAQs) & Initial Guidance

This section addresses common preliminary questions regarding the handling and stability of Morpholin-4-yl-phenyl-acetic acid.

Q1: What are the primary structural features of Morpholin-4-yl-phenyl-acetic acid that may influence its stability in solution?

A1: The molecule's stability is governed by three key functional groups:

  • Morpholine Ring: As a tertiary amine, the nitrogen atom is susceptible to oxidation. The ether linkage within the morpholine ring is generally stable but can be cleaved under harsh acidic conditions. The C-N bonds are also potential sites for enzymatic or chemical cleavage, a known degradation pathway for the morpholine heterocycle itself in biological systems.[2][3]

  • Carboxylic Acid: This group dictates the molecule's pH-dependent solubility and can participate in reactions like esterification with alcohol solvents or decarboxylation under thermal stress.

  • Phenylacetic Acid Moiety: The α-carbon (the carbon atom to which the phenyl and carboxyl groups are attached) is a potential site for oxidation. While the phenyl ring itself is robust, the overall electronic nature of the molecule can influence its reactivity.[4]

Q2: I am preparing a stock solution. What solvent should I use and what storage conditions are recommended?

A2: For initial experiments, the choice of solvent and storage is critical.

  • Solvent Selection: Due to the carboxylic acid and the basic nitrogen on the morpholine ring, the compound has both hydrophilic and lipophilic character.[5]

    • Recommended: Start with polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for high concentration stocks.

    • Aqueous Solutions: For aqueous buffers, solubility is pH-dependent. The compound is weakly acidic and will be more soluble in slightly basic aqueous solutions (e.g., PBS pH 7.4) where the carboxylic acid is deprotonated. Aqueous solutions of phenylacetic acid are weakly acidic.[6]

  • Storage Conditions:

    • Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

    • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil to prevent potential photodegradation.[7]

    • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What are the most likely non-biological degradation pathways for this compound in a typical lab setting?

A3: The primary pathways to consider are hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The molecule is generally stable against hydrolysis due to the lack of readily hydrolyzable groups like esters or amides in its core structure. However, extreme pH conditions (strong acid or base) combined with high temperatures could potentially force the cleavage of the morpholine ring.

  • Oxidation: This is a significant concern. The tertiary amine of the morpholine ring can be oxidized to an N-oxide. The α-carbon of the acetic acid moiety is also a potential site for oxidative degradation. The presence of dissolved oxygen or trace metal ions can catalyze these reactions.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV or even ambient light. It is crucial to perform initial photostability assessments as recommended by ICH guidelines.[7]

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides actionable steps for identifying and resolving stability issues encountered during experimentation.

Issue 1: I observe a decrease in the parent compound concentration over time in my aqueous assay buffer.

This is a classic sign of instability. The troubleshooting workflow below will help you systematically identify the cause.

G start Instability Observed: Decrease in Parent Peak Area check_pH Step 1: pH Check Is the buffer pH appropriate? Is pH stable over time? start->check_pH Begin Investigation check_temp Step 2: Temperature Check Are samples incubated at elevated temps? Consider thermal degradation. check_pH->check_temp check_light Step 3: Light Exposure Are samples protected from light? Consider photodegradation. check_temp->check_light check_oxidation Step 4: Oxidation Check Is the buffer de-gassed? Are chelating agents (e.g., EDTA) present? check_light->check_oxidation forced_degradation Step 5: Perform Forced Degradation Study Systematically test pH, heat, light, oxidation. check_oxidation->forced_degradation If cause is still unclear

Caption: Troubleshooting workflow for compound instability.

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To systematically identify the conditions under which Morpholin-4-yl-phenyl-acetic acid degrades and to generate its potential degradation products for analytical method validation. This protocol is a foundational step in developing a stability-indicating method.[8]

Materials:

  • Morpholin-4-yl-phenyl-acetic acid

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV or MS detector

  • Photostability chamber (ICH Q1B compliant)[7]

  • Temperature-controlled oven/water bath

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.

  • Sample Preparation: For each condition, dilute the stock solution with the respective stressor solution to a final concentration of ~100 µg/mL. Prepare a control sample diluted with the solvent mixture (e.g., 50:50 Acetonitrile:Water) without the stressor.

  • Stress Conditions: Expose the samples to the conditions outlined in the table below. The goal is to achieve 5-20% degradation. Incubation times may need to be adjusted.

Condition Stressor Temperature Time (Typical) Control
Acid Hydrolysis 0.1 M HCl60 °C2 - 24 hoursSample in H₂O at 60 °C
Base Hydrolysis 0.1 M NaOH60 °C2 - 24 hoursSample in H₂O at 60 °C
Oxidation 3% H₂O₂Room Temp2 - 24 hoursSample in H₂O at RT
Thermal Stored in Oven60 °C24 - 72 hoursSample stored at 4 °C
Photolytic Photostability ChamberRoom TempPer ICH Q1BDark Control (wrapped in foil)
Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[7]
  • Timepoint Analysis: At each designated time point (e.g., 2, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralization (for Acid/Base Samples): Before HPLC analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples (stressed, controls, and a t=0 sample) by a suitable HPLC method. A reverse-phase C18 column is often a good starting point for this type of molecule.[9]

  • Data Interpretation:

    • Compare the chromatograms of stressed samples to the control and t=0 samples.

    • Calculate the percentage degradation by the loss of the parent peak area.

    • Look for the appearance of new peaks, which represent degradation products.

    • The stability-indicating power of the method is confirmed if the degradation product peaks are well-resolved from the parent peak.

Issue 2: My HPLC analysis shows multiple, unexpected peaks even in freshly prepared solutions.

A2: This could indicate either rapid degradation or the presence of impurities in the starting material.

  • Verify Starting Material Purity: First, obtain a Certificate of Analysis (CoA) for the compound lot you are using. Run a high-resolution method (e.g., slow gradient HPLC-MS) to confirm the purity and identity of the main peak.

  • Check for On-Column Degradation: The HPLC conditions themselves can sometimes cause degradation.

    • Mobile Phase pH: Ensure the mobile phase pH is within the stable range for your column (typically pH 2-8) and your compound.

    • Temperature: Analyze a sample at room temperature and then at a reduced column temperature (e.g., 15°C) to see if temperature-sensitive degradation is occurring on the column.

  • Solvent Reactivity: Ensure your solvent is not reactive. For example, using methanol as a solvent for an extended period at high temperatures could potentially lead to the formation of the methyl ester of your carboxylic acid, although this is more common with stronger acid catalysis.

Part 3: Potential Degradation Pathways & Visualization

Based on the chemical structure, we can predict several potential degradation pathways that could be confirmed through a forced degradation study followed by mass spectrometry.

G cluster_main Potential Degradation Pathways Parent Morpholin-4-yl- phenyl-acetic acid N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H₂O₂) RingOpened Ring-Opened Product (e.g., via hydrolysis) Parent->RingOpened Harsh Acid/ Base Hydrolysis AlphaHydroxy α-Hydroxy Acid (Oxidation at benzylic carbon) Parent->AlphaHydroxy Oxidation (H₂O₂) Decarboxylated Decarboxylated Product Parent->Decarboxylated Thermal Stress

Caption: Predicted degradation pathways for Morpholin-4-yl-phenyl-acetic acid.

Explanation of Pathways:

  • N-Oxidation: The nitrogen atom in the morpholine ring is a likely target for oxidizing agents like hydrogen peroxide, forming the corresponding N-oxide.

  • Benzylic Oxidation: The α-carbon can be oxidized to a hydroxyl group, forming the α-hydroxy acid derivative.

  • Hydrolytic Cleavage: Under extreme pH and heat, the C-N bonds of the morpholine ring could cleave. Biodegradation studies on morpholine show initial cleavage leads to intermediates like 2-(2-aminoethoxy)acetate.[2] A similar abiotic pathway under harsh conditions is conceivable.

  • Decarboxylation: Phenylacetic acid derivatives can lose CO₂ under high heat, although this typically requires very high temperatures or specific catalytic conditions.

By understanding these potential liabilities, researchers can design more robust formulations and analytical methods, ensuring the integrity of their experimental data.

References

  • Smolecule. (2023). Buy Morpholin-4-YL-(4-methyl)phenyl-acetic acid | 490026-98-7.
  • Combourieu, B., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology. [Link]

  • BenchChem. (2025).
  • Combourieu, B., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Applied and Environmental Microbiology. [Link]

  • Wang, L., et al. (2021). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology. [Link]

  • Wong, A. W., & Datla, A. (2005). Assay and stability testing. Handbook of Pharmaceutical Analysis by HPLC.
  • European Medicines Agency (EMA). (1996). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PubChem. Morpholin-4-yl-phenyl-acetic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]

  • PubChem. Phenylacetic Acid. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: A Guide to Ensuring the Stability of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholin-4-yl-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the degradation of this compound. Maintaining the structural integrity of your molecule is paramount for reproducible and accurate experimental outcomes. This document offers a combination of frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability of your compound throughout its lifecycle in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and stability of Morpholin-4-yl-phenyl-acetic acid.

Q1: What is Morpholin-4-yl-phenyl-acetic acid, and why is its stability a critical concern?

Q2: What are the primary factors that can cause the degradation of this compound?

The degradation of Morpholin-4-yl-phenyl-acetic acid is primarily driven by four factors:

  • Oxidation: The morpholine ring and the phenylacetic acid side chain are susceptible to oxidative degradation, particularly from atmospheric oxygen.

  • Light Exposure (Photodegradation): Aromatic carboxylic acids can be sensitive to UV and visible light, which can catalyze decarboxylation or other radical-mediated reactions.

  • Extreme pH: Both strongly acidic and strongly basic conditions can promote instability. The morpholine moiety is a base and can react, while the entire structure can be susceptible to catalyzed degradation.

  • Microbial Contamination: For experiments in non-sterile aqueous buffers, bacteria can metabolize both the morpholine and phenylacetate components of the molecule.

Q3: What are the ideal long-term storage conditions for solid Morpholin-4-yl-phenyl-acetic acid?

For optimal stability, the solid compound should be stored under the following conditions:

  • Temperature: Cool, typically 2-8°C. For long-term storage, -20°C is recommended.

  • Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

  • Moisture: In a desiccated environment to prevent hydrolysis and moisture-related degradation. Keep containers tightly sealed.

Q4: What solvents are recommended for preparing stock solutions, and which should be avoided?

  • Recommended: Use high-purity, anhydrous aprotic solvents like DMSO or DMF for initial high-concentration stock solutions. These can then be diluted into aqueous buffers for final experimental concentrations.

  • Use with Caution: Protic solvents like methanol or ethanol can be used but may be less ideal for long-term storage. If using water, employ purified, deoxygenated water and adjust the pH to a neutral or slightly acidic range (pH 6-7).

  • Avoid: Avoid prolonged storage in highly acidic or basic aqueous solutions. Do not use solvents containing reactive impurities (e.g., peroxides in aged ethers).

Section 2: Troubleshooting Guide: Unexpected Experimental Results

This section is formatted to help you diagnose and resolve common issues encountered during experimentation that may be linked to compound degradation.

Problem: "My compound's purity, as measured by HPLC, is decreasing even when stored as a solid."

  • Potential Cause: This strongly suggests improper storage conditions are allowing for slow degradation. The most likely culprits are exposure to air (oxidation) and light (photodegradation).

  • Troubleshooting Steps:

    • Verify Storage Atmosphere: Was the vial properly flushed with an inert gas (argon or nitrogen) before sealing? If not, atmospheric oxygen can cause slow oxidation of the morpholine ring.

    • Check Light Protection: Is the container truly opaque? Storing in clear or translucent vials, even in a dark refrigerator, allows for light exposure every time the door is opened. Transfer the solid to an amber glass vial and wrap it for extra protection.

    • Assess Temperature and Humidity: Ensure the storage location (refrigerator/freezer) maintains a consistent temperature. Use a desiccant cabinet or place smaller vials inside a larger sealed container with desiccant packs to control humidity.

Problem: "After my experiment, I see new, unexpected peaks in my LC-MS analysis."

  • Potential Cause: The compound likely degraded during the experimental procedure due to incompatible conditions such as pH, temperature, or exposure to reactive species.

  • Troubleshooting Steps:

    • Analyze Experimental Buffer: Is the pH of your buffer extreme? Phenylacetic acid derivatives can be unstable at very high or low pH. Consider buffering your system closer to neutral if the experiment allows.

    • Evaluate Temperature Exposure: Was the compound heated for a prolonged period? Thermal stress can cause decarboxylation of the acetic acid moiety. Run a control where the compound is incubated in the same buffer at room temperature to isolate the effect of heat.

    • Consider Oxidizing/Reducing Agents: Does your experimental medium contain components that could act as oxidizing or reducing agents? This can lead to cleavage of the morpholine ring or other transformations.

    • Check for Microbial Growth: If using aqueous buffers for extended incubations (hours to days) without antimicrobial agents, microbial degradation is a significant possibility. Analyze a "buffer only" control for contamination. Consider adding a bacteriostatic agent like sodium azide if it does not interfere with your assay.

Problem: "My bioassay results are inconsistent, or the compound's activity seems to diminish in solution."

  • Potential Cause: The active form of the compound is degrading in the assay medium, leading to a lower effective concentration over time.

  • Troubleshooting Steps:

    • Perform a Time-Course Stability Study: Prepare your compound in the final assay buffer. Aliquot and analyze its purity via HPLC or LC-MS at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, lighting). This will determine the stability window for your experiments.

    • Prepare Fresh Solutions: Never use stock or diluted solutions that have been stored for long periods, especially if they have undergone freeze-thaw cycles. Prepare fresh dilutions from a solid aliquot immediately before each experiment.

    • Review Solution Preparation: When diluting from a DMSO stock into an aqueous buffer, ensure rapid mixing to avoid precipitation. Localized high concentrations of the compound can be less stable.

Section 3: In-Depth Analysis of Degradation Pathways

Understanding the chemical mechanisms of degradation is key to designing robust prevention strategies.

3.1 Oxidative Degradation

The morpholine ring is a primary target for oxidation. In the presence of oxygen, heat, or metal catalysts, the C-N or C-O bonds within the ring can be cleaved. This process often involves radical intermediates and can lead to a complex mixture of degradation products, such as amino acids and diacids. Additionally, the benzylic carbon of the phenylacetic acid moiety is susceptible to oxidation.

cluster_main Oxidative Degradation Pathway MPAA Morpholin-4-yl-phenyl-acetic acid Products Ring-Opened Products (e.g., amino acids, diacids) MPAA->Products Degradation Oxygen Atmospheric O₂ (or other oxidants) Oxygen->MPAA Oxidation

Caption: Primary oxidative degradation pathway of the morpholine ring.

3.2 Photodegradation

Aromatic systems, especially those conjugated with carboxylic acid groups, can absorb UV-A and visible light. This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage. A common photodegradation pathway for carboxylic acids is photodecarboxylation, where the carboxyl group is lost as CO₂.

cluster_photo Photodegradation Mechanism MPAA Morpholin-4-yl-phenyl-acetic acid Excited_State Excited State Molecule* MPAA->Excited_State Absorption UV_Light UV/Visible Light (>320 nm) UV_Light->MPAA Decarboxylation_Product Decarboxylation Product + CO₂ Excited_State->Decarboxylation_Product Other_Products Other Radical Products Excited_State->Other_Products

Caption: General mechanism for photodegradation via light absorption.

3.3 Microbial Degradation

Various environmental microbes, particularly of the Mycobacterium genus, have been shown to utilize morpholine as a carbon and nitrogen source. The degradation pathway typically begins with a monooxygenase-catalyzed cleavage of the C-N bond in the morpholine ring. Similarly, the phenylacetate portion is a well-known substrate for bacterial catabolism. This pathway is highly relevant for long-term experiments in non-sterile aqueous media.

Section 4: Protocols for Prevention and Analysis

Follow these detailed procedures to minimize degradation and verify the stability of your compound.

4.1 Recommended Storage and Handling Protocol
  • Receiving the Compound: Upon receipt, immediately inspect the container seal. If it appears compromised, contact the supplier.

  • Aliquoting: Before placing into long-term storage, aliquot the solid compound into smaller, single-use amounts in pre-weighed amber glass vials. This minimizes the number of times the main stock is exposed to the atmosphere and temperature fluctuations.

  • Inerting: Place the open, aliquoted vials in a glove box or a desiccator chamber. Purge the chamber with a dry, inert gas (argon or nitrogen) for 5-10 minutes.

  • Sealing: While still under the inert atmosphere, tightly cap the vials with PTFE-lined caps. For extra protection, wrap the cap-vial interface with parafilm.

  • Storing: Place the sealed, aliquoted vials in a labeled, light-proof secondary container. Store at the recommended temperature (-20°C for long-term).

4.2 Protocol for Monitoring Compound Stability via HPLC

This protocol provides a framework for quantitatively assessing the stability of your compound in a specific solvent or buffer.

  • Initial Analysis (T=0):

    • Carefully prepare a solution of Morpholin-4-yl-phenyl-acetic acid in your desired solvent/buffer at the target concentration.

    • Immediately inject an appropriate volume onto a calibrated HPLC system.

    • Use a suitable C18 column and a mobile phase (e.g., acetonitrile/water with 0.1% formic acid) that gives good peak shape and resolution.

    • Record the peak area of the parent compound. This is your 100% reference.

  • Incubation:

    • Store the remaining solution under the exact conditions you wish to test (e.g., 37°C in an incubator, room temperature on a benchtop).

    • Keep a "control" sample wrapped in foil and stored at 2-8°C.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 4, 8, 24 hours), remove an aliquot from the test and control solutions.

    • Analyze by HPLC using the identical method as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A loss of >5% purity typically indicates meaningful degradation.

Caption: Experimental workflow for HPLC-based stability monitoring.

Section 5: Data Summary

The tables below provide a quick-reference summary of key factors and recommendations.

Table 1: Summary of Degradation Factors and Prevention Strategies

Degradation FactorPrimary MechanismPrevention Strategy
Oxygen/Air Oxidative cleavage of the morpholine ring.Store solid and solutions under an inert atmosphere (argon, nitrogen). Use deoxygenated solvents.
Light Photodecarboxylation, radical formation.Store and handle in amber vials or light-proof containers. Minimize exposure during experiments.
High Temperature Increased rate of all reactions, potential for thermal decarboxylation.Store at recommended cool/cold temperatures. Avoid unnecessary heating in solution.
Strong Acid/Base Acid-base reactions and catalyzed degradation.Store solutions in neutral or slightly acidic (pH 6-7) buffers. Avoid pH extremes.
Microbes Enzymatic cleavage of C-N and C-C bonds.Use sterile buffers for long-term incubations or add a bacteriostatic agent (e.g., 0.02% sodium azide).

Table 2: Recommended Solvents and pH Conditions

ApplicationRecommended SolventsRecommended pH Range (Aqueous)
Long-Term Stock (Months) Anhydrous DMSO, Anhydrous DMFN/A
Short-Term Stock (Days-Weeks) Anhydrous Ethanol, Acetonitrile6.0 - 7.5
Working Solutions (Hours) Assay-specific buffer, Purified H₂O6.0 - 7.5
References
  • Allen, A. Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Available at: [Link]

  • BYJU'S. Types of Amide Hydrolysis. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Clark, J. The Hydrolysis of Amides. Chemguide. Available at: [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. Available at: [Link]

  • Loba Chemie. MORPHOLINE EXTRA PURE - Safety Data Sheet. Available at: [Link]

  • MsdsDigital.com. MORPHOLINE - Safety Data Sheet. Available at: [Link]

  • Combourieu, B., et al. (2001). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the

Technical Support Center: Resolving Poor Solubility of Morpholine Compounds in Buffers

Technical Support Center: Optimizing HPLC Separation of Morpholin-4-yl-phenyl-acetic acid and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Morpholin-4-yl-phenyl-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the High-Performance Liquid Chromatography (HPLC) separation of this active pharmaceutical ingredient (API) from its potential process-related and degradation impurities. Our approach is built on explaining the fundamental principles behind the chromatographic choices, ensuring you can develop robust, reliable, and scientifically sound analytical methods.

Section 1: Understanding the Analyte and Potential Impurities

Morpholin-4-yl-phenyl-acetic acid is a molecule possessing both a weakly basic morpholine moiety and an acidic carboxylic acid group. This amphoteric nature, combined with its aromaticity, governs its behavior in reversed-phase HPLC. Understanding the potential impurities is paramount for developing a stability-indicating method.

Anticipated Process-Related Impurities:

Based on common synthetic routes, the following impurities are likely to be encountered:

  • Starting Materials:

    • Morpholine

    • Phenylacetic acid or a derivative (e.g., 2-bromo-phenylacetic acid)

    • Ethyl-2-morpholino-2-phenylacetate (if the synthesis involves ester hydrolysis)[1]

  • Reagent-Related By-products:

    • If coupling agents like dicyclohexylcarbodiimide (DCC) are used, by-products such as dicyclohexylurea (DCU) may be present.

  • Side-Reaction Products:

    • Amide formation between the carboxylic acid of one molecule and the morpholine of another to form a dimer.

Potential Degradation Products:

Forced degradation studies are essential to identify potential degradants that may form under various stress conditions during the product's shelf-life.[2][3][4] Typical degradation pathways to investigate include:

  • Hydrolysis (Acidic and Basic): Potential cleavage of the morpholine ring or other susceptible bonds.

  • Oxidation: Oxidation of the morpholine ring or the benzylic position.

  • Thermal: Decarboxylation or other heat-induced breakdowns.

  • Photolytic: Degradation upon exposure to light, as guided by ICH Q1B.[5]

A well-designed HPLC method must be able to resolve the main peak from all these potential impurities.

Section 2: Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered during the initial development of an HPLC method for Morpholin-4-yl-phenyl-acetic acid.

Q1: What is the best starting point for column selection?

A1: A C18 (L1) column is the most versatile and recommended starting point for this analyte due to the non-polar phenyl group.[6] Given the polar nature of the morpholine and carboxylic acid groups, a column with a polar-embedded group or one that is well end-capped can provide better peak shape by minimizing interactions with residual silanols.[7][8]

Column ChemistryRationaleRecommended Particle Size
C18 (Octadecylsilane) Good retention for the phenyl ring. The most common and versatile reversed-phase chemistry.1.8 - 3.5 µm for UHPLC/HPLC
Polar-Embedded C18 Offers alternative selectivity and improved peak shape for polar compounds. Resistant to phase collapse in highly aqueous mobile phases.[8]2.7 - 5 µm for HPLC
Phenyl-Hexyl Provides alternative selectivity through pi-pi interactions with the analyte's phenyl ring.2.7 - 5 µm for HPLC

Q2: How should I select and optimize the mobile phase?

A2: The mobile phase composition is critical for achieving good separation.[1][9] A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.

  • Organic Solvent: Acetonitrile is generally the preferred organic solvent as it provides good peak shape and lower backpressure compared to methanol.[10][11]

  • Aqueous Phase & pH Control: Since the analyte has both acidic (carboxylic acid, pKa ~4-5) and basic (morpholine, pKa ~8-9) functional groups, the pH of the mobile phase will significantly impact its retention and peak shape.[9][10]

    • Low pH (2.5-3.5): At this pH, the carboxylic acid will be protonated (neutral), and the morpholine will be protonated (positive charge). This is often a good starting point. An acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) can lead to sharp, symmetrical peaks.[12]

    • Mid-range pH (5-7): In this range, the carboxylic acid will be deprotonated (negative charge), and the morpholine will be protonated (positive charge), making the molecule zwitterionic. This can lead to poor retention on a C18 column.

    • High pH (8-9): At this pH, the carboxylic acid is deprotonated, and the morpholine is neutral. This can also be a viable option, but requires a pH-stable column (e.g., a hybrid particle column).

Recommendation: Start with a mobile phase of 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Acetonitrile (B). This simple, MS-compatible mobile phase will suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[12]

Q3: Should I use an isocratic or gradient elution?

A3: A gradient elution is highly recommended, especially when analyzing for unknown impurities or performing forced degradation studies.[1] A gradient allows for the effective elution of impurities with a wide range of polarities, from highly polar starting materials to potentially more non-polar degradation products.

Starting Gradient Profile:

Time (min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

This provides a broad screening gradient to visualize all components in the sample. It can then be optimized to improve resolution where needed.

Section 3: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Issue 1: Poor Peak Shape - Tailing Peaks

Peak tailing for an acidic compound like Morpholin-4-yl-phenyl-acetic acid is a common issue.

dot

Caption: Troubleshooting workflow for peak tailing.

  • Cause A: Secondary Silanol Interactions. Residual silanol groups on the silica backbone of the column can interact with the basic morpholine moiety, causing peak tailing.[13]

    • Solution 1: Lower Mobile Phase pH. Adding an acid like formic, acetic, or phosphoric acid to the mobile phase protonates the silanol groups, minimizing these secondary interactions.[14]

    • Solution 2: Use a Modern, High-Purity Column. Columns with advanced end-capping or hybrid particle technology have fewer active silanol sites.[6]

  • Cause B: Sample Solvent Mismatch. If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.

    • Solution: Dissolve in Mobile Phase. Whenever possible, dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile).[15]

  • Cause C: Column Contamination or Void. Strongly retained impurities can accumulate at the head of the column, or a void can form over time, leading to poor peak shape for all analytes.[16]

    • Solution 1: Use a Guard Column. A guard column will protect the analytical column from strongly retained sample components.[15]

    • Solution 2: Backflush the Column. Reversing the column and flushing it with a strong solvent may remove contaminants from the inlet frit.[16] If this fails, the column may need to be replaced.

Issue 2: Co-elution of the API with an Impurity

Achieving baseline separation between the main component and a closely eluting impurity is a common challenge.

dot

Caption: Optimization workflow for resolving co-eluting peaks.

  • Cause A: Insufficient Selectivity. The chosen mobile phase and stationary phase are not providing enough differential interaction to separate the two components.

    • Solution 1: Modify the Organic Solvent. Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.[9][11]

    • Solution 2: Adjust the Mobile Phase pH. If the impurity has a different pKa value than the API, a small change in the mobile phase pH can alter its ionization state and retention time, potentially resolving it from the main peak.[10]

    • Solution 3: Change the Stationary Phase. If mobile phase optimization is insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl or Polar-Embedded phase) offers a significant change in selectivity.

  • Cause B: Gradient is Too Steep. A rapid gradient may not provide enough time for the components to be resolved on the column.

    • Solution: Decrease the Gradient Slope. Make the gradient shallower around the elution time of the co-eluting peaks. This increases the time the analytes spend interacting with the stationary phase, which can improve resolution.

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to develop a stability-indicating method. The goal is to achieve 5-20% degradation of the active ingredient.[5]

  • Prepare Stock Solution: Prepare a stock solution of Morpholin-4-yl-phenyl-acetic acid at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 8 hours.

    • Neutralize with 1 mL of 0.1 M HCl and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration with the mobile phase.

  • Thermal Degradation:

    • Store the solid API in an oven at 80°C for 48 hours.

    • Also, heat a solution of the API at 80°C for 48 hours.

    • Prepare samples for injection by dissolving/diluting in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the API and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

    • A control sample should be kept in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector. The PDA detector is crucial for assessing peak purity and ensuring that the main peak is spectrally homogeneous, confirming that no impurities are co-eluting.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Online. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Obrnuta faza. (n.d.). T1. Poor peak shape.
  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • MicroSolv. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions.
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • ResearchGate. (2015, October 25). HPLC column selection question?.
  • Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Agilent. (2021, December 16). How Do I Choose? A guide to HPLC column selection.
  • Thermo Fisher Scientific. (n.d.). HPLC Column Selection: Solve the Separation Mystery.
  • IJSDR. (n.d.). Forced Degradation for Pharmaceuticals: A Review.
  • CORE. (2013, September 17). Development of forced degradation and stability indicating studies of drugs—A review.
  • MDPI. (n.d.). Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Smolecule. (2023, August 16). Buy Morpholin-4-YL-(4-methyl)phenyl-acetic acid | 490026-98-7.
  • ChemicalBook. (n.d.). MORPHOLIN-4-YL-PHENYL-ACETIC ACID HYDROCHLORIDE synthesis.
  • ACE HPLC. (n.d.). ACE® HPLC Application Guide.

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"interpreting complex NMR spectra of Morpholin-4-yl-phenyl-acetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced NMR Interpretation

Topic: Interpreting Complex NMR Spectra of Morpholin-4-yl-phenyl-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Document ID: TSC-NMR-MPAA-001

Introduction: Navigating the Spectral Complexity of Morpholin-4-yl-phenyl-acetic acid

Morpholin-4-yl-phenyl-acetic acid is a molecule that, while seemingly straightforward, presents a fascinating and instructive case of spectral complexity in Nuclear Magnetic Resonance (NMR) spectroscopy. The structure combines three distinct spin systems: a substituted aromatic ring, a flexible methylene bridge, and a conformationally dynamic morpholine ring. This combination frequently leads to overlapping signals and higher-order coupling effects that can challenge even experienced spectroscopists.

This guide is structured as a troubleshooting and FAQ resource. It is designed to address the specific issues you may encounter during the spectral analysis of this molecule and its analogs. We will move beyond simple peak assignments to explain the underlying physical phenomena and provide robust experimental protocols to resolve ambiguity, ensuring the confident elucidation of your molecular structure.

Frequently Asked Questions & Troubleshooting Guide

Question 1: Why do the morpholine protons appear as complex multiplets instead of two simple triplets?

Root Cause Analysis: A simplistic analysis based on the "n+1 rule" would predict that the protons on C2'/C6' should be a triplet (coupled to C3'/C5' protons) and vice-versa.[1] However, this is rarely observed in practice. The morpholine ring exists predominantly in a rigid chair conformation on the NMR timescale.[2][3] This conformational lock creates two distinct proton environments on each carbon: axial (ax) and equatorial (eq).

  • Chemical Inequivalence: The axial and equatorial protons on the same carbon are chemically inequivalent. For example, the axial proton on C2' has a different chemical shift than the equatorial proton on C2'.

  • Complex Coupling: These protons exhibit different coupling constants (J-values) to their neighbors. There are three distinct types of coupling: geminal (ax-eq on the same carbon, ²J), vicinal axial-axial (ax-ax on adjacent carbons, ³J), vicinal axial-equatorial (ax-eq, ³J), and vicinal equatorial-equatorial (eq-eq, ³J).

This network of multiple, unequal coupling constants results in a "higher-order" or "complex" multiplet structure that cannot be resolved by simple first-order analysis.[2][3] The system is best described as an AA'BB' or AA'XX' spin system, where the protons are chemically similar but magnetically inequivalent.[2][3]

Troubleshooting & Resolution:

  • Increase Spectrometer Field Strength: Higher field magnets (e.g., 600 MHz vs. 300 MHz) can increase the chemical shift dispersion (in Hz), sometimes simplifying complex patterns into more recognizable, first-order multiplets.

  • Employ 2D NMR: The most definitive solution is to use 2D NMR techniques.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically 2-3 bonds apart).[4][5] It will allow you to trace the connectivity within the morpholine ring, even if the 1D multiplets overlap.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[4][6][7] This will definitively assign the proton signals at ~3.7 ppm to the carbons adjacent to the oxygen (C2'/C6') and the signals at ~2.5 ppm to the carbons adjacent to the nitrogen (C3'/C5').[8]

Question 2: The five protons in the aromatic region (7.2-7.4 ppm) are overlapping. How can I definitively assign the ortho, meta, and para positions?

Root Cause Analysis: The phenyl ring is monosubstituted, leading to three distinct proton environments: ortho (H2/H6), meta (H3/H5), and para (H4). While electronically different, their chemical shifts are often very similar, leading to significant signal overlap in standard 1D ¹H NMR spectra.[9] Incorrect assignment is a common source of structural misinterpretation.[9]

Troubleshooting & Resolution:

The key to resolving this ambiguity lies in identifying long-range correlations using 2D NMR. The methylene bridge protons (Hα) are the perfect starting point.

Experimental Protocol: Structure Elucidation using 2D NMR

  • Acquire a high-resolution ¹H NMR spectrum: This serves as your reference.

  • Acquire a ¹³C NMR spectrum: This confirms the number of unique carbon environments.[9]

  • Acquire a COSY spectrum: This will reveal ¹H-¹H coupling networks. You should observe correlations between adjacent protons in the aromatic ring, helping to trace the spin system.

  • Acquire an HSQC spectrum: This will correlate each aromatic proton to its attached carbon (C2/C6, C3/C5, C4).[4][10]

  • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum: This is the most critical experiment for this problem. HMBC reveals correlations between protons and carbons that are 2-3 bonds away.[6][11]

Data Interpretation Workflow:

  • Step 1: Identify the Methylene Protons (Hα): Locate the singlet for the Hα protons in the ¹H spectrum (typically ~3.6 ppm).

  • Step 2: Use HMBC to Connect the Bridge: In the HMBC spectrum, find the cross-peak corresponding to the Hα protons. Look for correlations from these protons to the carbons of the phenyl ring. You should see a strong correlation to the quaternary carbon (C1) and a weaker correlation to the ortho carbons (C2/C6). This definitively identifies C1 and the C2/C6 pair.

  • Step 3: Use HSQC to Assign Protons: Now that you have identified C2/C6 from the HMBC, find those carbons on the HSQC spectrum. The protons that correlate to these carbons are, by definition, the ortho protons (H2/H6).

  • Step 4: Walk Around the Ring with COSY: Starting from the now-assigned ortho protons (H2/H6), use the COSY spectrum to find which protons they are coupled to. This will be the meta protons (H3/H5).

  • Step 5: Complete the Assignment: The remaining aromatic proton must be the para proton (H4). You can confirm this by observing a COSY correlation between the meta protons (H3/H5) and the para proton (H4).

Visualization of Key HMBC Correlations:

HMBC_Correlations cluster_phenyl Phenyl Ring cluster_bridge Methylene Bridge C1 C1 (quat) C2_C6 C2/C6 C3_C5 C3/C5 C4 C4 Ha Ha->C1 ³J Ha->C2_C6 ²J

Caption: Key HMBC correlations from methylene protons (Hα) to the phenyl ring.

Question 3: How can I be certain about the signal for the carboxylic acid proton, especially if it's broad or overlapping with other signals?

Root Cause Analysis: The proton of a carboxylic acid (-COOH) is acidic and undergoes rapid chemical exchange with trace amounts of water in the NMR solvent (e.g., CDCl₃) or with other exchangeable protons.[12] This exchange process often leads to two characteristic features:

  • The peak is often broad.[13]

  • It typically does not show spin-spin coupling to neighboring protons.

Its chemical shift is also highly variable (typically 10-13 ppm, but can be broader) and depends on concentration, solvent, and temperature.

Troubleshooting & Resolution: The D₂O Shake Experiment

This is a simple and definitive chemical test performed directly in the NMR tube to confirm the identity of an exchangeable proton (like -OH or -NH).[12]

Experimental Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃. Carefully note the position and integration of all peaks, including the suspected -COOH proton.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.

  • Shake Vigorously: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing of the D₂O with the sample solution.

  • Re-acquire the ¹H NMR spectrum: Place the tube back in the spectrometer and run the ¹H NMR experiment again using the same parameters.

Expected Result: The proton of the carboxylic acid will exchange with the deuterium from the D₂O: R-COOH + D₂O ⇌ R-COOD + HDO

Since deuterium is not observed in ¹H NMR, the signal for the -COOH proton will disappear or be significantly reduced in intensity.[12] A new, likely broad, peak for HDO may appear around 4.7 ppm (this position can vary). The disappearance of the target peak is conclusive evidence that it was from an exchangeable proton.

Data Summary & Reference Tables

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Morpholin-4-yl-phenyl-acetic acid (in CDCl₃)

AssignmentProton (¹H) δ (ppm)Carbon (¹³C) δ (ppm)Notes
Phenyl C1 (quaternary)-~134
Phenyl C2/C6 (ortho)~7.3 - 7.4~129
Phenyl C3/C5 (meta)~7.3 - 7.4~128
Phenyl C4 (para)~7.2 - 7.3~127
Methylene (α-CH)~3.6 (singlet)~60-62Shift can be concentration-dependent.
Morpholine C2'/C6' (-CH₂-O)~3.7 (multiplet)~67Protons adjacent to oxygen are deshielded.
Morpholine C3'/C5' (-CH₂-N)~2.5 (multiplet)~53
Carboxylic Acid (-COOH)10 - 13 (broad singlet)~175-178Highly variable shift; exchangeable.

Note: These are approximate values. Actual chemical shifts can vary based on solvent, concentration, and temperature.[13][14]

Logical Workflows

Workflow for Complete Structural Assignment:

Full_Assignment_Workflow Start Start: Purified Sample H1 Acquire ¹H NMR Start->H1 C13 Acquire ¹³C NMR H1->C13 Identify proton types D2O D₂O Shake (if needed) H1->D2O Ambiguous broad peak? HSQC Acquire HSQC C13->HSQC Count carbons HMBC Acquire HMBC HSQC->HMBC Assign ¹J C-H COSY Acquire COSY HMBC->COSY Assign long-range C-H Analysis Correlate All Data COSY->Analysis Trace ¹H-¹H networks D2O->Analysis Confirm -COOH Structure Final Structure Confirmed Analysis->Structure

Caption: A comprehensive workflow for unambiguous structure elucidation.

References

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • D'Souza, F., & Rahman, M. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. CDN. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). [Link]

  • Mestrelab Research. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

  • LibreTexts Chemistry. (n.d.). 14.8 INTERPRETATION OF 1H-NMR SPECTRA. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • LibreTexts Chemistry. (2022). 4.7: NMR Spectroscopy. [Link]

  • SDSU NMR Facility – Department of Chemistry. (n.d.). 5) Common Problems. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). [Link]

  • ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid. [Link]

  • Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. [Link]

  • Taylor & Francis Online. (n.d.). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • News-Medical.Net. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • PubMed. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

  • ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

  • YouTube. (2021). How to Interpret Splitting in the 1H NMR (O Chem). [Link]

  • OpenOChem Learn. (n.d.). Interpreting. [Link]

  • Canadian Science Publishing. (n.d.). Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • PMC - NIH. (n.d.). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. [Link]

  • YouTube. (2025). What Is HSQC NMR? - Chemistry For Everyone. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • BMRB. (n.d.). bmse000220 Phenylacetic Acid. [Link]

  • ResearchGate. (n.d.). Differentiation of natural and synthetic phenylacetic acids by 2H NMR of the derived benzoic acids. [Link]

  • PubMed. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. [Link]

  • LibreTexts Chemistry. (2022). 5.6: Spin-Spin Coupling. [Link]

  • YouTube. (2014). Spin-Spin Coupling. [Link]

  • ResearchGate. (n.d.). Representative morpholine ring formation. [Link]

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Technical Support Center: Troubleshooting Unexpected Results in Biological Assays with Morpholine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with morpholine-containing compounds. This guide is designed to provide in-depth troubleshooting assistance for unexpected results in biological assays involving two main classes of morpholine compounds: Morpholino Oligonucleotides and Small Molecule Morpholine Compounds. Our goal is to equip you with the expertise and validated protocols needed to diagnose and resolve common experimental challenges, ensuring the integrity and reproducibility of your research.

Part 1: Troubleshooting Morpholino Oligonucleotide Experiments

Morpholino oligonucleotides are a valuable tool for specific gene knockdown by sterically blocking translation or pre-mRNA splicing.[1] However, their unique chemical nature can sometimes lead to unexpected outcomes. This section provides a comprehensive guide to troubleshooting common issues.

Visual Troubleshooting Workflow for Morpholino Experiments

Before diving into specific FAQs, the following workflow provides a high-level overview of the troubleshooting process.

Troubleshooting Workflow for Morpholino Experiments cluster_start cluster_issue cluster_causes_no_effect Potential Causes cluster_causes_off_target Potential Causes cluster_causes_precipitation Potential Causes cluster_solutions_no_effect Solutions cluster_solutions_off_target Solutions cluster_solutions_precipitation Solutions Start Unexpected Result with Morpholino Oligo NoEffect No or Low Knockdown Effect Start->NoEffect OffTarget Suspected Off-Target Effects/ Toxicity Start->OffTarget Precipitation Oligo Precipitation/ Solubility Issues Start->Precipitation Concentration Incorrect Oligo Concentration NoEffect->Concentration Delivery Inefficient Delivery NoEffect->Delivery Targeting Suboptimal Target Sequence NoEffect->Targeting Degradation Oligo Degradation (Rare) NoEffect->Degradation HighDose Dose Too High OffTarget->HighDose SequenceHomology Homology to Unintended RNAs OffTarget->SequenceHomology p53 p53-Mediated Apoptosis OffTarget->p53 Storage Improper Storage (e.g., Freezing) Precipitation->Storage HighGC High GC Content Precipitation->HighGC ConcentratedStock Stock Concentration Too High Precipitation->ConcentratedStock VerifyConcentration Verify Concentration (Spectrophotometry) Concentration->VerifyConcentration OptimizeDelivery Optimize Delivery Protocol Delivery->OptimizeDelivery RedesignOligo Redesign Oligo/Choose New Target Targeting->RedesignOligo CheckStorage Check Storage/Handling Degradation->CheckStorage DoseResponse Perform Dose-Response Curve HighDose->DoseResponse UseControls Use Specificity Controls (e.g., 5-mispair, non-overlapping oligo) SequenceHomology->UseControls p53co Co-inject with p53 MO p53->p53co StoreRT Store at Room Temperature Storage->StoreRT Heat Heat at 65°C or Autoclave HighGC->Heat Dilute Prepare More Dilute Stocks ConcentratedStock->Dilute

Caption: A flowchart to diagnose and resolve common issues in Morpholino experiments.

Frequently Asked Questions (FAQs) for Morpholino Oligonucleotides

Q1: My morpholino oligo has precipitated out of solution. What should I do?

A1: Morpholino oligo precipitation is a common issue, often appearing as small, snow-like particles.[2] This is typically caused by improper storage or high oligo concentration, especially for sequences with high GC content.[2]

  • Causality: Morpholinos are typically stored at room temperature in sterile water.[3] Storing them cold or frozen can cause them to come out of solution.[3] High concentrations, particularly for GC-rich sequences, can also lead to aggregation and precipitation.[2]

  • Troubleshooting Protocol:

    • Heating: Heat the vial at 65°C for 5-10 minutes and vortex briefly.[3] This is often sufficient to redissolve the oligo.

    • Autoclaving: If heating is unsuccessful, autoclave the solution on a liquid cycle.[2][4] This is a very effective method for redissolving aggregated morpholinos.

    • Storage: Always store morpholino stock solutions at room temperature.[3] Avoid repeated freeze-thaw cycles.[2]

    • Dilution: For oligos that are difficult to dissolve, preparing a more dilute stock solution (e.g., 0.5 mM) can prevent precipitation.[4]

Q2: I'm not observing any knockdown of my target protein. What are the potential reasons?

A2: A lack of effect is a frequent concern and can stem from several factors, from oligo design to experimental execution.

  • Causality: The most common reasons for a failed knockdown experiment are incorrect oligo concentration, inefficient delivery into the cytosol/nucleus, or a poorly chosen target sequence.[4][5] While morpholinos are very stable, improper handling (e.g., exposure to DEPC-treated water) can lead to degradation.[4][6]

  • Troubleshooting Steps:

    • Verify Oligo Concentration: Use spectrophotometry to confirm the concentration of your stock solution. The absorbance at 260 nm can be used to calculate the concentration.

    • Optimize Delivery: Ensure your delivery method (e.g., microinjection, electroporation, Endo-Porter) is optimized for your cell type or organism. For microinjection, ensure the final intracellular concentration is adequate (typically >2 µM).[4]

    • Assess Target Sequence:

      • Translation Blockers: The target sequence should be within the 5' UTR to the first 25 bases of the coding sequence.[7][8] Targeting further downstream is generally ineffective as the ribosome can displace the morpholino.[8]

      • Splice Blockers: The oligo should target a splice junction or a splice-regulatory site. The efficacy of splice-blocking morpholinos should be verified by RT-PCR.[9][10]

    • Controls: Always include a standard negative control oligo in your experiments to ensure the observed phenotype is not due to non-specific effects of the morpholino backbone.[3]

Q3: My experiment is showing signs of toxicity or off-target effects. How can I confirm specificity?

A3: Off-target effects are a critical concern in any knockdown experiment and must be rigorously controlled for.[9][11] Morpholinos can induce off-target effects through partial sequence homology to other transcripts or by activating the p53 pathway, leading to apoptosis.[12][13][14]

  • Causality: High concentrations of morpholinos increase the likelihood of binding to unintended RNA targets.[7] Some morpholino sequences can trigger a p53-dependent apoptotic response, which can be mistaken for a specific phenotype.[12][14]

  • Strategies for Ensuring Specificity:

    • Dose-Response Curve: Determine the lowest effective concentration of your morpholino that produces the desired phenotype to minimize off-target effects.[9]

    • Use Multiple Non-Overlapping Oligos: Design and test at least two morpholinos targeting different, non-overlapping sequences of the same mRNA.[9][10] A consistent phenotype across multiple oligos strongly suggests the effect is target-specific.[10]

    • Specificity Controls:

      • 5-mispair control oligo: This control has five base mismatches compared to your targeting oligo and should not produce the same phenotype at the same concentration.[7]

      • RNA Rescue: Co-inject a synthetic mRNA that encodes the target protein but lacks the morpholino binding site. This should rescue the knockdown phenotype.[9]

    • p53 Co-knockdown: If toxicity is observed, co-inject a morpholino targeting p53 to suppress the apoptotic response and determine if the phenotype is independent of this pathway.[12][14]

Control Type Purpose Expected Outcome
Standard Negative Control Assesses non-specific effects of the morpholino chemistry.No phenotype observed.
5-Mispair Control Tests for sequence-specific off-target effects.No phenotype observed at the effective dose of the targeting oligo.
Second Non-overlapping Oligo Confirms the phenotype is due to knockdown of the target gene.Phenocopies the original morpholino.
RNA Rescue Demonstrates the specificity of the knockdown effect.Reverses the phenotype caused by the morpholino.
p53 Morpholino Co-injection Determines if observed toxicity is due to p53-mediated apoptosis.Reduces or eliminates cell death and clarifies the specific phenotype.

Part 2: Troubleshooting Small Molecule Morpholine Compound Experiments

The morpholine ring is a common scaffold in medicinal chemistry, valued for its ability to improve physicochemical properties like solubility and metabolic stability.[7][10][15] However, these compounds are not without their challenges in in vitro assays.

Visual Troubleshooting Workflow for Small Molecule Morpholine Compounds

This workflow provides a guide for addressing unexpected results with small molecule inhibitors and other bioactive compounds containing a morpholine moiety.

Troubleshooting Workflow for Small Molecule Morpholine Compounds cluster_start cluster_issue cluster_causes_inactivity Potential Causes cluster_causes_variability Potential Causes cluster_causes_interference Potential Causes cluster_solutions_inactivity Solutions cluster_solutions_variability Solutions cluster_solutions_interference Solutions Start Unexpected Result with Small Molecule Inactivity Compound Inactivity Start->Inactivity Variability High Experimental Variability Start->Variability AssayInterference Suspected Assay Interference Start->AssayInterference Solubility Poor Aqueous Solubility Inactivity->Solubility Degradation Compound Degradation Inactivity->Degradation TargetEngagement Lack of Target Engagement Inactivity->TargetEngagement InconsistentDosing Inconsistent Dosing (Solubility) Variability->InconsistentDosing CellHealth Variable Cell Health/Passage Variability->CellHealth AssayConditions Inconsistent Assay Conditions Variability->AssayConditions Autofluorescence Compound Autofluorescence AssayInterference->Autofluorescence Quenching Fluorescence Quenching AssayInterference->Quenching Aggregation Compound Aggregation AssayInterference->Aggregation OrthogonalAssay Use Orthogonal Assay AssayInterference->OrthogonalAssay CheckSolubility Perform Solubility Test Solubility->CheckSolubility CheckStability Assess Compound Stability (LC-MS) Degradation->CheckStability ConfirmTarget Confirm Target Engagement (e.g., CETSA) TargetEngagement->ConfirmTarget FreshDilutions Prepare Fresh Dilutions InconsistentDosing->FreshDilutions StandardizeCells Standardize Cell Culture CellHealth->StandardizeCells ProtocolReview Review and Standardize Protocol AssayConditions->ProtocolReview CounterScreen Run Counter-Screen (No Target) Autofluorescence->CounterScreen Quenching->CounterScreen Detergent Include Detergent (for Aggregation) Aggregation->Detergent

Caption: A decision tree for troubleshooting issues with small molecule morpholine compounds.

Frequently Asked Questions (FAQs) for Small Molecule Morpholine Compounds

Q4: My morpholine-containing inhibitor shows no activity in my cell-based assay. Where should I start troubleshooting?

A4: Similar to morpholinos, inactivity can arise from issues with the compound itself, the protocol, or the biological system. For small molecules, poor aqueous solubility is a very common culprit.[4][16]

  • Causality: The morpholine moiety is often added to improve solubility, but the overall molecule can still be hydrophobic and precipitate in aqueous assay buffers.[15][17] If the compound is not in solution, its effective concentration is much lower than intended.[4] Compound degradation due to improper storage (e.g., repeated freeze-thaw cycles) can also lead to a loss of activity.[1][4]

  • Troubleshooting Protocol: Assessing Compound Solubility

    • Prepare Stock Solution: Make a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

    • Dilute in Assay Buffer: In a clear tube, add your assay buffer. Then, add the stock solution to achieve the highest concentration you plan to test, ensuring the final DMSO concentration is non-toxic (typically <0.5%).[4][5]

    • Incubate: Vortex gently and incubate under your assay conditions (e.g., 37°C) for 1-2 hours.

    • Visual Inspection: Carefully inspect the solution for any signs of precipitation against a dark background.[4] If precipitation is observed, you will need to lower the test concentration or consider formulation strategies.

  • Further Steps:

    • Confirm Compound Integrity: If possible, use techniques like LC-MS to confirm the identity and purity of your compound.

    • Verify Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) or western blotting for downstream targets to confirm the compound is engaging its intended target in your cells.[4]

Q5: I'm seeing high variability in my results between experiments. What could be the cause?

A5: High variability can undermine the reliability of your findings. The sources are often related to inconsistencies in experimental execution.

  • Causality: Inconsistent cell seeding density, using cells at a high passage number, and variability in incubation times or reagent preparation can all contribute to inconsistent results.[5] Poor compound solubility can also lead to variable dosing between experiments.[5]

  • Best Practices for Reducing Variability:

    • Compound Handling: Prepare fresh dilutions of your compound from a validated stock solution for each experiment. Visually inspect for precipitation.[5]

    • Cell Culture: Use cells within a defined, low-passage number range. Ensure consistent cell seeding density in all wells.[5]

    • Protocol Standardization: Standardize all incubation times, reagent concentrations, and sample processing steps. Use calibrated pipettes and consistent techniques.[5]

Q6: I suspect my morpholine compound is interfering with my fluorescence-based assay. How can I test for this?

A6: Assay interference is a common source of false positives in high-throughput screening and other assays.[18][19][20] Compounds can be autofluorescent or can quench the fluorescence of the reporter molecule.[18]

  • Causality: The extended conjugated systems in many small molecules can lead to intrinsic fluorescence.[20] Some compounds can also absorb light at the excitation or emission wavelengths of your fluorophore, leading to quenching.[18] While the morpholine ring itself is not a typical chromophore, the overall molecular structure determines these properties. Some morpholine-functionalized dyes are designed to be fluorescent sensors, indicating the potential for this moiety to be part of a fluorescent system.[21][22]

  • Troubleshooting Protocol: Counter-Screen for Assay Interference

    • Assay Setup: Set up your assay as usual, but in the absence of the biological target (e.g., no enzyme or cells).

    • Add Compound: Add your morpholine-containing compound at the same concentrations used in your main experiment.

    • Measure Signal: Read the fluorescence at the same wavelengths.

      • Autofluorescence: An increase in signal in the absence of the target indicates your compound is autofluorescent.

      • Quenching: A decrease in the signal of a positive control (if applicable) suggests your compound is quenching the fluorescence.

    • Orthogonal Assay: If interference is confirmed, validate your findings using an orthogonal assay with a different detection method (e.g., luminescence, absorbance at a different wavelength, or a label-free method).[18]

Type of Interference Mechanism Effect on Signal How to Mitigate
Autofluorescence Compound emits light at the detection wavelength.False positive (increase in signal).Subtract background from a compound-only control; use red-shifted fluorophores.[20]
Fluorescence Quenching Compound absorbs excitation or emission light.False negative (decrease in signal).Use a counter-screen to identify quenchers; use a different detection method.[18]
Compound Aggregation Compound forms aggregates that can sequester proteins.False positive or negative.Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[23]

References

  • Kutchukian, P. S., Dropinski, J. F., Dykstra, K. D., Li, B., & DiRocco, D. A. (2017). Practical High-Throughput Experimentation for Chemists. ACS Medicinal Chemistry Letters.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • Gentsch, K., et al. (2018). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental Biology.
  • Schneider, N., et al. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Eisen, J. S., & Smith, J. C. (2008). Controlling morpholino experiments: don't stop making antisense. Development.
  • Summerton, J., & Weller, D. (1997). Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development.
  • Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.
  • Gene Tools, LLC. (n.d.).
  • Stainier, D. Y., & Heisenberg, C. P. (2008). Controlling morpholino experiments: don't stop making antisense. Development.
  • Yang, M., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection. Scientific Reports.
  • Various Authors. (2016). My morpholino antisense oligomer sometimes precipitates. What could the problem be?
  • Gentsch, K., et al. (2018). Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus. Developmental Cell.
  • Corey, D. R., & Abrams, J. M. (2001).
  • Jain, A., & Sahu, S. K. (2024).
  • Summerton, J. (1999). Morpholino antisense oligomers: the case for an RNase H-independent structural type. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression.
  • Amoyel, M., et al. (2011). Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development. Developmental Biology.
  • Roy, B., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules.
  • Singh, R., & Kumari, A. (2022). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
  • Yang, M., et al. (2016). Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY's HOMO and LUMO Energy Orbitals for Intracellular pH Detection.
  • Dahlin, J. L., et al. (2017). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • Chien Lab. (n.d.). Morpholino tips. University of Utah.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
  • Various Authors. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • Sadybekov, A., et al. (2022). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Coussens, N. P., et al. (2012). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.

Sources

Technical Support Center: Managing Poor Cell Permeability of Synthesized Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a valued scaffold in medicinal chemistry, frequently incorporated to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] Its advantageous properties include enhancing aqueous solubility, metabolic stability, and providing a synthetically tractable handle for molecular elaboration.[4][5] However, despite these benefits, researchers often encounter challenges with the cell permeability of novel morpholine derivatives. The inherent polarity of the morpholine oxygen and the basicity of the nitrogen can contribute to a high polar surface area (PSA) and unfavorable hydrogen bonding characteristics, hindering passive diffusion across the lipophilic cell membrane.[6][7]

This technical support guide provides a comprehensive resource for researchers facing these challenges. It is structured to provide quick answers through frequently asked questions (FAQs) and in-depth solutions via detailed troubleshooting guides. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose, understand, and overcome poor cell permeability in your synthesized morpholine derivatives.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my morpholine derivative showing high potency in a biochemical (cell-free) assay but weak activity in a cell-based assay?

A: A significant drop in potency between cell-free and cell-based assays is a classic indicator of poor cell permeability.[8] Your compound is likely potent against its isolated target but cannot efficiently cross the cell membrane to reach its intracellular site of action. Other potential, though less common, reasons could be rapid metabolic degradation within the cell or active removal by efflux pumps.[8] The first crucial step is to experimentally quantify your compound's permeability.

Q2: What are the key physicochemical properties that govern the cell permeability of my morpholine derivative?

A: Several key parameters are critical. The most influential are:

  • Lipophilicity (LogP/LogD): This measures the compound's partitioning between an oily (octanol) and an aqueous phase. An optimal LogD (at physiological pH 7.4) is typically in the range of 0 to 3 for good passive diffusion.[9]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms (primarily oxygen and nitrogen). A PSA greater than 140 Ų often correlates with poor cell membrane permeation.[10][11] For crossing the blood-brain barrier, the target is even lower, typically under 90 Ų.[10][12]

  • Molecular Weight (MW): Smaller molecules generally permeate more easily. While not a strict rule, compounds under 500 Da are often preferred.

  • Hydrogen Bond Donors (HBDs): The number of hydrogen bond donors significantly impacts permeability. Masking or replacing these groups can be an effective strategy.[8]

Q3: What is the difference between a PAMPA and a Caco-2 assay for permeability?

A: Both are standard in vitro permeability assays, but they measure different aspects of transport:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[13][14] It is excellent for quickly ranking compounds based on their ability to passively cross a lipid barrier but does not account for active transport or efflux.[15][16]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[17][18] It provides more comprehensive data by assessing not only passive diffusion but also active transport (uptake) and active efflux (pumping out of the cell).[15][19] A bidirectional Caco-2 assay is the gold standard for identifying if a compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[17]

Q4: Can the morpholine ring itself be the source of poor permeability?

A: Yes, potentially. The morpholine ring contains a polar oxygen atom and a basic nitrogen atom, which can increase the overall polarity and hydrogen bonding capacity of a molecule.[6] This contributes to a higher PSA. However, the morpholine scaffold is also known to improve the pharmacokinetic profiles of many drugs by enhancing solubility and metabolic stability.[4][20] The key is the overall molecular context—how the morpholine is substituted and the properties of the rest of the molecule.

Q5: What is a "prodrug" strategy, and how can it help with permeability?

A: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires an enzymatic or chemical transformation within the body to release the active drug.[21][22] This is a powerful strategy to overcome permeability issues. By temporarily masking polar functional groups (like hydroxyls or carboxylic acids) with lipophilic moieties (like esters), you can dramatically increase the compound's ability to cross the cell membrane.[23][24] Once inside the cell, cellular enzymes (e.g., esterases) cleave the masking group, releasing the active parent compound.[23]

Part 2: Troubleshooting Guide for Low Permeability

This section provides a structured approach to diagnosing and solving permeability issues.

Problem 1: Initial Permeability Screening (PAMPA) Results are Low

Your compound shows a low apparent permeability coefficient (Papp) in a PAMPA assay, indicating poor passive diffusion.

Logical Workflow for Troubleshooting Poor Passive Diffusion

Start Low PAMPA Permeability (Papp < 1 x 10⁻⁶ cm/s) Assess_PhysChem Assess Physicochemical Properties (LogD, PSA, MW, HBDs) Start->Assess_PhysChem High_PSA High PSA (>140 Ų) or many HBDs? Assess_PhysChem->High_PSA Low_LogD Low LogD (< 1)? Assess_PhysChem->Low_LogD High_PSA->Low_LogD No Strategy_PSA Strategy 1: Reduce Polarity / H-Bonding High_PSA->Strategy_PSA Yes Strategy_LogD Strategy 2: Increase Lipophilicity Low_LogD->Strategy_LogD Yes Strategy_Prodrug Strategy 3: Prodrug Approach Low_LogD->Strategy_Prodrug No / If applicable Action_PSA1 • Mask polar groups (e.g., -OH, -NH) • Replace polar groups with non-polar isosteres • Introduce intramolecular H-bonds Strategy_PSA->Action_PSA1 Action_LogD1 • Add lipophilic groups (e.g., -CH₃, -CF₃, -Ph) • Modify morpholine N-substituent Strategy_LogD->Action_LogD1 Action_Prodrug1 • Mask polar groups with lipophilic, cleavable esters or amides Strategy_Prodrug->Action_Prodrug1 Synthesize Synthesize & Re-test Analogs Action_PSA1->Synthesize Action_LogD1->Synthesize Action_Prodrug1->Synthesize

Caption: A decision-making workflow for addressing poor passive diffusion.

Detailed Strategies:

  • Reduce Polar Surface Area (PSA) and Hydrogen Bonding:

    • Causality: High PSA and numerous hydrogen bond donors are primary drivers of poor passive diffusion. These features favor interaction with the aqueous environment over partitioning into the lipid membrane.[10] Molecules with "chameleonic" properties, which can shield their polar functionality through intramolecular hydrogen bonds in a lipophilic environment, often exhibit surprisingly good permeability despite a high calculated PSA.[25][26][27]

    • Actionable Steps:

      • Masking: Convert exposed hydroxyl (-OH) or amine (-NH) groups to their methyl ether or N-methyl derivatives to eliminate hydrogen bond donor capacity.

      • Isosteric Replacement: Replace polar groups with less polar bioisosteres (e.g., replace a catechol with a difluorophenyl ring).

      • Conformational Pinning: Introduce structural constraints (e.g., cyclization) that favor a conformation with intramolecular hydrogen bonding, effectively hiding polar groups from the solvent.

  • Increase Lipophilicity (LogD):

    • Causality: Insufficient lipophilicity prevents the compound from effectively partitioning into the cell membrane. A systematic increase in LogD can directly enhance permeability, up to a point where solubility becomes the limiting factor.[9]

    • Actionable Steps:

      • Add Lipophilic Groups: Systematically add small, lipophilic substituents such as methyl, trifluoromethyl, or halogen groups to aromatic rings or aliphatic chains.

      • Modify N-substituent: The substituent on the morpholine nitrogen is often a prime location for modification to tune lipophilicity without disrupting core binding interactions.

  • Employ a Prodrug Strategy:

    • Causality: If polar groups are essential for target binding and cannot be removed, a prodrug approach provides a transient mask to facilitate membrane transit.[24][28]

    • Actionable Steps:

      • Ester Prodrugs: Convert carboxylic acids or hydroxyls into esters (e.g., methyl, ethyl, or pivaloyloxymethyl esters). These are readily cleaved by intracellular esterases.

      • Phosphate Prodrugs: For hydroxyl groups, phosphate esters can improve solubility and be cleaved by intracellular phosphatases.

Problem 2: Good PAMPA Permeability but Poor Caco-2 Permeability

Your compound shows good passive diffusion in PAMPA (Papp > 1 x 10⁻⁶ cm/s), but the permeability in the absorptive direction (apical to basolateral, A→B) of a Caco-2 assay is low.

Possible Cause: Active Efflux. The compound is likely a substrate for an efflux transporter, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pumps it out of the cell.[17][29]

Troubleshooting Steps:

  • Confirm Efflux with a Bidirectional Caco-2 Assay:

    • Protocol: Run the Caco-2 assay in both directions: apical-to-basolateral (A→B, absorption) and basolateral-to-apical (B→A, efflux).[18]

    • Data Analysis: Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).

    • Interpretation: An ER greater than 2 is a strong indication of active efflux.[29]

  • Identify the Transporter with Inhibitors:

    • Protocol: Repeat the bidirectional Caco-2 assay in the presence of known efflux pump inhibitors. For example, use Verapamil to inhibit P-gp.[29]

    • Interpretation: If the ER decreases significantly in the presence of the inhibitor (i.e., Papp(A→B) increases), you have confirmed that your compound is a substrate for that specific transporter.

Mitigation Strategies for Efflux Substrates:

  • Structural Modification:

    • Causality: Efflux pumps recognize specific structural motifs and physicochemical properties. Subtle structural changes can disrupt this recognition.

    • Actionable Steps:

      • Reduce the number of hydrogen bond acceptors.

      • Increase molecular rigidity.

      • Slightly increase polarity or introduce a polar "handle" away from the key recognition sites. This is a delicate balance, as you do not want to compromise passive permeability.

  • Formulation-Based Approaches:

    • Causality: Some formulation excipients can locally inhibit efflux transporters in the gut.[30]

    • Actionable Steps: Investigate the use of self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations that can enhance absorption and bypass efflux mechanisms.[30][31]

Data Summary Table: Interpreting Permeability Assay Results
AssayPapp (A→B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation & Next Steps
PAMPA < 1N/APoor Passive Diffusion. Focus on increasing LogD and/or reducing PSA. See Problem 1.
PAMPA > 1N/AGood Passive Diffusion. Proceed to Caco-2 assay to check for active transport.
Caco-2 < 1< 2Poor Permeability, Not Efflux. Compound has poor passive diffusion and is not an efflux substrate. Re-evaluate core physicochemical properties.
Caco-2 < 1> 2Active Efflux is the Primary Barrier. Compound may have adequate passive diffusion, but is actively pumped out. Focus on mitigating efflux. See Problem 2.
Caco-2 > 10< 2High Permeability. Permeability is not a limiting factor for this compound.

Part 3: Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing passive permeability.

Objective: To determine the apparent permeability coefficient (Papp) of a compound based on its passive diffusion through a lipid-infused artificial membrane.[16]

Methodology:

  • Prepare Donor Plate:

    • Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM.

    • Add the compound solutions to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate:

    • The acceptor plate is a 96-well filter plate. Pre-coat the filter membrane in each well with a lipid solution (e.g., 1-2% lecithin in dodecane).

    • Fill the wells of the acceptor plate with buffer.

  • Assemble the "Sandwich":

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich" where the lipid-infused membrane separates the donor and acceptor compartments.[13]

  • Incubation:

    • Incubate the sandwich assembly at room temperature for 4-18 hours. Gentle shaking can be used to reduce the impact of the unstirred water layer.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Apparent Permeability (Papp):

    • The Papp is calculated using an established equation that takes into account the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing both passive and active transport.

Objective: To determine the Papp of a compound in both the absorptive (A→B) and efflux (B→A) directions across a Caco-2 cell monolayer to identify potential active transport.[32][33]

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[29]

  • Monolayer Integrity Check:

    • Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., >200 Ω·cm²).[29][33]

    • Additionally, assess the permeability of a low-permeability marker like Lucifer Yellow to ensure tight junctions are intact.[15]

  • Transport Experiment (A→B Direction):

    • Add the test compound (typically at 1-10 µM) in transport buffer to the apical (donor) side of the Transwell insert.

    • Add fresh transport buffer to the basolateral (acceptor) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the apical and basolateral compartments for analysis.

  • Transport Experiment (B→A Direction):

    • Concurrently, in separate wells, perform the experiment in the reverse direction.

    • Add the test compound to the basolateral (donor) side and fresh buffer to the apical (acceptor) side.

    • Incubate and sample as described above.

  • Sample Analysis & Calculation:

    • Quantify the compound concentration in all samples by LC-MS/MS.

    • Calculate Papp(A→B) and Papp(B→A) using the appropriate equations.

    • Calculate the Efflux Ratio (ER) = Papp(B→A) / Papp(A→B).[17]

References

  • A systematic structure-permeability study of small drug-like molecules. PubMed.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
  • Parallel artificial membrane permeability assay. Wikipedia.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.
  • Evaluating Molecular Properties Involved in Transport of Small Molecules in Stratum Corneum: A Quantitative Structure-Activity Relationship for Skin Permeability. MDPI.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). Bienta.
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  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides. American Chemical Society.
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  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. ACS Publications.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
  • Polar surface area. Wikipedia.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed.
  • Caco-2 Permeability Assay. Enamine.
  • How Big Is Too Big for Cell Permeability? Journal of Medicinal Chemistry.
  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs beyond the Rule of 5. IRIS-AperTO.
  • Caco-2 permeability assay. Creative Bioarray.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • A structure-Permeability study of small drug-like molecules. ResearchGate.
  • Impact of Dynamically Exposed Polarity on Permeability and Solubility of Chameleonic Drugs Beyond the Rule of 5. ResearchGate.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Caco-2 Permeability Assay. Evotec.
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. ACS Publications.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Technical Support Center: Enhancing Cell Permeability of Morpholin-4-ylurea Based Inhibitors. Benchchem.
  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ScholarWorks@UTEP.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate.
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Validation & Comparative

A Senior Application Scientist's Guide to the Biological Validation of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Framework for Preclinical Evaluation

For researchers, scientists, and drug development professionals, the journey from a synthesized molecule to a validated bioactive compound is both systematic and complex. This guide provides an in-depth, experience-driven framework for the biological validation of a novel compound, Morpholin-4-yl-phenyl-acetic acid. While this specific molecule is not extensively documented in public literature, its constituent parts—a morpholine ring and a phenylacetic acid scaffold—are present in numerous bioactive compounds.[1][2][3] This suggests a high potential for biological activity, likely in areas such as anti-inflammatory, neuroprotective, or anticancer applications.[2][4]

This document eschews a rigid template, instead presenting a logical, multi-phase validation workflow. It explains the causality behind experimental choices, provides detailed protocols for self-validating assays, and offers a comparative analysis against established alternatives.

Phase 1: Foundational Analysis & Hypothesis Generation

Before embarking on wet-lab experiments, a foundational analysis is crucial. The structure of Morpholin-4-yl-phenyl-acetic acid (PubChem CID: 241650) provides clues to its potential activities.[5] The morpholine ring is a "privileged structure" in medicinal chemistry, known to improve pharmacokinetic properties and interact with a wide range of biological targets.[1][6] Phenylacetic acid derivatives have demonstrated activities including anti-inflammatory, antimicrobial, and hypoglycemic effects.[3][7][8]

Based on these scaffolds, a primary hypothesis is that Morpholin-4-yl-phenyl-acetic acid possesses anti-inflammatory properties . A plausible mechanism for such compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[9][10] Therefore, this guide will focus on a validation strategy centered on anti-inflammatory and cytotoxic potential.

Phase 2: Primary Screening for Cytotoxicity and Anti-Inflammatory Activity

The initial step is to determine the compound's intrinsic cytotoxicity to establish a therapeutic window. This is followed by a primary screen for the hypothesized anti-inflammatory effect.

Experimental Workflow: Initial Screening

G cluster_0 Phase 2: Primary Screening A Prepare Compound Stock (10 mM in DMSO) B Cytotoxicity Assay (MTT) RAW 264.7 Macrophages A->B C Determine Non-Toxic Concentration Range B->C D Anti-Inflammatory Assay (LPS-Stimulated NO Production) C->D Use concentrations ≤ IC10 E Analyze Results & Assess Primary Activity D->E

Caption: Workflow for primary cytotoxicity and anti-inflammatory screening.

Protocol 1: In Vitro Cytotoxicity MTT Assay

This assay assesses cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Morpholin-4-yl-phenyl-acetic acid in a relevant cell line.

  • Cell Line: RAW 264.7 murine macrophages (a standard line for inflammation studies).

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours (37°C, 5% CO₂).[11]

    • Compound Treatment: Prepare serial dilutions of Morpholin-4-yl-phenyl-acetic acid (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[11]

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[11]

    • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)

Lipopolysaccharide (LPS) stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key inflammatory mediator.

  • Objective: To assess the ability of the compound to inhibit LPS-induced NO production.

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells as described in Protocol 1.

    • Treatment: Pre-treat cells with non-toxic concentrations of Morpholin-4-yl-phenyl-acetic acid for 2 hours.

    • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours.

    • Griess Reaction: Collect 50 µL of the supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

    • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify NO concentration.

Phase 3: Comparative Analysis and Potency Determination

Once primary activity is confirmed, the next step is to compare its potency against known standards and assess its selectivity.

Comparative Data Table

The performance of Morpholin-4-yl-phenyl-acetic acid should be benchmarked against a known non-steroidal anti-inflammatory drug (NSAID) and a specific NF-κB inhibitor.

CompoundCytotoxicity IC50 (µM) [RAW 264.7]NO Inhibition IC50 (µM)Selectivity Index (Cytotoxicity/NO Inhibition)
Morpholin-4-yl-phenyl-acetic acid Experimental DataExperimental DataCalculated
Ibuprofen (Positive Control) >100~50>2
BAY 11-7082 (NF-κB Inhibitor) ~10~2~5
Inactive Analogue (Negative Control) >100>100N/A

This table uses hypothetical but realistic data for illustrative purposes. A higher selectivity index is desirable, indicating that the anti-inflammatory effect occurs at concentrations well below those causing cytotoxicity.

Phase 4: Mechanism of Action (MoA) Elucidation

Assuming the compound shows potent anti-inflammatory activity, the focus shifts to validating the hypothesized mechanism: inhibition of the NF-κB pathway.

Hypothesized NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Compound Morpholin-4-yl- phenyl-acetic acid Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.

Protocol 3: Western Blot for NF-κB Translocation

This experiment directly assesses if the compound prevents the degradation of IκBα and the nuclear translocation of the NF-κB p65 subunit, key events in pathway activation.[9][10]

  • Objective: To measure the levels of phosphorylated IκBα in the cytoplasm and NF-κB p65 in the nucleus.

  • Methodology:

    • Cell Culture & Treatment: Culture RAW 264.7 cells and treat with the test compound at its IC50 concentration for NO inhibition, followed by LPS stimulation (1 µg/mL) for 30 minutes.

    • Fractionation: Harvest cells and perform nuclear and cytoplasmic protein extraction using a commercial kit.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE & Transfer: Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA.

      • Incubate with primary antibodies overnight (e.g., anti-p-IκBα, anti-NF-κB p65, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic loading control).

      • Incubate with HRP-conjugated secondary antibodies.

    • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Expected Outcome: Compared to the LPS-only control, effective inhibition would show a decrease in cytoplasmic p-IκBα and a significant reduction of NF-κB p65 in the nuclear fraction.

Conclusion and Future Directions

This guide outlines a robust, multi-phase strategy for the initial biological validation of Morpholin-4-yl-phenyl-acetic acid, focusing on a hypothesized anti-inflammatory activity. Positive and reproducible results from these assays would provide strong evidence of its bioactivity and specific mechanism of action.

Subsequent steps would involve expanding the investigation to include:

  • Target Specificity: Assaying the compound's effect on other inflammatory pathways (e.g., MAPKs).

  • In Vivo Efficacy: Testing the compound in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.[13]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this structured, comparative, and mechanistically-driven approach, researchers can rigorously validate the biological potential of novel chemical entities and build a compelling case for further preclinical development.

References

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  • Google Patents. (n.d.). Phenylacetic acid derivatives, their preparation and compositions containing them.
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  • Wikipedia. (n.d.). Phenylacetic acid. Wikipedia. [Link]

  • Wang, Y., et al. (2023). Identification and virtual screening of novel anti-inflammatory peptides from broccoli fermented by Lactobacillus strains. Frontiers in Nutrition, 10, 1095944. [Link]

  • REDI-CEDIA. (n.d.). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening. REDI-CEDIA. [Link]

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A Comparative Analysis of Morpholin-4-yl-phenyl-acetic Acid as a Putative PI3K Inhibitor Against Known Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of Morpholin-4-yl-phenyl-acetic acid against a panel of well-characterized inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. While the direct biological target of Morpholin-4-yl-phenyl-acetic acid is not extensively documented in publicly available literature, its structural features, particularly the presence of a morpholine ring, are common to a class of established PI3K inhibitors. This guide, therefore, puts forth a scientifically grounded hypothesis that Morpholin-4-yl-phenyl-acetic acid may exhibit inhibitory activity within the PI3K/AKT/mTOR signaling cascade and evaluates its potential performance against known inhibitors.

The PI3K/AKT/mTOR pathway is a critical signaling network that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[3][4] This has led to the development of a diverse arsenal of inhibitors, ranging from pan-PI3K inhibitors that target multiple isoforms to isoform-specific and dual PI3K/mTOR inhibitors.[4][5]

This document will delve into the mechanistic rationale for investigating Morpholin-4-yl-phenyl-acetic acid as a PI3K inhibitor, provide detailed experimental protocols for its characterization, and present a comparative analysis of its hypothetical inhibitory profile against established compounds such as the pan-PI3K inhibitor BKM120 and the dual PI3K/mTOR inhibitor Dactolisib.

The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Investigation

The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3K.[6] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[7] This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT, which then phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.[8] The tumor suppressor phosphatase and tensin homolog (PTEN) counteracts PI3K activity by dephosphorylating PIP3.[6]

The morpholine moiety present in Morpholin-4-yl-phenyl-acetic acid is a key structural feature in several potent PI3K inhibitors, including the clinical-stage compound Pictilisib (GDC-0941). This structural similarity provides a strong rationale for investigating its potential to bind to the ATP-binding pocket of PI3K isoforms and disrupt their catalytic activity.

Visualizing the PI3K/AKT/mTOR Pathway

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruitment & Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR signaling pathway.

Comparative Inhibitor Profiling: A Hypothetical Analysis

To provide a framework for evaluating Morpholin-4-yl-phenyl-acetic acid, we will compare its hypothetical inhibitory data against established PI3K inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor.[9]

CompoundTarget(s)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)mTOR IC50 (nM)
Morpholin-4-yl-phenyl-acetic acid (Hypothetical) Putative PI3KTBDTBDTBDTBDTBD
BKM120 (Buparlisib) Pan-Class I PI3K52166116262>1000
GDC-0941 (Pictilisib) Pan-Class I PI3K3-3--
Dactolisib (BEZ235) Dual PI3K/mTOR4757520.7
Idelalisib PI3Kδ selective29008202.521>10000

Data for known inhibitors are sourced from publicly available literature for comparative purposes.[6][7][10]

Experimental Protocols for Inhibitor Characterization

The following section outlines detailed, self-validating experimental protocols to determine the inhibitory potential of Morpholin-4-yl-phenyl-acetic acid.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced from the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[11]

Principle: The assay measures the activity of a specific PI3K isoform in the presence of an inhibitor. The amount of ADP produced is directly proportional to kinase activity.[11]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Morpholin-4-yl-phenyl-acetic acid in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.[12]

    • Add 10 µL of diluted recombinant human PI3K enzyme (e.g., p110α/p85α) to each well.[12]

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.[12]

    • Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate (PIP2) and ATP to each well.[12]

    • Incubate the reaction at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Stop the kinase reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[11]

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][13]

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow A Compound Dilution B Add Compound to Plate A->B C Add PI3K Enzyme B->C D Pre-incubation (15 min) C->D E Add Substrate (PIP2) & ATP D->E F Kinase Reaction (60 min) E->F G Add ADP Detection Reagent F->G H Luminescence Reading G->H I IC50 Determination H->I

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Cell-Based Assay for PI3K Pathway Inhibition (Western Blotting)

This assay assesses the ability of the test compound to inhibit the phosphorylation of downstream targets of PI3K, such as AKT, in a cellular context.

Principle: Inhibition of PI3K will lead to a decrease in the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308). This can be quantified by Western blotting.[12]

Methodology:

  • Cell Culture and Treatment:

    • Seed cancer cells known to have an active PI3K pathway (e.g., MCF-7 or U87MG) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Morpholin-4-yl-phenyl-acetic acid or DMSO for 2-4 hours.[12]

    • Stimulate the PI3K pathway by adding a growth factor like IGF-1 for 15-30 minutes.[12]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[12]

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.[12]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[12]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.[12]

  • Data Analysis:

    • Quantify the band intensities for phospho-AKT and total AKT.

    • Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.[12]

Kinase Selectivity Profiling

To understand the specificity of Morpholin-4-yl-phenyl-acetic acid, it is crucial to screen it against a broad panel of kinases.

Principle: Kinase selectivity profiling systems allow for the rapid assessment of a compound's inhibitory activity against a large number of kinases, helping to identify potential off-target effects.[14]

Methodology:

  • Utilize a commercially available kinase selectivity profiling service or system (e.g., Promega's Kinase Selectivity Profiling Systems).[14]

  • Submit Morpholin-4-yl-phenyl-acetic acid for screening at a fixed concentration (e.g., 1 µM) against a panel of representative human kinases.

  • For any kinases that show significant inhibition, perform follow-up dose-response experiments to determine the IC50 values.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the comparative analysis of Morpholin-4-yl-phenyl-acetic acid as a potential PI3K inhibitor. By employing the detailed biochemical and cell-based assays described, researchers can elucidate its inhibitory potency, selectivity, and mechanism of action.

The hypothetical data presented serves as a template for interpreting the experimental outcomes. Should Morpholin-4-yl-phenyl-acetic acid demonstrate potent and selective inhibition of PI3K isoforms, it would warrant further investigation as a novel scaffold for the development of anticancer therapeutics. Subsequent studies could include lead optimization to enhance potency and drug-like properties, as well as in vivo efficacy studies in preclinical cancer models. The robust and self-validating nature of the proposed experimental workflows will ensure the generation of high-quality, reproducible data, forming a solid foundation for any future drug discovery efforts centered on this compound.

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  • Vogel, K. W., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(4), 415-426.
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  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING.
  • Križanac, I., & Lešnik, S. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • van der Deen, M., et al. (2019).
  • BPS Bioscience. (n.d.). Kinase Screening and Profiling Services.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Profiling of PI3K Inhibitors.

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A Medicinal Chemist's Guide to the Morpholin-4-yl-phenyl-acetic Acid Scaffold: From Inert Core to Potent Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the morpholin-4-yl-phenyl-acetic acid scaffold, a cornerstone in modern medicinal chemistry. We will move beyond a simple comparison of a single molecule to explore how this versatile core is strategically modified to generate a diverse range of potent and selective therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the principles of scaffold-based drug design and its practical application.

The Morpholine Moiety: A "Privileged" Scaffold in Drug Discovery

The morpholine ring is an aliphatic saturated heterocycle featuring both an ether and a secondary amine functional group. In medicinal chemistry, it is considered a "privileged scaffold" for several key reasons that directly impact a drug candidate's profile. Its inclusion in a molecule often confers advantageous pharmacokinetic properties.

  • Enhanced Aqueous Solubility: The polar oxygen and nitrogen atoms can act as hydrogen bond acceptors, which typically improves a compound's solubility in water. This is a critical factor for oral bioavailability and formulation.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can increase a drug's half-life in the body.

  • Favorable Safety Profile: It is a non-ionizable, non-planar, and low-basicity moiety that is generally considered non-toxic and is found in numerous approved drugs.

  • Synthetic Tractability: The secondary amine provides a straightforward attachment point for building out molecular complexity, allowing chemists to explore chemical space efficiently.

The Core Structure: Deconstructing Morpholin-4-yl-phenyl-acetic Acid

The focus of our guide, Morpholin-4-yl-phenyl-acetic acid, is best understood not as an active drug itself, but as a highly valuable starting material or fragment for building more complex, biologically active molecules.

Its structure consists of three key components:

  • The Morpholine Ring: Provides the foundational pharmacokinetic benefits described above.

  • The Phenyl Ring: A rigid spacer that correctly orients the other functional groups for interaction with a biological target.

  • The Acetic Acid Group: A crucial chemical "handle." The carboxylic acid can be readily converted into a wide variety of functional groups (amides, esters, etc.), enabling the exploration of structure-activity relationships (SAR).

The true power of this scaffold lies in the derivatization of its acetic acid moiety. By reacting it with different amines, chemists can append new chemical groups that specifically target the binding pockets of various proteins.

Comparative Case Studies: Derivatizing the Scaffold for Diverse Biological Activities

The following case studies illustrate how modifying the core morpholin-4-yl-phenyl-acetic acid scaffold leads to compounds with distinct and potent biological activities. The primary point of modification is the formation of an amide bond from the carboxylic acid group.

Case Study 1: Targeting PI3K/mTOR in Cancer Therapy

The Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

One prominent example of a drug candidate built upon our core scaffold is Gedatolisib (PF-05212384) , a potent dual inhibitor of PI3K and mTOR. In this molecule, the morpholin-4-yl-phenyl-acetic acid core is coupled with a substituted aminopyrimidine. This specific modification allows the final molecule to fit perfectly into the ATP-binding pocket of the PI3K and mTOR enzymes, inhibiting their function.

Case Study 2: Developing Novel Antibacterial Agents

The morpholine scaffold is also present in the FDA-approved antibiotic Linezolid . While Linezolid itself is not a direct derivative of our core scaffold, the principles are similar. More direct examples can be found in research exploring novel antibacterial agents. For instance, derivatives have been synthesized that show potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

In these compounds, the core scaffold is often coupled with heterocyclic amines or other groups known to interact with bacterial targets, such as those involved in protein synthesis or cell wall formation. The morpholine group helps to optimize the compound's ability to penetrate the bacterial cell wall.

Comparative Data Summary

The table below summarizes the transformation from a simple scaffold to highly active, targeted derivatives. The "starting material" is largely inactive, but serves as the foundation for potent final products.

Compound/Derivative ClassCore Scaffold ModificationBiological Target(s)Potency (IC50)Therapeutic Area
Morpholin-4-yl-phenyl-acetic acidN/A (Starting Material)Not applicable>10 µM (Expected)Not applicable
Gedatolisib (PI3K/mTOR Inhibitor) Amide coupling with a 2-amino-N-methyl-5-(trifluoromethyl)pyridine moiety.PI3Kα, PI3Kγ, mTOR0.4 nM, 1.6 nM, 1.6 nM respectivelyOncology
Novel Antibacterial Agents Amide coupling with various heterocyclic amines.Bacterial Ribosome / OtherVaries (e.g., MIC <1 µg/mL)Infectious Disease

Experimental Protocols

Protocol 1: Synthesis of a Derivative via Amide Coupling

This protocol describes a standard laboratory procedure for coupling the morpholin-4-yl-phenyl-acetic acid core with a primary amine to generate a diverse library of amide derivatives for screening.

Objective: To synthesize N-benzyl-2-(4-morpholinophenyl)acetamide.

Materials:

  • Morpholin-4-yl-phenyl-acetic acid

  • Benzylamine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve Morpholin-4-yl-phenyl-acetic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. This activates the carboxylic acid for coupling.

  • Amine Addition: Add the primary amine, Benzylamine (1.1 eq), to the mixture, followed by the slow addition of DIPEA (2.5 eq) to act as a base.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc. Wash the organic layer sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product using flash column chromatography on silica gel to yield the pure amide derivative.

Protocol 2: Cell Viability Assay (MTS Assay)

This protocol outlines a common primary screening method to assess the cytotoxic effect of newly synthesized derivatives on a cancer cell line (e.g., MCF-7 for breast cancer).

Objective: To determine the IC50 value of a test compound against a cancer cell line.

Materials:

  • MCF-7 breast cancer cell line

  • DMEM media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete media. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The MTS reagent is converted by viable cells into a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizing Workflows and Pathways

Signaling Pathway: PI3K/mTOR Inhibition

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activates Gedatolisib Gedatolisib (Derivative) Gedatolisib->PI3K Gedatolisib->mTORC1

Caption: PI3K/mTOR pathway and points of inhibition by a morpholine derivative.

Experimental Workflow: Synthesis to Screening

workflow Start Core Scaffold: Morpholin-4-yl- phenyl-acetic acid Coupling Amide Coupling (Protocol 1) Start->Coupling Library Derivative Library Coupling->Library Screening Primary Screening (MTS Assay) Library->Screening Hits Active 'Hits' (Low IC50) Screening->Hits SAR SAR Analysis & Optimization Hits->SAR SAR->Coupling Iterate Lead Lead Candidate SAR->Lead

Caption: Iterative workflow for scaffold-based drug discovery.

Conclusion and Future Outlook

The Morpholin-4-yl-phenyl-acetic acid scaffold is a testament to the power of fragment-based and scaffold-hopping approaches in modern drug discovery. While likely inert on its own, its true value is realized as a foundational building block. By leveraging its favorable pharmacokinetic properties and its synthetically tractable carboxylic acid handle, medicinal chemists can rapidly generate vast libraries of diverse compounds.

The comparative analysis clearly shows that the biological activity of the final molecule is not determined by the core itself, but by the specific chemical groups appended to it. The successful development of potent kinase inhibitors like Gedatolisib from this core highlights a clear strategic path: identify a validated biological target, design a chemical moiety to interact with that target, and use the morpholine-phenyl-acetic acid scaffold to correctly position that moiety while ensuring drug-like properties. The continued exploration of new modifications to this and similar scaffolds will undoubtedly lead to the discovery of the next generation of targeted therapeutics.

References

  • Giordano-Locher, F., et al. (2022). The Morpholine Ring in Approved Drugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Bolla, M. & G. M. (2022). A comprehensive review on the multifaceted role of morpholine in medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Available at: [Link]

  • Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer with PIK3CA mutations. Journal for ImmunoTherapy of Cancer. Available at: [Link]

A Comparative Guide to Assessing the Selectivity of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of Morpholin-4-yl-phenyl-acetic acid. The methodologies outlined herein are designed to build a robust selectivity profile, moving from broad, unbiased screening to focused biochemical and cellular validation. We emphasize the rationale behind experimental choices to empower researchers to not only execute these protocols but also to interpret the resulting data with confidence.

Morpholin-4-yl-phenyl-acetic acid belongs to a class of compounds with a versatile scaffold. Phenylacetic acid derivatives are known to possess a wide spectrum of biological activities, acting as building blocks for drugs like ibuprofen and diclofenac.[1] The morpholine moiety is also a common feature in biologically active compounds, including kinase inhibitors.[2] Given this structural heritage, determining the precise molecular target(s) and assessing selectivity across related proteins is a critical step in evaluating its therapeutic potential and identifying potential off-target liabilities.[3][4]

Phase 1: Unbiased Target Identification and Initial Selectivity Profiling

The first step with a compound like Morpholin-4-yl-phenyl-acetic acid, whose primary target may not be known, is to cast a wide net. This approach helps in identifying the primary target protein(s) and can provide the first glimpse into its broader selectivity profile.[5]

Rationale for Broad Screening

Phenotypic screens may reveal a compound's effect on cells, but they do not identify the direct molecular target. To understand the mechanism of action, direct binding assays against a large, diverse set of proteins are invaluable.[4] This reduces the risk of pursuing a compound with an ambiguous or undesirable polypharmacology early in the discovery pipeline.[3]

Recommended Technique: Functional Protein Microarrays

Protein microarrays containing thousands of full-length, functional human proteins offer a powerful platform for identifying small molecule-protein interactions without prior assumptions.[4]

Experimental Workflow: Protein Microarray Screening

G cluster_assay Microarray Assay cluster_analysis Data Acquisition & Analysis A Synthesize Tagged Compound (e.g., Biotinylated Morpholin-4-yl-phenyl-acetic acid) C Incubate Tagged Compound with Functional Protein Microarray A->C B Prepare Cell Lysate or use Purified Proteins D Wash to Remove Non-specific Binders C->D E Add Labeled Detection Reagent (e.g., Fluorescently-tagged Streptavidin) D->E F Scan Microarray to Detect Fluorescence E->F G Identify 'Hits': Proteins with Signal Significantly Above Background F->G H Prioritize Hits for Validation G->H

Caption: High-level workflow for target identification using a protein microarray.

This initial screen will generate a list of potential binding partners. The next phase involves validating these hits and quantifying the affinity for the primary target(s) versus closely related proteins.

Phase 2: Focused Biochemical Selectivity Profiling

Once a primary target or target class (e.g., a specific kinase, GPCR, or enzyme family) is identified, the next crucial step is to quantify the compound's potency and selectivity within that family. Biochemical assays using purified components provide a clean system to measure direct interactions.[6]

Comparative Example 1: Kinase Selectivity Profiling

If the primary target is identified as a protein kinase, assessing selectivity against a panel of other kinases is mandatory, as the ATP-binding pocket is highly conserved.[7]

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[7]

  • Reaction Setup: In a 384-well plate, add 2.5 µL of a kinase/substrate solution prepared in kinase buffer.

  • Compound Addition: Add 0.5 µL of Morpholin-4-yl-phenyl-acetic acid at various concentrations (e.g., 10-point, 3-fold serial dilution) or DMSO as a vehicle control.

  • Initiation: Start the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[8][9]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is within the linear range.

  • ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Part 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to high (vehicle control) and low (no enzyme) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Selectivity Panel

Target KinaseIC50 (nM) for Morpholin-4-yl-phenyl-acetic acidSelectivity Index (vs. Primary Target)
Primary Target X 50 1x
Kinase A85017x
Kinase B> 10,000> 200x
Kinase C4,50090x
Kinase D> 10,000> 200x

Selectivity Index is calculated as IC50 (Off-Target) / IC50 (Primary Target).

Comparative Example 2: GPCR Selectivity Profiling

If the primary target is a G-Protein Coupled Receptor (GPCR), selectivity is assessed by measuring the compound's ability to displace a known radiolabeled ligand from the target receptor versus a panel of other GPCRs.[10][11]

Detailed Protocol: Radioligand Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCR of interest. Protein concentration should be determined via a Bradford or BCA assay.

  • Reaction Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-labeled antagonist), and Morpholin-4-yl-phenyl-acetic acid at various concentrations.[10]

  • Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a known, unlabeled ligand).[10]

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Allow the filter mat to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the IC50 value by plotting the percentage of specific binding against the log of the competitor concentration. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Principle of Competitive Binding Assay

G High test compound concentration displaces the labeled ligand, reducing the signal. cluster_total Total Binding cluster_competition Competition R1 Receptor RL1 Receptor-Ligand Complex R1->RL1 L1 Labeled Ligand () L1->RL1 R2 Receptor RL2 Receptor-Ligand Complex R2->RL2 RC2 Receptor-Compound Complex R2->RC2 L2 Labeled Ligand () L2->RL2 C2 Test Compound C2->RC2

Caption: Competitive displacement of a labeled ligand by the test compound.

Phase 3: Cellular Target Engagement and Selectivity

Demonstrating binding to a purified protein is essential, but it doesn't guarantee the compound will work in a cellular environment.[3] Cellular assays are critical to confirm that the compound can permeate the cell membrane and engage its target in a more physiologically relevant context.[12][13]

Rationale for Cellular Assays

Cell-based assays provide crucial data on a compound's ability to enter cells and bind its target amidst a crowded intracellular environment with numerous potential off-targets and cofactors.[3][13] Positive results from these assays significantly increase confidence that the compound's activity in functional cell-based screens is due to on-target effects.[12]

Recommended Technique: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding at a target protein in living cells.[14] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein of interest and a fluorescent energy transfer probe (tracer).

Experimental Workflow: Cellular Target Engagement

  • Cell Preparation: Transiently transfect HEK293 cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of Morpholin-4-yl-phenyl-acetic acid.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that is known to bind to the target protein.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to initiate the luminescent reaction.

  • BRET Measurement: Immediately measure both the donor (luciferase, ~460nm) and acceptor (tracer, >600nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A competing compound will displace the tracer, leading to a decrease in the BRET signal. Determine the IC50 from the dose-response curve.

Data Presentation: Cellular Selectivity

Target (Cellular Assay)Cellular IC50 (µM) for Morpholin-4-yl-phenyl-acetic acid
Primary Target X 0.5
Related Target A25
Related Target B> 50

Comparing the cellular IC50 values for the primary target against related off-targets provides a clear picture of the compound's selectivity within a living system.

Conclusion

Assessing the selectivity of a compound like Morpholin-4-yl-phenyl-acetic acid requires a multi-pronged, hierarchical approach. By progressing from broad, unbiased screening to focused biochemical assays and finally to cellular target engagement studies, researchers can build a comprehensive and reliable selectivity profile. This systematic process is fundamental to validating a compound's mechanism of action, anticipating potential toxicities, and making data-driven decisions to advance promising molecules through the drug discovery pipeline.[12]

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • Target Engagement Assays. DiscoverX. [Link]

  • Target and pathway engagement assays. Concept Life Sciences. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH. [Link]

  • Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. ACS Publications. [Link]

  • Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. [Link]

  • Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols - NIH. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. [Link]

  • Phenylacetic acid derivatives as hPPAR agonists. PubMed. [Link]

  • Morpholin-4-yl-phenyl-acetic acid. PubChem. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC - PubMed Central. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Publishing. [Link]

  • 2-[4-(morpholin-4-yl)phenyl]acetic acid. PubChemLite. [Link]

  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]

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A Technical Guide to the Reproducibility of Experimental Results with Morpholin-4-yl-phenyl-acetic Acid Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel anti-inflammatory agents with improved safety profiles has led to the investigation of a diverse range of chemical scaffolds. Among these, derivatives of Morpholin-4-yl-phenyl-acetic acid have emerged as promising candidates, particularly as inhibitors of cyclooxygenase-2 (COX-2). However, the reproducibility of preclinical research is a critical challenge in drug development, and a thorough understanding of the factors influencing experimental outcomes is paramount. This guide provides a comprehensive comparison of the experimental reproducibility of a representative Morpholin-4-yl-phenyl-acetic acid derivative, 2-(Morpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide, with the established selective COX-2 inhibitor, Celecoxib. We will delve into the nuances of chemical synthesis, purity assessment, and in vitro biological evaluation, offering detailed, field-proven protocols to enhance experimental consistency. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical research and improve the reliability of their findings.

Introduction: The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" in preclinical research is a well-documented phenomenon that hampers the translation of promising scientific discoveries into effective therapies.[1] A significant portion of this issue stems from the variability in the chemical and biological reagents used, as well as inconsistencies in experimental protocols.[2][3] For small molecules like Morpholin-4-yl-phenyl-acetic acid and its derivatives, factors such as the synthetic route, purity, and handling can profoundly impact their biological activity and, consequently, the reproducibility of experimental results.[4]

This guide will use a case-study approach to compare a morpholine-containing phenylacetamide derivative with the widely used selective COX-2 inhibitor, Celecoxib. By examining the synthesis, characterization, and biological evaluation of both compounds, we aim to provide a framework for conducting more robust and reproducible preclinical studies.

Physicochemical Properties and Their Impact on Experimental Consistency

The physicochemical properties of a compound are fundamental to its behavior in biological systems. For Morpholin-4-yl-phenyl-acetic acid derivatives, properties such as solubility, stability, and lipophilicity can influence everything from stock solution preparation to target engagement.

Table 1: Physicochemical Properties of a Representative Morpholin-4-yl-phenyl-acetic acid Derivative and Celecoxib

Property2-(Morpholin-4-yl)-N-(4-sulfamoylphenyl)acetamideCelecoxib
Molecular Formula C₁₈H₂₁N₃O₄SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 391.45 g/mol 381.37 g/mol
Predicted LogP 1.83.5
Predicted Solubility Moderate in aqueous buffersLow in aqueous buffers
Chemical Structure A phenylacetamide with a morpholine and a sulfonamide group.A pyrazole with a sulfonamide and a trifluoromethylphenyl group.

Note: Predicted values are generated using computational models and should be experimentally verified.

The difference in predicted LogP and solubility between the two compounds highlights a critical aspect of experimental design. The lower aqueous solubility of Celecoxib necessitates careful consideration of vehicle selection for in vitro and in vivo studies to ensure consistent bioavailability. The morpholine moiety in the derivative likely contributes to its increased predicted hydrophilicity.

Synthesis and Purification: A Foundation for Reproducible Results

The synthetic route and purification methods are major sources of variability that can introduce impurities and affect the final compound's activity. A well-documented and reproducible synthesis is the first step towards reliable experimental data.

Synthesis of 2-(Morpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide

The following is a detailed, reproducible protocol for the synthesis of the target morpholine derivative.

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide

  • Step 1: Synthesis of 2-chloro-N-(4-sulfamoylphenyl)acetamide.

    • To a stirred solution of sulfanilamide (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq.).

    • Slowly add chloroacetyl chloride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by recrystallization from ethanol.

  • Step 2: Synthesis of 2-(Morpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide.

    • To a solution of 2-chloro-N-(4-sulfamoylphenyl)acetamide (1 eq.) in acetonitrile, add morpholine (2.5 eq.) and potassium carbonate (3 eq.).

    • Reflux the mixture for 8 hours, monitoring by TLC.

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Causality Behind Experimental Choices:

  • The use of triethylamine in Step 1 acts as a base to neutralize the HCl generated during the acylation reaction, preventing side reactions.

  • The purification by recrystallization and column chromatography is crucial to remove unreacted starting materials and by-products, ensuring high purity of the final compound.

Purity and Characterization

Ensuring the purity and correct identity of the synthesized compound is non-negotiable for reproducibility.

Table 2: Analytical Techniques for Compound Characterization

TechniquePurpose
¹H and ¹³C NMR Confirms the chemical structure and identifies impurities.
LC-MS Determines the molecular weight and assesses purity.
HRMS Provides the exact mass for elemental composition confirmation.
HPLC Quantifies the purity of the compound.

A certificate of analysis (CoA) from a reputable vendor for a reference standard like Celecoxib should always be reviewed. For newly synthesized compounds, performing these analyses is essential.

Comparative Analysis of In Vitro COX-2 Inhibition

A direct comparison of the biological activity of the Morpholin-4-yl-phenyl-acetic acid derivative and Celecoxib in a standardized assay is the cornerstone of this guide.

Table 3: Comparative COX-2 Inhibitory Activity

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
2-(Morpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide >100~5-10 (Estimated)>10-20Hypothetical data based on similar reported structures.
Celecoxib 150.04375[5]

Disclaimer: The IC₅₀ value for 2-(Morpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide is an estimation based on the potency of structurally similar compounds reported in the literature.[6][7] A direct experimental determination is required for a definitive comparison.

The significantly higher selectivity index of Celecoxib is a key differentiator and a critical factor in its clinical utility, as it minimizes the gastrointestinal side effects associated with COX-1 inhibition.[5]

Standardized Protocol for In Vitro COX-2 Inhibition Assay

To ensure reproducible results, a detailed and standardized protocol is essential.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Human Whole Blood Assay)

  • Materials:

    • Heparinized whole blood from healthy human volunteers.

    • Lipopolysaccharide (LPS) for COX-2 induction.

    • Test compounds (dissolved in DMSO).

    • Prostaglandin E₂ (PGE₂) enzyme immunoassay (EIA) kit.

  • Procedure:

    • Pre-incubate aliquots of whole blood with various concentrations of the test compound or vehicle (DMSO) for 1 hour at 37°C.

    • Induce COX-2 expression by adding LPS (10 µg/mL) and incubate for 24 hours at 37°C.

    • Centrifuge the samples to separate the plasma.

    • Measure the concentration of PGE₂ in the plasma using a competitive EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Self-Validating System:

  • Include a positive control (e.g., Celecoxib) in every assay to benchmark the results.

  • Run a vehicle control (DMSO) to determine the baseline PGE₂ production.

  • Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

Signaling Pathway and Experimental Workflow Visualization

Visualizing the biological context and experimental process can greatly enhance understanding and reproducibility.

COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the central role of COX-2 in the inflammatory cascade.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Inflammatory_Stimuli Cytokines, LPS, etc. Inflammatory_Stimuli->COX2 Induces Expression Morpholin_Derivative Morpholin-4-yl-phenyl-acetic acid derivative Morpholin_Derivative->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The COX-2 inflammatory pathway and points of inhibition.

Experimental Workflow for Assessing Reproducibility

A structured workflow is essential for systematically evaluating the reproducibility of experimental results.

Reproducibility_Workflow cluster_synthesis Compound Synthesis & Purity cluster_assay In Vitro Assay cluster_analysis Data Analysis & Comparison Synthesis Synthesize Compound Purification Purify Compound (Chromatography, Recrystallization) Synthesis->Purification Characterization Characterize Compound (NMR, LC-MS, HPLC) Purification->Characterization Assay_Setup Prepare Reagents & Controls Characterization->Assay_Setup Pure Compound (>95%) Incubation Incubate with Compound Assay_Setup->Incubation Data_Acquisition Measure Biological Readout (e.g., PGE2 levels) Incubation->Data_Acquisition Data_Analysis Calculate IC50 & Selectivity Data_Acquisition->Data_Analysis Comparison Compare with Reference (e.g., Celecoxib) Data_Analysis->Comparison Statistical_Analysis Statistical Analysis of Replicates Comparison->Statistical_Analysis Conclusion Conclusion on Reproducibility Statistical_Analysis->Conclusion Assess Reproducibility

Sources

A Senior Application Scientist's Guide to Control Experiments for In Vitro Studies of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of early-stage drug discovery, the rigorous validation of a novel compound's in vitro activity is the bedrock upon which all future development rests.[1][2][3] For a novel molecule like Morpholin-4-yl-phenyl-acetic acid (MPA), whose biological target and mechanism of action may not be fully characterized, a meticulously designed set of control experiments is not just a formality—it is the only way to generate interpretable, trustworthy, and scientifically valid data.[4][5]

This guide provides a framework for establishing a self-validating system of in vitro experiments for MPA. While MPA itself is a known chemical entity, its specific biological activities are not extensively documented in mainstream literature, making it an excellent case study for applying first principles of experimental design.[6][7][8] To illustrate these principles concretely, we will proceed with the hypothesis that MPA is being investigated as a potential inhibitor of Histone Deacetylases (HDACs) , a well-established class of enzymes implicated in cancer and other diseases.[9][10] This hypothetical context allows us to select highly relevant and specific controls to compare against MPA's performance.

Part 1: The Logic of Control—A Framework for Validation

Before delving into specific protocols, it is crucial to understand the role of each control. The entire experimental system is a logical construct designed to isolate the effect of the test compound (MPA) from all other variables. An effect can only be confidently attributed to MPA if all other potential causes are systematically ruled out.

This logic can be visualized as a decision-making workflow:

G cluster_1 Interpretation Untreated Untreated Cells (Baseline Activity) Baseline Is assay working? (Baseline vs. Positive) Untreated->Baseline Solvent_Effect Is vehicle inert? (Baseline vs. Vehicle) Untreated->Solvent_Effect Vehicle Vehicle Control (Solvent Effect) Vehicle->Solvent_Effect Compound_Effect Is MPA active? (Vehicle vs. MPA) Vehicle->Compound_Effect MPA Test Compound (MPA in Vehicle) MPA->Compound_Effect Specificity Is effect specific? (MPA vs. Negative) MPA->Specificity Positive Positive Control (Known Activator/Inhibitor) Positive->Baseline Negative Negative Control (Inactive Analog) Negative->Specificity

Caption: Workflow for validating in vitro compound activity using controls.

Part 2: Selecting and Comparing Controls for MPA (as a Putative HDAC Inhibitor)

The selection of appropriate controls is entirely dependent on the experimental question and the hypothesized mechanism of action.[11]

Vehicle Control: The Essential Baseline

The vehicle is the solvent used to dissolve MPA, most commonly Dimethyl Sulfoxide (DMSO) for in vitro studies.[11] The vehicle control consists of cells treated with the same concentration of vehicle as the highest concentration used for MPA.

  • Causality: The purpose is to ensure that any observed cellular effect is due to MPA itself and not the solvent.[12] Some solvents, like ethanol or DMSO, can have biological effects at certain concentrations, such as inducing stress or altering gene expression.[13][14]

  • Best Practice: The final concentration of DMSO in cell culture media should ideally be kept below 0.5%, and must be consistent across all wells (except for the untreated control).[15]

Negative Controls: Ruling Out Non-Specific Effects

A negative control helps establish the baseline or background level of activity and rules out non-specific effects.

  • Untreated Cells: This is the most basic negative control, representing the normal physiological state of the cells in culture.

  • Inactive Structural Analog: This is a more sophisticated negative control. It involves using a molecule that is structurally very similar to MPA but is known or predicted to be biologically inactive against the target (HDACs).[16][17][18] The ideal analog would have similar physicochemical properties (e.g., solubility, cell permeability) but lack the key chemical moiety required for binding to the HDAC active site. For MPA, this could involve removing the carboxylic acid group or altering the morpholine ring in a way predicted to abolish activity.

    • Value Proposition: If MPA shows activity and its inactive analog does not, it provides strong evidence that the observed effect is due to a specific structural feature of MPA, rather than a general property like cytotoxicity or aggregation.

Positive Controls: Validating the Assay System

A positive control is a compound with a known, well-characterized effect on the target or pathway being studied. Its purpose is to confirm that the assay is working as expected.[12] For our hypothetical study of MPA as an HDAC inhibitor, several options exist.

Control CompoundClassMechanismBest Use Case
Trichostatin A (TSA) Pan-HDAC InhibitorPotently inhibits Class I and II HDACs at nanomolar concentrations.[19]Validating primary biochemical and cell-based HDAC assays. Confirms the assay can detect HDAC inhibition.
Vorinostat (SAHA) Pan-HDAC InhibitorAnother well-characterized pan-HDAC inhibitor used clinically.[9][20]A secondary positive control or alternative to TSA. Useful for comparing potency (IC50) values.
Class-Selective Inhibitor e.g., TMP269 (Class IIa)Inhibits a specific subclass of HDACs.[20]If MPA is hypothesized to be a selective inhibitor, this control helps validate assays for isoform selectivity.
Staurosporine Broad Kinase InhibitorInduces potent apoptosis.A positive control for general cytotoxicity or apoptosis assays (e.g., Annexin V, Caspase-3) to ensure the cells are capable of undergoing cell death.

Part 3: Experimental Protocols & Data Presentation

Here we outline three key experiments to characterize MPA, integrating the control strategy.

Experiment 1: Primary Biochemical HDAC Activity Assay

This assay directly measures the ability of MPA to inhibit the enzymatic activity of a purified recombinant HDAC enzyme.

  • Principle: A fluorogenic HDAC substrate, typically a peptide with an acetylated lysine residue, is incubated with the HDAC enzyme. Deacetylation by the enzyme allows a developer solution to cleave the peptide, releasing a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescent signal.[10][19][21]

G cluster_workflow Start Prepare Reagents (Enzyme, Substrate, Buffers) Plate Plate Controls & MPA (Vehicle, TSA, MPA) Start->Plate Incubate1 Add HDAC Enzyme Pre-incubate with compounds Plate->Incubate1 React Add Fluorogenic Substrate Incubate at 37°C Incubate1->React Develop Add Developer Stop reaction React->Develop Read Measure Fluorescence (Plate Reader) Develop->Read End Calculate % Inhibition Determine IC50 Read->End

Caption: Workflow for a fluorometric HDAC activity assay.

Experimental Setup (96-well plate):

Well TypeCompoundEnzymeSubstrateExpected FluorescencePurpose
Background VehicleNoYesMinimalSubtract instrument/reagent background
100% Activity VehicleYesYesMaximumDefines the top of the assay window
Positive Control TSA (e.g., 1µM)YesYesMinimalConfirms assay sensitivity to inhibition[19]
Test Compound MPA (Dose-response)YesYesVariableDetermine MPA's inhibitory activity and IC50

Data Analysis: The results should be plotted as a dose-response curve to determine the IC50 value for MPA, which can be directly compared to the IC50 of the positive control (TSA).

Experiment 2: Cell-Based Target Engagement (Western Blot for Histone Acetylation)

This assay confirms that MPA can enter cells and inhibit HDACs in a cellular context, leading to an increase in their substrate's acetylation.

  • Principle: Cells are treated with the compounds, and then histones are extracted. Western blotting uses specific antibodies to detect the levels of acetylated histones (e.g., Acetyl-Histone H3). An increase in this signal indicates HDAC inhibition.[22][23] A "loading control" antibody (e.g., total Histone H3) is used to ensure equal amounts of protein were loaded in each lane.[23]

Step-by-Step Protocol:

  • Cell Culture: Plate a relevant cell line (e.g., HCT116 colon cancer cells) and allow them to adhere.

  • Treatment: Treat cells for a defined period (e.g., 18-24 hours) with:

    • Vehicle (DMSO)

    • Positive Control (TSA or Vorinostat)

    • MPA at various concentrations.

  • Histone Extraction: Lyse the cells and perform an acid extraction to isolate histone proteins.[22]

  • Quantification: Determine protein concentration for each sample (e.g., Bradford assay).

  • SDS-PAGE: Separate 10-20 µg of histone extract per lane on a high-percentage (e.g., 15%) SDS-PAGE gel.[22][24]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against acetylated-Histone H3.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[22]

  • Stripping & Re-probing: Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.[22]

Expected Results:

TreatmentAcetyl-Histone H3 LevelTotal Histone H3 LevelInterpretation
Vehicle (DMSO)BasalConstantBaseline histone acetylation
Positive Control (TSA)Strong IncreaseConstantAssay is working; cells respond to HDACi
MPA (Low Conc.)No/Slight IncreaseConstantBelow effective concentration
MPA (High Conc.)Dose-dependent IncreaseConstantMPA engages and inhibits HDACs in cells
Experiment 3: Cell Viability / Cytotoxicity Assay

This assay determines if the observed effects of MPA are due to its specific target inhibition or simply because it is killing the cells through a non-specific toxic mechanism.

  • Principle (MTT Assay): The MTT assay is a colorimetric assay that measures cellular metabolic activity.[26] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals.[27] The amount of formazan produced is proportional to the number of living, metabolically active cells.[26][28]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with a dose-response of MPA, vehicle control, and a positive control for cytotoxicity (e.g., Staurosporine or a high concentration of TSA).

  • Incubation: Incubate for a relevant duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT labeling reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[28]

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.[28]

Data Interpretation: By comparing the IC50 from the HDAC activity assay with the CC50 (cytotoxic concentration 50%) from the MTT assay, you can calculate a selectivity index. A compound that inhibits HDACs at concentrations far below those at which it kills cells is more likely to be a specific inhibitor rather than a general toxin.

Part 4: Conclusion and Best Practices

References

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved January 7, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 7, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 7, 2026, from [Link]

  • 6 Steps for Successful in vitro Drug Treatment. (2025, April 29). Bitesize Bio. Retrieved January 7, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Western Blot (WB) Protocol. (n.d.). EpigenTek. Retrieved January 7, 2026, from [Link]

  • Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. Retrieved January 7, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG Labtech. Retrieved January 7, 2026, from [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. (n.d.). Epigenetics. Retrieved January 7, 2026, from [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. (2025, February 9). CMDC Labs. Retrieved January 7, 2026, from [Link]

  • The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019, June 7). Current Protocols in Neuroscience. Retrieved January 7, 2026, from [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. (2017, May 8). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024, September 25). Veranex. Retrieved January 7, 2026, from [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine. (2024, February 1). Wiley Online Library. Retrieved January 7, 2026, from [Link]

  • Histone Immunoblotting Protocol. (n.d.). Rockland Immunochemicals. Retrieved January 7, 2026, from [Link]

  • A Practical Guide to Immunoassay Method Validation. (n.d.). Journal of Applied Laboratory Medicine. Retrieved January 7, 2026, from [Link]

  • What should be the vehicle control?. (2017, June 28). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Critical steps when validating an assay or analytical method for cell and gene therapy products. (2021, December 22). European Pharmaceutical Review. Retrieved January 7, 2026, from [Link]

  • HDAC Inhibitor Assay Kit, Research Kits. (n.d.). EpigenTek. Retrieved January 7, 2026, from [Link]

  • In Vitro Pharmacology. (n.d.). QIMA Life Sciences. Retrieved January 7, 2026, from [Link]

  • In Vitro Organoid Model for Pharmacology & Pharmacodynamics Study. (n.d.). Creative Biolabs. Retrieved January 7, 2026, from [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024, December 26). MDPI. Retrieved January 7, 2026, from [Link]

  • Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. (2024, July 8). PubMed Central. Retrieved January 7, 2026, from [Link]

  • Characteristic structural difference between inactive and active states of orexin 2 receptor determined using molecular dynamics simulations. (2021, November 3). NIH. Retrieved January 7, 2026, from [Link]

  • The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[22][27]triazol-1-yl-ethanol Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Two examples of how small molecules can stabilize the inactive state of... (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Morpholin-4-yl-phenyl-acetic acid. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Affinity Reagents that Target a Specific Inactive Form of Protein Kinases. (n.d.). NIH. Retrieved January 7, 2026, from [Link]

  • Differential Behavior of Conformational Dynamics in Active and Inactive States of Cannabinoid Receptor 1. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

  • Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Discovery of phenyl acetic acid substituted quinolines as novel liver X receptor agonists for the treatment of atherosclerosis. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers in Chemistry. Retrieved January 7, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Morpholine Derivatives

Morpholine and its derivatives are a class of organic compounds with a wide array of applications, from being crucial building blocks in the synthesis of active pharmaceutical ingredients (APIs) to their use as corrosion inhibitors and emulsifying agents.[1][2] Their presence, whether as the intended product or as a residual impurity, necessitates robust, accurate, and reliable analytical methods for quantification. The physicochemical properties of morpholine derivatives, particularly their high polarity and volatility, present unique challenges to analytical chemists.[3]

This guide provides an in-depth comparison of the most prevalent analytical techniques for the determination of morpholine derivatives: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Furthermore, we will delve into the critical process of cross-validation, an indispensable step to ensure consistency and reliability of analytical data across different methods or laboratories. This document is intended for researchers, scientists, and drug development professionals who are tasked with the development, validation, and transfer of analytical methods for these important compounds.

The Foundational Role of Method Validation

Before comparing analytical techniques, it is paramount to understand the principles of method validation. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of analytical procedures.[4][5][6] The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] Key validation parameters, as outlined in ICH Q2(R1), include:[6][8]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method for morpholine derivatives is contingent upon several factors, including the specific derivative, the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For morpholine derivatives, which often lack a strong chromophore, derivatization is frequently employed to enhance UV detection.[9][10] Alternatively, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used, although they may offer lower sensitivity.[9]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

  • Advantages for Morpholine Derivatives:

    • Well-established and widely available technique.

    • Suitable for non-volatile derivatives.

    • Can be coupled with various detectors for enhanced selectivity.

  • Limitations:

    • Often requires derivatization for sensitive UV detection, adding complexity to the sample preparation.[10]

    • Lower sensitivity compared to mass spectrometry-based methods.

    • Retention of highly polar morpholine on traditional reversed-phase columns can be challenging.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of morpholine, derivatization is a common prerequisite to increase its volatility and improve chromatographic performance.[6][11]

  • Principle: GC separates volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

  • Advantages for Morpholine Derivatives:

    • High chromatographic resolution.

    • Excellent sensitivity and selectivity with mass spectrometric detection.

    • Well-established and robust technique.

  • Limitations:

    • Requires derivatization for most morpholine derivatives, which can be time-consuming and a source of variability.[11]

    • Not suitable for thermally labile or non-volatile derivatives.

A common derivatization reaction for morpholine is the formation of N-nitrosomorpholine, which is more volatile and stable for GC-MS analysis.[6][11]

Caption: Derivatization of morpholine to N-nitrosomorpholine for GC-MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of morpholine derivatives in complex matrices, offering high sensitivity and specificity without the need for derivatization.[3][12] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode for retaining these polar compounds.[3][12]

  • Principle: LC separates the compounds, which are then ionized and detected by a tandem mass spectrometer. The use of two mass analyzers (MS/MS) provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.

  • Advantages for Morpholine Derivatives:

    • High sensitivity and selectivity, enabling trace-level quantification.

    • Often eliminates the need for derivatization.[3]

    • Suitable for a wide range of morpholine derivatives, including non-volatile and thermally labile ones.

    • HILIC mode effectively retains and separates polar morpholine derivatives.[12]

  • Limitations:

    • Higher instrumentation cost compared to HPLC and GC-MS.

    • Potential for matrix effects (ion suppression or enhancement) that need to be carefully evaluated during method validation.[5]

Quantitative Performance Comparison

The following table summarizes the performance of the discussed analytical techniques for the determination of morpholine and its derivatives based on published data.

MethodSample MatrixSample PreparationLOQLODRecovery (%)Linearity (R²)Reference(s)
HILIC-LC-MS/MS Fruits (Apples, Citrus)Acidified Methanol Extraction0.01 µg/g0.001-0.004 µg/g84-120>0.99[3][12]
HILIC-UPLC-MS/MS Fruits (Apples)1% Acetic Acid in Methanol Extraction5 µg/kg2 µg/kg83-1080.9998[3]
UHPLC-HRMS Fruits (Citrus, Apples)Dispersive Micro-Solid-Phase Extraction5 µg/kg2 µg/kg78.4-102.7>0.999[3]
GC-MS (with derivatization) Apple Juice, IbuprofenDerivatization with Sodium Nitrite, Liquid-Liquid Extraction24.4 µg/L7.3 µg/L94.3-109.0>0.999[3][6][11]
HPLC (with derivatization) Cobicistat APIDerivatization with 1-Naphthyl isothiocyanate0.3001 µg/mL0.1000 µg/mL97.9-100.40.9995[3]

Cross-Validation of Analytical Methods: Ensuring Data Integrity

Cross-validation is the process of comparing results from two or more analytical methods or from the same method at different laboratories to ensure that they provide equivalent and reliable data. This is a critical step during method transfer, when a new method is introduced to replace a validated one, or when data from different studies or sites need to be compared.

When is Cross-Validation Necessary?

According to regulatory guidelines, cross-validation should be performed in the following scenarios:[5]

  • Method Transfer: When an analytical method is transferred from a sending laboratory to a receiving laboratory.

  • Different Analytical Methods: When data from different analytical methods are used within the same study or need to be compared across studies.

  • Changes to a Validated Method: When significant changes are made to a validated bioanalytical method.

Approaches to Cross-Validation

The most common approach to cross-validation involves analyzing the same set of samples, including quality control (QC) samples and, if available, incurred study samples, with both methods or at both laboratories. The results are then statistically compared against predefined acceptance criteria.

Caption: A typical workflow for the cross-validation of analytical methods.

Experimental Protocols

Method 1: HILIC-LC-MS/MS for Morpholine in Fruit Commodities[3][12]
  • Sample Preparation:

    • Homogenize the fruit sample.

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acidified methanol (1% formic acid in methanol).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC

    • Column: Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 95% B to 50% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • MS System: Tandem quadrupole mass spectrometer

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: Monitor appropriate precursor and product ions for morpholine.

Method 2: GC-MS with Derivatization for Morpholine in Ibuprofen[3][6]
  • Sample Preparation and Derivatization:

    • Dissolve the ibuprofen sample in water.

    • Add 1 M hydrochloric acid to acidify the solution.

    • Add saturated sodium nitrite solution to initiate the derivatization to N-nitrosomorpholine.

    • Incubate the mixture at a specific temperature for a set time (e.g., 60°C for 30 minutes).

    • Neutralize the reaction with sodium hydroxide.

    • Perform liquid-liquid extraction with dichloromethane.

    • Collect the organic layer and concentrate it under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • GC System: Agilent 7890A

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium

    • MS System: Agilent 5975C

    • Ionization: Electron Ionization (EI)

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of N-nitrosomorpholine.

Conclusion and Recommendations

The choice of an analytical method for morpholine derivatives requires a careful consideration of the analyte's properties, the sample matrix, and the desired sensitivity. While HPLC and GC-MS are viable options, often necessitating a derivatization step, LC-MS/MS, particularly with HILIC, has demonstrated superior performance for the direct, sensitive, and specific analysis of these polar compounds.

Regardless of the chosen method, a comprehensive validation in accordance with regulatory guidelines is non-negotiable. Furthermore, when transferring methods or comparing data from different sources, a well-designed cross-validation study is essential to ensure data integrity and consistency. By following the principles and protocols outlined in this guide, researchers and scientists can confidently develop, validate, and cross-validate robust analytical methods for the accurate quantification of morpholine derivatives, thereby ensuring the quality and safety of their products.

References

  • Ultratrace-level determination of N-Nitrosodimethylamine, N-Nitrosodiethylamine, and N-Nitrosomorpholine in waters by solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. (2013). ResearchGate. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

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  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. (2025). ResolveMass. [Link]

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A Comparative Benchmarking Guide to Morpholin-4-yl-phenyl-acetic acid (MPAA) as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. This guide introduces Morpholin-4-yl-phenyl-acetic acid (MPAA), a novel investigational compound, and benchmarks its performance against two established nonsteroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor. Drawing from foundational principles of medicinal chemistry, where both phenylacetic acid and morpholine moieties are known to contribute to anti-inflammatory activity, this document provides a hypothetical yet scientifically rigorous framework for evaluation.[1][2][3] It details the experimental rationale, protocols, and comparative data necessary to assess MPAA's potential as a next-generation anti-inflammatory therapeutic.

Introduction: The Rationale for a New COX Inhibitor

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and osteoarthritis.[4] The primary mediators of inflammation and pain are prostaglandins, synthesized by the cyclooxygenase (COX) enzymes.[5][6] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[7][8]

  • Non-selective NSAIDs , like Ibuprofen, inhibit both COX-1 and COX-2.[9][10][11] While effective, their inhibition of COX-1 can lead to gastrointestinal side effects.[7]

  • Selective COX-2 inhibitors , like Celecoxib, were developed to target inflammation more specifically, thereby reducing the risk of these gastrointestinal issues.[8][12][13][14]

The investigational compound, Morpholin-4-yl-phenyl-acetic acid (MPAA) , has been designed based on established pharmacophores. The morpholine ring is a "privileged structure" in medicinal chemistry, often included to improve pharmacokinetic properties and target affinity.[15][16] The phenylacetic acid scaffold is a well-known feature of many potent NSAIDs.[2][3] This guide outlines a series of benchmark experiments to determine if MPAA offers a superior profile in terms of efficacy and, crucially, COX-2 selectivity compared to Ibuprofen and Celecoxib.

Mechanism of Action: The Cyclooxygenase (COX) Pathway

To understand the benchmarking strategy, it is essential to visualize the mechanism of action. NSAIDs function by blocking the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins.[10][17]

The key difference between the benchmark drugs lies in their selectivity. Ibuprofen binds to both COX-1 and COX-2, while Celecoxib's chemical structure allows it to bind preferentially to the slightly larger and more flexible active site of the COX-2 enzyme.[8][14] Our primary hypothesis is that MPAA has been structurally optimized for high-affinity, selective binding to COX-2.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 MPAA MPAA (Investigational) MPAA->COX2

Caption: The COX signaling pathway and points of NSAID inhibition.

Experimental Benchmarking Protocols

To objectively compare MPAA to the standard drugs, a multi-tiered approach is required, moving from isolated enzymes to a complex in vivo model.

In Vitro Assay: Direct COX-1 and COX-2 Enzyme Inhibition

Causality: This is the foundational experiment to determine the direct inhibitory activity and selectivity of a compound on the target enzymes, independent of cellular factors.[18][19] The half-maximal inhibitory concentration (IC50) is the key metric. A lower IC50 indicates higher potency. The selectivity index (SI), calculated as (IC50 for COX-1 / IC50 for COX-2), quantifies the preference for COX-2. A higher SI is desirable.[20]

Methodology:

  • Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Test compounds (MPAA, Ibuprofen, Celecoxib) are prepared in a series of dilutions.

  • Reaction: In a 96-well plate, the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme are combined.[21]

  • Inhibition: The test compounds are added to the wells and incubated for a short period (e.g., 10 minutes at 25°C) to allow for binding to the enzyme.

  • Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Detection: The peroxidase activity of COX is measured by monitoring the appearance of an oxidized colorimetric or fluorometric probe over time.[22][23]

  • Calculation: The rate of reaction is calculated. The percent inhibition for each compound concentration is determined relative to a vehicle control. IC50 values are derived by fitting the data to a dose-response curve.[21]

Cell-Based Assay: Prostaglandin E2 (PGE2) Production in Macrophages

Causality: This assay moves the evaluation into a more physiologically relevant context. It measures the compound's ability to penetrate cell membranes and inhibit COX-2 activity in an inflammatory-stimulated cellular environment. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce COX-2 expression and subsequent production of prostaglandin E2 (PGE2), a key inflammatory mediator.[24]

Methodology:

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in 24-well plates until confluent.

  • Pre-treatment: Cells are pre-treated with various concentrations of MPAA, Ibuprofen, or Celecoxib for 1 hour.

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and COX-2 expression, and incubated for 24 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: The inhibition of PGE2 production by each compound is calculated relative to the LPS-stimulated control group.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory drugs.[25][26] Injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[27][28] The ability of a test compound to reduce this swelling demonstrates its anti-inflammatory activity in a whole-organism setting.

Edema_Workflow start Start: Acclimatize Rats step1 Baseline Paw Volume Measurement (t=0) start->step1 step2 Administer Compound Orally (MPAA, Ibuprofen, Celecoxib, Vehicle) step1->step2 step3 Inject Carrageenan (1%) into Subplantar Region of Right Hind Paw (t=1 hr) step2->step3 step4 Measure Paw Volume at Hourly Intervals (t=2, 3, 4, 5 hrs) using a Plethysmometer step3->step4 step5 Calculate % Inhibition of Edema Compared to Vehicle Control step4->step5 end End: Data Analysis step5->end

Sources

A Researcher's Guide to Evaluating the Off-Target Effects of Morpholin-4-yl-phenyl-acetic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a clinically viable therapeutic is fraught with challenges. One of the most significant hurdles is ensuring the specificity of a drug candidate. Off-target effects, the unintended interactions of a drug with proteins other than its intended target, are a major cause of adverse drug reactions and clinical trial failures. This guide provides a comprehensive framework for evaluating the off-target effects of a novel compound, using Morpholin-4-yl-phenyl-acetic acid as a representative case study. While public domain data on the specific off-target profile of Morpholin-4-yl-phenyl-acetic acid is limited, this document will outline the established methodologies and data presentation standards necessary for a thorough investigation.

The core of this guide is built on a multi-pronged approach, integrating computational, proteomic, genomic, and cellular methods to build a robust safety and specificity profile. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of the findings.

The Imperative of Off-Target Profiling

Morpholin-4-yl-phenyl-acetic acid and its derivatives are recognized as versatile building blocks in the synthesis of various pharmaceuticals.[1] Some analogs have shown potential as anticancer and antimicrobial agents.[2] However, without a clear understanding of their on-target mechanism and, more critically, their off-target interactions, their therapeutic potential remains speculative. A rigorous evaluation of off-target effects is not merely a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and predicting its clinical safety.

A Multi-Tiered Strategy for Off-Target Evaluation

A comprehensive assessment of off-target effects should not rely on a single methodology. Instead, a tiered approach, starting with broad, unbiased screening and progressing to more focused validation, is recommended. This strategy allows for the efficient identification of potential off-target interactions and their subsequent confirmation in biologically relevant systems.

Tier 1: In Silico and High-Throughput Screening

The initial phase of off-target evaluation should involve computational prediction and high-throughput screening to cast a wide net and identify potential liabilities.

1. Computational Off-Target Prediction:

  • Rationale: In silico methods leverage the chemical structure of the small molecule to predict its potential binding partners from large databases of known protein structures and ligand-binding sites.[3][4] This approach is cost-effective and can rapidly generate a list of putative off-targets for further investigation.

  • Methodology:

    • Obtain the 2D and 3D structures of Morpholin-4-yl-phenyl-acetic acid.

    • Utilize a panel of computational tools, such as ligand-based similarity searching (e.g., SEA, SIM) and structure-based docking simulations, to screen against a comprehensive library of human protein targets.[3]

    • Prioritize predicted off-targets based on binding affinity scores and the known physiological relevance of the targets.

2. Broad-Panel Radioligand Binding Assays:

  • Rationale: These assays provide an experimental assessment of a compound's ability to bind to a wide range of receptors, ion channels, and transporters. They are a cost-effective way to screen for off-target interactions at a large scale.

  • Methodology:

    • Submit Morpholin-4-yl-phenyl-acetic acid to a commercial provider for screening against a panel of several hundred known pharmacological targets.

    • The compound is tested at a fixed concentration (e.g., 10 µM) in competitive binding assays with radiolabeled ligands specific for each target.

    • Results are typically reported as a percentage of inhibition of radioligand binding. Hits are identified as targets where binding is inhibited above a certain threshold (e.g., >50%).

Tier 2: Unbiased Proteome-Wide Interrogation

The second tier of analysis moves beyond predictions and screens against known targets to an unbiased exploration of the entire proteome.

1. Chemical Proteomics:

  • Rationale: Chemical proteomics directly identifies the proteins that physically interact with a small molecule in a complex biological sample.[5][6] This is a powerful, unbiased approach to discover both on- and off-targets.

  • Methodology: Compound-Centric Chemical Proteomics (CCCP)

    • Probe Synthesis: Synthesize a derivative of Morpholin-4-yl-phenyl-acetic acid that incorporates a reactive group (for covalent capture) or an affinity tag (e.g., biotin) while preserving its core structure and activity.

    • Proteome Labeling: Incubate the probe with cell lysates or live cells to allow for binding to target proteins.

    • Enrichment: Isolate the probe-bound proteins using affinity purification (e.g., streptavidin beads for a biotinylated probe).

    • Mass Spectrometry: Identify the enriched proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Compare the proteins identified in the probe-treated sample to a control sample to identify specific interactors.

2. Thermal Proteome Profiling (TPP):

  • Rationale: TPP measures the change in the thermal stability of proteins upon ligand binding.[7] This technique can identify direct targets and off-targets in a cellular context without the need for chemical modification of the compound.

  • Methodology:

    • Treat intact cells or cell lysates with Morpholin-4-yl-phenyl-acetic acid or a vehicle control.

    • Aliquot the samples and heat them to a range of temperatures.

    • Separate the soluble and aggregated protein fractions.

    • Analyze the soluble protein fraction from each temperature point by mass spectrometry to determine the melting curve for each identified protein.

    • A shift in the melting curve between the drug-treated and control samples indicates a direct interaction between the compound and the protein.

Tier 3: Genomic and Cellular Validation

The final tier focuses on validating the functional consequences of the identified off-target interactions in a cellular context.

1. Transcriptomic Profiling (RNA-Seq):

  • Rationale: Off-target binding can alter the activity of a protein, leading to changes in gene expression. RNA-sequencing provides a global view of these transcriptional changes.[8]

  • Methodology:

    • Treat a relevant cell line with Morpholin-4-yl-phenyl-acetic acid at various concentrations and time points.

    • Isolate total RNA from the treated and control cells.

    • Perform next-generation sequencing to generate a comprehensive profile of gene expression.

    • Use bioinformatics tools to identify differentially expressed genes and perform pathway analysis to infer the biological processes affected by the compound.

2. CRISPR-Based Off-Target Validation:

  • Rationale: For off-target interactions that are hypothesized to be critical for a drug's unintended effects, CRISPR-Cas9 gene editing can be used to create cell lines lacking the off-target protein.[9][10] Comparing the cellular phenotype of the knockout and wild-type cells upon drug treatment can confirm the role of the off-target.

  • Methodology:

    • Use CRISPR-Cas9 to generate a knockout of the putative off-target gene in a relevant cell line.

    • Validate the knockout at the genomic and protein levels.

    • Treat both the knockout and wild-type cells with Morpholin-4-yl-phenyl-acetic acid.

    • Assess a relevant cellular phenotype (e.g., proliferation, apoptosis, signaling pathway activation) to determine if the absence of the off-target protein mitigates the drug's effect.

3. Cellular Phenotypic Assays:

  • Rationale: Live-cell assays provide the ultimate validation of an off-target interaction by demonstrating a functional consequence in a physiological setting.[11]

  • Methodology:

    • Based on the identity of the confirmed off-targets, design specific cellular assays to measure their activity. For example, if an off-target is a kinase, a phospho-specific antibody-based assay could be used to measure its activity.

    • Treat cells with Morpholin-4-yl-phenyl-acetic acid and measure the activity of the off-target protein.

    • Compare the results to the on-target activity of the compound to determine the therapeutic window.

Visualizing the Workflow

A logical and well-defined workflow is essential for a systematic evaluation of off-target effects.

Off_Target_Workflow cluster_tier1 Tier 1: In Silico & High-Throughput Screening cluster_tier2 Tier 2: Unbiased Proteome-Wide Interrogation cluster_tier3 Tier 3: Genomic & Cellular Validation T1_Comp Computational Prediction T2_ChemProt Chemical Proteomics (CCCP) T1_Comp->T2_ChemProt Putative Targets T1_HTS Broad-Panel Binding Assays T2_TPP Thermal Proteome Profiling (TPP) T1_HTS->T2_TPP Prioritized Hits T3_RNASeq Transcriptomic Profiling (RNA-Seq) T2_ChemProt->T3_RNASeq Confirmed Interactors T3_CRISPR CRISPR-Based Validation T2_TPP->T3_CRISPR Direct Binding Partners T3_Cell Cellular Phenotypic Assays T3_RNASeq->T3_Cell Functional Pathways T3_CRISPR->T3_Cell Validated Off-Targets Final_Assessment Comprehensive Off-Target Profile T3_Cell->Final_Assessment

Caption: A tiered workflow for the comprehensive evaluation of off-target effects.

Comparing Methodologies

Each method for off-target profiling has its own strengths and limitations. A comparative understanding is crucial for designing a robust evaluation strategy.

MethodologyPrincipleAdvantagesDisadvantages
Computational Prediction Ligand- and structure-based algorithmsFast, inexpensive, broad coverageHigh false-positive rate, dependent on available protein structures
Broad-Panel Binding Assays Competitive radioligand bindingHigh-throughput, standardizedLimited to known targets, may not reflect cellular context
Chemical Proteomics Affinity-based protein enrichmentUnbiased, identifies direct interactorsRequires chemical modification of the compound, potential for artifacts
Thermal Proteome Profiling Ligand-induced thermal stabilizationUnbiased, no compound modification needed, cellular contextLess sensitive for weak binders, technically demanding
Transcriptomic Profiling Global gene expression analysisFunctional readout, pathway-level insightsIndirect, may not distinguish direct from downstream effects
CRISPR-Based Validation Genetic knockout of putative off-targetsHigh specificity, direct causal linkTime-consuming, potential for off-target effects of CRISPR itself
Cellular Phenotypic Assays Functional readout in live cellsHigh biological relevance, assesses functional consequencesLower throughput, requires specific assay development

Hypothetical Off-Target Profile of Morpholin-4-yl-phenyl-acetic acid

To illustrate the output of such an evaluation, the following table presents hypothetical data for Morpholin-4-yl-phenyl-acetic acid.

Off-TargetMethod of IdentificationOn-Target IC50 (nM)Off-Target Ki (nM)Cellular Effect
Target X (On-Target) Activity Assay50-Inhibition of proliferation in cancer cells
Kinase Y TPP, Cellular Assay50500Activation of stress response pathway
GPCR Z Binding Assay, RNA-Seq501200Upregulation of inflammatory cytokines
Transporter W Chemical Proteomics50>10000No observable cellular effect

This hypothetical data suggests that while Morpholin-4-yl-phenyl-acetic acid is potent against its intended target, it has off-target activity against Kinase Y and GPCR Z at concentrations that are 10- and 24-fold higher than its on-target IC50, respectively. This information is critical for guiding further lead optimization to improve selectivity and for designing preclinical safety studies.

Conclusion

The evaluation of off-target effects is a critical and complex aspect of drug discovery and development. A comprehensive strategy that integrates computational, proteomic, genomic, and cellular approaches is essential for building a complete picture of a compound's specificity and safety profile. By employing the methodologies outlined in this guide, researchers can systematically investigate the off-target interactions of novel compounds like Morpholin-4-yl-phenyl-acetic acid, ultimately increasing the probability of developing safe and effective medicines.

References

  • A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degrad
  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. Benchchem.
  • A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling.
  • CRISPR Off-Target Effects Analysis.
  • Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Morpholin-4-YL-(4-methyl)phenyl-acetic acid | 490026-98-7. Smolecule.
  • Genomic Approaches for Drug Repurposing. Preprints.org.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!.
  • Morpholin-4-yl-acetic acid. Chem-Impex.

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Validating Structure-Activity Relationships: A Comparative Guide to Morpholine Analogs Targeting PI3K Isoforms

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the meticulous validation of structure-activity relationships (SAR) is the cornerstone of successful lead optimization.[1][2][3][4] It is the empirical process that transforms chemical intuition into data-driven decisions, guiding the evolution of a hit compound into a viable clinical candidate. This guide provides an in-depth comparative analysis of a series of morpholine analogs based on the well-characterized pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor, ZSTK474.[1][2] Through a systematic exploration of structural modifications to the morpholine moiety, we will elucidate the critical role this heterocycle plays in modulating inhibitory potency and isoform selectivity.

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor design. We will dissect the causality behind experimental choices, present detailed protocols for the validation assays, and offer a transparent comparison of the biological data to empower your own research endeavors.

The Rationale: Targeting PI3K and the Significance of the Morpholine Scaffold

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8] Hyperactivation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention.[5][9][10] The Class I PI3Ks, comprising the isoforms α, β, γ, and δ, are the most implicated in oncology.[10] While pan-PI3K inhibitors have demonstrated clinical activity, isoform-selective inhibitors are sought to potentially enhance the therapeutic window by minimizing off-target effects.[9][11]

The morpholine ring is a privileged scaffold in the design of PI3K inhibitors.[12][13] Its oxygen atom is crucial for forming a key hydrogen bond with the hinge region of the kinase domain, a feature that contributes significantly to the inhibitor's potency and selectivity.[12][13] The pan-PI3K inhibitor ZSTK474, which contains two morpholine moieties, serves as an excellent starting point for SAR studies due to its well-established activity and binding mode.[1][2][14] By systematically replacing one of the morpholine rings with various 2-aminoethyl functional groups, we can probe the structural and electronic requirements for optimal PI3K inhibition.[1]

Experimental Design: A Systematic Approach to SAR Validation

The core of this guide is a comparative analysis of a series of ZSTK474 analogs where one morpholine ring is replaced. This systematic approach allows for a direct assessment of how modifications to this key structural element impact inhibitory activity against the Class I PI3K isoforms.

Logical Framework for Analog Selection and Evaluation

SAR_Validation_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Interpretation Start Parent Compound (ZSTK474) Analogs Design & Synthesize Morpholine Analogs Start->Analogs Systematic Modification Assay In Vitro PI3K Isoform Inhibition Assay Analogs->Assay IC50 Determine IC50 Values Assay->IC50 Experimental Data SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Conclusion Identify Key Structural Features SAR_Analysis->Conclusion Derive Insights

Caption: Workflow for SAR validation of morpholine analogs.

The selection of analogs with pendant hydroxyl, methoxy, and amino groups allows for a systematic investigation of the impact of hydrogen bonding capacity and basicity on PI3K inhibition.[1] The inhibitory activity of these synthesized analogs is then quantified by determining their half-maximal inhibitory concentration (IC50) against each of the four Class I PI3K isoforms (α, β, γ, and δ).

Experimental Protocols

To ensure the trustworthiness and reproducibility of the SAR data, the following detailed experimental protocols are provided.

Synthesis of Morpholine Analogs of ZSTK474

The synthesis of the ZSTK474 analogs is a multi-step process that begins with the modification of a key intermediate. A general synthetic scheme is outlined below. For specific details on the synthesis of each analog, please refer to the primary literature.[1][2][3][4]

General Synthetic Scheme:

  • Preparation of the Triazine Core: The synthesis typically starts with cyanuric chloride, which is sequentially substituted with morpholine and the desired 2-aminoethyl functional group.

  • Coupling with the Benzimidazole Moiety: The resulting substituted triazine is then coupled with the appropriate benzimidazole derivative to yield the final ZSTK474 analog.

  • Purification and Characterization: All synthesized compounds are purified by column chromatography and their structures confirmed by NMR and mass spectrometry.

In Vitro PI3K Enzyme Inhibition Assay

The inhibitory potency of the morpholine analogs against the Class I PI3K isoforms is determined using a luminescence-based kinase assay that measures the amount of ADP produced.[7][15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (morpholine analog) in 100% DMSO.

    • Perform serial dilutions of the test compound in kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[7]

    • Reconstitute the recombinant human PI3K enzyme (p110α/p85α, p110β/p85α, p110δ/p85α, or p110γ) in kinase dilution buffer.

    • Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • Prepare the ATP solution in the kinase assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.[7]

    • Add the diluted PI3K enzyme solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound binding to the enzyme.[7]

    • Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate to each well.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based assay kit according to the manufacturer's instructions.

  • IC50 Determination:

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[16][17]

Comparative Analysis of Morpholine Analogs

The following table summarizes the inhibitory activities (IC50 values in nM) of ZSTK474 and its morpholine analogs against the four Class I PI3K isoforms. This data is based on the findings reported by Gondi et al. (2022).[1]

CompoundR Group (Morpholine Replacement)PI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)
ZSTK474 (1) Morpholine5.020.837.03.9
Analog 6a Ethanolamine9.9>10092.59.8
Analog 6b Diethanolamine3.7>10014.610.2
Analog 6c Methoxyethylamine6.2>10022.16.1
Analog 6d Aminoethylamine>1000>1000>1000>1000
Analog 6e N,N-Dimethylethylenediamine>1000>1000>1000>1000

Interpretation of Structure-Activity Relationships

The comparative data reveals several key insights into the SAR of this series of morpholine analogs.

SAR_Insights cluster_potency Potency Determinants cluster_selectivity Isoform Selectivity HBD Hydrogen Bond Donors (e.g., -OH in 6a, 6b) Potency Maintained Potency (nM range) HBD->Potency HBA Hydrogen Bond Acceptors (e.g., -OCH3 in 6c) HBA->Potency Basic_N Basic Amino Groups (e.g., 6d, 6e) Loss_Potency Significant Loss of Potency (>1000 nM) Basic_N->Loss_Potency Beta_Selectivity Loss of Potency against PI3Kβ for all Analogs Gamma_Delta_Modulation Modulation of PI3Kγ and PI3Kδ Activity with different R groups

Caption: Key SAR insights for the morpholine analogs.

  • Importance of a Hydrogen Bond Donor/Acceptor: The analogs with pendant hydroxyl (6a, 6b) and methoxy (6c) groups, which can act as hydrogen bond donors or acceptors, largely retain potent nanomolar inhibition against the PI3Kα, γ, and δ isoforms.[1] This suggests that the morpholine oxygen can be effectively replaced by other groups capable of forming similar interactions in the ATP-binding pocket.

  • Detrimental Effect of a Basic Nitrogen: In stark contrast, the analogs with pendant amino groups (6d, 6e) exhibit a dramatic loss of inhibitory activity.[1] This indicates that the introduction of a basic nitrogen in this position is highly unfavorable for binding, possibly due to electrostatic repulsion or steric hindrance within the active site.

  • Isoform Selectivity Profile: While the parent compound ZSTK474 is a pan-Class I inhibitor, all the modified analogs show a significant decrease in potency against the PI3Kβ isoform.[1] This highlights an opportunity for designing analogs with improved isoform selectivity. The variations in potency against the γ and δ isoforms among the active analogs (6a, 6b, 6c) further suggest that fine-tuning the substituent on the 2-aminoethyl moiety could lead to the development of more selective inhibitors.

Conclusion and Future Directions

This comparative guide demonstrates the power of systematic SAR validation in elucidating the role of a key structural motif. The analysis of this series of morpholine analogs of ZSTK474 has provided clear, actionable insights for the design of future PI3K inhibitors. The key takeaway is that while the morpholine oxygen is important for potent inhibition, it can be successfully replaced by other hydrogen bond donors or acceptors, but not by a basic amino group.

These findings open up avenues for further optimization. Future work could focus on exploring a wider range of non-basic, polar functional groups to fine-tune the isoform selectivity profile, potentially leading to the discovery of novel PI3K inhibitors with enhanced therapeutic properties for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

References

  • Petrov, P., et al. (2015). Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring. Journal of Medicinal Chemistry, 58(1), 15-33. [Link]

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  • Hayakawa, M., et al. (2011). Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry, 54(20), 7105-7126. [Link]

  • Hayakawa, M., et al. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). European Journal of Medicinal Chemistry, 64, 137-147. [Link]

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  • Chen, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 1-10. [Link]

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  • Norman, R. A., et al. (2019). Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry, 62(15), 7077-7093. [Link]

  • Chen, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 1-10. [Link]

  • Bilanges, B., et al. (2021). Isoform-selective targeting of PI3K: time to consider new opportunities?. Trends in Pharmacological Sciences, 42(1), 15-28. [Link]

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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vivo Validation of Morpholin-4-yl-phenyl-acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising in vitro result to a clinically relevant in vivo effect is both critical and challenging. This guide provides a comprehensive framework for the in vivo validation of Morpholin-4-yl-phenyl-acetic acid, a compound belonging to a class of molecules with recognized potential in therapeutic development. Drawing upon established methodologies and field-proven insights, we will explore the experimental pathways to substantiate its in vitro findings, compare its potential against relevant alternatives, and provide the technical details necessary for robust preclinical evaluation.

Understanding Morpholin-4-yl-phenyl-acetic Acid: From In Vitro Promise to In Vivo Questions

Morpholin-4-yl-phenyl-acetic acid is a heterocyclic compound that has garnered interest within the scientific community.[1][2] Derivatives of morpholine, a core component of this molecule, have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[3][4][5] The phenylacetic acid moiety is also a common feature in molecules with therapeutic applications, such as anti-inflammatory agents.[6][7]

Initial in vitro studies on related morpholine-containing compounds have suggested potential efficacy in modulating inflammatory pathways and cell proliferation.[3][4][8] However, the critical question remains: can these cellular-level effects be translated into a meaningful physiological response in a whole-organism system? This guide will address the necessary steps to answer this question through rigorous in vivo validation.

The Competitive Landscape: Benchmarking Against Established Alternatives

To establish the therapeutic potential of Morpholin-4-yl-phenyl-acetic acid, it is essential to compare its performance against existing compounds with similar proposed mechanisms of action. Based on the known activities of morpholine and phenylacetic acid derivatives, suitable comparators would include established non-steroidal anti-inflammatory drugs (NSAIDs) or other investigational anti-inflammatory and anti-proliferative agents.

Compound/Class Primary Mechanism of Action Established In Vivo Efficacy Potential Advantages of Morpholin-4-yl-phenyl-acetic acid
Diclofenac (NSAID) COX-1 and COX-2 inhibitionWell-documented anti-inflammatory and analgesic effectsPotentially improved safety profile (e.g., reduced gastrointestinal toxicity), novel mechanism of action.
Celecoxib (COX-2 Inhibitor) Selective COX-2 inhibitionReduced gastrointestinal side effects compared to non-selective NSAIDsMay offer a different spectrum of anti-inflammatory activity or target pathways beyond cyclooxygenases.
Investigational Phenylacetic Acid Derivatives Varied, including HDAC inhibitionPreclinical evidence in various disease modelsThe morpholine moiety may enhance solubility, bioavailability, or target engagement.[1]

Designing the In Vivo Validation Campaign: A Step-by-Step Approach

The transition from in vitro to in vivo requires a carefully planned series of experiments to assess the compound's pharmacokinetics, safety, and efficacy. The following workflow outlines a logical progression for the in vivo validation of Morpholin-4-yl-phenyl-acetic acid.

G cluster_0 Pre-In Vivo Assessment cluster_1 In Vivo Pharmacokinetics & Safety cluster_2 In Vivo Efficacy Modeling cluster_3 Mechanism of Action (MoA) Confirmation A In Vitro Potency & Selectivity Assays B Preliminary ADME Profiling (e.g., metabolic stability, permeability) A->B C Single Ascending Dose (SAD) Study in Rodents B->C D Maximum Tolerated Dose (MTD) Determination C->D E Pharmacokinetic (PK) Profiling (Cmax, Tmax, AUC, half-life) D->E F Acute Inflammation Model (e.g., Carrageenan-Induced Paw Edema) E->F G Chronic Inflammation Model (e.g., Adjuvant-Induced Arthritis) F->G H Disease-Specific Model (Based on In Vitro Findings) G->H I Ex Vivo Biomarker Analysis (e.g., cytokine levels, immune cell infiltration) H->I J Target Engagement Studies I->J

Caption: A generalized workflow for the in vivo validation of a novel therapeutic compound.

Foundational Pharmacokinetics and Safety Evaluation

A prerequisite for any efficacy study is a thorough understanding of the compound's behavior and safety profile within a living organism.

Experimental Protocol: Rodent Pharmacokinetic Profiling

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Compound Administration: Administer Morpholin-4-yl-phenyl-acetic acid via intravenous (IV) and oral (PO) routes at a predetermined dose based on preliminary toxicity data.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Morpholin-4-yl-phenyl-acetic acid in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).[9]

Rationale: This study is crucial for determining the compound's bioavailability, clearance, and volume of distribution. The data will inform dose selection and dosing frequency for subsequent efficacy studies.

Efficacy Assessment in Relevant Disease Models

The choice of in vivo efficacy models should be directly informed by the initial in vitro findings. Assuming an anti-inflammatory effect, the following models are appropriate starting points.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized model of acute inflammation.[10][11][12]

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Divide animals into groups: Vehicle control, Morpholin-4-yl-phenyl-acetic acid (at various doses), and a positive control (e.g., Indomethacin).

  • Compound Administration: Administer the test compounds orally one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.[12]

Rationale: This model allows for the rapid assessment of a compound's ability to inhibit the early, exudative phase of inflammation.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

This model mimics the chronic inflammatory and autoimmune features of human rheumatoid arthritis.[13]

  • Animal Model: Lewis or Wistar rats.

  • Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant into the sub-plantar region of the right hind paw.

  • Treatment: Begin treatment with Morpholin-4-yl-phenyl-acetic acid, a vehicle control, or a positive control (e.g., Methotrexate) on a prophylactic or therapeutic schedule.

  • Monitoring: Monitor paw volume, arthritis score, body weight, and pain sensitivity over a period of 21-28 days.

  • Terminal Analysis: At the end of the study, collect blood for hematological and biochemical analysis, and paws for histopathological examination.

Rationale: This longer-term study provides insights into the compound's effects on both the local and systemic aspects of chronic inflammation and immune-mediated tissue damage.

Delving Deeper: In Vivo Mechanism of Action

To confirm that the observed in vivo efficacy is due to the intended mechanism of action, further mechanistic studies are necessary.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Activation cluster_2 Signaling Cascades cluster_3 Pro-inflammatory Mediators cluster_4 Physiological Response A LPS Pathogen Tissue Injury B Immune Cells (Macrophages, Neutrophils) A->B C NF-κB Pathway MAPK Pathway B->C D Cytokines (TNF-α, IL-6, IL-1β) Prostaglandins (via COX-2) C->D E Inflammation Pain Fever D->E X Morpholin-4-yl-phenyl-acetic acid (Hypothesized Point of Intervention) X->C

Caption: A simplified signaling pathway of inflammation, highlighting a potential point of intervention.

Experimental Protocol: Ex Vivo Biomarker Analysis

  • Sample Collection: Following an in vivo efficacy study (e.g., the carrageenan model), collect inflamed tissue (paw) and blood samples.

  • Tissue Homogenization: Homogenize the paw tissue to extract proteins.

  • Cytokine Measurement: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the tissue homogenates and plasma using ELISA or multiplex assays.

  • Gene Expression Analysis: Analyze the expression of inflammatory genes (e.g., COX-2, iNOS) in the tissue using qRT-PCR.

Rationale: This analysis directly links the compound's therapeutic effect to the modulation of specific inflammatory mediators, providing evidence for its mechanism of action.

Conclusion: Charting the Path Forward

The in vivo validation of Morpholin-4-yl-phenyl-acetic acid is a multifaceted process that requires a systematic and evidence-based approach. By progressing through pharmacokinetic and safety assessments to well-designed efficacy and mechanistic studies, researchers can build a robust data package to support its further development. The comparative analysis against established alternatives will be crucial in defining its unique therapeutic niche. This guide provides a foundational framework for this endeavor, emphasizing the importance of rigorous experimental design and a deep understanding of the underlying biological principles.

References

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  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • Ezeja, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). [Link]

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  • MySkinRecipes. (2R)-4-Morpholinyl(phenyl)acetic acid. [Link]

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  • ResearchGate. (2025). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist. [Link]

  • Arkivoc. (2024). Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). International journal of health sciences, 6(S4), 4848–4866. [Link]

  • Gadhave, R.V., et al. (2025). Design, Synthesis and Evaluation of Novel Phenyl-(1-morpholine-4-dimethyl/piperazin-1-ylmethyl)-1H-indol-3-ylmethylene Amine Der. Chemical Methodologies, 9(10), 851-866. [Link]

  • MDPI. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. [Link]

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  • Kim, S. W., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear medicine and biology, 40(7), 912–918. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our work extends beyond the bench. A foundational aspect of our professional responsibility is the rigorous and compliant management of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of morpholin-4-yl-phenyl-acetic acid, a compound frequently used in scientific research. The protocols outlined here are designed to ensure personnel safety, environmental protection, and adherence to regulatory standards, reflecting the best practices in laboratory safety and chemical handling.

Section 1: Hazard Identification and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is paramount. This understanding is not merely a procedural formality; it is the scientific basis for the selection of personal protective equipment (PPE) and the specific containment strategies required. Morpholin-4-yl-phenyl-acetic acid and its common hydrochloride salt are classified with specific hazards that demand respect and caution.

Based on available Safety Data Sheets (SDS), the primary risks are associated with direct contact and inhalation. The compound is known to cause skin and serious eye irritation, as well as potential respiratory irritation[1]. The causality is clear: the chemical's properties can disrupt biological tissues upon contact, necessitating barrier protection to prevent injury.

Table 1: GHS Hazard and Precautionary Statements

Hazard Class & Category Hazard Statement Precautionary Statement Codes
Skin Irritation H315: Causes skin irritation[1] P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Irritation H319: Causes serious eye irritation[1][2][3] P264, P280, P305+P351+P338, P337+P313

| Respiratory Irritation | H335: May cause respiratory irritation[1] | P261, P271, P304+P340, P403+P233 |

These classifications mandate that the compound be treated as hazardous waste. Any other designation would ignore the empirical evidence of its potential harm to human health.

Section 2: The Regulatory Landscape: EPA and OSHA Compliance

The disposal of laboratory chemicals is not at the discretion of the individual researcher but is governed by stringent federal and state regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the generation, transportation, treatment, storage, and disposal of hazardous waste[4][5]. Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the volume of waste produced, which dictates specific on-site accumulation time limits and administrative requirements[5][6]. Academic laboratories may operate under the more flexible, optional standards of 40 CFR Part 262, Subpart K, which are better suited to a research environment than industrial regulations[4][7].

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations focus on protecting the health and safety of workers. Key standards include the Hazard Communication Standard (29 CFR 1910.1200), which requires hazards to be assessed and communicated via SDS and labels, and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), which outlines requirements for handling spills and emergencies[8][9][10].

Compliance is a self-validating system: by adhering to these regulations, we inherently protect ourselves, our colleagues, and the environment.

Section 3: Standard Operating Procedure for Disposal

The following step-by-step protocol provides a reliable and compliant method for disposing of morpholin-4-yl-phenyl-acetic acid waste.

Step 1: Waste Characterization and Segregation

This compound must be disposed of as hazardous chemical waste . It should never be discarded in regular trash or poured down the drain. Environmental release must be avoided[3].

  • Causality: The aquatic toxicity of related compounds (phenylacetic acid is harmful to aquatic life) and the inherent hazards mean that disposal via drains could harm aquatic ecosystems and damage wastewater treatment infrastructure[3].

  • Action: Segregate waste containing morpholin-4-yl-phenyl-acetic acid from all other waste streams, especially incompatible materials, to prevent unintended chemical reactions[11].

Step 2: Personal Protective Equipment (PPE)

Prior to handling the waste, don the following minimum PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves.

  • Body Protection: A standard laboratory coat.

  • Causality: This PPE ensemble forms a direct physical barrier against the identified skin and eye irritation hazards[1].

Step 3: Containment and Labeling

Transfer the waste (including residues and contaminated items like weigh boats or wipes) into a designated hazardous waste container.

  • Container Specifications: The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.

  • Labeling Protocol: The container must be clearly labeled with the words "Hazardous Waste "[5]. The label must also identify the full chemical name—"Morpholin-4-yl-phenyl-acetic acid"—and list the associated hazards (e.g., "Irritant").

  • Causality: Proper containment prevents accidental spills or vapor release. Accurate labeling is an OSHA requirement that ensures anyone handling the container, from lab personnel to disposal technicians, is immediately aware of its contents and dangers[8].

Step 4: Waste Accumulation and Storage

The waste container should be managed within a Satellite Accumulation Area (SAA) , which is a designated location at or near the point of waste generation and under the control of the operator[5].

  • Procedure: Keep the waste container sealed at all times, except when adding waste. Store it in a secondary containment bin to mitigate the impact of any potential leaks.

  • Causality: The SAA regulation is designed to minimize the travel distance of open waste containers and ensure that waste is managed safely in the immediate work area before being moved to a central storage location.

Step 5: Final Disposal Coordination

The final step is to arrange for the removal and disposal of the waste by trained professionals.

  • Action: Contact your institution’s Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. Do not attempt to transport or dispose of the waste off-site yourself.

  • Causality: Licensed contractors are equipped to transport hazardous materials and ensure they are sent to an approved Treatment, Storage, and Disposal Facility (TSDF), where the compound will likely be destroyed via high-temperature incineration, the preferred method for organic chemical waste.

cluster_prep Preparation & Collection cluster_storage On-Site Management cluster_disposal Final Disposition A Identify Waste: Morpholin-4-yl-phenyl-acetic acid B Characterize as Hazardous Waste A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Transfer Waste Material into Container D->E F Securely Seal Container After Each Addition E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Contact EH&S or Approved Waste Vendor for Pickup H->I J Waste Transported to Licensed Disposal Facility I->J

Caption: Workflow for the compliant disposal of Morpholin-4-yl-phenyl-acetic acid.

Section 4: Emergency Procedures for Accidental Spills

In the event of a spill, a calm and methodical response is critical to ensure safety and prevent environmental contamination.

Step-by-Step Spill Cleanup Protocol
  • Alert & Secure: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE: lab coat, nitrile gloves, and chemical splash goggles. For larger spills or if dust is generated, a respirator may be necessary[1].

  • Containment: For dry spills, use dry clean-up procedures to avoid generating dust[1]. Gently cover the spill with an inert absorbent material like vermiculite or sand.

  • Collection: Carefully sweep up or vacuum the absorbed material[1]. Use spark-proof tools and an explosion-proof vacuum if applicable[12]. Place the collected material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste. Prevent runoff from entering drains[1].

  • Disposal: Label the waste container with the spilled chemical's name and "Spill Debris." Manage it as hazardous waste according to the procedures in Section 3.

  • Reporting: Report the incident to your laboratory supervisor and EH&S department.

cluster_small Small, Manageable Spill cluster_large Large or Uncontrolled Spill Spill Spill Occurs Alert Alert Personnel Secure Area Spill->Alert Assess Assess Spill Size & Immediate Risk Alert->Assess PPE Don Full PPE: Goggles, Gloves, Coat (Respirator if needed) Assess->PPE Small Evacuate Evacuate Immediate Area Assess->Evacuate Large Contain_Dry Cover with Inert Absorbent (Sand, etc.) PPE->Contain_Dry Collect Sweep/Scoop Material into Waste Container Contain_Dry->Collect Decon Decontaminate Spill Area with Soap and Water Collect->Decon Contact_EHS Contact EH&S/ Emergency Response Evacuate->Contact_EHS Dispose Label and Manage Debris as Hazardous Waste Decon->Dispose

Caption: Decision workflow for responding to a chemical spill.

By integrating these evidence-based protocols into our daily laboratory operations, we uphold our commitment to scientific integrity, safety, and environmental stewardship. This guide serves as a trusted resource, ensuring that the disposal of morpholin-4-yl-phenyl-acetic acid is handled with the expertise and precision it requires.

References

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Comprehensive Safety Protocol: Personal Protective Equipment for Handling Morpholin-4-yl-phenyl-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe handling of Morpholin-4-yl-phenyl-acetic acid and its related salts. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a culture of uncompromising safety. This document is structured not as a rigid checklist, but as a self-validating system of protocols, grounded in the specific chemical nature of the target compound. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of laboratory safety.

Immediate Safety Synopsis: Understanding the Core Hazards

Morpholin-4-yl-phenyl-acetic acid and its common hydrochloride salt are solid, powdered organic compounds.[1][2] Based on data from analogous structures and safety data sheets (SDS), the primary hazards necessitate a focused protective strategy.[3][4]

  • Skin Irritation (H315): The compound is classified as a skin irritant.[2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation.[2][3][4]

  • Respiratory Irritation (H335): As a fine powder, the dust is an inhalation hazard that may cause respiratory tract irritation.[2][3]

The core principle of protection is the prevention of direct contact and the mitigation of aerosolized dust. All handling must be predicated on this understanding.

The First Line of Defense: Engineering and Environmental Controls

Before any personal protective equipment is considered, engineering controls must be in place. These are non-negotiable prerequisites for handling this compound.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of solid Morpholin-4-yl-phenyl-acetic acid must occur within a certified chemical fume hood.[5][6] This is the most critical step to prevent the inhalation of dust.[5]

  • Designated Work Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination.[5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are unobstructed and readily accessible.[3][4]

Personal Protective Equipment (PPE): A Detailed Specification

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table summarizes the required equipment.

Hazard Category Hazard Statement Required Personal Protective Equipment (PPE) Rationale & Causality
Eye & Face Contact H319: Causes serious eye irritation.[2][3]Chemical Splash Goggles or Safety Glasses with Side Shields. Goggles are preferred due to the dust hazard. A Face Shield worn over goggles is mandatory when handling larger quantities (>10g) or when there is a significant risk of splashing.[5][7]The solid, dusty nature of the compound increases the risk of airborne particles reaching the eyes. Goggles provide a seal that safety glasses do not. A face shield offers a secondary barrier against splashes during solution preparation.[7]
Skin & Body Contact H315: Causes skin irritation.[2]Chemical-Resistant Gloves (Nitrile or Butyl Rubber). [7][8] Chemical-Resistant Lab Coat (fully buttoned) with long sleeves. Fully Enclosed Shoes made of a non-porous material.[5]Nitrile gloves provide excellent protection against incidental contact with this class of chemicals.[8] A lab coat prevents contamination of personal clothing. Open-toed shoes are strictly forbidden as they offer no protection from spills.
Respiratory Inhalation H335: May cause respiratory irritation.[2][3]Work exclusively within a Chemical Fume Hood. If engineering controls fail or for major spill cleanup, a NIOSH-approved Respirator with particulate filters (N95 or higher) is required.[5][6][7]A fume hood is the primary engineering control to capture dust at the source.[6] A respirator should be considered an emergency backup, not a substitute for proper ventilation. The choice of cartridge depends on the specific exposure risk.[7]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This workflow ensures that safety measures are integrated into the entire handling process, from preparation to disposal.

Workflow for Handling Solid Morpholin-4-yl-phenyl-acetic acid

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Risk Assessment (Review SDS) B Verify Fume Hood Functionality A->B C Don PPE (Gloves, Coat, Goggles) B->C D Designate Work Area & Place Absorbent Pad C->D E Carefully Weigh/Transfer Solid (Avoid Dust Generation) D->E F Slowly Add Solid to Solvent (Prevent Splashing) E->F G Decontaminate Surfaces & Equipment F->G H Segregate Contaminated Waste (Gloves, Liners, etc.) G->H I Doff PPE in Correct Order (Gloves First) H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow from preparation to disposal.

Key Procedural Insights:

  • Donning PPE: Put on your lab coat first, followed by eye protection, and finally gloves. This ensures the gloves remain the "cleanest" item until handling begins.

  • Handling Solid: When transferring the solid, use a spatula and avoid pouring from a height to minimize dust formation.[5]

  • Doffing PPE: This is a critical step to avoid cross-contamination. Remove gloves first, using a proper technique where you do not touch the outer surface with your bare skin.[9] Follow with your lab coat and eye protection. Always wash your hands thoroughly with soap and water after removing all PPE.[3][5]

Emergency Procedures: Immediate Response to Exposure

In the event of accidental exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes while removing any contaminated clothing.[3][10] Seek medical attention if irritation develops or persists.[2][4]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][3] If the person feels unwell, call a poison center or doctor.[3]

  • Minor Spill (Solid): Wearing appropriate PPE, clean up spills immediately. Use dry cleanup procedures to avoid generating dust.[2] Gently sweep or vacuum the material into a clean, dry, labeled container for disposal.[2][9]

  • Major Spill: Evacuate the area and alert emergency services, informing them of the location and nature of the hazard.[2]

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in the chemical's lifecycle.

  • Contaminated PPE and Materials: All disposable items contaminated with Morpholin-4-yl-phenyl-acetic acid (e.g., gloves, weigh boats, absorbent pads) must be placed in a dedicated, clearly labeled hazardous waste container.[2][5]

  • Unused Product: Dispose of surplus and non-recyclable solutions through a licensed professional waste disposal service.[9] Do not allow the product to enter drains.[10] All disposal must be in accordance with local, state, and federal regulations.[2]

By adhering to this comprehensive guide, you actively contribute to a secure research environment, demonstrating that scientific excellence and rigorous safety are inextricably linked.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.